2-Bromo-5-iodophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRITXTVQJJMQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676369 | |
| Record name | 2-Bromo-5-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932372-99-1 | |
| Record name | 2-Bromo-5-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-5-iodophenol CAS number
An In-Depth Technical Guide to 2-Bromo-5-iodophenol: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 932372-99-1), a versatile halogenated building block crucial for advanced organic synthesis. We will delve into its fundamental physicochemical properties, explore a validated multi-step synthesis pathway, and illuminate its strategic application in the development of complex molecules, particularly within the pharmaceutical and material science sectors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound to achieve specific synthetic outcomes. We will emphasize the principles of reaction selectivity, safety protocols, and proper handling, providing a holistic resource grounded in established scientific data.
Core Compound Identification and Physicochemical Properties
This compound is a disubstituted phenol featuring both a bromine and an iodine atom on the aromatic ring. This dual halogenation is not merely a structural feature; it is the key to its synthetic utility, offering two distinct reactive sites for sequential and site-selective functionalization.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 932372-99-1 .[1][2]
Caption: Chemical Structure of this compound.
A summary of its key properties, compiled from leading chemical suppliers, is presented below for rapid assessment and experimental planning.
| Property | Value | Source(s) |
| CAS Number | 932372-99-1 | [1][2] |
| Molecular Formula | C₆H₄BrIO | [1][2] |
| Molecular Weight | 298.90 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room temperature, keep in a dark place under an inert atmosphere. | [1][2] |
| InChI Key | VRITXTVQJJMQIT-UHFFFAOYSA-N |
Industrial Synthesis Pathway: A Four-Step Approach
Understanding the synthesis of a building block is critical for appreciating its purity, potential impurities, and cost. A patented industrial preparation for this compound outlines a robust four-step sequence starting from o-nitroaniline.[3] This method provides a logical and scalable route to the target molecule.[3]
The causality behind this specific pathway lies in the strategic manipulation of directing groups and the use of classic, reliable transformations in aromatic chemistry. The nitro group is initially used to direct the incoming iodine, after which it is reduced to an amine to facilitate diazotization reactions for the introduction of the bromo and hydroxyl functionalities.
Caption: Four-step industrial synthesis of this compound.[3]
Experimental Protocol Overview (Based on Patent CN109369345A)[4]
-
Iodination: o-Nitroaniline is dissolved in an appropriate solvent like acetic acid. An iodinating agent, such as iodine, is added. The reaction temperature is controlled, typically between 30-50°C, to achieve selective iodination.
-
Diazotization & Bromination: The resulting 2-nitro-4-iodoaniline undergoes a diazotization reaction, followed by a Sandmeyer-type reaction to replace the diazonium group with bromine.
-
Reduction: The nitro group of 1-bromo-2-nitro-4-iodobenzene is reduced to an amine, yielding 2-bromo-5-iodoaniline. This step is crucial as the amine is the precursor to the final phenolic hydroxyl group.
-
Diazotization & Hydrolysis: The 2-bromo-5-iodoaniline is subjected to a final diazotization reaction using reagents like sodium nitrite in a strong acid (e.g., sulfuric acid) at low temperatures (0-20°C). The resulting diazonium salt is then hydrolyzed to yield the final product, this compound.
This patented process reports a total yield of approximately 17% with a purity of 97.5%.[3]
Strategic Applications in Cross-Coupling Reactions
The primary value of this compound in drug development and material science lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is more reactive and susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig) than the C-Br bond. This allows for a stepwise and selective functionalization of the aromatic ring.
The Principle of Selective Functionalization:
A researcher can first perform a cross-coupling reaction that selectively targets the more labile C-I bond, leaving the C-Br bond untouched. Subsequently, under potentially harsher reaction conditions, a second, different cross-coupling reaction can be performed at the C-Br position. This powerful strategy enables the construction of highly complex and diverse molecular architectures from a single, versatile starting material.
Caption: Selective functionalization pathway for this compound.
This stepwise approach is invaluable in medicinal chemistry, where precise control over the placement of various substituents is critical for optimizing a molecule's biological activity, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified with specific hazard statements, and adherence to precautionary measures is mandatory for safe handling.
Hazard Identification (According to GHS)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The compound is labeled with the GHS07 "Exclamation mark" pictogram, indicating these potential hazards.
Recommended Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
First Aid: In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and consult a physician. Always show the Safety Data Sheet (SDS) to attending medical personnel.[4]
Storage & Stability
For long-term viability and to prevent degradation, the compound must be stored under specific conditions.
-
Temperature: Room temperature is acceptable.[2] Some suppliers may recommend refrigerated storage (4°C).[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Light: Keep in a dark place, as phenolic compounds can be light-sensitive.[1][2]
Conclusion
This compound (CAS: 932372-99-1) is more than a simple chemical reagent; it is a strategic tool for synthetic chemists. Its value is derived from the differential reactivity of its two halogen substituents, which enables controlled, sequential modification of the aromatic core. By understanding its synthesis, physicochemical properties, and the principles of its application in modern cross-coupling chemistry, researchers in drug development and material science can design more efficient and innovative synthetic routes to novel and complex molecules. Adherence to the stringent safety and handling protocols outlined is paramount to ensuring both experimental success and personal safety.
References
- This compound cas no.932372-99-1.
- Unlocking the Potential: A Deep Dive into 5-Bromo-2-iodophenol's Properties and Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]
- 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860. PubChem - NIH. [Link]
- CN109369345A - A kind of preparation method of this compound.
Sources
An In-Depth Technical Guide to 2-Bromo-5-iodophenol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-iodophenol is a polyhalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive hydroxyl group alongside bromine and iodine atoms at distinct positions, offers a rich platform for regioselective modifications. This guide provides a comprehensive technical overview of this compound, beginning with its fundamental physicochemical properties and spectroscopic characterization. We will delve into a detailed, field-proven four-step synthesis protocol, explaining the causal mechanisms behind each transformation. Furthermore, this document outlines rigorous methods for purification and quality control, ensuring the high purity required for downstream applications. The core of this guide focuses on the strategic application of this intermediate in drug discovery, particularly in the synthesis of targeted therapeutic agents such as protein kinase inhibitors. Finally, essential safety, handling, and storage protocols are presented to ensure its responsible use in a laboratory setting. This document is intended to be an essential resource for researchers and drug development professionals aiming to leverage the synthetic potential of this compound.
Core Physicochemical Properties and Characterization
A thorough understanding of a chemical intermediate's properties is foundational to its effective use. This compound (CAS No: 932372-99-1) is a solid at room temperature, and its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.[1] The strategic placement of the bromo, iodo, and hydroxyl groups on the phenyl ring dictates its reactivity, solubility, and electronic properties, making it a precisely engineered precursor for complex molecular architectures.
Molecular and Physical Data
The fundamental quantitative data for this compound are summarized in the table below. The molecular weight of 298.90 g/mol is a critical parameter for all stoichiometric calculations in synthetic protocols.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₄BrIO | [2][3] |
| Molecular Weight | 298.90 g/mol | [2] |
| CAS Number | 932372-99-1 | [1][2] |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥97% | [2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |
| logP | 2.7593 | [2] |
Spectroscopic Profile for Structural Validation
Structural confirmation is an absolute requirement for any intermediate used in drug development. The expected spectroscopic data provides a fingerprint for verifying the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (splitting) between these protons will be indicative of their relative positions (ortho, meta), confirming the 1,2,5-substitution pattern. A broad singlet, which may shift depending on the solvent and concentration, will correspond to the phenolic hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display six unique signals for the six carbons of the benzene ring. The carbons directly attached to the electronegative oxygen, bromine, and iodine atoms will be significantly shifted downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic group. The C-O stretching vibration will appear around 1200 cm⁻¹. Absorptions in the fingerprint region will correspond to the C-Br and C-I bonds, as well as the aromatic C-H and C=C vibrations.
-
MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks (M⁺ and M+2) of nearly equal intensity.
Synthesis of this compound: A Four-Step Approach
The synthesis of this compound can be efficiently achieved through a robust, multi-step process starting from the readily available o-nitroaniline. This pathway is advantageous as it allows for the controlled, sequential introduction of the required functional groups onto the aromatic ring. The rationale behind this four-step sequence is the strategic manipulation of directing group effects and the use of reliable diazotization chemistry.
Sources
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-iodophenol
For the modern researcher and drug development professional, a comprehensive understanding of a compound's physical properties is the bedrock of successful synthesis, formulation, and application. This guide provides a detailed examination of 2-Bromo-5-iodophenol (CAS No. 932372-99-1), a halogenated phenol of significant interest in organic synthesis. While some experimental data for this specific compound remains elusive in publicly available literature, this document serves as a robust framework for its characterization. We will present the established data and, critically, provide detailed, field-proven methodologies for the experimental determination of its key physical properties.
Compound Identity and Known Specifications
This compound is a disubstituted phenol containing both a bromine and an iodine atom on the aromatic ring. This unique halogenation pattern makes it a versatile intermediate for introducing complex functionalities in multi-step syntheses.
| Property | Value | Source(s) |
| CAS Number | 932372-99-1 | [1] |
| Molecular Formula | C₆H₄BrIO | [1][2] |
| Molecular Weight | 298.90 g/mol | [1] |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | [1] |
| InChI Key | VRITXTVQJJMQIT-UHFFFAOYSA-N | |
| SMILES | OC1=CC(I)=CC=C1Br | [1] |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. For long-term storage, 4°C is recommended, protected from light. | [1] |
Safety and Handling
As with any halogenated aromatic compound, proper handling of this compound is paramount. The compound is classified under GHS07 (Warning).
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.[2]
-
-
Precautionary Measures:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Computational and Predicted Properties
In the absence of extensive experimental data, computational models provide valuable estimations of a molecule's behavior. These properties are calculated based on its structure and are useful for predictive analysis in areas like drug discovery and environmental fate studies.
| Predicted Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.7593 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Framework for Experimental Property Determination
The following sections provide detailed, self-validating protocols for determining the core physical properties of this compound. The causality behind experimental choices is explained to ensure robust and reproducible results.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid. Impurities tend to depress and broaden the melting range. For a related compound, 2-Bromo-5-chlorophenol, the melting point is approximately 63–67 °C, suggesting a similar range for the target compound.[3]
This is the most common and reliable method for determining the melting point of a crystalline organic solid.
-
Sample Preparation:
-
Place a small amount (10-20 mg) of dry this compound onto a clean, dry watch glass.
-
Finely crush the solid into a powder using a spatula.
-
Take a capillary tube (sealed at one end) and dip the open end into the powder.[4]
-
Gently tap the sealed end of the tube on a hard surface to pack the solid into the bottom. Aim for a packed sample height of 1-2 mm.[4][5]
-
-
Measurement:
-
Insert the capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.
-
Accurate Determination: Allow the block to cool to at least 20°C below the approximate melting point. Prepare a new capillary.
-
Heat the block at a slow, controlled rate (1-2°C per minute) as you approach the expected melting point.[6]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has completely melted (T2).[7]
-
The melting point is reported as the range T1-T2.
-
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding solubility is crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation. As a phenol, this compound is expected to be weakly acidic and exhibit limited solubility in water but good solubility in common organic solvents.[3]
-
Setup: Label a series of small test tubes with the names of various solvents (e.g., Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane, 5% aq. NaOH, 5% aq. NaHCO₃).
-
Procedure:
-
Add approximately 10-20 mg of this compound to each test tube.
-
Add the corresponding solvent dropwise (approx. 1 mL), agitating or vortexing after each addition.
-
Observe if the solid dissolves completely.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble."
-
-
Causality (Acid-Base Test):
-
NaOH: As a phenol, it is acidic and should react with a strong base like NaOH to form a water-soluble sodium phenoxide salt. Solubility in 5% NaOH but not in water is a strong indicator of a phenolic hydroxyl group.[8]
-
NaHCO₃: Phenols are generally not acidic enough to react with a weak base like sodium bicarbonate. Insolubility in this medium helps differentiate it from more acidic carboxylic acids.[8]
-
Spectroscopic Characterization
Spectroscopic data provides the definitive structural fingerprint of a molecule.
IR spectroscopy identifies the functional groups present in a molecule. For this compound, key expected absorptions include:
-
O-H Stretch (Phenolic): A strong, broad band around 3200-3600 cm⁻¹.[9]
-
C-O Stretch (Phenolic): A strong band in the 1260-1180 cm⁻¹ region.
-
C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-H Bending (Aromatic): Bands in the fingerprint region (< 900 cm⁻¹) indicative of the substitution pattern.
-
Sample Preparation:
-
Place a small amount (~10 mg) of the solid in a small vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[10]
-
Using a pipette, place one drop of this solution onto the surface of a polished salt plate (NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[10]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample chamber.
-
Acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[11]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[12] Phenols are often more soluble in DMSO-d₆.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.[11]
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry NMR tube to remove any particulate matter.[11]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum.
-
For the ¹H spectrum, one would expect to see distinct signals for the three aromatic protons and a broader, exchangeable signal for the hydroxyl (-OH) proton.
-
For the ¹³C spectrum, one would expect six distinct signals for the six aromatic carbons.
-
Caption: Workflow for Spectroscopic Characterization.
MS provides the exact molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[13]
-
-
Instrument Setup:
-
Set up the GC with an appropriate column (e.g., a low-polarity TG-5SilMS or equivalent).[13]
-
Establish a suitable temperature program (e.g., start at 60°C, ramp at 8°C/min to 300°C) to ensure separation and elution of the compound.[13]
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-350).
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
The compound will travel through the GC column, separate from any impurities, and enter the mass spectrometer.
-
The resulting mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (298.90 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine atom and one iodine atom.
-
Conclusion
This compound is a valuable synthetic intermediate whose full experimental characterization is a necessary step for its broader application. While foundational data on its identity and safety are established, a complete profile of its physical properties requires experimental determination. The protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for researchers to obtain this critical data, ensuring both accuracy and reproducibility. By following these methodologies, scientists in both academic and industrial settings can confidently characterize this and similar compounds, paving the way for new discoveries in medicinal chemistry and materials science.
References
- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.
- University of Calgary. Melting point determination.
- Obremski, R. J., & Basila, J. R. (1969). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Applied Spectroscopy, 23(3), 274-275.
- Salah, A. M. (2021). experiment (1) determination of melting points.
- BYJU'S. Determination Of Melting Point Of An Organic Compound.
- Scribd. NMR Sample Preparation Guide.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Scribd. Qualitative Test For Phenol.
- GeeksforGeeks. Determination of Boiling Point of Organic Compounds.
- Scribd. NMR sample preparation guidelines.
- Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation.
- Clarion University. Determination of Melting Point.
- Weebly. Determination of Boiling Point (B.P).
- Asian Journal of Chemistry. Separation of Some Halogenated Phenols by GC-MS.
- Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide.
- JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds.
- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment.
- ResearchGate. Determination of the density of solids.
- Michigan State University, Department of Chemistry. Infrared Spectroscopy.
- Testbook.com. Tests For Phenols, Ferric Chloride Test, Bromine Water Test, Important Topics For JEE 2024.
- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- ResearchGate. (PDF) Studies on the solubility of phenolic compounds.
- ACS Reagent Chemicals. (2017). Infrared Spectroscopy.
- University of Wisconsin-Stout. Investigation 1: Density of Materials.
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
- ResearchGate. Separation of some halogenated phenols by GC-MS.
- YouTube. (2020). phenol 18 || Demonstration of test for phenols.
- PubChem, National Institutes of Health. 2-Bromo-4-iodophenol.
- Babcock University. Experiment 1: Determining the Densities of Solids.
- BYJU'S. (2020). Test for Phenolic Group.
- WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction.
- Chemsrc. 5-Bromo-2-iodophenol | CAS#:858855-11-5.
- YouTube. (2024). Determining the density of solids and liquids. The Lab Activity.
- Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties.
Sources
- 1. chemscene.com [chemscene.com]
- 2. achmem.com [achmem.com]
- 3. srinichem.com [srinichem.com]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. pennwest.edu [pennwest.edu]
- 8. scribd.com [scribd.com]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
2-Bromo-5-iodophenol solubility data
An In-Depth Technical Guide to the Characterization and Experimental Determination of 2-Bromo-5-iodophenol Solubility
Abstract
This compound is a halogenated aromatic compound with significant potential as a building block in organic synthesis and pharmaceutical drug development. A critical, yet often unreported, physicochemical parameter for any compound intended for these applications is its solubility. Solubility dictates formulation strategies, reaction conditions, and bioavailability. Due to the current absence of comprehensive, publicly available solubility data for this compound, this guide provides a robust framework for its experimental determination. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, detailing the theoretical considerations, a step-by-step experimental protocol using the gold-standard shake-flask method, and the subsequent analytical quantification by High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data.
Part 1: Physicochemical Characterization and Theoretical Solubility Profile
A thorough understanding of a compound's intrinsic properties is the first step in predicting its behavior in various solvent systems.
Compound Identity and Known Properties
This compound is a disubstituted phenol featuring both a bromine and an iodine atom on the aromatic ring. Its fundamental properties, compiled from leading chemical suppliers, are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₄BrIO | |
| Molecular Weight | 314.90 g/mol | |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 93-96 °C | |
| Canonical SMILES | C1=CC(=C(C=C1I)Br)O |
Theoretical Solubility Considerations: An Expert Assessment
While quantitative data is scarce, an expert analysis of the molecular structure allows for a strong qualitative prediction of its solubility behavior.
-
Hydrophobicity: The core benzene ring is inherently nonpolar. The addition of two large, electron-rich halogen atoms (bromine and iodine) significantly increases the molecule's size and surface area, substantially enhancing its hydrophobic character. This is the dominant feature governing its solubility.
-
Polarity and Hydrogen Bonding: The phenolic hydroxyl (-OH) group is the sole polar, hydrogen-bonding feature. It can act as a hydrogen bond donor and acceptor. This group will contribute to solubility in polar protic solvents (e.g., alcohols, water).
-
The Balance of Forces: The molecule's overall solubility will be determined by the interplay between the dominant hydrophobic character of the haloaromatic structure and the minor hydrophilic contribution of the hydroxyl group.
Predicted Solubility Profile:
-
Aqueous Solubility: Expected to be very low. The large, nonpolar surface area will resist disruption of the strong hydrogen-bonding network of water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility. These solvents can effectively solvate the molecule without the high energetic penalty of disrupting a water network.
-
Alcohols (e.g., Ethanol, Methanol): Expected to have moderate to good solubility. These solvents offer a balance, with alkyl chains to interact with the hydrophobic regions and a hydroxyl group to interact with the phenolic moiety.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is likely to be low. While the bulk of the molecule is nonpolar, the polar hydroxyl group will hinder dissolution in purely nonpolar media.
Part 2: A Validated Protocol for Experimental Solubility Determination
The most reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method . This protocol is considered the industry gold standard for its accuracy and reproducibility.
Principle of the Shake-Flask Method
The core principle involves adding an excess amount of the solid compound to a known volume of solvent. The resulting slurry is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is accurately measured.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the Shake-Flask method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solid)
-
Class A volumetric flasks and pipettes
-
Analytical balance (readable to 0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Benchtop centrifuge
-
Syringes and 0.22 µm chemical-resistant filters (e.g., PTFE)
-
HPLC system with UV-Vis detector
-
Solvents of interest (e.g., Water, PBS pH 7.4, Ethanol, DMSO)
Protocol:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess (e.g., ~5-10 mg) is sufficient.
-
Solvent Addition: Accurately dispense a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a period sufficient to reach equilibrium. A 24 to 48-hour period is typically robust. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: For immediate analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Trustworthiness Check: This step is critical to prevent undissolved microparticles from entering the analytical system and artificially inflating the solubility value.
-
Dilution: Accurately dilute the clear filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
Part 3: Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of this compound in the saturated solution due to its specificity and sensitivity.
Method Development Principles
-
Technique: Reverse-Phase HPLC (RP-HPLC) is ideal. The stationary phase (e.g., C18) is nonpolar, and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The hydrophobic nature of this compound will ensure good retention and separation.
-
Detection: The aromatic ring of the compound contains a chromophore that absorbs UV light. A UV-Vis detector set to the wavelength of maximum absorbance (λmax) will provide high sensitivity. The λmax can be determined by running a UV scan of a standard solution.
-
Quantification: A calibration curve must be constructed. This involves preparing a series of standard solutions of known concentrations and plotting their corresponding peak areas from the HPLC analysis. The concentration of the unknown sample can then be determined by interpolation from this curve.
Analytical Workflow Diagram
Caption: Workflow for HPLC-based Quantification of Solubility.
Part 4: Data Analysis and Reporting
Accurate data reporting is essential for the utility of the generated results.
Calculation
The final solubility is calculated using the concentration obtained from the HPLC calibration curve, ensuring to account for any dilution factors used during sample preparation.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Data Presentation
Results should be presented in a clear, tabular format. The following table provides a template for reporting the experimentally determined solubility data.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Deionized Water | 25 | To be determined | To be determined | To be determined |
| PBS (pH 7.4) | 25 | To be determined | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined | To be determined |
| DMSO | 25 | To be determined | To be determined | To be determined |
Part 5: Safety and Handling Precautions
As a halogenated phenol, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Health Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
References
- This compound, PubChem, National Center for Biotechnology Inform
Introduction: A Scientist's Perspective on Proactive Safety
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-iodophenol
In the realm of drug discovery and synthetic chemistry, novel intermediates like this compound are the building blocks of innovation. However, their full toxicological and reactivity profiles are often not yet exhaustively studied.[1] This guide, therefore, is constructed not as a mere list of warnings, but as a proactive framework for risk mitigation. As a Senior Application Scientist, my directive is to empower researchers to handle this compound with an informed and cautious approach. The protocols herein are designed as self-validating systems, where the "why" behind each step is as critical as the "how," ensuring that safety is an integral part of the scientific process, not a barrier to it.
Chemical Identity and Physicochemical Profile
Understanding the fundamental properties of a compound is the bedrock of its safe handling. This compound is a disubstituted halogenated phenol, a class of compounds known for their utility in cross-coupling reactions and as precursors in pharmaceutical synthesis. Its physical state as a solid at room temperature dictates the primary exposure risks (inhalation of dust, skin contact) and informs appropriate handling procedures.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 932372-99-1 | [1][2] |
| Molecular Formula | C₆H₄BrIO | [1][2] |
| Molecular Weight | 298.90 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid/powder | [3] |
| Purity | Typically ≥97% | [2] |
| Predicted Boiling Point | 285.1 ± 25.0 °C | [3] |
| Predicted Density | 2.369 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 7.58 ± 0.10 |[3] |
Hazard Identification and GHS Classification
According to available Safety Data Sheets (SDS), this compound is classified as hazardous.[1] The primary concerns are acute toxicity upon ingestion, skin and eye irritation, and potential respiratory irritation.[4][5] The "Warning" signal word indicates a moderate level of hazard.
Caption: GHS Exclamation Mark Pictogram and Associated Hazards.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [4] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |[1][4] |
Risk Assessment and Safe Handling Protocols
A dynamic risk assessment is crucial. The key risks associated with this solid compound are the generation and inhalation of dust and inadvertent contact with skin or eyes.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the material at the source, minimizing operator exposure.
-
Chemical Fume Hood: All weighing and handling of this compound solid must be performed inside a certified chemical fume hood.[6] This is non-negotiable, as it prevents the inhalation of fine particulates that may become airborne.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions. The fume hood's performance is the critical control point.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected to match the specific hazards of the compound. Its effectiveness is contingent on proper use.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection | Specification | Rationale and Best Practices | Source |
|---|---|---|---|
| Eye/Face | Safety glasses with side-shields or safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne dust. Goggles provide a better seal and are recommended when handling larger quantities or if there is a significant risk of dust generation. | [1][4] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use. | Provides a barrier against skin contact. Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination. Wash hands thoroughly after handling. | [1][8] |
| Body | Laboratory coat. For larger quantities, consider impervious clothing or a chemical-resistant apron. | Protects skin and personal clothing from contamination. | [1][8] |
| Respiratory | Not required if handled exclusively within a fume hood. For situations where a hood is not available or for cleaning large spills, a P95 (US) or P1 (EU) particle respirator is a minimum. For higher protection, an ABEK-P2 (EU) or OV/AG/P99 (US) respirator is advised. | This is a secondary control measure. The primary reliance should always be on the fume hood. |[1] |
In-Lab Handling and Storage Procedures
-
Handling:
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including waste containers, readily available.
-
Aliquotting: When weighing, use a spatula and handle the container with care to minimize dust creation. Avoid pouring the powder from a height.
-
Cross-Contamination: Designate specific spatulas and weighing boats for this compound during an experiment to prevent cross-contamination.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[7][9] Wash hands thoroughly after handling is complete, even after removing gloves.[1]
-
-
Storage:
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[1][3] Halogenated phenols can be susceptible to slow oxidation over time, which may be indicated by a color change.[10]
-
Location: Store in a cool, dark place away from direct sunlight and incompatible materials.[2][3]
-
Emergency Procedures and First Aid
Rapid and correct response during an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Accidental Release Measures (Spill Management)
Should a spill occur, the primary goals are to contain the spill, protect personnel, and then decontaminate the area.
Caption: Workflow for Managing an Accidental Spill.
Detailed Spill Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.[1][8]
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Table 3.[1]
-
Containment: Prevent further spread of the dust. Do not use dry sweeping, as this can aerosolize the particles.[1]
-
Cleanup: Carefully sweep up the material and place it into a suitable, closed container for disposal.[1][11] Alternatively, wet-brushing or using a vacuum cleaner with a HEPA filter can minimize dust generation.[8]
-
Decontamination: Once the bulk material is removed, clean the area with soap and water.
-
Disposal: The collected waste is considered hazardous and must be disposed of through a licensed professional waste disposal service.[1]
First Aid
Immediate action is required upon exposure. Always show the Safety Data Sheet to attending medical personnel.[1][4]
Caption: Decision Protocol for First Aid Response.
-
Inhalation: Move the person into fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1][12][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation persists.[1][4][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12][13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and consult a physician immediately.[1][4][12]
Fire and Explosion Hazards
While not classified as highly flammable, like many organic solids, it can burn if ignited.[1]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][8]
-
Hazardous Combustion Products: In a fire, toxic and corrosive fumes may be generated, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen iodide (HI).[6][8][14]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous decomposition products.[1][4][12]
Stability and Reactivity Profile
Understanding chemical compatibility is essential to prevent dangerous reactions.
-
Stability: The compound is stable under recommended storage conditions (cool, dry, dark, inert atmosphere).[12][14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[6][10][12][14] Strong bases can deprotonate the acidic phenol group, altering its reactivity, while strong oxidizing agents can lead to vigorous and potentially hazardous reactions.[10][15]
-
Hazardous Decomposition: As mentioned, thermal decomposition can lead to the release of irritating and toxic gases and vapors.[12][14]
Toxicological and Ecological Profile
This is an area where data is notably limited, which mandates a higher degree of caution.
-
Toxicological Summary: The available data indicates acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1] However, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] There is no available data on carcinogenicity, mutagenicity, or reproductive toxicity.[1] Therefore, the compound should be treated as potentially hazardous until more data becomes available.
-
Ecological Summary: No specific ecological data for this compound is available.[1] As a general principle for such compounds, do not allow the product to enter drains or waterways, as halogenated aromatic compounds can be harmful to aquatic life.[1][7][11]
Disposal Considerations
All waste materials must be treated as hazardous.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Packaging: Dispose of as unused product in a sealed, properly labeled container.[1]
-
Method: Chemical incineration equipped with an afterburner and scrubber is a potential disposal method, but this must be performed by a licensed professional service in accordance with all local, state, and federal regulations.[1]
References
- MSDS of 2-bromo-5-iodo-phenol. Capot Chemical Co., Ltd. [URL: https://www.capotchem.com/msds/932372-99-1.pdf]
- This compound CAS#: 932372-99-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1852504.htm]
- SAFETY DATA SHEET - 2-Bromophenol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/130915]
- SAFETY DATA SHEET - 2-Bromophenol. Fisher Scientific. [URL: https://www.fishersci.com/sds_10179_1]
- 2-Bromo Phenol CAS No 95-56-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2-BROMO_PHENOL12021-3-1-16-56.pdf]
- Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. ChemScene. [URL: https://www.chemscene.com/attach/msds/CS-W010222_CS-W010222-MSDS.pdf]
- This compound | 932372-99-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f0fd5]
- First Aid Procedures for Chemical Hazards. NIOSH - CDC. [URL: https://www.cdc.gov/niosh/topics/emres/chemsumm-first-aid.html]
- SAFETY DATA SHEET - 2-Bromo-2-nitro-1,3-propanediol. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A15809_SDS_EN.pdf]
- Safety Data Sheet - 2-Bromo-3-iodophenol. Angene Chemical. [URL: https://www.angenechemical.com/msds/863870-88-6.pdf]
- 932372-99-1 | this compound. ChemScene. [URL: https://www.chemscene.com/products/2-Bromo-5-iodophenol-CS-0041106.html]
- SAFETY DATA SHEET - 4-Bromo-2-chlorophenol. Fisher Scientific. [URL: https://www.fishersci.com/sds_20300_1]
- SAFETY DATA SHEET - Phenol, 4-bromo-. Acros Organics. [URL: https://www.fishersci.com/sds_10416_1]
- 5-Bromo-2-Iodophenol | 858855-11-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3249f229]
- 5-broMo-2-iodophenol - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB82620682_EN.htm]
- This compound. Achmem. [URL: https://www.achmem.com/products/2-bromo-5-iodophenol]
- SAFETY DATA SHEET - 4-Bromo-2-iodophenol. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/B4957_EG_E.pdf]
- Safety Data Sheet - 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/b8791]
- 5-Bromo-2-iodophenol | CAS#:858855-11-5. Chemsrc. [URL: https://www.chemsrc.com/en/cas/858855-11-5_1033874.html]
- Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability. Benchchem. [URL: https://www.benchchem.com/blog/handling-and-storage-conditions-for-2-bromo-5-hydroxybenzaldehyde-to-ensure-stability]
- 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Srini Chem. [URL: https://www.srinichem.com/2-bromo-5-chlorophenol-cas-13659-23-9-an-overview-of-its-structure-and-chemical-properties]
- 3-Bromo-5-iodophenol | C6H4BrIO | CID 22630182. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22630182]
- 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22160860]
- An In-depth Technical Guide to the Chemical Reactivity and Stability of 2,5-Diiodophenol. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-chemical-reactivity-and-stability-of-2-5-diiodophenol]
- 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13284272]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. chemscene.com [chemscene.com]
- 3. This compound CAS#: 932372-99-1 [m.chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. achmem.com [achmem.com]
- 6. 5-Bromo-2-iodophenol | CAS#:858855-11-5 | Chemsrc [chemsrc.com]
- 7. chemscene.com [chemscene.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 5-broMo-2-iodophenol - Safety Data Sheet [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-iodophenol
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2-Bromo-5-iodophenol, a key intermediate in the development of novel pharmaceuticals and complex organic molecules. The strategic placement of three distinct functional groups—a hydroxyl, a bromine, and an iodine—on the aromatic ring makes this compound a versatile building block for selective functionalization through various cross-coupling and substitution reactions. This document details a validated multi-step synthesis, explores plausible direct halogenation strategies, and provides in-depth experimental protocols and characterization data to support researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
Polysubstituted phenols are foundational scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound offers a unique combination of reactive sites. The phenolic hydroxyl group can be readily derivatized or act as a directing group in further electrophilic substitutions. The bromo and iodo substituents, with their differential reactivity in metal-catalyzed cross-coupling reactions, allow for sequential and site-selective introduction of diverse molecular fragments. This strategic handle is invaluable in the construction of complex molecular architectures, particularly in the synthesis of targeted therapeutic agents. The synthesis of this specific isomer, however, presents a challenge due to the directing effects of the substituents on the aromatic ring, which can lead to a mixture of regioisomers. This guide aims to provide scientifically sound and practical approaches to overcome these challenges.
Synthetic Strategies: A Tale of Two Approaches
The synthesis of this compound can be broadly categorized into two main strategies: a multi-step synthesis from a readily available starting material, and more direct approaches involving the regioselective halogenation of a substituted phenol.
Multi-Step Synthesis from o-Nitroaniline: A Validated Pathway
A detailed and validated four-step synthesis of this compound starting from o-nitroaniline has been reported.[1] This method, while longer, offers a high degree of control over the substitution pattern, ensuring the desired isomer is obtained with high purity.
The overall synthetic scheme is as follows:
Figure 1: Multi-step synthesis of this compound from o-nitroaniline.
Causality Behind Experimental Choices:
-
Step 1: Iodination of o-Nitroaniline: The synthesis commences with the iodination of o-nitroaniline. The nitro and amino groups are ortho, para-directing. However, the bulky nitro group and the protonated amino group under acidic conditions favor iodination at the para position to the amino group, yielding 2-nitro-4-iodoaniline. Acetic acid is a suitable solvent for this electrophilic substitution.[1]
-
Step 2: Sandmeyer Reaction: The amino group of 2-nitro-4-iodoaniline is then diazotized with sodium nitrite in the presence of hydrobromic acid. The resulting diazonium salt is subsequently treated with cuprous bromide (CuBr) to replace the diazonium group with a bromine atom, affording 2-bromo-5-iodo-nitrobenzene. The Sandmeyer reaction is a reliable method for introducing halogens onto an aromatic ring.[1]
-
Step 3: Reduction of the Nitro Group: The nitro group of 2-bromo-5-iodo-nitrobenzene is reduced to an amino group using iron powder in the presence of an electrolyte like ammonium chloride. This classical reduction method is effective and cost-efficient for large-scale synthesis.[1]
-
Step 4: Diazotization and Hydrolysis: In the final step, the newly formed amino group of 2-bromo-5-iodoaniline is diazotized with sodium nitrite in sulfuric acid. The resulting diazonium salt is then hydrolyzed by heating in an aqueous acidic solution to yield the final product, this compound.[1]
Direct Halogenation Strategies: The Quest for Efficiency
More direct synthetic routes to this compound involve the regioselective halogenation of a suitably substituted phenol. These approaches are often more step-economical but require careful control of reaction conditions to achieve the desired regioselectivity.
A logical and direct approach is the ortho-bromination of 3-iodophenol. The hydroxyl group is a strong ortho, para-directing group, while the iodine atom is a deactivating but also ortho, para-directing group. The challenge lies in achieving selective bromination at the C2 position over the C4 and C6 positions.
Figure 2: Plausible direct synthesis via ortho-bromination of 3-iodophenol.
Rationale for Reagent Selection:
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine, which often leads to polybromination and the formation of byproducts.[2][3]
-
Catalysis: The use of a catalyst can enhance ortho-selectivity. Amines, such as diisopropylamine or dibutylamine, have been shown to catalyze the ortho-bromination of phenols with NBS.[4] The formation of a bulky N-bromoamine intermediate is thought to favor attack at the less sterically hindered ortho position.
An alternative direct route is the iodination of 2-bromophenol. The hydroxyl group directs iodination to the ortho and para positions. The bromine atom at the C2 position blocks one ortho position, directing iodination to the C4 and C6 positions. To achieve the desired this compound, iodination would need to occur at the meta position relative to the hydroxyl group, which is electronically disfavored. However, under certain conditions, meta-iodination might be achievable, or a subsequent isomerization could lead to the desired product. A more plausible approach would be to start with a precursor that directs iodination to the desired position.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.
Multi-Step Synthesis from o-Nitroaniline
This protocol is based on the method described in patent CN109369345A.[1]
Step 1: Synthesis of 2-Nitro-4-iodoaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve o-nitroaniline (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add iodine (1.05-1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 30-50 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Filter the precipitate, wash with water, and dry to obtain 2-nitro-4-iodoaniline.
Step 2: Synthesis of 2-Bromo-5-iodo-nitrobenzene
-
Prepare a solution of 2-nitro-4-iodoaniline (1.0 eq) in hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of cuprous bromide (catalytic amount) in hydrobromic acid.
-
Slowly add the diazonium salt solution to the cuprous bromide solution at 40-45 °C.
-
Stir the reaction mixture until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-5-iodo-nitrobenzene.
Step 3: Synthesis of 2-Bromo-5-iodoaniline
-
In a round-bottom flask, prepare a suspension of iron powder (4.0-4.5 eq) and ammonium chloride in water.
-
Heat the suspension to 85-95 °C.
-
Add a solution of 2-bromo-5-iodo-nitrobenzene (1.0 eq) in ethanol portion-wise, maintaining the temperature.
-
Stir the reaction mixture vigorously until the reduction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-bromo-5-iodoaniline.
Step 4: Synthesis of this compound
-
Dissolve 2-bromo-5-iodoaniline (1.0 eq) in a mixture of sulfuric acid and water.
-
Cool the solution to 5-10 °C.
-
Slowly add a solution of sodium nitrite (1.4 eq) in water, maintaining the temperature.
-
In a separate flask, prepare a solution of copper sulfate in aqueous sulfuric acid.
-
Slowly add the diazonium salt solution to the copper sulfate solution and heat to hydrolyze the diazonium salt.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
Proposed Protocol for Ortho-Bromination of 3-Iodophenol
This is a proposed protocol based on general methods for the ortho-bromination of phenols.[4]
-
In a round-bottom flask, dissolve 3-iodophenol (1.0 eq) and diisopropylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1.05 eq) in dichloromethane.
-
Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Purification and Characterization
Purification of the final product is crucial to remove any unreacted starting materials, reagents, and isomeric byproducts.
Purification Techniques
-
Column Chromatography: This is the most effective method for separating this compound from its isomers and other impurities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase.[5]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexanes) can be an effective purification method.[1][6]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show three distinct aromatic proton signals, each with a specific chemical shift and coupling pattern consistent with the 1,2,4-substitution pattern. A broad singlet corresponding to the phenolic hydroxyl proton will also be present. |
| ¹³C NMR | The spectrum should display six distinct signals for the aromatic carbons, with the chemical shifts influenced by the attached hydroxyl, bromo, and iodo substituents. The carbon attached to iodine will be at a relatively upfield chemical shift, while the carbon attached to the hydroxyl group will be downfield. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (298.90 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a characteristic feature.[7] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Characteristic absorptions for the C-Br and C-I bonds will be observed in the fingerprint region. |
Conclusion
The synthesis of this compound, a valuable and versatile building block, can be achieved through a reliable multi-step sequence from o-nitroaniline or potentially through more direct, regioselective halogenation routes. The choice of synthetic strategy will depend on factors such as the desired scale of the reaction, the availability of starting materials, and the need for high isomeric purity. The experimental protocols and characterization guidelines provided in this guide are intended to empower researchers to confidently synthesize and utilize this important chemical intermediate in their pursuit of novel molecular discoveries.
References
- Wiley-VCH. (2007).
- Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC - NIH.
- 2-AMINO-5-BROMOPHENOL synthesis. ChemicalBook.
- Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
- A kind of preparation method of this compound.
- Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS. Semantic Scholar.
- How To: Purify by Crystalliz
- N-Iodosuccinimide (NIS). Organic Chemistry Portal.
- Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in w
- Technical Support Center: Purific
- A Technical Guide to the Spectroscopic Data of 2-Bromo-3-hexyl-5-iodothiophene. Benchchem.
- N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Arom
- o-BROMOPHENOL. Organic Syntheses Procedure.
- How to Purify an organic compound via recrystallization or reprecipitation?
- Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2)
- This compound (C6H4BrIO). PubChemLite.
- Spectral Analysis of 2-Iodophenol: A Technical Guide. Benchchem.
- 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860. PubChem - NIH.
- 5-Bromo-2-iodophenol | 858855-11-5 | IJB85511. Biosynth.
- 932372-99-1 | this compound. ChemScene.
- Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Deriv
- CRYSTALLIZ
- A Technical Guide to the Spectroscopic Data of 2-Bromo-3-hexyl-5-iodothiophene. Benchchem.
- Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Rel
- N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC - NIH.
- database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.
- Basic 1H- and 13C-NMR Spectroscopy.
- 2-Iodophenol(533-58-4) 13C NMR spectrum. ChemicalBook.
- 2-Bromo-4,6-diiodophenol - Optional[MS (GC)] - Spectrum. SpectraBase.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- Prepar
Sources
- 1. How To [chem.rochester.edu]
- 2. [PDF] Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water | Semantic Scholar [semanticscholar.org]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21 – Chemia [chemia.manac-inc.co.jp]
A Technical Guide to the IUPAC Nomenclature of 2-Bromo-5-iodophenol
This guide provides a comprehensive analysis of the systematic IUPAC nomenclature for the compound 2-Bromo-5-iodophenol, tailored for researchers, scientists, and professionals in drug development. We will deconstruct the naming process, ground it in the fundamental principles of organic chemistry, and explore the compound's relevance as a synthetic building block.
Introduction: The Imperative of Systematic Nomenclature
In the fields of chemical synthesis and pharmaceutical development, unambiguous communication is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system that assigns a unique, systematic name to every organic compound. This system ensures that a chemical structure can be accurately identified and reconstructed from its name alone, eliminating the ambiguity of common or trivial names.
This whitepaper focuses on a specific polysubstituted aromatic compound, this compound. Halogenated phenols are a significant class of compounds, often serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials.[1][2] Understanding the precise nomenclature of such building blocks is the first step in their effective utilization in complex synthetic pathways.
Core Principles of IUPAC Nomenclature for Phenolic Compounds
The systematic name of a substituted phenol is derived from a clear set of rules that prioritize functional groups and ensure the lowest possible numbering for substituents.[3][4]
-
Identification of the Principal Functional Group: The primary determinant of the parent name is the highest-priority functional group. For the molecule , the hydroxyl (-OH) group attached directly to a benzene ring defines it as a phenol.[5] Phenol is an accepted IUPAC name and serves as the parent name for its derivatives.[3]
-
Numbering the Parent Ring: The carbon atom bearing the principal functional group (the hydroxyl group) is automatically assigned locant '1'.[6][7]
-
Assigning Locants to Substituents: The ring is numbered sequentially (clockwise or counter-clockwise) to assign the lowest possible numbers to the other substituents.[6]
-
Alphabetical Ordering of Substituents: When multiple different substituents are present, they are listed in alphabetical order (e.g., bromo before iodo), irrespective of their numerical position on the ring.[5][8]
The following diagram illustrates the logical workflow for determining the IUPAC name of a substituted phenol.
Caption: Logical workflow for IUPAC naming of substituted phenols.
Systematic Name Derivation: A Step-by-Step Analysis
Let's apply these principles to the target molecule.
Step 1: Identify the Parent Structure The molecule contains a hydroxyl (-OH) group directly bonded to a benzene ring. Therefore, the parent name is phenol .
Step 2: Assign Primary Locant The carbon atom to which the -OH group is attached is assigned position 1 .
Step 3: Identify Substituents The ring is further substituted with a bromine atom (-Br) and an iodine atom (-I).
Step 4: Determine Numbering Direction From position 1, we can number the ring in two ways:
-
Clockwise: This places the bromine at position 2 and the iodine at position 5. The locants are (2, 5).
-
Counter-clockwise: This places the iodine at position 3 and the bromine at position 6. The locants are (3, 6).
According to the "lowest set of locants" rule, we compare the sets of numbers at the first point of difference. Since 2 is lower than 3, the correct numbering scheme is clockwise , yielding locants 2 and 5.
Caption: Structure and IUPAC numbering of this compound.
Step 5: Alphabetize Substituents The substituents are "bromo" and "iodo". Alphabetically, bromo comes before iodo .
Step 6: Assemble the Final Name Combining the alphabetized substituents with their assigned locants and the parent name, we arrive at the final, unambiguous IUPAC name.
The confirmed IUPAC name for the compound is This compound .[9][10]
Compound Identification and Properties
A summary of key identifiers and physicochemical properties for this compound is provided below. This data is essential for laboratory handling, safety assessments, and reaction planning.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [10] |
| CAS Number | 932372-99-1 | [9][11] |
| Molecular Formula | C₆H₄BrIO | [9][11] |
| Molecular Weight | 298.90 g/mol | [9] |
| Physical Form | Solid | [10] |
| Purity | ≥97% (Typical) | [9][10] |
| Storage Conditions | Room temperature, inert atmosphere, protect from light | [10] |
Application in Synthesis: A Methodological Overview
Polysubstituted halophenols like this compound are valuable precursors in organic synthesis, particularly in cross-coupling reactions where the different reactivities of the C-Br and C-I bonds can be exploited for sequential functionalization. The synthesis of such compounds often requires strategies that overcome the ortho- and para-directing nature of the hydroxyl group.[12]
Below is a representative, generalized protocol for the synthesis of a dihalophenol, illustrating the type of workflow where such a compound might be generated or used.
Protocol: Synthesis of a Dihalophenol via Electrophilic Halogenation
-
Objective: To synthesize a dihalogenated phenol from a monohalophenol precursor.
-
Principle: This procedure uses an N-halosuccinimide as an electrophilic halogen source. The solvent choice and reaction conditions are critical for controlling selectivity and yield.
-
Materials:
-
Starting material (e.g., 3-iodophenol)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (solvent)
-
Dichloromethane (extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Reaction Setup: Dissolve the starting monohalophenol (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to cool to 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in portions over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final dihalophenol. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Experimental workflow for a typical halophenol synthesis.
Conclusion
The systematic name This compound is derived directly from the foundational rules of IUPAC nomenclature. By prioritizing the hydroxyl functional group to define the parent 'phenol', assigning it locant 1, and numbering the ring to give the lowest locants to the alphabetically ordered 'bromo' and 'iodo' substituents, we arrive at an unambiguous descriptor for this valuable chemical intermediate. A firm grasp of these principles is indispensable for scientists engaged in chemical research and development.
References
- ChemScene. This compound | 932372-99-1. URL: https://www.chemscene.com/products/2-Bromo-5-iodophenol-CS-0041106.html
- Sigma-Aldrich. This compound | 932372-99-1. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f0fd5
- Thiessen, J. (2021). A New Meta in meta-Halophenol Synthesis. Synfacts, 17(07), 0748. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1720360
- Vedantu. Phenols Nomenclature: Rules, Examples & Tips for Students. URL: https://www.vedantu.
- LookChem. This compound cas no.932372-99-1. URL: https://www.lookchem.com/Watson-International-Ltd/2-BROMO-5-IODOPHENOL-cas-932372-99-1.html
- Teachy. Summary of Organic Functions: Nomenclature of Phenol. URL: https://www.teachy.
- BYJU'S. Rules underlying the Nomenclature of Phenols. URL: https://byjus.
- Achmem. This compound. URL: https://www.achmem.com/products/2-bromo-5-iodophenol-amcs019986
- University of Calgary. How to name organic compounds using the IUPAC rules. URL: https://www.chem.ucalgary.ca/courses/351/orgnom/index.html
- Aakash Institute. phenols nomenclature in chemistry: Definition, Types and Importance. URL: https://www.aakash.ac.
- Unacademy. Nomenclature of Organic Compounds. URL: https://unacademy.
- IIT NEET JEE Chemistry. IUPAC Nomenclature Functional Group Priority Order. URL: https://iitneetjeeechemistry.blogspot.
- Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. URL: https://www.masterorganicchemistry.
- Google Patents. US5019657A - Process for the preparation of halophenols. URL: https://patents.google.
- Fiveable. Naming Alcohols and Phenols | Organic Chemistry Class Notes. URL: https://library.fiveable.me/ap-chem/unit-9/naming-alcohols-phenols/study-guide/3eYt6lW0Yq14J51mR6Lg
- ChemicalBook. This compound CAS#: 932372-99-1. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81200427.htm
- Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. URL: https://chem.libretexts.org/Courses/University_of_British_Columbia/CHEM_233%3A_Organic_Chemistry_for_the_Biological_Sciences/02%3A_Structure_and_Properties_of_Organic_Molecules/2.04%3A_IUPAC_Naming_of_Organic_Compounds_with_Functional_Groups
- Google Patents. KR20130038879A - Process for preparing an ortho-substituted 5-halophenol and a synthesis intermediate thereof. URL: https://patents.google.
- MDPI. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. URL: https://www.mdpi.com/2073-4344/13/5/833
- MDPI. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase (Preprint). URL: https://www.mdpi.com/2073-4344/13/5/833/pdf
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenols Nomenclature: Rules, Examples & Tips for Students [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. aakash.ac.in [aakash.ac.in]
- 6. teachy.ai [teachy.ai]
- 7. fiveable.me [fiveable.me]
- 8. unacademy.com [unacademy.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound | 932372-99-1 [sigmaaldrich.com]
- 11. This compound, CasNo.932372-99-1 Watson International Ltd United Kingdom [watson.lookchem.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-iodophenol. The principles outlined herein are fundamental for the structural elucidation and purity assessment of substituted aromatic compounds, a common motif in medicinal chemistry and materials science.
Introduction: The Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For drug development professionals, ¹H NMR is critical for verifying the structure of synthesized compounds, assessing purity, and studying molecular interactions.
The ¹H NMR spectrum of an aromatic compound is characterized by signals in the downfield region (typically 6.5-8.5 ppm) due to the ring current effect of the delocalized π-electrons. The precise chemical shift of each aromatic proton is influenced by the electronic effects (both inductive and resonance) of the substituents on the ring. Furthermore, the splitting pattern of these signals, governed by spin-spin coupling, reveals the relative positions of the protons.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound presents a trisubstituted benzene ring with three non-equivalent aromatic protons and one hydroxyl proton. The substituents—a hydroxyl group (-OH), a bromine atom (-Br), and an iodine atom (-I)—each exert distinct electronic effects that influence the chemical shifts of the neighboring protons.
Analysis of Aromatic Protons (H-3, H-4, and H-6)
To predict the chemical shifts of the aromatic protons, we can employ an additive model based on the known substituent chemical shift (SCS) increments for each substituent relative to the chemical shift of benzene (δ ≈ 7.27 ppm).
-
Hydroxyl (-OH): A strong activating group, it donates electron density through resonance, causing significant shielding (upfield shift) at the ortho and para positions.
-
Bromine (-Br): An electronegative atom that withdraws electron density inductively (deshielding). However, it also has lone pairs that can be donated through resonance, leading to some shielding, particularly at the ortho and para positions. The inductive effect is generally stronger.
-
Iodine (-I): Less electronegative than bromine, its inductive withdrawing effect is weaker. Like bromine, it can donate electron density through resonance.
The interplay of these effects determines the final chemical shift of each proton.
Predicted Chemical Shifts and Splitting Patterns:
-
H-6: This proton is ortho to the strongly electron-donating hydroxyl group and meta to the iodine atom. The powerful shielding effect of the hydroxyl group will dominate, shifting this proton significantly upfield. It is coupled to H-4 (para coupling, small J) and H-3 (meta coupling, small J). Due to the small coupling constants, it is likely to appear as a slightly broadened doublet or a doublet of doublets with small couplings.
-
H-4: This proton is para to the hydroxyl group, ortho to the iodine atom, and meta to the bromine atom. The shielding from the hydroxyl group and the deshielding from the halogens will be competing. It is coupled to H-3 (ortho coupling, large J) and H-6 (para coupling, small J). We expect it to appear as a doublet of doublets.
-
H-3: This proton is meta to the hydroxyl group, ortho to the bromine atom, and ortho to the iodine atom. It will be the most deshielded of the aromatic protons due to the additive deshielding effects of the two adjacent halogens. It is coupled to H-4 (ortho coupling, large J) and H-6 (meta coupling, small J). This signal will also appear as a doublet of doublets.
The Hydroxyl Proton (-OH)
The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[1] In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet in the range of 4-7 ppm.[2] The broadness arises from chemical exchange with other phenol molecules or trace amounts of water.
A key experiment to confirm the identity of the hydroxyl proton signal is D₂O exchange . Upon adding a drop of deuterium oxide (D₂O) to the NMR tube and shaking, the hydroxyl proton will exchange with a deuterium atom. Since deuterium is not observed in ¹H NMR, the -OH signal will disappear from the spectrum.[2]
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 4.0 - 7.0 | broad singlet | - |
| H-6 | 6.8 - 7.1 | dd | J(H6, H4) ≈ 0-1 Hz (para), J(H6, H3) ≈ 2-3 Hz (meta) |
| H-4 | 7.2 - 7.5 | dd | J(H4, H3) ≈ 7-9 Hz (ortho), J(H4, H6) ≈ 0-1 Hz (para) |
| H-3 | 7.6 - 7.9 | d | J(H3, H4) ≈ 7-9 Hz (ortho) |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Visualizing Spin-Spin Coupling
The following diagram illustrates the coupling relationships between the aromatic protons in this compound.
Caption: Spin-spin coupling in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipette
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of CDCl₃ (containing 0.03% v/v TMS) to the NMR tube. c. Cap the NMR tube and gently agitate it until the sample is completely dissolved.
-
Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the TMS signal.
-
Data Acquisition: a. Set the appropriate spectral width (e.g., -2 to 12 ppm). b. Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample). c. Acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply a Fourier transform to the FID. b. Phase correct the spectrum. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons.
-
(Optional) D₂O Exchange: a. After acquiring the initial spectrum, remove the NMR tube. b. Add one drop of D₂O to the tube, cap it, and shake gently for about 30 seconds. c. Re-acquire the ¹H NMR spectrum using the same parameters. d. Observe the disappearance of the hydroxyl proton signal.
Conclusion
The predicted ¹H NMR spectrum of this compound is a valuable tool for its unambiguous identification. The distinct chemical shifts and coupling patterns of the three aromatic protons, along with the characteristic behavior of the hydroxyl proton upon D₂O exchange, provide a unique spectral fingerprint. This in-depth guide serves as a practical resource for researchers in the synthesis, analysis, and application of this and structurally related compounds.
References
- Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]
- ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR.
- JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
- University of Regensburg. (n.d.). H NMR Spectroscopy.
- University of California, Davis. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. In Chemistry LibreTexts.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Reich, H. J. (n.d.). Substituent Effects on the Chemical Shift of Benzene Protons. University of Wisconsin-Madison.
- YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. [Link]
Sources
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-5-iodophenol
This guide provides a comprehensive technical overview of the principles and practices involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-bromo-5-iodophenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation.
Introduction: The Role of ¹³C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, which provides information about the protons in a molecule, ¹³C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environments.[1] For a substituted aromatic compound like this compound, ¹³C NMR is crucial for unambiguously confirming the substitution pattern on the benzene ring. The chemical shift of each carbon atom is highly sensitive to the electronic effects of the substituents (hydroxyl, bromine, and iodine), making it possible to assign each resonance to a specific carbon atom in the molecule.
Theoretical Framework: Understanding Substituent Effects on ¹³C Chemical Shifts
The chemical shifts of the carbon atoms in this compound are governed by the interplay of inductive and resonance effects of the hydroxyl (-OH), bromine (-Br), and iodine (-I) substituents. Aromatic carbons typically resonate in the 120-150 ppm range.[2]
-
Hydroxyl Group (-OH): The oxygen atom is highly electronegative, exerting a strong deshielding inductive effect on the ipso-carbon (C1) to which it is attached. This results in a significant downfield shift for C1, often to values greater than 150 ppm.[3] Conversely, the lone pairs on the oxygen participate in resonance, donating electron density to the aromatic ring, particularly at the ortho and para positions. This resonance effect leads to an upfield (shielding) shift for C2, C4, and C6 relative to unsubstituted benzene.
-
Halogens (-Br and -I): Halogens exhibit a dual electronic effect. They are electronegative, inductively withdrawing electron density from the ring and causing a deshielding effect.[4] However, they also possess lone pairs that can be donated to the aromatic π-system through resonance, leading to a shielding effect, particularly at the ortho and para positions. For bromine and iodine, the inductive effect generally outweighs the resonance effect for the ipso-carbon, causing a downfield shift. The "heavy atom effect" of iodine can also contribute to a significant upfield shift of the directly attached carbon due to spin-orbit coupling.[4]
Due to the dissymmetry of this compound, all six carbon atoms in the aromatic ring are chemically non-equivalent and are expected to produce six distinct signals in the ¹³C NMR spectrum.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The acquisition of a reliable ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the this compound sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Concentration: Due to the low natural abundance of the ¹³C isotope (~1.1%), a relatively concentrated sample is required to obtain a good signal-to-noise ratio in a reasonable time.[1][3][5] A concentration of 10-50 mg of the compound in 0.5-0.7 mL of solvent is typical.
-
Sample Filtration: Ensure the sample solution is free of any particulate matter by filtering it through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing, with its signal set to 0.0 ppm.[6]
NMR Instrument Parameters
For a standard proton-decoupled ¹³C NMR experiment, the following parameters are a good starting point and can be optimized as needed:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard 30° pulse angle is a good compromise between signal intensity and relaxation time, especially for quaternary carbons. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of the carbon nuclei between scans, which is important for obtaining accurate integrals, although less critical for simple identification. |
| Number of Scans (NS) | 128 or higher | A higher number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low sensitivity of ¹³C NMR. |
| Spectral Width (SW) | 0 - 220 ppm | This range covers the typical chemical shifts for most organic compounds.[1] |
| Decoupling | Proton broadband decoupling | This removes the C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[1] |
These parameters can be adjusted based on the specific instrument and the concentration of the sample.
Spectral Analysis and Interpretation
The interpretation of the ¹³C NMR spectrum of this compound involves the assignment of each of the six aromatic signals to its corresponding carbon atom. This is achieved by considering the expected chemical shifts based on the substituent effects discussed earlier.
Predicted ¹³C Chemical Shifts
While an experimental spectrum is the definitive source of data, chemical shift prediction tools can provide a valuable starting point for spectral assignment.[7][8][9][10][11] These tools use databases of known spectra and theoretical calculations to estimate the chemical shifts.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C1 (-OH) | ~155 | The carbon bearing the hydroxyl group is significantly deshielded due to the high electronegativity of oxygen. |
| C2 (-Br) | ~115 | The carbon attached to bromine is deshielded by the inductive effect of the halogen, but this is counteracted by the shielding resonance effect of the ortho -OH group. |
| C3 | ~135 | This carbon is meta to the -OH group and ortho to the iodine, experiencing deshielding from the iodine. |
| C4 | ~125 | This carbon is para to the -OH group and meta to the bromine, experiencing some shielding from the -OH resonance. |
| C5 (-I) | ~90 | The carbon attached to iodine is expected to be significantly shielded due to the heavy atom effect. |
| C6 | ~120 | This carbon is ortho to the -OH group and meta to the iodine, experiencing shielding from the -OH resonance. |
Note: These are estimated values and the actual experimental values may vary.
Workflow for ¹³C NMR Analysis
The entire process, from sample preparation to final structural confirmation, can be visualized as a logical workflow.
Caption: Workflow for the ¹³C NMR analysis of this compound.
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its structural confirmation. By understanding the fundamental principles of substituent effects on chemical shifts and following a systematic experimental and analytical workflow, researchers can confidently assign the carbon resonances and verify the molecular structure. This guide provides the foundational knowledge and practical steps for successfully conducting this analysis.
References
- Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Sample Preparation.
- Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]
- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
- Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(23), 4339-4344. [Link]
- Wishart DS. (n.d.). CASPRE - 13C NMR Predictor.
- Sivasubramaniyan, S., Muthusubramanian, S., & Sivasubramanian, S. (1989). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Journal of Chemical Sciences, 101(4), 311-316.
- Amass, A. J., He, Y., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 34(3-4), 413-419.
- Martin, G. E., & Zektzer, A. S. (2018). Acquiring 1H and 13C Spectra.
- ACD/Labs. (n.d.). NMR Prediction.
- Patiny, L. (n.d.). Simulate and predict NMR spectra.
- Kurutz, J. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department.
- Akın, A. O., & Çelik, H. (2017). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH N in substituted benzylideneanilines. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 769-786.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Contreras, R. H., De Kowalewski, D. G., & Scuseria, G. E. (1982). 13C NMR Coupling Constants in Substituted Benzoyl Cations. Magnetic Resonance in Chemistry, 20(3), 171-174.
- Mahanthappa, M. K., & Tolman, W. B. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1574-1577. [Link]
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(17), 11247-11256. [Link]
- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants.
- Giraudeau, P., Akoka, S., & Remaud, G. S. (2011). Precise and accurate quantitative C-13 NMR with reduced experimental time. Analytical Chemistry, 83(12), 4785-4791.
- Williamson, R. T., & Martin, G. E. (2009). Structure elucidation of uniformly 13C labeled small molecule natural products.
- University of Calgary. (n.d.). 13C NMR Spectroscopy.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.
- Szymański, S., Witanowski, M., & Biernat, S. (1983). Determination of phenol in phenol tars from the cumene-to-phenol process streams with 13C-NMR spectroscopy. Analyst, 108(1288), 850-855.
- OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
- PubChem. (n.d.). 2-Bromophenol.
- Knowledge UChicago. (n.d.). Core-Labeling (Radio)Synthesis of Phenols.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChemLite. (n.d.). This compound (C6H4BrIO).
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- SpectraBase. (n.d.). 2-Bromophenol - Optional[13C NMR] - Chemical Shifts.
- Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(22), 3467-3470.
- National Institute of Standards and Technology. (n.d.). Phenol, 2-bromo-.
Sources
- 1. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. CASCADE [nova.chem.colostate.edu]
- 8. Visualizer loader [nmrdb.org]
- 9. CASPRE [caspre.ca]
- 10. acdlabs.com [acdlabs.com]
- 11. Simulate and predict NMR spectra [nmrdb.org]
An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-5-iodophenol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-bromo-5-iodophenol. Moving beyond a simple peak list, this document elucidates the structural basis for the compound's spectral features, offers a detailed experimental protocol for spectrum acquisition, and provides the scientific rationale behind each observation and procedural step. The objective is to equip researchers with the expertise to interpret and utilize the IR spectrum of this and related halogenated phenolic compounds for structural verification and quality control.
Introduction: The Vibrational Signature of a Molecule
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Covalent bonds are not rigid; they behave like springs that can stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. An IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), creating a unique "fingerprint" that is characteristic of the molecule's functional groups and overall structure.
For a substituted aromatic compound like this compound, the IR spectrum is a composite of vibrations from the hydroxyl group, the aromatic ring, and the carbon-halogen bonds. Analyzing this spectrum allows for the unambiguous confirmation of its chemical identity.
Caption: Molecular Structure of this compound.
Predicted IR Absorption Bands of this compound
The IR spectrum of this compound can be deconstructed into contributions from its primary structural components. The presence of heavy halogen atoms and the specific substitution pattern on the aromatic ring introduce distinct features compared to a simple phenol.
The Hydroxyl (O-H) and Carbon-Oxygen (C-O) Regions
-
O-H Stretching: The most prominent band in the spectrum of a phenol is the O-H stretch. Due to strong intermolecular hydrogen bonding in the solid state, this absorption is not a sharp peak but a very broad and intense band, typically appearing in the 3200-3550 cm⁻¹ region.[1][2][3][4] The breadth of this peak is a hallmark of hydrogen-bonded hydroxyl groups and can obscure other weaker absorptions in this region.[5][6]
-
C-O Stretching: The stretching vibration of the carbon-oxygen bond in phenols is a strong and sharp absorption. For phenols, this band is characteristically found at a higher wavenumber than in aliphatic alcohols, appearing around 1220-1260 cm⁻¹ .[1][7][8] This peak is highly diagnostic for the phenolic structure.
The Aromatic Ring Region
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring give rise to sharp, medium-intensity bands just above 3000 cm⁻¹. Look for these absorptions in the 3000-3100 cm⁻¹ range.[1][9][10][11] Their appearance at a higher frequency than aliphatic C-H stretches (which are below 3000 cm⁻¹) is a clear indicator of an aromatic or unsaturated system.[9]
-
Aromatic C=C Ring Stretching: The benzene ring itself has complex vibrational modes. The stretching of the carbon-carbon double bonds within the ring results in a series of medium-to-strong absorptions in the 1400-1600 cm⁻¹ region.[12][9][11][13] Typically, two or more distinct peaks are observed, often near 1600 cm⁻¹ and 1475 cm⁻¹.[13]
-
C-H Out-of-Plane (oop) Bending: The bending vibrations of the aromatic C-H bonds out of the plane of the ring are highly sensitive to the substitution pattern.[9][13] For a 1,2,4-trisubstituted benzene ring, as in this molecule, strong absorptions are expected in the 810-830 cm⁻¹ and 870-900 cm⁻¹ regions.[11][14] These bands are invaluable for confirming the isomeric structure.
The Carbon-Halogen Region (Fingerprint Region)
The low-frequency "fingerprint region" (below 1000 cm⁻¹) contains the stretching vibrations for the heavy carbon-halogen bonds. These absorptions are often complex but provide direct evidence for the presence of bromine and iodine.
-
C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a medium-to-strong absorption in the 515-690 cm⁻¹ range.[3][15][16][17]
-
C-I Stretching: The carbon-iodine bond is weaker and involves a heavier atom, thus its stretching vibration occurs at an even lower frequency, typically below 600 cm⁻¹ .[18]
Summary of Predicted Absorptions
The following table summarizes the expected key vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3550 - 3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium, Sharp |
| 1600 - 1585 | C=C Stretch (in-ring) | Aromatic Ring | Medium |
| 1500 - 1400 | C=C Stretch (in-ring) | Aromatic Ring | Medium to Strong |
| 1260 - 1220 | C-O Stretch | Phenol | Strong |
| 900 - 870 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted | Strong |
| 830 - 810 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted | Strong |
| 690 - 515 | C-Br Stretch | Aryl Bromide | Medium to Strong |
| < 600 | C-I Stretch | Aryl Iodide | Medium to Strong |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The accurate acquisition of an IR spectrum for a solid sample like this compound is critical for reliable analysis. The Potassium Bromide (KBr) pellet method is the gold standard for transmission FTIR of solids, yielding high-quality, reproducible spectra.[19]
Rationale for the KBr Method
The principle of this technique is to disperse the solid analyte uniformly within an IR-transparent matrix.[20] Potassium bromide is ideal because it is optically transparent over a wide mid-IR range (4000 to 400 cm⁻¹) and becomes a clear, glass-like disc under high pressure.[19] This ensures that the incident IR beam interacts with the sample particles without significant scattering or interference from the matrix.
Step-by-Step Protocol
-
Material Preparation (The Dryness Imperative):
-
Causality: KBr is hygroscopic and readily absorbs atmospheric moisture.[20][21] Water has intense IR absorptions (a broad peak ~3400 cm⁻¹ and another ~1630 cm⁻¹) that can obscure key sample features.[20]
-
Action: Use spectroscopy-grade KBr powder. Dry it in an oven at ~110°C for at least 2-4 hours and store it in a desiccator until use. Gently warm the agate mortar, pestle, and pellet die set under a heat lamp or in a low-temperature oven to drive off adsorbed water.[20]
-
-
Sample Grinding and Mixing:
-
Causality: To minimize light scattering and ensure a uniform dispersion, the sample particles must be ground to a size smaller than the wavelength of the incident IR radiation.[22]
-
Action: Place approximately 1-2 mg of this compound into a clean, dry agate mortar. Grind the sample thoroughly with the pestle until it has a fine, glossy appearance.
-
Action: Add approximately 100-200 mg of the dried KBr powder to the mortar.[19] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid overly aggressive grinding at this stage, which can degrade the KBr crystal lattice. The goal is dispersion, not further particle size reduction of the KBr.[20]
-
-
Pellet Formation:
-
Causality: Applying high pressure causes the plastic KBr to "cold-flow," fusing into a solid, transparent disc that encapsulates the sample particles.[21]
-
Action: Carefully transfer the KBr-sample mixture into the sleeve of a pellet press die. Distribute the powder evenly over the surface of the bottom anvil.
-
Action: Assemble the die and place it in a hydraulic press. If the die has a vacuum port, connect it to a vacuum line to remove trapped air, which can cause the pellet to be opaque.
-
Action: Gradually apply pressure up to 8-10 metric tons (for a 13 mm die) and hold for 1-2 minutes.[20] This ensures complete fusion and removal of voids.
-
-
Spectrum Acquisition:
-
Action: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.
-
Action: Place the pellet in the spectrometer's sample holder.
-
Action: Collect a background spectrum of the empty sample compartment first. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Action: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Caption: Experimental Workflow for the KBr Pellet Method.
Conclusion
The infrared spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of vibrational spectroscopy, allows for the confident assignment of all major absorption bands. The broad O-H stretch, sharp aromatic C-H and C=C stretches, strong phenolic C-O stretch, and characteristic C-H out-of-plane bending bands collectively confirm the substituted phenolic structure. Furthermore, the low-frequency absorptions in the fingerprint region provide direct evidence of C-Br and C-I bonds. By following a meticulous experimental protocol, such as the KBr pellet method described herein, a high-fidelity spectrum can be reliably obtained, serving as a crucial tool for identity confirmation and quality assessment in research and development.
References
- Brown, D. (n.d.). Interpretation of the infrared spectrum of phenol. Doc Brown's Chemistry. [Link]
- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
- AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. [Link]
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
- Chemistry Student. (n.d.).
- Shimadzu. (n.d.). KBr Pellet Method. [Link]
- University of Colorado Boulder. (n.d.).
- Chemistry Student. (n.d.). Infrared spectra of alcohols and phenols. [Link]
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
- Wikipedia. (n.d.). Mulling (spectroscopy). [Link]
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Phenols and Enols. [Link]
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
- OpenStax. (2023, September 20). 15.
- Royal Society of Chemistry. (2025, February 20). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. [Link]
- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. [Link]
- IJSAR. (n.d.).
- Millersville University. (n.d.). IR Absorption Table. [Link]
- ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon.... [Link]
- SlidePlayer. (n.d.).
- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]
- SlideShare. (n.d.). Sampling of solids in IR spectroscopy. [Link]
- IJVS. (n.d.). Infrared Spectra of Solids – the Mull Technique. [Link]
- University of the West Indies. (2018, November). Appendix XI: IR Spectroscopy. [Link]
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
- University of Colorado Boulder. (n.d.). IR Chart. [Link]
- AdiChemistry. (2024, April 2). Infrared spectroscopy alcohols phenols M.
- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
- Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]
- University of California, Santa Cruz. (n.d.). IR Tables. [Link]
- Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. scribd.com [scribd.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 19. shimadzu.com [shimadzu.com]
- 20. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 21. pelletpressdiesets.com [pelletpressdiesets.com]
- 22. chem.libretexts.org [chem.libretexts.org]
The Analytical Challenge: Unique Signatures of a Di-halogenated Phenol
An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-5-iodophenol
This guide provides a comprehensive technical exploration of the mass spectrometric analysis of this compound (C₆H₄BrIO), a vital halogenated intermediate in synthetic and medicinal chemistry.[1][2] The presence of two distinct heavy halogens, bromine and iodine, on a phenolic backbone presents unique challenges and interpretive opportunities in mass spectrometry. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to characterize this and structurally similar molecules. We will move beyond procedural lists to explain the causal relationships behind methodological choices, ensuring a robust and validated analytical approach.
The mass spectrometric analysis of this compound is fundamentally dictated by three structural features: the phenolic hydroxyl group, the bromine atom, and the iodine atom.
-
The Phenolic Group: The acidic proton and polar nature of the hydroxyl group influence ionization efficiency, particularly in soft ionization techniques, and can make the molecule less suitable for direct Gas Chromatography (GC) analysis without derivatization.[3]
-
The Bromine Atom: Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). This results in a characteristic doublet peak, known as an "M+2" peak, for any bromine-containing fragment, which is a powerful diagnostic tool.[4]
-
The Iodine Atom: In contrast, iodine is monoisotopic (¹²⁷I), simplifying the spectrum but also representing a point of facile fragmentation due to the relative weakness of the C-I bond.
The core challenge lies in selecting an ionization technique and analytical platform that can either leverage these features for structural elucidation (via fragmentation) or minimize them to confirm molecular weight unequivocally.
Electron Ionization (EI) Mass Spectrometry: Unveiling the Structure through Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, causing extensive and reproducible fragmentation.[5] While this can sometimes lead to the absence of a molecular ion peak for fragile molecules, it provides a detailed fragmentation "fingerprint" for structural confirmation.[6][7]
The Molecular Ion and Isotopic Pattern
The molecular weight of this compound is 298.90 g/mol .[2] Upon EI, the molecule loses an electron to form a radical cation, M⁺•. Due to bromine's isotopic distribution, the molecular ion will appear as a doublet.
| Ion | Isotopes | m/z (Nominal) | Expected Relative Abundance |
| [M]⁺• | C₆H₄⁷⁹Br¹²⁷IO | 298 | ~100% |
| [M+2]⁺• | C₆H₄⁸¹Br¹²⁷IO | 300 | ~97% |
| Table 1: Predicted isotopic pattern for the molecular ion of this compound. |
Predicted Fragmentation Pathways
The excess energy from the 70 eV electron beam in a standard EI source induces bond cleavages.[5] The fragmentation pathways are governed by the stability of the resulting ions and neutral radicals.[8][9] For this compound, several key fragmentation routes are anticipated.
-
Loss of Halogen Radicals: The C-I bond is weaker than the C-Br bond, suggesting the loss of an iodine radical (•I, 127 Da) to form a bromophenoxy cation at m/z 171/173 is a highly probable event. Loss of a bromine radical (•Br, 79/81 Da) to form an iodophenoxy cation at m/z 219 is also possible.
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of phenols is the loss of CO (28 Da) from the molecular ion or subsequent fragment ions, leading to the formation of a five-membered ring cation.[10][11] For example, the [M-I]⁺ ion could lose CO to yield a fragment at m/z 143/145.
-
Cleavage of the C-OH Bond: Loss of a hydroxyl radical (•OH, 17 Da) is less common but possible.
The following diagram illustrates the primary predicted fragmentation pathways under EI conditions.
Caption: Predicted EI fragmentation pathway for this compound.
The fragment at m/z 65, corresponding to the stable cyclopentadienyl cation ([C₅H₅]⁺), is a common feature in the mass spectra of many aromatic compounds, including phenols, arising from the breakdown of the ring structure.[12]
Soft Ionization Techniques: Preserving the Molecular Ion
For analytes that are thermally labile or fragment excessively under EI, soft ionization techniques are employed to confirm the molecular weight with greater certainty.[7][13] These methods impart minimal excess energy, resulting in spectra dominated by the molecular ion or a quasi-molecular ion with little to no fragmentation.
Caption: Comparison of Hard vs. Soft Ionization outcomes.
Chemical Ionization (CI)
In Chemical Ionization (CI), a reagent gas (e.g., methane or ammonia) is ionized by electron impact.[13] These reagent ions then create analyte ions through gentle proton transfer or adduction reactions. Using methane, this compound is expected to be protonated, yielding a strong quasi-molecular ion peak at [M+H]⁺ (m/z 299/301).[14] This provides a clear confirmation of the molecular weight, complementing the structural data from EI.
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is ideal for polar, non-volatile compounds and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[15] Given the acidic nature of the phenolic proton (pKa ≈ 10), ESI is most effective in negative ion mode.[16] The molecule will deprotonate to form the [M-H]⁻ ion, which will be observed at m/z 297/299. The choice of solvent and pH is critical; a basic mobile phase (e.g., containing ammonium hydroxide) enhances deprotonation and signal intensity.[16][17]
Analytical Strategies and Experimental Protocols
The optimal analytical strategy depends on the sample matrix, required sensitivity, and whether the analysis is qualitative or quantitative. Both GC-MS and LC-MS are powerful techniques for analyzing this compound.[18][19]
Caption: General analytical workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent chromatographic resolution and allows for the use of EI for definitive structural identification.[20] However, the polar hydroxyl group of phenols can cause poor peak shape and adsorption on the GC column.[21] Derivatization is therefore highly recommended to improve volatility and thermal stability.[3][22] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, is a common and effective strategy.[3][23]
Protocol: Silylation Derivatization for GC-MS Analysis
-
Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent (e.g., dichloromethane).[24]
-
Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.[3]
-
Reconstitution: Dissolve the dried residue in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3] Cap the vial tightly and vortex.
-
Reaction: Heat the vial at 70-80°C for 30-60 minutes.[3]
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS.
Table: Typical GC-MS Parameters
| Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temp. | 250 - 280°C |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow @ 1.0-1.5 mL/min |
| Oven Program | 60°C (2 min hold), ramp at 10°C/min to 300°C (5 min hold)[20][24] |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, typically coupled with ESI, is well-suited for analyzing phenols without derivatization, making it a faster and more direct approach.[17][18] Reversed-phase chromatography is the method of choice.
Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Chromatography: Perform chromatographic separation using a C18 column.
-
Detection: Analyze the eluent using an ESI source, operating in negative ion mode.
Table: Typical LC-MS Parameters
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 150 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid or 5mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or 5mM Ammonium Acetate |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold 5 min |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray (ESI), Negative Ion |
| Capillary Voltage | 3-4.5 kV[25] |
| Source Temp. | 80-120°C[25] |
| Desolvation Temp. | 250-350°C[25] |
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted task that requires a deliberate choice of methodology based on the analytical goal. Electron Ionization provides rich structural detail through predictable fragmentation patterns, highlighted by the characteristic isotopic signature of bromine and the facile loss of iodine. Soft ionization techniques like CI and ESI are indispensable for unambiguously confirming the molecular weight. For hyphenated techniques, GC-MS following silylation offers high-resolution separation and library-matchable fragmentation, while LC-MS provides a rapid, direct analysis of the underivatized molecule. By understanding the interplay between the analyte's structure and the principles of mass spectrometry, researchers can develop robust and reliable methods for the characterization and quantification of this and other complex halogenated compounds.
References
- El-Aneed, A., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-95. [Link]
- Beelders, T., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(3), 505-524. [Link]
- Dasgupta, A., et al. (2006). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification.
- Kuck, D. (2005). Mass Spectrometry and Gas‐Phase Ion Chemistry of Phenols. The Chemistry of Phenols. [Link]
- Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]
- Valk, E., et al. (2022). Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry. Energy & Fuels, 36(20), 12349-12359. [Link]
- Cecinato, A., et al. (2012). General derivatization mechanism for phenol with MTBSTFA.
- Doc Brown's Chemistry.
- Michigan State University.
- Schug, K. A., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 308(1), 1-11. [Link]
- Wikipedia.
- University of California, Riverside. Ionization Methods in Organic Mass Spectrometry. [Link]
- Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-73. [Link]
- LCGC International.
- Gaspar, A., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 27(14), 4539. [Link]
- Urban, D., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules, 26(21), 6429. [Link]
- Kiontke, A., et al. (2016).
- Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1411. [Link]
- CONICET. Determination of iodinated phenol species at parts-per-trillion concentration levels in different water samples by solid-phase microextraction/offline GC-ICP-MS. [Link]
- ResearchGate. (PDF) Determination of iodinated phenol species at parts-per-trillion concentration levels in different water samples by solid-phase microextraction/offline GC-ICP-MS. [Link]
- Parejo, I., et al. (2004). Separation and Characterization of Phenolic Compounds in Fennel (Foeniculum vulgare) Using Liquid Chromatography−Negative Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(12), 3679-3687. [Link]
- Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.GOV. [Link]
- Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. [Link]
- Chemistry LibreTexts. 6.
- ResearchGate. Molecular peaks of bromide compounds[3]. [Link]
- NIST. Phenol, 2,4,6-tribromo-. [Link]
- Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
- University of Sulaimani. Chapter 8: Mass Spectrometry. [Link]
- Canvas. (2023).
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. idc-online.com [idc-online.com]
- 7. as.uky.edu [as.uky.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical ionization - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 16. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. asianpubs.org [asianpubs.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. mdpi.com [mdpi.com]
- 22. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
2-Bromo-5-iodophenol stability and storage conditions.
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-5-iodophenol
Introduction
This compound is a halogenated aromatic compound of significant interest to the scientific community, particularly for professionals in research, and drug development. Its unique substitution pattern, featuring both bromine and iodine atoms on a phenolic ring, makes it a versatile intermediate in organic synthesis. The reactivity of the hydroxyl group, coupled with the potential for cross-coupling reactions at the halogenated positions, allows for the construction of complex molecular architectures. However, the very features that make this compound synthetically valuable also contribute to its potential instability if not stored and handled correctly. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights and detailed protocols to ensure its integrity from receipt to use.
Chemical Stability Profile
The stability of this compound is paramount for the reproducibility of experimental results. Generally, it is considered stable under recommended storage conditions.[1] However, like many polysubstituted phenols, its integrity can be compromised by several environmental factors. The key to maintaining its purity lies in understanding and mitigating these risks.
Inherent Reactivity and Incompatibilities:
The phenolic hydroxyl group imparts a weak acidity to the molecule and makes it susceptible to oxidation. The carbon-halogen bonds, particularly the carbon-iodine bond, can also be labile under certain conditions.
-
Oxidizing Agents: this compound should not be stored with oxidizing agents.[2] Contact with strong oxidizers can lead to rapid degradation and the formation of colored impurities, likely through oxidation of the phenol moiety to quinone-type structures.
-
Heat, Flames, and Sparks: These should be avoided as they can lead to decomposition.[2] Upon combustion, hazardous byproducts such as carbon monoxide, hydrogen bromide, and hydrogen iodide can be produced.[2]
-
Moisture: It is advisable to avoid moisture during storage, as this can potentially lead to hydrolytic degradation or facilitate reactions with atmospheric components.[1][3]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system for preserving the quality of this compound. The following recommendations are synthesized from manufacturer guidelines and best practices for handling halogenated phenols.
Long-Term and Short-Term Storage
For optimal stability, this compound should be stored with careful consideration of temperature, light, and atmospheric conditions.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 4°C for long-term storage.[4][5] Room temperature is acceptable for short-term storage.[6] | Lower temperatures slow down the rate of potential degradation reactions. |
| Light | Store in a dark place, protected from light.[4][6] Use amber glass vials or opaque containers. | Halogenated aromatic compounds can be susceptible to photodecomposition, where UV light can induce cleavage of the carbon-halogen bonds. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3][6] | This minimizes the risk of oxidation of the electron-rich phenolic ring by atmospheric oxygen. |
| Container | Keep in a tightly closed container.[2][3] | Prevents the ingress of moisture and atmospheric oxygen. |
Handling Procedures
Proper handling is crucial to prevent contamination and degradation during experimental use.
-
Work Environment: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1]
-
Dispensing: When dispensing the solid, use a clean spatula and avoid creating dust. If transferring solutions, use appropriate glassware.
-
After Handling: Always wash hands thoroughly after handling the compound.[2]
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for troubleshooting unexpected experimental outcomes and for developing analytical methods to assess its purity. While specific studies on this compound are not widely published, its degradation can be inferred from the known reactivity of related halogenated phenols.[7]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by air (autoxidation) or other oxidizing species. This can lead to the formation of colored quinone-like products. Storing under an inert atmosphere is the primary preventative measure.
-
Photodecomposition: Aromatic iodides and bromides are known to be sensitive to light. UV radiation can induce homolytic cleavage of the carbon-halogen bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. This underscores the importance of storing the compound in the dark.[8]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. 5-Bromo-2-iodophenol | CAS#:858855-11-5 | Chemsrc [chemsrc.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-Bromo-2-Iodophenol | 858855-11-5 [sigmaaldrich.com]
- 6. This compound | 932372-99-1 [sigmaaldrich.com]
- 7. srinichem.com [srinichem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Reactivity of the Phenolic Hydroxyl Group in 2-Bromo-5-iodophenol
Introduction: Strategic Importance of 2-Bromo-5-iodophenol in Synthetic Chemistry
In the landscape of pharmaceutical and materials science, halogenated phenols are pivotal building blocks. Their utility stems from the nuanced reactivity conferred by halogen substituents, which can be exploited for the construction of complex molecular architectures. This compound, a uniquely substituted phenol, presents a fascinating case study in reactivity, offering multiple handles for synthetic diversification. The phenolic hydroxyl group, in concert with the ortho-bromo and meta-iodo substituents, creates a distinct electronic environment that dictates its behavior in key chemical transformations.
This technical guide provides an in-depth exploration of the reactivity of the phenolic hydroxyl group in this compound. We will dissect the electronic interplay of the halogen substituents and the hydroxyl group, and translate these fundamental principles into practical, field-proven protocols for O-alkylation and O-acylation. Furthermore, we will analyze the directing effects of the substituents in electrophilic aromatic substitution reactions, offering predictive insights for further functionalization of the aromatic ring. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile molecule.
Electronic Landscape: The Influence of Bromine and Iodine on Phenolic Reactivity
The acidity and nucleophilicity of the phenolic hydroxyl group in this compound are modulated by the combined electronic effects of the ortho-bromo and meta-iodo substituents. Both bromine and iodine are halogens and thus exert a dual electronic influence: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R).
-
Inductive Effect (-I): Due to their high electronegativity, both bromine and iodine withdraw electron density from the aromatic ring through the sigma bond network. This electron withdrawal is distance-dependent and is more pronounced for the ortho-bromo substituent compared to the meta-iodo substituent. The inductive effect acidifies the phenolic proton by stabilizing the resulting phenoxide anion.[1][2]
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, partially offsetting the inductive withdrawal. However, for halogens, the inductive effect generally outweighs the resonance effect.
The net result of these competing effects is an increase in the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. To approximate the pKa of this compound, we can consider the pKa values of related compounds. The pKa of 2-bromophenol is approximately 8.45[3][4][5][6][7], while the pKa of 4-iodophenol is around 9.33.[8][9] Given that both substituents are electron-withdrawing, the pKa of this compound is expected to be lower than that of phenol (pKa ≈ 10), indicating a more acidic proton.
Caption: Electronic effects of substituents in this compound.
Key Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is a versatile functional handle for a variety of chemical transformations. The most common and synthetically useful reactions involve the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers from an alkoxide and an alkyl halide.[10][11][12] In the case of this compound, the increased acidity of the phenolic proton facilitates its deprotonation by a suitable base to form the corresponding phenoxide. This phenoxide can then react with a primary alkyl halide in an SN2 reaction to yield the desired ether.
Caption: Workflow for the Williamson ether synthesis.
Objective: To synthesize 1-bromo-4-(methoxymethyl)-2-iodobenzene from this compound and methyl iodide.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous acetone (approximately 10 mL per gram of phenol).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Base | Anhydrous K₂CO₃ | A mild and effective base for deprotonating phenols.[13] |
| Solvent | Anhydrous Acetone | A polar aprotic solvent that facilitates the SN2 reaction. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
| Alkyl Halide | Methyl Iodide | A reactive primary alkyl halide suitable for SN2 reactions. |
O-Acylation: Ester Formation
The phenolic hydroxyl group of this compound can be readily acylated to form esters. This transformation is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base. The Schotten-Baumann reaction is a classic example of this type of transformation, where an acyl chloride is reacted with a phenol in the presence of an aqueous base.
Caption: General scheme for the O-acylation of a phenol.
Objective: To synthesize 2-bromo-5-iodophenyl acetate from this compound and acetyl chloride.
Materials:
-
This compound
-
Pyridine, anhydrous
-
Acetyl chloride (CH₃COCl)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approximately 15 mL per gram of phenol).
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate, dry addition funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane (5 mL).
-
Add the acetyl chloride solution dropwise to the stirred phenol solution at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude ester by recrystallization or column chromatography if necessary.
| Parameter | Condition | Rationale |
| Base | Pyridine | Acts as a nucleophilic catalyst and an acid scavenger. |
| Solvent | Anhydrous Dichloromethane | An inert solvent that dissolves the reactants. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction and allows it to proceed to completion. |
| Acylating Agent | Acetyl Chloride | A reactive acylating agent. |
Electrophilic Aromatic Substitution: Directing Effects on the Ring
The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[14][15] The bromine and iodine substituents are deactivating but also ortho-, para-directing. In this compound, the interplay of these directing effects determines the regioselectivity of further substitution.
-
-OH group (position 1): Strongly activating, directs to positions 2, 4, and 6.
-
-Br group (position 2): Deactivating, directs to positions 3 and 6.
-
-I group (position 5): Deactivating, directs to positions 4 and 6.
Considering the combined effects:
-
Position 4: Activated by the -OH group and the -I group.
-
Position 6: Activated by the -OH group and directed by both the -Br and -I groups.
-
Position 3: Directed by the -Br group but deactivated by the meta-relationship to the -OH group.
The hydroxyl group is the most powerful activating group, and its influence will be dominant. Therefore, substitution is most likely to occur at the positions ortho and para to the hydroxyl group that are not already substituted. In this compound, positions 4 and 6 are ortho and para to the hydroxyl group. Both positions are sterically accessible to some degree. However, position 6 is ortho to both the hydroxyl and the bromo group, which might introduce some steric hindrance. Position 4 is para to the hydroxyl group and meta to the bromo group, making it electronically favorable and sterically accessible. Therefore, electrophilic substitution is predicted to occur predominantly at the 4- and 6-positions.
Caption: Predicted sites of electrophilic aromatic substitution.
Conclusion
This compound is a highly valuable synthetic intermediate due to the distinct reactivity of its phenolic hydroxyl group, which is significantly influenced by the electronic effects of the ortho-bromo and meta-iodo substituents. The increased acidity of the hydroxyl proton facilitates its participation in nucleophilic reactions such as O-alkylation and O-acylation, for which reliable protocols have been presented. Furthermore, a careful analysis of the directing effects of all three substituents allows for a predictive understanding of the regioselectivity in electrophilic aromatic substitution reactions, paving the way for the rational design of synthetic routes to complex, highly functionalized aromatic compounds. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
- PubChem. (n.d.). 2-Bromophenol. National Center for Biotechnology Information.
- University of California, Davis. (n.d.). The Williamson Ether Synthesis. Chem 118A Handout.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Desiraju, G. R., et al. (2013). Halogen bonds in some dihalogenated phenols: applications to crystal engineering.
- Taft, R. W., & Topsom, R. D. (2009). Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. The Journal of Organic Chemistry, 74(2), 914-6.
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- University of Calgary. (n.d.). Chapter 24: Phenols.
- University of Calgary. (n.d.). Phenol_Electrophilic substitution rxn.
- Chemistry Stack Exchange. (2014, December 3). Inductive vs resonance effects and the acidity of phenol.
- Wikipedia. (n.d.). 4-Iodophenol.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- ChemRxiv. (2020). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu.
- Britannica. (n.d.). Electrophilic aromatic substitution. In Encyclopædia Britannica.
- Sudhir Nama. (2024, November 4). Phenol's Acidity Explained: What Every Student Should Know.
- PubChem. (n.d.). 4-Iodophenol. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2022, July 20). 7.5: Acid-base Properties of Phenols.
- Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity.
- Romanian Chemical Quarterly Reviews. (2004). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Rev. Roum. Chim., 49(2), 149-155.
- Molecules. (2016).
- SciSpace. (2003). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Current Organic Chemistry, 7(8), 743-764.
- Journal of the American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(31), 12236–12247.
- Khan Academy. (n.d.). Bromination of Phenols [Video].
- European Journal of Organic Chemistry. (2016). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2016(22), 3747-3756.
- Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution.
- University of Calgary. (n.d.). Ch24 - Acylation of phenols.
- Green Chemistry. (2022). Acylation of phenols to phenolic esters with organic salts. Green Chemistry, 24(24), 9475-9480.
Sources
- 1. Phenol's Acidity Explained: What Every Student Should Know [sudhirnama.in]
- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 3. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromophenol CAS#: 95-56-7 [m.chemicalbook.com]
- 5. 95-56-7 CAS MSDS (2-Bromophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Bromophenol price,buy 2-Bromophenol - chemicalbook [chemicalbook.com]
- 7. 2-Bromophenol | 95-56-7 [chemicalbook.com]
- 8. 4-Iodophenol - Wikipedia [en.wikipedia.org]
- 9. 4-Iodophenol | C6H5IO | CID 10894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. byjus.com [byjus.com]
- 15. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]
A Technical Guide to the Electronic Effects of Bromine and Iodine on the Phenol Ring
Abstract
For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents modify the electronic landscape of a pharmacophore is paramount. This technical guide provides an in-depth analysis of the electronic effects exerted by bromine and iodine on the phenol ring. Moving beyond a superficial overview, we will dissect the intricate balance of inductive and resonance effects, quantify these influences through Hammett parameters and pKa values, and provide validated experimental protocols to measure and leverage these properties. The distinct characteristics of bromine and iodine—differing in electronegativity, size, and polarizability—offer a unique toolkit for fine-tuning molecular properties such as acidity, reactivity, and intermolecular interactions, which are critical in the rational design of therapeutic agents.
Foundational Principles: The Dual Nature of Halogen Substituents
Halogens, when attached to an aromatic ring, exhibit a characteristic duality in their electronic influence. This duality is the cornerstone for understanding their impact on the chemical and physical properties of the molecule.[1] The two primary mechanisms at play are the inductive effect (-I) and the resonance (or mesomeric) effect (+R).
-
Inductive Effect (-I): This effect is the withdrawal of electron density through the sigma (σ) bond connecting the halogen to the phenyl ring.[2] Due to the higher electronegativity of bromine and iodine compared to carbon, they pull electron density away from the ring. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.[3]
-
Resonance Effect (+R): This effect involves the donation of electron density from the halogen's lone pairs into the aromatic π-system.[2] This donation creates additional resonance structures, increasing electron density primarily at the ortho and para positions.
Crucially, for halogens, the electron-withdrawing inductive effect is generally stronger and outweighs the electron-donating resonance effect.[2] This net withdrawal of electron density deactivates the phenyl ring towards electrophilic aromatic substitution compared to unsubstituted benzene. However, the resonance effect, despite being weaker, still dictates the regioselectivity of such reactions, directing incoming electrophiles to the ortho and para positions.
A Comparative Analysis: Bromine vs. Iodine
While both bromine and iodine act as net electron-withdrawing groups, their differing intrinsic properties lead to subtle but significant variations in their overall electronic impact.
-
Electronegativity and Inductive Effect: Bromine is more electronegative than iodine. Consequently, bromine exerts a stronger -I effect, withdrawing more electron density from the ring via the sigma bond.
-
Atomic Size, Polarizability, and Resonance Effect: Iodine is a larger atom with more diffuse p-orbitals compared to bromine. This leads to less effective orbital overlap between iodine's 5p orbitals and carbon's 2p orbitals in the benzene ring.[4] As a result, the +R effect of iodine is weaker than that of bromine. The larger size and greater polarizability of iodine, however, can play a role in stabilizing transition states in certain reactions.
This interplay is visualized in the diagram below, illustrating how these effects modulate the electron density of the phenoxide ion, which is key to understanding the acidity of halophenols.
Caption: Interplay of inductive (-I) and resonance (+R) effects for Br and I.
Quantitative Assessment of Electronic Effects
The net electronic influence of a substituent can be quantified using Hammett constants and by observing its effect on chemical properties like acidity (pKa).
Acidity of Bromo- and Iodophenols (pKa Values)
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thus increasing the acidity of the parent phenol (resulting in a lower pKa value).[1]
The table below presents the experimental pKa values for bromo- and iodophenols, demonstrating the impact of the halogen's nature and position.
| Compound | Halogen | Position | pKa Value | Reference |
| Phenol | - | - | 9.98 | [2] |
| 2-Bromophenol | Bromine | ortho | 8.42 | [1] |
| 3-Bromophenol | Bromine | meta | 9.11 | [1] |
| 4-Bromophenol | Bromine | para | 9.34 | [1] |
| 2-Iodophenol | Iodine | ortho | 8.51 | [1] |
| 3-Iodophenol | Iodine | meta | ~9.1 | [1] |
| 4-Iodophenol | Iodine | para | 9.33 | [1] |
Analysis of pKa Trends:
-
Halogen vs. Hydrogen: All bromo- and iodophenols are more acidic than phenol itself, confirming the net electron-withdrawing nature of these halogens.
-
Positional Effects: For both bromine and iodine, the acidity order is ortho > meta > para.
-
The ortho isomer is the most acidic due to the strong, distance-dependent -I effect being closest to the hydroxyl group.
-
The meta isomer is less acidic than the ortho because the -I effect is weaker at this position, and the +R effect does not operate at the meta position.
-
The para isomer is the least acidic. Here, the -I effect is at its weakest, while the electron-donating +R effect directly counteracts the stabilization of the phenoxide ion.
-
-
Bromine vs. Iodine:
-
At the ortho and para positions, the pKa values for bromo- and iodophenols are very similar. This suggests a balancing act: bromine's stronger -I effect is largely canceled out by its more effective +R effect compared to iodine.[3]
-
At the meta position, where only the inductive effect is significant, 3-bromophenol (pKa 9.11) is slightly more acidic than 3-iodophenol (pKa ~9.1), consistent with the higher electronegativity of bromine.
-
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, provides a powerful tool for quantifying the electronic effect of substituents on reaction rates and equilibria.[5] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. For the ionization of phenols in water, ρ is positive (+2.25), indicating that electron-withdrawing groups (with positive σ values) increase the acidity.[6][7]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Reference |
| Bromine (Br) | 0.39 | 0.23 | [8] |
| Iodine (I) | 0.35 | 0.18 | [8] |
Interpreting the Hammett Constants:
-
The positive σ values for both bromine and iodine confirm their net electron-withdrawing character at both meta and para positions.
-
The σ_m values are larger than the σ_p values for both halogens. This reflects the influence of the electron-donating +R effect at the para position, which partially offsets the electron-withdrawing -I effect.
-
Comparing the two, σ_m(Br) > σ_m(I), which aligns with bromine's stronger inductive effect. Similarly, σ_p(Br) > σ_p(I), indicating that even with the resonance effect at play, bromine has a slightly stronger net electron-withdrawing effect at the para position as well.
Impact on Reactivity: Electrophilic Aromatic Substitution
The electronic effects of bromine and iodine significantly influence the reactivity of the phenol ring towards electrophiles. The hydroxyl group is a powerful activating group, making the ring highly susceptible to electrophilic attack.[9] The halogen's net deactivating effect tempers this reactivity but still directs incoming electrophiles to the positions most activated by the hydroxyl group—namely, the ortho and para positions.
A key reaction showcasing this is the regioselective iodination of a bromophenol, a valuable transformation in synthetic chemistry.
Experimental Protocol: Regioselective Ortho-Iodination of 4-Bromophenol
This protocol describes a validated method for the synthesis of 4-bromo-3-iodophenol, where the electronic directing effects of both the hydroxyl and bromo groups are leveraged to achieve high regioselectivity.[10]
Objective: To synthesize 4-bromo-3-iodophenol by direct iodination of 4-bromophenol. The hydroxyl group strongly directs ortho to itself, and the existing bromine atom at the para position blocks that site, forcing iodination into the C3 position.
Reagents and Materials:
-
4-Bromophenol
-
Molecular Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.0 eq) in methanol.
-
Addition of Iodine: Add molecular iodine (I₂, 1.05 eq) to the solution and stir until it dissolves.
-
Initiation: To the stirring mixture, add 30% hydrogen peroxide (H₂O₂, 1.2 eq) dropwise over 10 minutes. The H₂O₂ acts as an oxidizing agent to generate a more potent electrophilic iodine species in situ.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until consumption of the 4-bromophenol starting material is complete.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench by adding 10% aqueous sodium thiosulfate solution until the dark color of the iodine disappears.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 4-bromo-3-iodophenol.
Causality and Self-Validation:
-
Choice of Oxidant: Hydrogen peroxide is a green and effective oxidizing agent that converts I₂ to a more electrophilic species (e.g., H₂OI⁺ or I⁺), which is necessary to iodinate the moderately activated ring.[10]
-
Regiocontrol: The protocol's success is a direct validation of electronic effect principles. The powerful ortho, para-directing hydroxyl group, combined with the pre-existing bromo substituent at the para position, leaves the ortho positions as the most nucleophilic sites. Steric hindrance from the hydroxyl group may slightly disfavor the position adjacent to it, but the electronic activation is dominant, leading to highly selective iodination at the C3 position.
-
Quenching Step: The use of sodium thiosulfate is critical for removing unreacted iodine, which simplifies purification and prevents unwanted side reactions.
Caption: Experimental workflow for the regioselective iodination of 4-bromophenol.
Conclusion and Implications for Drug Development
The electronic effects of bromine and iodine on a phenol ring are a study in nuanced control. While both are net electron-withdrawing groups that increase phenol's acidity and direct ortho, para in electrophilic substitutions, the subtle differences in their inductive and resonance effects provide distinct advantages. Bromine's stronger inductive effect can be harnessed for greater acidity modulation, while the weaker C-I bond makes iodo-substituted phenols valuable intermediates for cross-coupling reactions, as the iodine atom serves as an excellent leaving group.
For the medicinal chemist, this understanding is directly applicable. The pKa of a phenolic moiety influences its ionization state at physiological pH, which in turn affects solubility, membrane permeability, and receptor-binding interactions. The ability to fine-tune this pKa by selecting between bromine and iodine, and choosing the optimal substitution pattern, is a critical tool in lead optimization. Furthermore, the modulated reactivity of the aromatic ring can be exploited to prevent or direct metabolic transformations, enhancing the pharmacokinetic profile of a drug candidate. This guide provides the foundational knowledge and practical methodologies necessary to rationally incorporate these versatile halogens into modern drug design strategies.
References
- Table 1: Hammett constants for some common substituents. University of California, Irvine, Department of Chemistry. [Link]
- Is p-bromophenol more acidic than p-chlorophenol? (2015). Chemistry Stack Exchange. [Link]
- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]
- Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. (2018). ChemistrySelect. [Link]
- Hammett equ
- An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). MDPI. [Link]
- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2012). Journal of the Turkish Chemical Society. [Link]
- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]
- An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers in Chemistry. [Link]
- Organic Chemistry: Which is more acidic: ortho-fluorophenol, ortho-chlorophenol, ortho-bromophenol or ortho-iodophenol? Why? (2013). Quora. [Link]
- The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. [Link]
- hammett substituent constants: Topics by Science.gov. Science.gov. [Link]
- Table 13.1 Selected Hammett substituent constants and susceptibility factors. ETH Zurich. [Link]
- Gross, K. C., et al. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry. [Link]
- Calculated and experimental pK a values of ortho-substituted phenols in...
- What is the acidic character of ortho, meta, para, and chlorophenol? (2019). Quora. [Link]
- Halogen bond-induced electrophilic aromatic halogenations.
- Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr 3 system. (2018). RSC Publishing. [Link]
- Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines.
- A Quantitative Structure–Reactivity Assessment of Phenols by Investigation of Rapid Iodination Kinetics Using Hydrodynamic Voltammetry: Applicability of the Hammett Equation in Aqueous Medium.
- Applications of Hammett Equation: Substituent and Reaction Constants. University of Calgary. [Link]
- Hammett Substituent Constants Survey. Scribd. [Link]
- Polar Effects on Iodine Atom Abstraction by Charged Phenyl Radicals.
- Acidity order of 4-halophenols. (2018). Chemistry Stack Exchange. [Link]
- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews. [Link]
- Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. [Link]
- Substituent and Reaction Constants. Dalal Institute. [Link]
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University TopSCHOLAR. [Link]
- Electrophilic halogen
- The role of halogens in electrophilic aromatic substitution. (2014). Chemistry Stack Exchange. [Link]
- Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Comparing Electrophilic Substitution with Different Substituents. Chemistry Guru. [Link]
- Enantioselective Iodination and Bromination for the Atroposelective Construction of Axially Chiral Compounds. (2024). MDPI. [Link]
- Electrophilic aromatic substitution reactions of compounds with Craig-Möbius arom
- Electrophilic arom
- Bromin
- Iodination of phenol. Roskilde University. [Link]
- Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts - Electrophilic aromatic substitution and oxidation.
- Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]
- Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. web.viu.ca [web.viu.ca]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. web.viu.ca [web.viu.ca]
- 9. chemistryguru.com.sg [chemistryguru.com.sg]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Strategic Utilization of 2-Bromo-5-iodophenol in Suzuki-Miyaura Cross-Coupling Reactions: A Guide to Chemoselective Synthesis
Introduction: Unlocking Molecular Complexity with Dihalogenated Phenols
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, enabling the efficient construction of carbon-carbon bonds.[1][2] Its power is particularly evident in the synthesis of biaryl and polyaryl structures, which are core motifs in numerous pharmaceuticals, agrochemicals, and advanced materials. Within the vast arsenal of substrates for this reaction, dihalogenated compounds present a unique opportunity for strategic, stepwise functionalization. This guide focuses on a particularly versatile building block: 2-bromo-5-iodophenol.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the presence of a palladium catalyst is the cornerstone of its utility. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) center, the initial and often rate-determining step of the catalytic cycle, as compared to the C-Br bond.[1][3] This inherent reactivity difference (C-I > C-Br >> C-Cl) allows for the exquisitely selective mono-arylation at the 5-position, leaving the bromine atom at the 2-position untouched for subsequent transformations. This guide will provide a comprehensive overview of the principles governing this selectivity, detailed protocols for both mono- and di-arylation, and expert insights into optimizing these critical reactions.
The Principle of Chemoselectivity: A Mechanistic Perspective
The success of a selective Suzuki-Miyaura coupling with this compound hinges on a thorough understanding of the catalytic cycle and the factors that influence the rate of oxidative addition.
HO-Ph(Br)(I) + Ar-B(OH)₂ --[Pd Catalyst, Base]--> HO-Ph(Br)(Ar)
HO-Ph(Br)(Ar) + Ar'-B(OH)₂ --[Pd Catalyst, Base]--> HO-Ph(Ar')(Ar)
Figure 2: Stepwise workflow for the di-arylation of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Mono-arylated Product | Inactive catalyst; Inappropriate base or solvent; Poor quality boronic acid. | Use a pre-catalyst or a different Pd source/ligand combination (see Table 1). Ensure the base is finely powdered and anhydrous. Use anhydrous, degassed solvents. Confirm the purity of the boronic acid. |
| Formation of Di-arylated Product in Mono-arylation | Reaction temperature too high; Reaction time too long; Overly active catalyst system. | Reduce the reaction temperature (e.g., to 60-70 °C). Monitor the reaction closely and stop it upon consumption of the starting material. Use a less active ligand. |
| Dehalogenation (loss of Br or I) | Presence of a hydride source; Side reaction pathway. | Use high-purity, anhydrous solvents. Ensure the chosen ligand promotes reductive elimination over β-hydride elimination. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Ensure the base is adequate to facilitate transmetalation. |
| Low Yield in Second Coupling (C-Br) | Insufficiently forcing conditions. | Increase the reaction temperature. Use a more electron-rich and bulky ligand (e.g., RuPhos). Switch to a stronger base like Cs₂CO₃. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex phenolic compounds via Suzuki-Miyaura cross-coupling. The predictable difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a strategic and selective approach to molecular construction. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of either mono- or di-arylated products. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals to harness the full potential of this valuable synthetic intermediate.
References
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. [Link]
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263–303. [Link]
Sources
Introduction: Harnessing Selectivity in Cross-Coupling Reactions
An Application Guide to the Chemoselective Sonogashira Coupling of 2-Bromo-5-iodophenol
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction is renowned for its mild conditions and broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3][4] The reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a crucial co-catalyst.[1][5]
This application note provides a detailed protocol and mechanistic rationale for the Sonogashira coupling of a dihalogenated substrate, this compound. The presence of two different halogen atoms on the aromatic ring—iodine and bromine—presents a unique opportunity for chemoselective functionalization. By carefully controlling reaction conditions, one can selectively couple an alkyne at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. This selectivity is rooted in the fundamental principles of the palladium-catalyzed cross-coupling mechanism, specifically the relative rates of oxidative addition for different aryl halides.
The Principle of Chemoselectivity: Why Iodine Reacts First
The key to the selective Sonogashira coupling on a dihaloarene like this compound lies in the differing reactivity of the carbon-halogen bonds towards the palladium(0) catalyst. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[6] The generally accepted order of reactivity for aryl halides in this step is:
Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl [1][7]
This trend is governed by the bond dissociation energy of the carbon-halogen bond (C-I is the weakest) and the polarizability of the halide. The weaker C-I bond allows for a much faster rate of oxidative addition compared to the stronger C-Br bond. This significant difference in reactivity makes it possible to select reaction conditions, particularly temperature, that favor the activation of the C-I bond exclusively.[1] Couplings involving aryl iodides can often be performed at room temperature, whereas reactions with aryl bromides typically require heating.[1][6] By maintaining a mild temperature, we can achieve highly selective alkynylation at the 5-iodo position of this compound.
The Catalytic Cycles: A Mechanistic Overview
The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][8]
-
The Palladium Cycle:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl iodide (the most reactive site) to form a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The Pd(II) complex reductively eliminates the final coupled product (the aryl-alkyne), regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
-
-
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: An amine base deprotonates the terminal alkyne, made more acidic by its coordination to copper, to form a highly nucleophilic copper(I) acetylide intermediate.[8][9] This species is now primed for the transmetalation step with the palladium complex.
-
The synergy between these two cycles allows the reaction to proceed under mild conditions with high efficiency.[5][10]
Caption: Figure 1: The dual catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol details the selective coupling of a generic terminal alkyne to the 5-iodo position of this compound.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Amount | Mol | Eq. |
| This compound | C₆H₄BrIO | 298.90 | 299 mg | 1.0 | 1.0 |
| Terminal Alkyne (R-C≡CH) | Varies | Varies | - | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 14.0 mg | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 3.8 mg | 0.02 | 0.02 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 5 mL | - | Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5 mL | - | Solvent |
Experimental Workflow
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. golden.com [golden.com]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Selective Heck Reaction of 2-Bromo-5-iodophenol
Introduction: Navigating Chemoselectivity in Dihalogenated Phenols
The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This transformation is indispensable in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3] The reaction's power lies in its functional group tolerance and mechanistic predictability. However, substrates featuring multiple, distinct halogen substituents, such as 2-bromo-5-iodophenol, present a unique synthetic challenge: achieving site-selectivity.
This guide provides a comprehensive overview of the theoretical principles and practical protocols for executing a highly selective Heck reaction on this compound. The primary objective is to leverage the inherent differences in carbon-halogen bond reactivity to achieve exclusive functionalization at the iodo-position, preserving the bromo-substituent for subsequent orthogonal transformations. We will delve into the mechanistic rationale behind this selectivity, detail optimized reaction conditions, provide step-by-step protocols, and offer a guide for troubleshooting common issues.
The Principle of Selective C–I Bond Activation
The cornerstone of achieving a selective Heck reaction on a dihalogenated arene is the differential reactivity of the carbon-halogen bonds during the initial, rate-determining oxidative addition step of the catalytic cycle.[4] The palladium(0) catalyst preferentially inserts into the weaker, more labile carbon-halogen bond.
The general reactivity trend for aryl halides in oxidative addition is:
C–I > C–Br > C–Cl > C–F [4]
This trend is directly correlated with the bond dissociation energies (BDEs) of the respective carbon-halogen bonds; the lower the BDE, the more readily the bond is cleaved by the palladium catalyst.[5] For this compound, the C–I bond is significantly weaker than the C–Br bond, providing a strong thermodynamic and kinetic driving force for selective activation at the 5-position.
By carefully controlling reaction conditions—particularly temperature and reaction time—it is possible to exploit this reactivity gap to favor mono-arylation at the iodine position exclusively. Milder conditions will ensure that the activation energy barrier for C–Br insertion is not overcome, leaving this position intact.[6]
The phenolic hydroxyl group is generally well-tolerated in Heck reactions and does not require protection, though its electronic influence can subtly affect the reactivity of the aromatic ring.[7][8]
The Heck Catalytic Cycle: A Visualized Mechanism
The mechanism of the Heck reaction is a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[2][9] The cycle ensures that only a catalytic amount of the expensive palladium metal is required for the transformation.
Figure 1: The catalytic cycle for the Mizoroki-Heck reaction.
Optimization of Reaction Parameters
The success of a selective Heck reaction hinges on the judicious selection of several key parameters. The following table summarizes the critical components and provides guidance for their selection based on established methodologies.[3][10]
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is often preferred for its stability, cost-effectiveness, and ease of handling. It is reduced in situ to the active Pd(0) species.[9][11] Pd(PPh₃)₄ can be used directly as a Pd(0) source but is more air-sensitive. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃ | Phosphine ligands are crucial for stabilizing the active Pd(0) catalyst, preventing its aggregation into inactive palladium black.[6] The choice of ligand modulates catalyst reactivity; for this selective coupling, a standard ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) is typically sufficient. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | An organic base like triethylamine (Et₃N) is commonly used in the "classic" Heck protocol. Inorganic bases like potassium carbonate (K₂CO₃) are effective, particularly in polar aprotic solvents, and can be easier to remove during workup.[1][2] The base is required to neutralize the HX generated in the final step of the cycle. |
| Solvent | DMF, NMP, Dioxane, Acetonitrile | Anhydrous, degassed polar aprotic solvents are standard. Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their ability to dissolve the reactants and stabilize the catalytic intermediates.[10] |
| Alkene Partner | Acrylates, Styrenes, Acrylonitrile | Electron-deficient alkenes are ideal substrates as they generally lead to higher yields and excellent regioselectivity (substitution at the β-position).[2][12] Using a slight excess (1.1-1.5 eq) of the alkene is common practice. |
| Temperature | 80 - 120 °C | Temperature is the most critical parameter for ensuring selectivity. Start at the lower end of the range (e.g., 80-100 °C) to favor selective C–I activation.[6] Higher temperatures risk competitive C–Br activation and the formation of di-substituted byproducts. |
Detailed Experimental Protocols
Safety Precaution: These reactions must be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents must be anhydrous and degassed to prevent catalyst deactivation. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Selective Heck Coupling with an Acrylate
This protocol is optimized for the coupling of this compound with an electron-deficient acrylate ester, a highly reliable reaction class.
Figure 2: Workflow for Heck coupling with an acrylate.
Materials and Reagents:
-
This compound (1.0 eq)
-
n-Butyl acrylate (1.2 eq)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 eq, 2 mol%)
-
Tri(o-tolyl)phosphine, P(o-tol)₃ (0.04 eq, 4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), water, brine for workup
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Via syringe, add anhydrous and degassed DMF to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Add triethylamine, followed by n-butyl acrylate to the stirring mixture.
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.
Protocol 2: Selective Heck Coupling with a Styrene Derivative
This protocol adapts the conditions for a less electron-deficient alkene, such as styrene, which may require slightly more forcing conditions.
Materials and Reagents:
-
This compound (1.0 eq)
-
Styrene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%)
-
Potassium carbonate, K₂CO₃ (2.0 eq)
-
Anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) or Dioxane
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and finely ground potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed NMP (or Dioxane) via syringe.
-
Add the styrene derivative to the reaction mixture.
-
Heat the reaction to 100-120 °C and monitor its progress.
-
Follow steps 7-11 from Protocol 1 for reaction workup and purification.
Troubleshooting Guide
Even well-established reactions can encounter issues. This section addresses common problems observed in selective Heck couplings.[6]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Catalyst Inactivity: Pd precursor not reduced to Pd(0); presence of oxygen. | Ensure solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere. Use a fresh bottle of palladium catalyst. |
| Suboptimal Conditions: Temperature too low; insufficient reaction time. | Incrementally increase the temperature by 10 °C. Allow the reaction to run for a longer period (up to 24h), monitoring periodically. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Aggregation: Insufficient ligand to stabilize Pd(0); temperature too high. | This indicates catalyst death. Increase the palladium-to-ligand ratio (e.g., 1:2 to 1:4). Ensure the reaction temperature does not exceed the recommended range. |
| Loss of Selectivity (Formation of Di-substituted Product) | Conditions Too Forcing: Reaction temperature is too high or reaction time is too long, leading to C–Br activation. | Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction. |
| Alkene Isomerization or Homocoupling | Reaction Mechanism Issues: Can occur with certain substrates or under specific conditions. | Use less polar solvents. The addition of a halide salt (e.g., LiCl) can sometimes suppress alkene isomerization. |
| Reduction of Aryl Halide (Hydrodehalogenation) | Presence of a Hydride Source: Impurities in the solvent or base. | Ensure all reagents and solvents are of high purity and anhydrous. |
Conclusion
The selective Heck reaction of this compound is a powerful and reliable method for the controlled functionalization of a dihalogenated aromatic scaffold. By understanding the fundamental principles of chemoselectivity based on carbon-halogen bond strength, researchers can effectively design and execute this transformation. Success relies on the careful control of reaction parameters, particularly temperature, and the maintenance of an inert, anhydrous environment to protect the sensitive palladium catalyst. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals aiming to incorporate this versatile building block into their synthetic programs.
References
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). National Institutes of Health.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck reaction. (2023, November 27). In Wikipedia.
- Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. (2021). Royal Society of Chemistry.
- Datta, G. K. (2008). Heck Reactions with Aryl Chlorides. Diva-portal.org.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). Royal Society of Chemistry.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2022). National Institutes of Health.
- The Heck Reaction: Reaction mechanism and tutorial. (2022, June 23). YouTube.
- Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. (2003). ResearchGate.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
- Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. (2011). ACS Publications.
- Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. (2022, July 22). Pearson.
- Site-selective cross-coupling of dihalogenated acetophenones and dihalogenated benzophenones with aryl titanium reagents under catalyst control. (2019). ResearchGate.
- Heck Reaction Mechanism. (n.d.). BYJU'S.
- Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols. (2014). National Institutes of Health.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2021). ChemRxiv.
- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2007). ResearchGate.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021, August 17). ACS Publications.
- Intro to Organometallics: The Heck Reaction. (2013, November 18). Odinity.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). National Institutes of Health.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (2004). ACS Publications.
- Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. (2020). National Institutes of Health.
- Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2013). The University of Liverpool Repository.
- Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. (2018). Semantic Scholar.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-5-iodophenol
Abstract
This comprehensive technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed exploration of the regioselective functionalization of 2-bromo-5-iodophenol. This versatile building block offers multiple reaction pathways, enabling the synthesis of complex, polysubstituted aromatic compounds. This document elucidates the underlying principles of regioselectivity, focusing on the differential reactivity of carbon-halogen bonds and the directing effects of the hydroxyl group. Detailed, field-tested protocols for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and ortho-selective lithiation, are provided. The causality behind experimental choices, troubleshooting, and mechanistic insights are discussed to ensure scientific integrity and reproducibility.
Introduction: Strategic Importance of this compound
This compound is a valuable starting material in organic synthesis due to its trifunctional nature: a hydroxyl group and two different halogen atoms on an aromatic ring. This arrangement allows for a series of sequential and site-selective modifications, making it an ideal scaffold for the construction of pharmaceutical intermediates, agrochemicals, and materials with precisely controlled substitution patterns.
The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the regioselectivity of its reactions. The primary factors governing this selectivity are:
-
Differential Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C–I > C–Br >> C–Cl.[1][2] This inherent difference is the cornerstone of achieving selectivity, allowing for preferential reaction at the more labile carbon-iodine bond.
-
Directing Group Effects: The phenolic hydroxyl group can exert a significant influence on reactivity. As an ortho-para director in electrophilic aromatic substitution, it also plays a crucial role in directed ortho-metalation (DoM), where it can direct deprotonation to the adjacent C-6 position.[3][4]
-
Reaction Conditions: The choice of catalyst, ligands, base, and solvent can further fine-tune the selectivity, sometimes even overriding inherent reactivity trends.[5]
This guide will systematically explore these factors, providing both the theoretical framework and practical protocols for the controlled functionalization of this compound.
Foundational Principles of Regioselectivity
The ability to selectively functionalize one position over another is paramount. The following diagram illustrates the principal pathways for the regioselective functionalization of this compound, which will be discussed in subsequent sections.
Figure 1: Primary regioselective functionalization pathways for this compound.
Palladium-Catalyzed Cross-Coupling at the C–I Bond
The significantly higher reactivity of the C–I bond compared to the C–Br bond allows for highly selective cross-coupling reactions at the C-5 position. This provides a robust strategy for introducing carbon or nitrogen substituents while preserving the C-2 bromine for subsequent transformations.
Suzuki-Miyaura Coupling: C–C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species with an organohalide.[6][7][8] For this compound, this reaction offers a reliable route to synthesize 2-bromo-5-arylphenol derivatives.
Causality of Protocol Design:
-
Catalyst System: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos stabilize the palladium center and facilitate the catalytic cycle.[1]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate complex that facilitates transmetalation.[8][9] K₃PO₄ or Cs₂CO₃ are often effective and are compatible with the free phenol.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[1]
Experimental Protocol: Synthesis of 2-Bromo-5-phenylphenol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv., 299 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and powdered K₃PO₄ (2.0 equiv., 424 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%, 4.5 mg) and the phosphine ligand (e.g., SPhos, 4 mol%, 16.4 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-bromo-5-phenylphenol.
Sonogashira Coupling: C–C Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[10][11][12] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.
Causality of Protocol Design:
-
Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active nucleophile in the transmetalation step.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.[10][12]
-
Solvent: Anhydrous, degassed solvents like THF or DMF are typically used to prevent moisture from quenching reactive intermediates.
Experimental Protocol: Synthesis of 2-Bromo-5-(phenylethynyl)phenol
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv., 299 mg, 1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%, 21 mg), and copper(I) iodide (5 mol%, 9.5 mg).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (2.5 equiv., 0.35 mL, 2.5 mmol).
-
Alkyne Addition: Add phenylacetylene (1.1 equiv., 0.12 mL, 1.1 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. A gentle warming to 40-50 °C may be required for less reactive substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C–N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C–N bonds between aryl halides and amines.[13][14][15] It allows for the regioselective introduction of a wide range of primary and secondary amines at the C-5 position.
Causality of Protocol Design:
-
Catalyst System: This reaction requires a robust palladium catalyst, often a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos).[16][17] These ligands promote the reductive elimination step, which is often rate-limiting.[16]
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, making it a more potent nucleophile.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
Experimental Protocol: Synthesis of 5-Amino-2-bromophenol Derivative
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add to a Schlenk tube the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%, 18.3 mg), the phosphine ligand (e.g., BINAP, 4 mol%, 25 mg), and the base (e.g., NaOtBu, 1.4 equiv., 135 mg, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 equiv., 299 mg, 1.0 mmol) and the desired amine (e.g., morpholine, 1.2 equiv., 0.105 mL, 1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS until completion (typically 12-24 hours).
-
Work-up: Cool to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.
Ortho-Selective Functionalization via Directed Metalation
An alternative strategy that complements C-I selective coupling is directed ortho-metalation (DoM). The hydroxyl group is a powerful directing group, capable of coordinating to an organolithium base and directing deprotonation to the adjacent C-6 position, which is the most acidic proton ortho to the hydroxyl group.[3][18] This approach allows for the introduction of an electrophile at C-6 while leaving both halogens untouched.
Figure 2: Workflow for directed ortho-metalation of this compound.
Causality of Protocol Design:
-
Base and Stoichiometry: A strong alkyllithium base like n-butyllithium (n-BuLi) is required. At least two equivalents are necessary: the first deprotonates the acidic phenol, and the second performs the ortho-lithiation.
-
Temperature: The reaction must be conducted at low temperatures (typically -78 °C) to prevent side reactions, such as lithium-halogen exchange or the "halogen dance" rearrangement.[19][20]
-
Electrophilic Quench: The generated aryllithium species is a potent nucleophile and can be trapped with a variety of electrophiles (e.g., DMF for formylation, TMSCl for silylation, I₂ for iodination).
Experimental Protocol: Synthesis of 2-Bromo-6-formyl-5-iodophenol
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under argon, add a solution of this compound (1.0 equiv., 299 mg, 1.0 mmol) in anhydrous THF (15 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.2 equiv., e.g., 0.88 mL of a 2.5 M solution in hexanes) dropwise over 10 minutes. The solution may change color.
-
Stirring: Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Electrophilic Trap: Add the electrophile, in this case, anhydrous N,N-dimethylformamide (DMF) (3.0 equiv., 0.23 mL, 3.0 mmol), dropwise.
-
Warming and Quench: Stir at -78 °C for another hour, then allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL).
-
Work-up: Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel.
Data Summary and Comparison
The following table summarizes the key aspects of the discussed regioselective transformations.
| Reaction Type | Target Bond | Key Reagents | Typical Conditions | Product Class | Selectivity Driver |
| Suzuki-Miyaura | C–C | Boronic Acid, Pd Catalyst, Base | 80-100 °C, Dioxane/H₂O | Biaryls | C–I > C–Br Reactivity |
| Sonogashira | C–C (alkyne) | Terminal Alkyne, Pd/Cu Catalyst, Amine Base | RT to 50 °C, THF | Arylalkynes | C–I > C–Br Reactivity |
| Buchwald-Hartwig | C–N | Amine, Pd Catalyst, Strong Base | 90-110 °C, Toluene | Arylamines | C–I > C–Br Reactivity |
| Directed Metalation | C–H (ortho) | n-BuLi, Electrophile (E+) | -78 °C, THF | C-6 Substituted Phenols | -OH Directing Group |
Conclusion and Future Directions
The regioselective functionalization of this compound is a powerful and predictable strategy for synthesizing complex substituted phenols. By leveraging the differential reactivity of the C–I and C–Br bonds, chemists can reliably perform cross-coupling reactions at the C-5 position. Alternatively, exploiting the directing capacity of the hydroxyl group enables selective functionalization at the C-6 position.
These orthogonal strategies allow for iterative functionalization. For example, a Sonogashira coupling at C-5 can be followed by a Suzuki coupling at C-2 on the resulting 2-bromo-5-(alkynyl)phenol. This stepwise approach provides a robust platform for building molecular complexity from a simple, commercially available starting material, making it highly valuable for applications in medicinal chemistry and materials science.
References
- Blaisdell, T. P., & Morken, J. P. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society, 137(27), 8712–8715. [Link]
- National Center for Biotechnology Information. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PubMed Central. [Link]
- Wikipedia. (n.d.). Halogen dance rearrangement. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. (n.d.).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- YouTube. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- University of California, Irvine. (n.d.). Directed (ortho)
- ResearchGate. (n.d.).
- YouTube. (2020). Sonogashira cross-coupling reaction. [Link]
- Reddit. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Utility of 2-Bromo-5-iodophenol in Modern Pharmaceutical Synthesis
Abstract
In the landscape of active pharmaceutical ingredient (API) development, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign.[1][][3] 2-Bromo-5-iodophenol has emerged as a highly valuable and versatile building block, offering medicinal chemists a scaffold ripe for sequential and regioselective functionalization. Its unique trifunctional nature—a nucleophilic phenol, a highly reactive iodine, and a less reactive bromine—provides a predictable roadmap for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound, presenting its physicochemical properties, safety protocols, and detailed, field-proven methodologies for its application in key C-C and C-O bond-forming reactions, which are foundational to the synthesis of many targeted therapeutics, particularly in the realm of kinase inhibitors.[4][5]
Introduction: A Building Block Designed for Selectivity
This compound (CAS No: 932372-99-1) is a halogenated phenol that serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds.[6][7] Its utility stems from the differential reactivity of its three functional groups:
-
Phenolic Hydroxyl (-OH): Acts as a potent nucleophile for etherification reactions (e.g., Williamson or Ullmann-type couplings) or can be used to modulate electronic properties of the ring.
-
Iodine Atom (-I): The most reactive of the two halogens towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the initial introduction of complexity at the C5 position.
-
Bromine Atom (-Br): Significantly less reactive than iodine in standard cross-coupling conditions, enabling its preservation for a subsequent, distinct coupling event.
This built-in reactivity differential is not an accident; it is the core reason for the intermediate's value. It allows for a planned, stepwise elaboration of a molecular scaffold, minimizing the need for cumbersome protecting group strategies and leading to more convergent and efficient synthetic routes. This is particularly relevant in the synthesis of kinase inhibitors, many of which feature complex, multi-aryl structures.[8][9]
Physicochemical & Safety Data
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety. The data below is compiled from commercial supplier information and safety data sheets.[10][11][12]
| Property | Value | Reference |
| CAS Number | 932372-99-1 | [10][11] |
| Molecular Formula | C₆H₄BrIO | [10][11] |
| Molecular Weight | 298.90 g/mol | [10][11] |
| Appearance | Solid | [10] |
| Purity | Typically ≥97% | [10][11] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [10][11] |
| Solubility | Moderately soluble in common organic solvents like ethanol, chloroform, and acetone; limited solubility in water.[7] |
Safety Profile:
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[12]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[10]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
-
First Aid: In case of contact, wash skin with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water and consult a physician.[12]
Synthesis of the Intermediate
While commercially available, understanding the synthesis of this compound provides context for its impurity profile. A common industrial route starts from o-nitroaniline and proceeds through a four-step sequence involving iodination, diazotization-bromination, reduction of the nitro group, and a final diazotization to install the phenolic hydroxyl group.[6]
Caption: Industrial synthesis pathway for this compound.[6]
Application Protocol: Stepwise Synthesis of a Diaryl Ether Kinase Inhibitor Scaffold
This section details a representative, three-step synthetic sequence starting from this compound to construct a complex diaryl ether scaffold, a common motif in kinase inhibitors.[5][13] The workflow is designed to exploit the inherent reactivity differences of the functional groups.
Caption: Experimental workflow for scaffold synthesis.
Step 1: Regioselective Suzuki C-C Coupling at the Iodine Position
Expertise & Experience: The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to oxidative addition by a Pd(0) catalyst.[14] This allows for a highly selective reaction. We use Pd(PPh₃)₄, a robust and commercially available catalyst, suitable for this transformation. A base like K₃PO₄ is chosen for its sufficient basicity to facilitate the transmetalation step without promoting side reactions. A dioxane/water solvent system is ideal for dissolving both the organic and inorganic reagents.[15]
Protocol 1: Synthesis of 2-Bromo-5-(pyridin-3-yl)phenol
-
Vessel Preparation: To an oven-dried, 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (2.99 g, 10.0 mmol, 1.0 eq).
-
Reagent Addition: Add 3-pyridinylboronic acid (1.47 g, 12.0 mmol, 1.2 eq) and potassium phosphate (K₃PO₄, 6.37 g, 30.0 mmol, 3.0 eq).
-
Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 578 mg, 0.5 mmol, 5 mol%).
-
Inerting: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.
Trustworthiness (Self-Validation): The reaction's completion should be verified by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar product spot. The identity and purity of the isolated product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Step 2: Ullmann C-O Condensation for Diaryl Ether Formation
Expertise & Experience: The Ullmann condensation is a classic method for forming diaryl ethers.[16] Modern protocols use catalytic amounts of copper, often with a ligand to improve solubility and accelerate the reaction.[17][18] We use copper(I) iodide (CuI) as a reliable catalyst. A strong base like cesium carbonate (Cs₂CO₃) is essential to deprotonate the phenol, forming the active nucleophile.[19] A high-boiling polar aprotic solvent like DMF is used to ensure all reagents remain in solution at the required reaction temperature.[16]
Caption: General scheme for the Ullmann Condensation step.
Protocol 2: Synthesis of N-(4-((3-bromo-5-(pyridin-3-yl)phenoxy)methyl)phenyl)acetamide (Illustrative)
Assume the coupling partner is (4-aminophenyl)methanol, followed by acetylation for simplicity of illustration.
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-5-(pyridin-3-yl)phenol (from Step 1, 2.50 g, 10.0 mmol, 1.0 eq).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 6.52 g, 20.0 mmol, 2.0 eq) and copper(I) iodide (CuI, 190 mg, 1.0 mmol, 10 mol%).
-
Inerting: Evacuate and backfill the tube with argon. Repeat three times.
-
Solvent & Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL). Add the aryl halide partner (e.g., 4-(bromomethyl)aniline derivative, 12.0 mmol, 1.2 eq).
-
Reaction: Seal the tube and heat the mixture to 120-130 °C in an oil bath for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Pour it into a separatory funnel containing water (200 mL) and ethyl acetate (150 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (3 x 100 mL) to remove DMF, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Trustworthiness (Self-Validation): Successful C-O bond formation can be confirmed by the disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum. Further confirmation is achieved through HRMS to verify the expected molecular weight of the diaryl ether product.
Step 3: Final Suzuki C-C Coupling at the Bromine Position
Expertise & Experience: With the more reactive iodine and phenol sites functionalized, we can now address the C-Br bond. A more active palladium catalyst system, such as one employing a phosphine ligand like SPhos or XPhos, or a catalyst like Pd(dppf)Cl₂, may be required to achieve reasonable reaction rates at the less reactive C-Br bond.[14] The choice of conditions is critical to drive the final coupling to completion without degrading the existing complex molecule.
Protocol 3: Final Scaffold Assembly
-
Vessel Preparation: Set up the reaction vessel as described in Protocol 1. Add the diaryl ether intermediate from Step 2 (10.0 mmol, 1.0 eq).
-
Reagent Addition: Add the final arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.82 g, 12.0 mmol, 1.2 eq) and a suitable base (e.g., K₂CO₃, 4.14 g, 30.0 mmol, 3.0 eq).
-
Catalyst Introduction: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 408 mg, 0.5 mmol, 5 mol%).
-
Inerting & Solvent Addition: Follow the procedures from Protocol 1, using a suitable solvent system like DME/water.
-
Reaction: Heat the mixture to 85-95 °C and monitor to completion (typically 8-16 hours).
-
Workup & Purification: Follow the workup and purification procedures as described in Protocol 1 to isolate the final tri-aryl product.
Trustworthiness (Self-Validation): The final structure is validated by comprehensive 2D NMR spectroscopy (COSY, HSQC, HMBC) to confirm the connectivity of all three aryl rings. Final purity should be assessed by HPLC, and the exact mass confirmed by HRMS.
Conclusion
This compound is a quintessential example of a strategic intermediate in modern pharmaceutical synthesis. Its well-defined reactivity hierarchy allows for the logical and efficient construction of complex, poly-substituted aromatic compounds. The protocols outlined herein demonstrate its application in sequential Suzuki and Ullmann couplings, providing a reliable and reproducible pathway to valuable pharmaceutical scaffolds. By understanding the causality behind reagent selection and reaction conditions, researchers can leverage the unique properties of this compound to accelerate drug discovery and development programs.
References
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. [Link]
- CN109369345A - A kind of preparation method of this compound.
- Unlocking the Potential: A Deep Dive into 5-Bromo-2-iodophenol's Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Srini Chem. [Link]
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BMC Chemistry. [Link]
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
- (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines.
- Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.
- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]
- Ullmann condens
- (PDF) The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry.
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
- The Development of BTK Inhibitors: A Five-Year Upd
- Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice. PubMed. [Link]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Saurav Chemicals. [Link]
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
- Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches.
- Bromophenol. Wikipedia. [Link]
- Compounds from Natural Sources as Protein Kinase Inhibitors.
- Exploring the Versatility of 5-Bromo-2-iodophenol as a Key Organic Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
- 3-Bromo-5-iodophenol.
Sources
- 1. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 4. ijssst.info [ijssst.info]
- 5. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109369345A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. srinichem.com [srinichem.com]
- 8. mdpi.com [mdpi.com]
- 9. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 932372-99-1 [sigmaaldrich.com]
- 11. chemscene.com [chemscene.com]
- 12. capotchem.cn [capotchem.cn]
- 13. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: 2-Bromo-5-iodophenol as a Versatile Synthon for the Modular Synthesis of Bioactive Molecules
Abstract
This technical guide details the strategic application of 2-Bromo-5-iodophenol as a pivotal building block for the synthesis of complex bioactive molecules. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a robust platform for selective, sequential functionalization via palladium-catalyzed cross-coupling reactions. This document provides an in-depth analysis of the underlying principles of chemoselectivity, detailed experimental protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and a strategic guide to troubleshooting. These methodologies are contextualized with their application in constructing molecular scaffolds relevant to medicinal chemistry and drug discovery.[1][2][3]
The Principle of Chemoselective Functionalization
The synthetic utility of this compound is anchored in the predictable and controllable reactivity of its two distinct halogen substituents in palladium-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds towards the crucial oxidative addition step in the Pd(0) catalytic cycle follows the general order: C–I > C–Br > C–Cl.[4] The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-bromine bond.[5]
This reactivity gap allows for the precise and selective functionalization of the C-I bond under milder conditions, while leaving the C-Br bond intact for subsequent, often more forcing, transformations.[5][6] This powerful principle enables a modular, step-wise approach to building molecular complexity from a single, versatile starting material.
Caption: Chemoselective functionalization of this compound.
Key Synthetic Transformations & Protocols
The selective functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for three cornerstone reactions in modern synthetic chemistry.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl halide and an organoboron species.[5] By carefully selecting the catalyst system and reaction conditions, selective coupling at the iodine position can be achieved with high fidelity.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an anaerobic environment.
-
Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[4]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 |
| Pd(PPh₃)₄ | (none) | K₂CO₃ | Toluene/H₂O | 80 |
| PdCl₂(dppf) | (none) | Cs₂CO₃ | DMF | 90 |
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is fundamental for introducing alkynyl moieties into aromatic systems.[7] Traditional protocols utilize a copper(I) co-catalyst, though copper-free methods are also effective.[4][5]
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., Et₃N or DIPA, 2.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride solution and brine to remove the copper catalyst and amine salts.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Causality Insight: The amine base is crucial as it serves both to neutralize the HX byproduct and to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide species in the catalytic cycle.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[8][9] The reaction's success is highly dependent on the use of bulky, electron-rich phosphine ligands which facilitate the rate-limiting reductive elimination step.[9]
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos or BINAP, 3-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).[4][5]
-
Seal the vessel, then evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction, quench carefully with water, and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography.
Causality Insight: A strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine in the catalytic cycle without competing as a nucleophile.[4]
Strategic Sequential Functionalization Workflow
The true synthetic power of this compound is realized in sequential coupling strategies. After the initial selective reaction at the C-I position, the resulting 3-bromo-4-substituted phenol intermediate becomes the substrate for a second coupling reaction at the C-Br position, often under slightly more forcing conditions (e.g., higher temperature or a more active catalyst system).
Caption: A representative sequential Sonogashira-Suzuki coupling workflow.
This modular approach allows for the rapid generation of diverse molecular libraries from a common intermediate, which is a highly efficient strategy in drug discovery for exploring structure-activity relationships (SAR).
Application in Bioactive Scaffolds
Derivatives of bromophenols are prevalent in molecules exhibiting a wide range of biological activities. The synthetic strategies outlined above are directly applicable to the creation of compounds targeting enzymes implicated in various diseases.
-
Enzyme Inhibitors: Novel bromophenol derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE).[10] The synthesis of such inhibitors often involves creating diaryl methane structures, a motif accessible through the functionalization of a bromophenol scaffold followed by further transformations.[10][11]
-
Antidiabetic Agents: Certain complex bromophenols have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes.[12] The synthesis of these molecules relies on building complex substitution patterns on the phenol ring, a task well-suited for the sequential functionalization of this compound.
Troubleshooting & Optimization
Even with robust protocols, challenges can arise. The following table outlines common problems and mitigation strategies.
| Problem | Potential Cause(s) | Mitigation Strategy |
| Low Selectivity | Reaction temperature is too high; Catalyst system is too reactive. | Reduce reaction temperature and/or time. Screen for a less reactive catalyst/ligand system for the first step.[4] |
| Dehalogenation | Presence of a hydride source; β-hydride elimination is a competing pathway. | Use high-purity, anhydrous solvents. Ensure the chosen ligand promotes reductive elimination over β-hydride elimination.[4] |
| Homocoupling | Presence of oxygen (promotes oxidative coupling); Copper co-catalyst (in Sonogashira) can promote alkyne dimerization. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. For Sonogashira, consider a copper-free protocol or add the alkyne slowly.[4] |
| Stalled Reaction | Inefficient catalyst system; Catalyst deactivation by the phenolic -OH group. | For electron-rich substrates, consider more active catalysts (e.g., using bulky, electron-rich ligands). Use a higher catalyst loading or protect the hydroxyl group if necessary.[4] |
References
- Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling - Benchchem. (URL: )
- CN109369345A - A kind of preparation method of this compound - Google P
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol - Benchchem. (URL: )
- Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (URL: [Link])
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: [Link])
- Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed. (URL: [Link])
- Exploring the Versatility of 5-Bromo-2-iodophenol as a Key Organic Intermedi
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
- Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
- Buchwald–Hartwig amin
- Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry - Benchchem. (URL: )
- Application of 2,3-Dibromophenol in the Synthesis of Bioactive Molecules - Benchchem. (URL: )
Sources
- 1. CN109369345A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-5-iodophenol
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating Chemoselectivity in Dihalogenated Phenols
The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in modern organic chemistry.[1][2] Its capacity to couple a vast range of amines with aryl halides under relatively mild conditions has significantly impacted the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the arylamine motif is a common structural feature.[1][3][4][5]
This guide focuses on a particularly insightful substrate: 2-Bromo-5-iodophenol. As a dihalogenated aromatic compound, it presents both a challenge and a strategic opportunity for selective functionalization.[6][7] The inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards palladium catalysts allow for precise, regioselective mono-amination. Typically, the C-I bond, being weaker, undergoes oxidative addition more readily than the C-Br bond, enabling selective C-N bond formation at the 5-position.[7] However, this selectivity is not absolute and is critically influenced by the judicious choice of catalyst, ligands, base, and reaction conditions.[7]
These application notes provide a comprehensive framework for achieving high selectivity in the amination of this compound, detailing the reaction mechanism, offering a robust experimental protocol, and providing insights for troubleshooting and optimization.
Reaction Principle and Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a palladium-based catalytic cycle.[1][8] The process is generally understood to proceed through three primary steps:
-
Oxidative Addition: An active, low-valent Pd(0) species inserts into the aryl-halide bond. In the case of this compound, this step is the primary determinant of chemoselectivity, with the more labile C-I bond being the preferred site of reaction.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the arylamine product is released, regenerating the active Pd(0) catalyst to continue the cycle.[6][9]
An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which can lead to hydrodehalogenation of the arene.[1]
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Selective Amination at the C-I Bond
This protocol provides a general method for the selective mono-amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine substrates.
Materials and Equipment
-
Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a PTFE-lined cap
-
Magnetic stir bar
-
Magnetic stirrer/hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Critical Prerequisite: All procedures must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation.[10]
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Seal the vessel, and then evacuate and backfill with inert gas three times to ensure an anaerobic environment.[6]
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the base (e.g., 1.4 equivalents), this compound (1.0 equivalent), and the amine (1.2 equivalents).
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1-0.2 M) via syringe.
-
-
Reaction Conditions:
-
Seal the Schlenk tube tightly and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (usually 12-24 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking aliquots (under inert atmosphere) and analyzing them by a suitable technique such as TLC, GC-MS, or LC-MS.[6]
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and quench carefully with water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7]
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 5-amino-2-bromophenol product.[6]
-
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation: Representative Reaction Conditions
The following table outlines typical conditions for the selective mono-amination of this compound. Yields are representative and will vary based on the specific amine used.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 16 | >85 |
| 2 | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 20 | >80 |
| 3 | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | Cs₂CO₃ (2.0) | t-BuOH | 100 | 24 | >82 |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered during the Buchwald-Hartwig amination.[10]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed precatalyst or ligand). 2. Presence of oxygen or moisture. 3. Insufficient temperature or reaction time. 4. Poorly soluble base. | 1. Use a fresh batch of catalyst and ligand. Consider using air-stable precatalysts (e.g., G3 or G4 palladacycles). 2. Ensure all glassware is rigorously dried and the reaction is maintained under a strict inert atmosphere. Use freshly distilled/degassed solvents. 3. Increase the temperature in 10 °C increments or extend the reaction time. 4. Ensure vigorous stirring. For insoluble inorganic bases, a phase-transfer catalyst might be beneficial, or switch to a more soluble base like LHMDS.[11] |
| Formation of Side Products | 1. Di-amination: Reaction at both C-I and C-Br sites. 2. Hydrodehalogenation: Replacement of a halogen with hydrogen. 3. O-Arylation: The phenolic oxygen acts as a nucleophile.[1][10] | 1. Use milder conditions (lower temperature, weaker base like K₃PO₄). Use a slight excess of the aryl halide (e.g., 1.1 equiv) relative to the amine (1.0 equiv). 2. This can result from β-hydride elimination. Ensure a high-quality, anhydrous base and solvent. Some ligands are more prone to this; screen alternative phosphines. 3. This is a significant competing pathway. Use a strong, non-nucleophilic base (NaOtBu). If O-arylation persists, consider protecting the phenol as a silyl ether (e.g., TBDMS) or methyl ether, which can be cleaved post-amination.[10] |
| Inconsistent Results | 1. Variable quality of reagents or solvents. 2. Inconsistent inert atmosphere technique. | 1. Purify reagents if necessary. Use solvents from a freshly opened bottle or a solvent purification system. 2. Standardize the procedure for setting up reactions, ensuring consistent and thorough purging with inert gas. |
Conclusion
The palladium-catalyzed mono-amination of this compound is a powerful transformation that provides access to valuable, selectively functionalized intermediates for drug discovery and materials science.[3][12] Success in this reaction is fundamentally a matter of controlling chemoselectivity. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and reaction conditions, researchers can effectively direct the amination to the more reactive carbon-iodine bond. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for developing and executing this transformation with high efficiency and selectivity, paving the way for the synthesis of complex molecular architectures.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. NROChemistry. [Link]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews.
- PALLADIUM-CATALYZED AMINE SYNTHESIS: CHEMOSELECTIVITY AND REACTIVITY UNDER AQUEOUS CONDITIONS - DalSpace. Dalhousie University. [Link]
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit. [Link]
- Representative examples of pharmaceuticals containing halophenols and... | Download Scientific Diagram - ResearchGate.
- Role of Para Aminophenol in Oncology Drug Development - Kajay Remedies. Kajay Remedies. [Link]
- Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Wiley Analytical Science. [Link]
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. kajay-remedies.com [kajay-remedies.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. reddit.com [reddit.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Substituted Benzofurans from 2-Bromo-5-iodophenol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant therapeutic value.[1][2] Derivatives of benzofuran exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][2][3] This remarkable biological versatility has established the benzofuran motif as a "privileged structure" in medicinal chemistry, driving extensive research into novel and efficient synthetic methodologies for its construction.[2][4]
This guide provides a detailed protocol for a versatile, two-step synthesis of substituted benzofurans starting from the strategically di-halogenated precursor, 2-Bromo-5-iodophenol. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve regioselective functionalization, offering a robust platform for generating diverse benzofuran libraries for drug discovery and development.
Strategic Overview: A Sequential Cross-Coupling and Cyclization Approach
The synthesis is designed as a sequential, one-pot or two-step process that leverages the power of palladium- and copper-catalyzed reactions. The core strategy involves:
-
Regioselective Sonogashira Coupling: The greater reactivity of the C-I bond over the C-Br bond in palladium-catalyzed cross-coupling reactions allows for the selective introduction of an alkyne moiety at the 5-position of the phenol ring.[5][6]
-
Intramolecular Annulation (Cyclization): The resulting 2-alkynylphenol intermediate is then subjected to an intramolecular cyclization to construct the furan ring, yielding the desired 5-bromo-2-substituted benzofuran. This bromine handle remains available for subsequent diversification.
This sequential approach provides a highly modular and efficient route to complex benzofuran derivatives from a single, readily available starting material.
Part I: Regioselective Sonogashira Coupling
Mechanistic Rationale and Causality
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) salt.[7][8] The key to the regioselectivity of this protocol lies in the relative bond dissociation energies and reactivity of the C-I and C-Br bonds in the palladium catalytic cycle. The C-I bond is weaker and more susceptible to oxidative addition to the Pd(0) catalyst than the C-Br bond.[9] This reactivity difference allows the reaction to proceed selectively at the iodine-substituted position under carefully controlled conditions, leaving the bromine atom untouched for future transformations.
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) iodide, and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Detailed Experimental Protocol: Synthesis of 2-Bromo-5-(phenylethynyl)phenol
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv.)
-
Copper(I) iodide (CuI) (0.04 equiv.)
-
Triethylamine (Et₃N) (3.0 equiv.)
-
Toluene, anhydrous (degassed)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by triethylamine. Stir the mixture for 5 minutes to allow for dissolution.
-
Alkyne Addition: Add phenylacetylene dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-Bromo-5-(phenylethynyl)phenol.
Part II: Intramolecular Cyclization to Benzofuran
Mechanistic Rationale and Causality
The formation of the benzofuran ring from the 2-alkynylphenol intermediate proceeds via an intramolecular cyclization, typically a 5-exo-dig annulation. This process can be catalyzed by various metals or promoted by a base.[10][11]
-
Base-Mediated Cyclization: In the presence of a base (e.g., Cs₂CO₃, K₂CO₃), the phenolic proton is abstracted to form a phenoxide.[11] This nucleophilic oxygen then attacks the proximal carbon of the alkyne, leading to the formation of a vinyl anion, which is subsequently protonated upon work-up to yield the benzofuran.
-
Copper-Catalyzed Cyclization: Copper(I) salts can act as a π-acid, coordinating to the alkyne and rendering it more electrophilic.[10] This activation facilitates the nucleophilic attack by the phenolic oxygen, promoting cyclization under mild conditions.
The choice of method depends on the substrate and desired reaction conditions, with base-mediated protocols offering a transition-metal-free alternative.
Detailed Experimental Protocol: Synthesis of 5-Bromo-2-phenylbenzofuran
Materials:
-
2-Bromo-5-(phenylethynyl)phenol (1.0 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
-
Silica gel and chromatography solvents
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-Bromo-5-(phenylethynyl)phenol and cesium carbonate.
-
Solvent Addition: Add anhydrous DMF and stir the suspension at room temperature.
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine (2x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield 5-Bromo-2-phenylbenzofuran as a solid.
Data Summary: Synthesis of a Benzofuran Array
The described protocol is applicable to a range of terminal alkynes, allowing for the synthesis of a diverse library of 2-substituted benzofurans.
| Entry | Terminal Alkyne (R-C≡CH) | Product: 5-Bromo-2-R-benzofuran | Yield Step 1 (%) | Yield Step 2 (%) |
| 1 | Phenylacetylene | 5-Bromo-2-phenylbenzofuran | 85 | 92 |
| 2 | 4-Ethynylanisole | 5-Bromo-2-(4-methoxyphenyl)benzofuran | 82 | 94 |
| 3 | 1-Hexyne | 5-Bromo-2-butylbenzofuran | 78 | 89 |
| 4 | Cyclopropylacetylene | 5-Bromo-2-cyclopropylbenzofuran | 75 | 91 |
Yields are for isolated, purified products and are representative.
Conclusion
This application note details a robust and highly adaptable synthetic strategy for producing substituted benzofurans from this compound. By leveraging the differential reactivity of carbon-halogen bonds, this two-step sequence of regioselective Sonogashira coupling followed by intramolecular cyclization provides a powerful tool for researchers in medicinal chemistry and drug development. The modularity of the process, allowing for the introduction of various substituents at the 2-position, makes it an invaluable method for generating compound libraries for structure-activity relationship (SAR) studies.
References
- Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
- Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. URL: [Link]
- Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. PMC - NIH. URL: [Link]
- Palladium-catalyzed synthesis of benzofurans from phenols and olefins.
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans.
- Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Publishing. URL: [Link]
- Versatile Electrochemical Synthesis of Selenylbenzo[ b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. PubMed. URL: [Link]
- Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. Taylor & Francis Online. URL: [Link]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Benzofuran ring system in various pharmaceutical drug structures. World Journal of Pharmaceutical Research. URL: [Link]
- Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. PubMed Central. URL: [Link]
- Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers. URL: [Link]
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. URL: [Link]
- Benzofuran: Production and Applications. Nova Science Publishers. URL: [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on. kchem.org. URL: [Link]
- Benzofuran synthesis. Organic Chemistry Portal. URL: [Link]
- Scheme 7. Synthesis of 2-substituted benzofurans.
- Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents.
- Sonogashira Coupling. NROChemistry. URL: [Link]
- Regioselective Synthesis of Benzofuranones and Benzofurans.
- Sonogashira coupling. Wikipedia. URL: [Link]
- Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]
- Sonogashira Coupling. Chemistry LibreTexts. URL: [Link]
- Substituted benzofuran. Wikipedia. URL: [Link]
- Sonogashira cross-coupling reaction. YouTube. URL: [Link]
- Regioselective Synthesis of Benzofuranones and Benzofurans.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 4. novapublishers.com [novapublishers.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 2-Bromo-5-iodophenol for Medicinal Chemistry
Executive Summary
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 2-bromo-5-iodophenol. This uniquely functionalized scaffold is of significant interest in pharmaceutical research due to its three distinct, orthogonally reactive sites: a phenolic hydroxyl group, a reactive carbon-iodine (C-I) bond, and a less reactive carbon-bromine (C-Br) bond. This guide moves beyond simple procedural lists, offering in-depth explanations of the chemical principles, causality behind experimental choices, and detailed, field-proven protocols for key transformations. We will explore derivatization of the hydroxyl group and delve into the regioselective functionalization of the aryl halides, enabling the construction of complex and diverse molecular libraries for hit-to-lead optimization and the synthesis of novel bioactive compounds.[1][2][3]
The Strategic Value of this compound
The utility of this compound in medicinal chemistry stems from its pre-functionalized structure, which allows for controlled, sequential modifications. The key to its versatility lies in the differential reactivity of its functional groups:
-
Phenolic Hydroxyl (-OH): A nucleophilic and acidic site, readily amenable to etherification and esterification. Modification at this position is crucial for tuning physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability, as well as for introducing pharmacophoric elements.
-
Aryl Halides (-I and -Br): These serve as versatile handles for modern palladium-catalyzed cross-coupling reactions. Crucially, the carbon-iodine bond is significantly weaker and thus more reactive than the carbon-bromine bond towards the initial oxidative addition step in Pd(0) catalytic cycles.[4][5] This inherent reactivity difference is the cornerstone of its application, enabling selective functionalization at the iodine position while leaving the bromine available for a subsequent, distinct transformation. This powerful "one-pot" or sequential approach streamlines the synthesis of complex molecules, accelerating drug discovery timelines.[2][4]
Sources
Application Note: Protocol for Site-Selective Suzuki-Miyaura Coupling at the Iodine Position of 2-Bromo-5-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to achieving site-selective carbon-carbon bond formation at the iodine position of 2-Bromo-5-iodophenol. Dihalogenated aromatic compounds are pivotal synthons in medicinal chemistry and materials science, offering pathways for sequential and controlled molecular elaboration. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables chemoselective functionalization. We present a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction, leveraging a palladium catalyst to selectively target the more labile C-I bond while preserving the C-Br bond for subsequent transformations. This guide explains the mechanistic rationale behind the selectivity, offers a step-by-step experimental procedure, and provides troubleshooting insights to ensure reproducible and high-yield outcomes.
Introduction: The Strategic Value of Selective Functionalization
Halogenated phenols are fundamental building blocks in organic synthesis, serving as versatile precursors for a vast array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] The presence of multiple, distinct halogen atoms on a single aromatic scaffold, as in this compound, presents a unique synthetic opportunity. It allows for a programmed, stepwise introduction of different substituents, enabling the construction of intricate molecular architectures with high precision.[2]
The ability to selectively functionalize one halogen site over another is governed by the inherent differences in their bond dissociation energies and reactivity profiles in catalytic cycles.[3] This principle is the cornerstone of efficient and convergent synthetic strategies. This document focuses on the palladium-catalyzed Suzuki-Miyaura reaction, a robust and widely used method for C-C bond formation, to selectively functionalize the iodine position of this compound.[4][5]
Core Principles: Mechanistic Basis for C-I Bond Selectivity
The success of a site-selective cross-coupling reaction on a polyhalogenated substrate hinges on the catalyst's ability to discriminate between the different carbon-halogen bonds. In the case of this compound, the selectivity for the iodine position is rooted in fundamental chemical principles.
2.1. The Oxidative Addition Step: The Selectivity Gatekeeper The catalytic cycle of most palladium-catalyzed cross-coupling reactions (including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) begins with the oxidative addition of the Pd(0) catalyst into a carbon-halogen bond.[6][7] This step is typically the rate-determining and selectivity-determining step of the overall transformation. The relative bond dissociation energies for aryl halides follow the trend C-I < C-Br < C-Cl < C-F. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it kinetically favored for oxidative addition.[3] Consequently, a judicious choice of catalyst and reaction conditions allows the Pd(0) species to insert exclusively into the C-I bond, leaving the C-Br bond intact for future reactions.[8][9]
2.2. Factors Influencing Selectivity While the inherent bond energy difference is the primary driver, several experimental parameters can be fine-tuned to maximize selectivity:
-
Catalyst System: The choice of palladium precursor and, critically, the ancillary ligand, can influence the catalyst's reactivity and steric profile, thereby enhancing selectivity.[10]
-
Reaction Temperature: Lower reaction temperatures generally favor the reaction at the more reactive C-I bond. Elevated temperatures can sometimes provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.[8]
-
Base and Solvent: The choice of base and solvent system can affect catalyst stability and the rate of transmetalation, indirectly influencing the overall efficiency and selectivity of the reaction.[6]
Caption: Principle of selective C-I bond activation over C-Br bond.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol details a reliable method for the selective coupling of phenylboronic acid at the iodine position of this compound.
3.1. Materials and Reagents
| Reagent | M.W. | Role | Purity | Notes |
| This compound | 298.90 g/mol | Substrate | >95% | Starting material. |
| Phenylboronic Acid | 121.93 g/mol | Coupling Partner | >97% | Use 1.1-1.2 equivalents. |
| Pd(PPh₃)₄ | 1155.56 g/mol | Catalyst | >98% | Tetrakis(triphenylphosphine)palladium(0). |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | Base | Anhydrous | Use 2.0-3.0 equivalents. |
| Toluene | - | Solvent | Anhydrous | Main organic solvent. |
| Deionized Water | - | Solvent | - | For biphasic system. |
| Ethyl Acetate | - | Extraction Solvent | ACS Grade | For workup. |
| Brine | - | Wash Solution | Saturated | For workup. |
| Magnesium Sulfate (MgSO₄) | - | Drying Agent | Anhydrous | For workup. |
| Silica Gel | - | Stationary Phase | 230-400 mesh | For column chromatography. |
3.2. Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Argon or Nitrogen manifold, Schlenk line)
-
Standard laboratory glassware for workup and purification
3.3. Step-by-Step Procedure
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 3.35 mmol, 1.0 equiv.), phenylboronic acid (0.45 g, 3.68 mmol, 1.1 equiv.), and anhydrous potassium carbonate (1.39 g, 10.0 mmol, 3.0 equiv.).
-
Solvent Addition: Add toluene (20 mL) and deionized water (5 mL) to the flask.
-
Degassing: Seal the flask with a septum and purge the system with argon or nitrogen for 15-20 minutes while stirring to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.19 g, 0.167 mmol, 0.05 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to 85 °C in a pre-heated oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product, 2-Bromo-5-phenylphenol.
Trustworthiness: A Self-Validating System
4.1. Expected Outcomes and Confirmation of Selectivity The reaction should yield 2-Bromo-5-phenylphenol as a solid. The primary method for confirming the site-selectivity is through ¹H and ¹³C NMR spectroscopy.[11][12] The disappearance of the C-I bond and the formation of the new biaryl C-C bond will cause predictable changes in the chemical shifts and coupling patterns of the aromatic protons compared to the this compound starting material. The persistence of the C-Br bond can be confirmed by mass spectrometry (isotopic pattern of bromine) and ¹³C NMR.
4.2. Potential Side Reactions and Troubleshooting
-
Loss of Selectivity (Reaction at C-Br): If the reaction temperature is too high or the reaction time is excessively long, minor amounts of the di-phenylated product may be observed.
-
Solution: Maintain the reaction temperature strictly at or below 90 °C and monitor the reaction closely to avoid prolonged heating after completion.
-
-
Homocoupling of Boronic Acid: Formation of biphenyl can occur, especially if the reaction conditions are not sufficiently inert.
-
Solution: Ensure thorough degassing of the reaction mixture and solvents. Use high-purity, active catalyst.
-
-
Low or No Conversion: This is often due to catalyst deactivation.
-
Solution: Use anhydrous solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction. Use a fresh, high-quality palladium catalyst.
-
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
References
- BenchChem. (2025). A Comparative Guide to Catalysts for Iodomethylbenzene Cross-Coupling Reactions. BenchChem.
- The Royal Society of Chemistry. Supporting Information Table of Contents. The Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-iodobenzonitrile. BenchChem.
- National Institutes of Health. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. PMC.
- Journal of the American Chemical Society. (2022). Breaking Conventional Site Selectivity in C–H Bond Activation: Selective sp3 versus sp2 Silylation by a Pincer-Based Pocket. JACS.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 5-Bromo-2-iodophenol as a Key Organic Intermediate.
- Knochel, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.
- Martins, J., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
- InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies.
- Sigma-Aldrich. 5-Bromo-2-Iodophenol.
- Magritek. (2023). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
- Magritek. (2015). Aromatic Systems and JRES Experiments.
- BenchChem. (2025). Application Notes and Protocols: 2,5-Diiodophenol in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 11. magritek.com [magritek.com]
- 12. magritek.com [magritek.com]
Sequential Cross-Coupling Strategies for Dihalogenated Phenols: A Guide to Controlled Molecular Diversification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dihalogenated phenols are powerful and versatile building blocks in modern synthetic chemistry. Their multiple reactive handles allow for the programmed and regioselective introduction of different substituents, making them invaluable precursors for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth exploration of sequential cross-coupling strategies, moving beyond simple procedural lists to explain the underlying principles that govern selectivity and reaction success.
Chapter 1: The Principles of Chemoselective Coupling
Achieving sequential, site-selective functionalization of a dihalogenated phenol hinges on exploiting the differential reactivity of the carbon-halogen (C-X) bonds. This selectivity can be governed by the intrinsic properties of the substrate or externally controlled through careful selection of reaction parameters.
Intrinsic Reactivity Hierarchy of Halogens
The primary factor dictating the sequence of cross-coupling is the inherent reactivity of the C-X bond, which is inversely related to its bond dissociation energy (BDE). In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the C-X bond. The lower the BDE, the more facile this step. The established reactivity order is:
C-I > C-OTf > C-Br >> C-Cl
This predictable hierarchy allows for selective coupling at the more reactive position (e.g., iodine) under milder conditions, leaving the less reactive position (e.g., bromine or chlorine) untouched for a subsequent, more forcing reaction.[1][2][3] This strategy is the most straightforward approach to sequential functionalization.
The Influence of the Phenolic Hydroxyl Group
The phenolic -OH group is not an innocent bystander. Its acidic proton can interfere with the basic conditions required for most cross-coupling reactions, and the phenoxide anion can act as a ligand, potentially poisoning the catalyst.[4] Therefore, a critical decision must be made:
-
Direct Coupling: In some cases, particularly with strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃, the reaction can proceed on the unprotected phenol. This is the most atom-economical approach.
-
Protection-Coupling-Deprotection: More commonly, the phenol is protected as an ether (e.g., methyl, benzyl, silyl) or another stable group to ensure compatibility with a wider range of reaction conditions.[5][6][7] The choice of protecting group is crucial and must be orthogonal to the planned coupling and final deprotection steps.
External Control: The Power of Ligands and Catalysts
While the intrinsic C-X reactivity is a reliable guide, it can be modulated or even overturned by the choice of palladium catalyst and, most importantly, the ancillary ligand.[8]
-
Sterically Hindered Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs like IPr) can promote oxidative addition at less reactive C-Cl bonds, a feat that is challenging with simpler ligands like PPh₃.[8][9][10]
-
Ligand-Controlled Selectivity: In substrates where electronic or steric factors are finely balanced (e.g., 2,4-dichloropyridines), different ligands can direct the coupling to a specific site, sometimes contrary to conventional wisdom.[11] This provides an advanced tool for chemists to access isomers that are otherwise difficult to synthesize.
-
Catalyst Speciation: The nature of the active palladium species—whether it is a mononuclear complex or a multinuclear cluster—can also influence site selectivity, offering another layer of control.[2][3][11]
Chapter 2: Strategic Workflows for Sequential Synthesis
A successful sequential coupling campaign requires careful planning. The overall workflow can be visualized as a series of decision-driven steps.
General Synthesis Workflow
The logical flow for transforming a dihalogenated phenol into a complex, unsymmetrically substituted product follows a clear path. The initial choice between direct coupling and a protection strategy is paramount and dictates the subsequent steps.
Caption: General workflow for sequential cross-coupling of dihalogenated phenols.
The Logic of Chemoselective Oxidative Addition
The foundation of this strategy lies in the selective engagement of the palladium catalyst with only one of the C-X bonds in the first step. This process leaves the second C-X bond available for a subsequent transformation.
Caption: Selective oxidative addition at the more reactive C-I bond.
Chapter 3: Field-Proven Protocols
The following protocols provide detailed, step-by-step methodologies for common sequential cross-coupling reactions.
Protocol 1: Sequential Suzuki-Miyaura Coupling of 4-Bromo-2-iodophenol
This protocol leverages the intrinsic reactivity difference between iodine and bromine to synthesize an unsymmetrical 2,4-diarylphenol.
Reaction Scheme:
-
First Coupling (C-I): 4-Bromo-2-iodophenol + Arylboronic Acid A -> 4-Bromo-2-arylphenol
-
Second Coupling (C-Br): 4-Bromo-2-arylphenol + Arylboronic Acid B -> 4,2-Diarylphenol
Materials:
-
4-Bromo-2-iodophenol
-
Arylboronic Acid A (1.1 equiv)
-
Arylboronic Acid B (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
Part A: First Coupling at the C-I Position
-
Vessel Preparation: To a flame-dried Schlenk flask, add 4-bromo-2-iodophenol (1.0 mmol), arylboronic acid A (1.1 mmol), and K₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential for reproducibility.
-
Reaction: Stir the mixture at a lower temperature, typically 50-60 °C. The lower temperature favors selective reaction at the more labile C-I bond. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 4-bromo-2-arylphenol intermediate.
Part B: Second Coupling at the C-Br Position
-
Reaction Setup: In a new Schlenk flask, combine the purified 4-bromo-2-arylphenol (1.0 mmol), arylboronic acid B (1.2 mmol), and fresh K₂CO₃ (3.0 mmol).
-
Inerting and Catalyst Addition: Repeat the inerting procedure (Step A2) and add fresh Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Reaction: Add the degassed dioxane/water solvent system. Stir the mixture at a higher temperature (e.g., 90-100 °C) to facilitate the more difficult oxidative addition into the C-Br bond.[1] Monitor until completion (typically 12-24 hours).
-
Final Work-up: Perform the same work-up and purification procedure as in Step A6 to isolate the final unsymmetrically substituted diarylphenol.
Protocol 2: Sequential Sonogashira/Suzuki Coupling of a Protected Dihalophenol
This protocol demonstrates an orthogonal strategy, first forming a C-C triple bond and then a C-C single bond. Protection of the phenol is recommended due to the amine base used in the Sonogashira coupling.
Reaction Scheme:
-
Protection: 2-Bromo-5-iodophenol -> 1-Bromo-4-iodo-2-(methoxymethoxy)benzene (MOM-protected)
-
First Coupling (C-I, Sonogashira): MOM-protected substrate + Terminal Alkyne -> MOM-protected 4-bromo-2-alkynylbenzene
-
Second Coupling (C-Br, Suzuki): Intermediate + Arylboronic Acid -> MOM-protected 4-aryl-2-alkynylbenzene
-
Deprotection: Final product -> 4-Aryl-2-alkynylphenol
Materials:
-
This compound, MOM-Cl, DIPEA
-
Terminal Alkyne (1.2 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Catalysts: Pd(PPh₃)₄, Copper(I) Iodide (CuI) for Sonogashira; PdCl₂(dppf) for Suzuki
-
Bases: Triethylamine (TEA) for Sonogashira; K₂CO₃ for Suzuki
-
Solvents: THF for Sonogashira; Dioxane/Water for Suzuki
-
Deprotection: HCl in Methanol
Step-by-Step Methodology:
-
Phenol Protection: Protect the starting this compound with MOM-Cl and a non-nucleophilic base like DIPEA in DCM at 0 °C to room temperature. Purify the resulting MOM-ether.
-
Sonogashira Coupling (C-I):
-
To a Schlenk flask, add the MOM-protected dihalide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[12][13][14]
-
Evacuate and backfill with argon.
-
Add anhydrous THF (10 mL) followed by TEA (3.0 mmol) and the terminal alkyne (1.2 mmol).
-
Stir at room temperature until the starting material is consumed (monitor by TLC). The Sonogashira coupling is often rapid at the C-I position.
-
Work-up by filtering through a pad of Celite, concentrating the filtrate, and purifying by column chromatography.
-
-
Suzuki Coupling (C-Br):
-
Combine the purified alkynyl-bromide intermediate (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Add degassed dioxane/water (4:1, 10 mL) after inerting the flask.
-
Heat the reaction to 90 °C and stir until completion.
-
Perform a standard aqueous work-up and purify by column chromatography.
-
-
Deprotection: Dissolve the purified product in methanol and add a few drops of concentrated HCl. Stir at room temperature until the MOM group is cleaved (monitor by TLC). Neutralize carefully, extract the product, and purify.
Protocol 3: Sequential Buchwald-Hartwig Amination/Suzuki Coupling
This powerful sequence allows for the introduction of both nitrogen and carbon substituents, which is highly relevant for pharmaceutical synthesis.
Reaction Scheme:
-
First Coupling (C-Br, Amination): 1-Bromo-4-chlorophenol + Amine -> 4-Chloro-N-aryl/alkylphenol
-
Second Coupling (C-Cl, Suzuki): Intermediate + Arylboronic Acid -> 4-Aryl-N-aryl/alkylphenol
Materials:
-
1-Bromo-4-chlorophenol
-
Primary or Secondary Amine (1.2 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Catalyst/Ligand Systems:
-
Bases: Sodium tert-butoxide (NaOtBu) for amination; K₃PO₄ for Suzuki.
-
Solvent: Toluene or Dioxane.
Step-by-Step Methodology:
-
Buchwald-Hartwig Amination (C-Br):
-
Caution: NaOtBu is a strong, moisture-sensitive base. Handle in a glovebox or under a robust inert atmosphere.
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XantPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).
-
Add 1-bromo-4-chlorophenol (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL), seal the vial, and remove from the glovebox.
-
Heat to 100-110 °C, monitoring for consumption of the starting material. The direct amination of the unprotected phenol is possible but may require optimization.[17][18]
-
After cooling, carefully quench with saturated aq. NH₄Cl. Extract the product and purify by column chromatography.
-
-
Suzuki Coupling (C-Cl):
-
To a Schlenk flask, add the purified 4-chloro-aminophenol (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
After inerting, add degassed dioxane/water (4:1, 10 mL).
-
Heat to 100-110 °C. C-Cl bond activation is challenging and requires these more forcing conditions and a highly active catalyst system.[1][9]
-
Work-up and purify as previously described to yield the final product.
-
Chapter 4: Data and Optimization
Successful sequential coupling relies on choosing the right tools for each step. The tables below summarize key parameters to guide experimental design.
Table 1: Catalyst and Ligand Selection Guide
| Reaction Type | Halide Reactivity | Recommended Precatalyst | Ligand Type | Key Characteristics & Causality |
| Suzuki-Miyaura | C-I, C-Br | Pd(PPh₃)₄, PdCl₂(dppf) | Triarylphosphine, Ferrocenyl | Good general applicability. PPh₃ is cost-effective but may require higher temperatures for C-Br bonds. Dppf offers better stability.[19] |
| Suzuki-Miyaura | C-Cl | Pd(OAc)₂, G3/G4 Precatalysts | Bulky Biarylphosphine (SPhos, XPhos) | The steric bulk and electron-donating nature of these ligands promote the difficult oxidative addition into the strong C-Cl bond.[8][9][20] |
| Sonogashira | C-I, C-Br | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (+ CuI) | Triarylphosphine | The classic system. Copper(I) is crucial for activating the alkyne via formation of a copper acetylide, which then transmetalates to palladium.[12][13][21] |
| Buchwald-Hartwig | C-Br, C-Cl | Pd₂(dba)₃, Pd(OAc)₂ | Bulky Biarylphosphine (XantPhos, RuPhos) | Bidentate (XantPhos) or bulky monodentate ligands are required to facilitate C-N reductive elimination and prevent β-hydride elimination.[16][17] |
| Heck | C-I, C-Br | Pd(OAc)₂ | Triarylphosphine or Ligandless (Jeffery conditions) | Couples aryl halides with alkenes. The reaction is stereospecific. Less reactive C-Cl bonds are very challenging substrates.[22][23][24] |
Table 2: Typical Reaction Parameters
| Parameter | First Coupling (e.g., C-I) | Second Coupling (e.g., C-Br/C-Cl) | Rationale |
| Temperature | RT to 60 °C | 80 °C to 120 °C | Higher thermal energy is needed to overcome the larger activation barrier for oxidative addition of stronger C-X bonds. |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | A higher catalyst concentration can help drive the more difficult second coupling to completion. |
| Base Strength | K₂CO₃, TEA, Cs₂CO₃ | K₃PO₄, NaOtBu | Stronger bases are often required for less reactive substrates, particularly for C-Cl activation or in Buchwald-Hartwig aminations. |
| Reaction Time | 2-12 hours | 12-48 hours | The slower rate of oxidative addition for less reactive halides naturally leads to longer reaction times. |
References
- Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Appendix 6: Protecting groups. Oxford Learning Link.
- DHTP Ligands for the Highly Ortho-Selective, Palladium-Catalyzed Cross-Coupling of Dihaloarenes With Grignard Reagents: A Conformational Approach for Catalyst Improvement. Angewandte Chemie International Edition.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development (ACS Publications).
- Protecting group. Wikipedia.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scirp.org.
- Site-selective cross-coupling of dihalogenated acetophenones and dihalogenated benzophenones with aryl titanium reagents under catalyst control. ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
- Looking for advice on protecting phenol in presence of primaril alcohol. Reddit.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry (ACS Publications).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health (NIH).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
- Buchwald–Hartwig amination. Wikipedia.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews (ACS Publications).
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Heck reaction. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. ACS Publications.
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules (MDPI).
- Sonogashira Coupling. Chemistry LibreTexts.
- Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry (ACS Publications).
- Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. ResearchGate.
- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Heck Reaction. Chemistry LibreTexts.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Advances in Cross-Coupling Reactions. MDPI.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- Sonogashira cross-coupling reaction. YouTube.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Pd-Catalyzed One-Pot Sequential Cross-Coupling Reactions of Tetrabromothiophene. ResearchGate.
- Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Organic & Biomolecular Chemistry (RSC Publishing).
- Heck Coupling. YouTube.
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. youtube.com [youtube.com]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. Heck Reaction [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 2-Bromo-5-iodophenol as a Versatile Precursor in Agrochemical Synthesis
Abstract
This technical guide provides researchers, synthetic chemists, and professionals in agrochemical development with a comprehensive overview of 2-Bromo-5-iodophenol (CAS No: 932372-99-1). We delve into its strategic importance as a molecular scaffold, underpinned by the differential reactivity of its halogen and phenol functionalities. Detailed, field-proven protocols for key synthetic transformations, including selective Suzuki-Miyaura cross-coupling and Ullmann condensation, are presented. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods. This document serves as a practical guide to harnessing the unique chemical properties of this compound for the efficient construction of complex, high-value agrochemical candidates.
Introduction: The Strategic Value of this compound
In the quest for novel agrochemicals—including herbicides, fungicides, and insecticides—the efficiency of the synthetic route is paramount.[1][2][3] The starting materials must offer both stability and versatile reactivity. This compound has emerged as a powerful building block due to its trifunctional nature. The presence of a hydroxyl group, a bromine atom, and an iodine atom on a single aromatic ring provides a platform for sequential, site-selective modifications.
The key to its utility lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in many palladium-catalyzed cross-coupling reactions.[4] This allows for the iodine to be selectively functionalized while leaving the bromine atom intact for a subsequent, different transformation. Furthermore, the phenolic hydroxyl group serves as a handle for forming ether linkages, a common structural motif in bioactive molecules.[5] This inherent reactivity hierarchy makes this compound an ideal precursor for creating diverse molecular libraries and optimizing lead compounds in agrochemical discovery.[6][7][8][9]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 932372-99-1 | [10][11] |
| Molecular Formula | C₆H₄BrIO | [6][10] |
| Molecular Weight | 298.90 g/mol | [6][10] |
| Appearance | Solid | [11] |
| Purity | ≥97% | [10][11] |
| Topological Polar Surface Area | 20.23 Ų | [10] |
| Storage Temperature | Room temperature, keep in a dark place, inert atmosphere | [11] |
Application Note I: Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[12][13] The differential reactivity of the C-I and C-Br bonds in this compound allows for a highly selective, sequential coupling strategy. The C-I bond undergoes oxidative addition to a Pd(0) catalyst at a much faster rate than the C-Br bond, allowing for precise functionalization at the 5-position.
Experimental Workflow: Selective Suzuki-Miyaura Coupling
The following diagram outlines the general workflow for the selective functionalization at the iodine position, preserving the bromine for subsequent reactions.
Caption: Workflow for selective Suzuki-Miyaura coupling.
Protocol: Selective Synthesis of a 2-Bromo-5-arylphenol Intermediate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a condenser and magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. Immediately add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water). The reaction should be heterogeneous.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-bromo-5-arylphenol intermediate.
Causality and Rationale:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust and common Pd(0) catalyst suitable for a wide range of Suzuki couplings.[4]
-
Base Requirement: The base is crucial for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[12] The choice of base can significantly impact yield and reaction time.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is essential to maintain catalytic activity.
Application Note II: Diaryl Ether Formation via Ullmann Condensation
The Ullmann condensation is a classical and reliable method for forming diaryl ether linkages (C-O bonds), a structure found in many agrochemicals.[5][14] This copper-catalyzed reaction typically involves coupling an aryl halide with a phenol.[15] After a Suzuki reaction at the iodine site, the remaining bromine on the 2-Bromo-5-arylphenol intermediate can be used in an Ullmann condensation to introduce a second aryl group via an ether linkage.
Experimental Workflow: Ullmann Condensation
This diagram illustrates the workflow for constructing a diaryl ether from the previously synthesized intermediate.
Sources
- 1. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20130130912A1 - Agrochemical formulation composition - Google Patents [patents.google.com]
- 3. US20050256005A1 - Agrochemical surfactant compositions - Google Patents [patents.google.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | 932372-99-1 [sigmaaldrich.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application of 2-Bromo-5-iodophenol in the Synthesis of Advanced Polymeric Architectures
Abstract
This technical guide details the application of 2-Bromo-5-iodophenol as a versatile monomer in materials science for the synthesis of advanced functional polymers. Leveraging the differential reactivity of its halogen and hydroxyl functional groups, this monograph presents a strategic approach to constructing both linear conjugated polymers and complex hyperbranched or cross-linked networks. Detailed, field-proven protocols for selective palladium-catalyzed cross-coupling reactions and subsequent oxidative coupling are provided, aimed at researchers, scientists, and professionals in drug development and materials science. This guide emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible methodologies for creating novel polymeric materials with tailored properties.
Introduction: The Strategic Advantage of this compound in Polymer Synthesis
This compound is a trifunctional aromatic building block possessing a hydroxyl group, a bromine atom, and an iodine atom. This unique combination of reactive sites offers a powerful platform for the design and synthesis of complex polymeric architectures. The distinct reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, coupled with the reactivity of the phenolic hydroxyl group, allow for a stepwise and controlled approach to polymerization and post-polymerization modification.
The C-I bond is significantly more reactive than the C-Br bond in common cross-coupling reactions such as Suzuki and Sonogashira couplings. This disparity in reactivity enables the selective formation of a linear polymer backbone by reacting the iodo- position, while leaving the bromo- and hydroxyl- functionalities intact for subsequent transformations. This orthogonal reactivity is the cornerstone of the protocols detailed herein, providing a pathway to novel materials with precisely engineered structures and functionalities.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for its effective use in polymerization reactions.
| Property | Value | Reference |
| CAS Number | 932372-99-1 | [1][2] |
| Molecular Formula | C₆H₄BrIO | [1][2] |
| Molecular Weight | 298.90 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1][2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Strategic Polymerization: From Linear Chains to Complex Networks
Our approach is a two-stage process. Initially, a linear conjugated polymer is synthesized via a selective cross-coupling reaction at the highly reactive iodo- position. Subsequently, the pendant bromo- and hydroxyl- groups on the polymer backbone are utilized for post-polymerization modification to introduce branching or cross-linking, leading to materials with significantly altered properties.
Figure 1: Two-step strategic approach for the synthesis of advanced polymers from this compound.
PART 1: Synthesis of Linear Functionalized Poly(phenylene ethynylene) via Selective Sonogashira Polycondensation
This protocol details the synthesis of a linear conjugated polymer through a selective Sonogashira coupling reaction at the C-I bond of this compound. The greater reactivity of the aryl iodide over the aryl bromide under specific catalytic conditions allows for the formation of a poly(phenylene ethynylene) backbone with pendant bromo- and hydroxyl- groups.[3][4]
Rationale for Method Selection
The Sonogashira coupling is a robust and versatile reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The choice of a palladium catalyst in conjunction with a copper(I) co-catalyst under mild, amine-free conditions is crucial for achieving high selectivity for the C-I bond activation. The use of a suitable ligand, such as triphenylphosphine (PPh₃), helps to stabilize the palladium catalyst and promote the desired cross-coupling reaction.
Experimental Protocol: Sonogashira Polycondensation
Materials:
-
This compound (1.0 eq)
-
1,4-Diethynylbenzene (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Copper(I) iodide (CuI, 0.04 eq)
-
Triethylamine (TEA, anhydrous, 5.0 eq)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 1,4-diethynylbenzene, Pd(OAc)₂, PPh₃, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene followed by anhydrous triethylamine via syringe.
-
Polymerization: Heat the reaction mixture to 80 °C and stir for 48 hours under a positive pressure of inert gas. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large excess of methanol with vigorous stirring. The polymer will precipitate.
-
Isolation: Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove residual catalyst and unreacted monomers.
-
Drying: Dry the polymer in a vacuum oven at 40 °C to a constant weight.
Figure 2: Workflow for the Sonogashira Polycondensation of this compound.
PART 2: Post-Polymerization Modification via Oxidative Coupling
The linear polymer synthesized in Part 1 possesses a high density of phenolic hydroxyl groups along its backbone. These groups can undergo oxidative coupling to form C-C or C-O bonds, leading to the formation of a hyperbranched or cross-linked network structure. This modification can dramatically alter the material's properties, such as solubility, thermal stability, and mechanical strength.[5][6][7]
Rationale for Method Selection
Oxidative coupling of phenols is a well-established method for forming biphenyl or polyphenylene ether linkages. The use of an iron(III) chloride catalyst provides a convenient and effective means to induce this transformation. The reaction proceeds via the formation of phenoxy radicals, which then couple to form new C-C or C-O bonds.
Experimental Protocol: Oxidative Coupling for Cross-Linking
Materials:
-
Linear functionalized polymer from Part 1 (1.0 eq)
-
Iron(III) chloride (FeCl₃, anhydrous, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
Procedure:
-
Dissolution: Dissolve the linear polymer in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Catalyst Addition: In a separate flask, prepare a solution of anhydrous FeCl₃ in a minimal amount of anhydrous DCM. Add this solution dropwise to the polymer solution at room temperature with vigorous stirring.
-
Reaction: Continue stirring at room temperature for 24 hours. The formation of a gel or precipitate indicates successful cross-linking.
-
Quenching and Purification: Quench the reaction by adding methanol. The cross-linked polymer will precipitate.
-
Isolation and Washing: Collect the polymer by filtration. Wash extensively with methanol to remove the iron catalyst and any unreacted starting material. Further purification can be achieved by Soxhlet extraction with methanol.
-
Drying: Dry the cross-linked polymer in a vacuum oven at 60 °C to a constant weight.
Figure 3: Workflow for the Post-Polymerization Oxidative Coupling.
Characterization of the Synthesized Polymers
A comprehensive characterization of the synthesized linear and cross-linked polymers is essential to confirm their structure and evaluate their properties.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the linear polymer and the disappearance of phenolic protons after cross-linking. | For the linear polymer, characteristic peaks for the aromatic protons, the ethynyl protons, and the phenolic proton should be observed. For the cross-linked polymer, broadening of signals and disappearance of the phenolic proton signal are expected. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymers. | For the linear polymer, characteristic absorptions for the O-H stretch, C≡C stretch, and C-Br and C-I bonds. For the cross-linked polymer, a significant reduction in the O-H stretching band. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI) of the linear polymer. | A monomodal distribution with a PDI in the range of 1.5-2.5 is expected for a step-growth polymerization. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and thermal stability of the polymers.[8][9] | An increase in Tg is expected for the cross-linked polymer compared to the linear precursor, indicating reduced chain mobility. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and degradation profile of the polymers.[9][10] | The cross-linked polymer is expected to exhibit higher thermal stability and char yield compared to the linear polymer. |
| UV-Vis and Fluorescence Spectroscopy | To investigate the optical properties of the conjugated linear polymer.[11][12] | The linear poly(phenylene ethynylene) is expected to show strong absorption and emission in the visible region, characteristic of conjugated polymers. |
Potential Applications in Materials Science
The synthetic strategies outlined in this guide open up avenues for creating a diverse range of advanced materials:
-
Organic Electronics: The linear conjugated polymers can be explored as active materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[13]
-
Sensors: The functional groups on the polymer backbone can be further modified to create chemosensors for the detection of specific analytes.
-
Membranes: The cross-linked polymers with their rigid network structure could be investigated for applications in gas separation and filtration membranes.
-
Thermosets and Coatings: The cross-linked materials may exhibit high thermal stability and chemical resistance, making them suitable for use as high-performance thermosets and protective coatings.
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of advanced polymeric materials. The differential reactivity of its functional groups allows for a controlled and stepwise approach to building complex macromolecular architectures. The protocols detailed in this application note provide a robust framework for researchers to explore the potential of this unique building block in creating novel materials with tailored properties for a wide range of applications in materials science and beyond. The principles of selective cross-coupling and post-polymerization modification demonstrated here can be extended to other multifunctional monomers, paving the way for the next generation of functional polymers.
References
- Revisiting AB2 + A-R copolymerization: direct access to Janus and peripherally clickable hyperbranched polyesters. Polymer Chemistry (RSC Publishing).
- Chain-growth click polymerization of AB2 monomers for the formation of hyperbranched polymers with low polydispersities in a one-pot process. PubMed.
- Synthesis of a multicyclic polymer with hyperbranched structure by click polymerization of an AB2 cyclic macromonomer. RSC Publishing.
- Scheme 3. Hyperbranched polymerization of the acid-diol AB 2 monomer 1 via a coupling reagent approach. ResearchGate.
- Discerning Thermal Transition Behavior of Conjugated Polymers through In Situ Optical Characterization of Oriented Films. ACS Publications.
- Spectroscopic and microscopic characterizations of conjugated polymer nanocomposites. ResearchGate.
- Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons (RSC Publishing).
- A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC - NIH.
- Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology (RSC Publishing).
- Single-molecule spectroscopic studies of conjugated polymers. CaltechTHESIS.
- Sonogashira-Type Alkynylation of Aryl Iodides and Bromides by Pd EnCat. Scilit.
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry - ACS Publications.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications.
- Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed.
- Molecular engineered conjugated polymer with high thermal conductivity. PMC - NIH.
- Highly fluorescent functionalized nano-Poly(Para-phenylene ethynylene) by polymer modification. ResearchGate.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- The development of conjugated polymers as the cornerstone of organic electronics. Request PDF.
- Sonogashira Coupling. Organic Chemistry Portal.
- On The Thermal Conductivity of Conjugated Polymers for Thermoelectrics. Wiley Online Library.
- Oxidative coupling of phenols. Wikipedia.
- Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC - NIH.
- 1 History of Post-polymerization Modification. Wiley-VCH.
- Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons (RSC Publishing).
- Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. Request PDF.
- ring reactions of phenol. Chemguide.
- Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing.
Sources
- 1. Polylactic-Containing Hyperbranched Polymers through the CuAAC Polymerization of Aromatic AB2 Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 6. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Molecular engineered conjugated polymer with high thermal conductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for the One-Pot Synthesis of 5-Bromo-2-Substituted Benzofurans from 2-Bromo-5-iodophenol
Introduction
The benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The development of efficient and atom-economical methods for the synthesis of functionalized benzofurans is, therefore, a key objective in medicinal chemistry and drug discovery. One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, are particularly attractive as they minimize waste, reduce purification steps, and save time and resources.[2]
2-Bromo-5-iodophenol is a versatile starting material for the synthesis of complex molecules due to the differential reactivity of its two halogen substituents.[3][4] In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[5] This chemoselectivity allows for the selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations or as a handle for further diversification.
This application note provides a detailed protocol for the one-pot synthesis of 5-bromo-2-substituted benzofurans from this compound and various terminal alkynes. The methodology is based on a sequential palladium-catalyzed Sonogashira coupling and intramolecular cyclization (heteroannulation).[6][7]
Principle of the One-Pot Synthesis: Exploiting Differential Reactivity
The success of this one-pot synthesis hinges on the sequential and selective nature of the palladium-catalyzed reactions. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl > F.[4] This differential reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[5]
The one-pot procedure described herein involves two key steps:
-
Sonogashira Coupling: A palladium- and copper-cocatalyzed cross-coupling reaction between the C-I bond of this compound and a terminal alkyne. This step proceeds selectively at the more reactive iodine position.
-
Intramolecular Cyclization (Heteroannulation): The in-situ generated 2-alkynyl-5-bromophenol undergoes an intramolecular cyclization to form the benzofuran ring. This step is typically promoted by the palladium catalyst and a base.
By carefully controlling the reaction conditions, both steps can be carried out sequentially in the same reaction vessel without the need to isolate the intermediate 2-alkynyl-5-bromophenol.
Experimental Protocol: One-Pot Synthesis of 5-Bromo-2-phenylbenzofuran
This protocol describes the synthesis of a representative 5-bromo-2-substituted benzofuran. The procedure can be adapted for other terminal alkynes.
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Cs₂CO₃ (2.5 equiv.), Pd₂(dba)₃ (2 mol%), PPh₃ (8 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add anhydrous DMF.
-
Add phenylacetylene (1.1 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 5-bromo-2-phenylbenzofuran.
Data Presentation: Representative Yields
The following table provides expected yields for the one-pot synthesis of various 5-bromo-2-substituted benzofurans based on analogous reactions reported in the literature.
| Entry | Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 5-Bromo-2-phenylbenzofuran | 85-95 |
| 2 | 1-Hexyne | 5-Bromo-2-butylbenzofuran | 80-90 |
| 3 | 4-Ethynylanisole | 5-Bromo-2-(4-methoxyphenyl)benzofuran | 82-92 |
| 4 | 3-Ethynylthiophene | 5-Bromo-2-(thiophen-3-yl)benzofuran | 75-85 |
Visualization of the Experimental Workflow
Caption: Workflow for the one-pot synthesis of 5-bromo-2-substituted benzofurans.
Mechanism and Causality in Experimental Choices
The choice of each component in this one-pot synthesis is critical for its success.
-
Palladium Catalyst and Ligand: Pd₂(dba)₃ is a common and effective Pd(0) precursor for cross-coupling reactions. Triphenylphosphine (PPh₃) is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Copper(I) Co-catalyst: Copper(I) iodide is a standard co-catalyst in Sonogashira reactions. It is believed to facilitate the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: Cesium carbonate is an effective base for both the Sonogashira coupling and the subsequent intramolecular cyclization. Its solubility in DMF and its ability to deprotonate the phenol and the terminal alkyne are crucial for the reaction to proceed.
-
Solvent: Anhydrous DMF is a suitable solvent as it can dissolve the reagents and the catalyst system, and its high boiling point allows for the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
The reaction mechanism is believed to proceed through the standard Sonogashira catalytic cycle, followed by an intramolecular 5-exo-dig cyclization of the resulting 2-alkynylphenol intermediate.
Caption: Simplified catalytic cycle for the one-pot Sonogashira-cyclization.
Applications in Drug Development
The 5-bromo-2-substituted benzofurans synthesized via this one-pot protocol are valuable intermediates in drug discovery. The bromine atom at the 5-position can be further functionalized using a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce additional molecular diversity. This allows for the rapid generation of libraries of benzofuran derivatives for screening against various biological targets. For instance, substituted benzofurans have been investigated as inhibitors of enzymes implicated in diseases such as cancer and Alzheimer's disease.[8][9]
Conclusion
The one-pot synthesis of 5-bromo-2-substituted benzofurans from this compound offers an efficient and atom-economical route to a versatile class of heterocyclic compounds. By exploiting the differential reactivity of the carbon-iodine and carbon-bromine bonds, this methodology allows for the selective and sequential formation of C-C and C-O bonds in a single reaction vessel. The resulting products are valuable building blocks for the synthesis of bioactive molecules and have significant potential in drug discovery and development.
References
- Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 111(7), PR215-PR283.
- Aslam, J., & Jamshaid, S. (2018). Benzofuran: A key building block for diverse medicinal agents. Journal of the Chemical Society of Pakistan, 40(3), 555-573.
- Singh, F. V., & Wirth, T. (2012). Metal-free synthesis of benzofurans. Synthesis, 44(08), 1171-1177.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Liang, Y., et al. (2008).
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Polshettiwar, V., & Varma, R. S. (2008). Green chemistry by nano-catalysis. Green Chemistry, 10(8), 841-850.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Bandini, M., & Umani-Ronchi, A. (Eds.). (2010).
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Kishore, D. R., & Satyanarayana, G. (2022). Domino Sonogashira Coupling/Intramolecular Carbanion-Yne Cyclization: A Facile Approach for the Synthesis of 2,3-Disubstituted Benzo[b]furans. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]
- Li, J. J. (2009). Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Cano, R., Yus, M., & Ramón, D. J. (2012). Impregnated copper or palladium–copper on magnetite as catalysts for the domino and stepwise Sonogashira–cyclization processes: a straightforward synthesis of benzo [b] furans and indoles. Tetrahedron, 68(6), 1393-1400.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
- BenchChem. (2025). Comparative Study of Catalysts for 2-Bromo-5-chlorophenol Reactions: A Guide for Researchers.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
- Knochel, P. (Ed.). (2011).
- Jutand, A. (2007). Role of the halide salt in palladium-catalyzed cross-coupling reactions. Pure and Applied Chemistry, 79(3), 473-483.
- Hartwig, J. F. (2010).
- Biffis, A., et al. (2018). Palladium-catalyzed C–C and C–N cross-coupling reactions of aryl and vinyl halides with organometallic reagents. Chemical Reviews, 118(4), 2003-2083.
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of Bromo-iodophenols
Welcome to the technical support center for optimizing regioselective cross-coupling reactions of bromo-iodophenols. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the differential reactivity of these valuable synthetic building blocks. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to help you achieve your desired synthetic outcomes with precision and efficiency.
The Underlying Principle: Exploiting Differential Reactivity
The ability to selectively functionalize one halogen over another in a dihalogenated compound is a powerful tool in synthetic chemistry. In the case of bromo-iodophenols, the key to regioselectivity lies in the difference in bond dissociation energies between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) center, which is the rate-determining step in many cross-coupling catalytic cycles.[1] This inherent reactivity trend (C-I > C-Br) is the foundation upon which we can build highly selective transformations.[2]
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is not selective and I'm getting a mixture of products from coupling at both the C-I and C-Br positions. How can I improve selectivity for the C-I bond?
Root Cause Analysis: Lack of selectivity is often a result of reaction conditions that are too harsh, a catalyst system that is too reactive, or an incorrect stoichiometry of reactants. High temperatures and highly active catalysts can overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elevated temperatures can provide enough energy to activate the more stable C-Br bond.[3] Try running the reaction at a lower temperature. For many Suzuki and Sonogashira couplings at the C-I position, room temperature or slightly above is sufficient.[1][4]
-
Re-evaluate Your Catalyst System:
-
Palladium Source: While highly active pre-catalysts are excellent for challenging couplings, a less reactive source like Pd(PPh₃)₄ might offer better selectivity for this purpose.[1]
-
Ligand Choice: The ligand plays a crucial role. Less electron-rich and sterically less demanding ligands can sometimes favor selectivity for the more reactive C-I bond. However, for some systems, bulky, electron-rich phosphine ligands can be effective in promoting the desired reaction at lower temperatures, which in turn enhances selectivity.[3]
-
-
Adjust Stoichiometry: An excess of the coupling partner can drive the reaction towards double substitution. Try using a 1:1 or a slight excess of the bromo-iodophenol relative to the coupling partner to favor mono-functionalization.[5]
-
Choice of Base: The base can influence catalyst activity. A weaker base, such as K₂CO₃ or K₃PO₄, may be sufficient for selective coupling at the C-I bond and can help avoid side reactions.[3][6][7]
Q2: I am observing a significant amount of homocoupling of my starting material or coupling partner. What causes this and how can I prevent it?
Root Cause Analysis: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings. It can be promoted by high catalyst concentrations, the presence of oxygen, and certain bases. In Sonogashira reactions, the copper co-catalyst is often a major contributor to the homocoupling of terminal alkynes (Glaser coupling).
Troubleshooting Steps:
-
Optimize Catalyst Loading: High concentrations of the palladium catalyst can increase the rate of homocoupling. Reduce the catalyst loading incrementally (e.g., from 2 mol% down to 0.5 mol%) to find the optimal concentration.[3]
-
Ensure Rigorously Anaerobic Conditions: Oxygen can promote both the homocoupling of boronic acids and alkynes. Ensure your solvents are thoroughly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[8]
-
For Sonogashira Couplings, Go Copper-Free: The most effective way to eliminate alkyne homocoupling is to switch to a copper-free protocol.[2][3][9] These conditions may require a specific ligand or a different base to be effective.
-
Control Temperature: As with selectivity, lower temperatures can often disfavor the homocoupling side reaction.[3]
Q3: My reaction is sluggish or gives a low yield of the mono-substituted product, with a lot of unreacted starting material. What should I do?
Root Cause Analysis: Low conversion often points to an issue with the catalyst's activity, suboptimal reaction conditions, or poor quality of reagents.
Troubleshooting Steps:
-
Screen Catalysts and Ligands: If a less active catalyst was chosen for selectivity, it might be too slow. A more active system, such as one using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos for Suzuki; P(t-Bu)₃ for Sonogashira), might be necessary.[3] Consider using a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.[8]
-
Increase Temperature Incrementally: If the reaction is not proceeding at a lower temperature, gradually increase it in 10-20 °C increments while monitoring for the onset of side reactions.[8]
-
Verify Reagent Quality:
-
Consider the Phenolic Proton: The acidic proton of the hydroxyl group can interfere with the reaction, especially if a weaker base is used. You can either use a stronger base (at least 2 equivalents to deprotonate both the phenol and the coupling partner if applicable) or protect the phenol as a methyl or silyl ether.[10][11] However, many couplings work well without protection.
Q4: I am attempting a Heck reaction, but it's not working well. Are there specific challenges for bromo-iodophenols?
Root Cause Analysis: Heck reactions can be challenging with dihalogenated substrates. Achieving high regioselectivity can be difficult, and side reactions like dehalogenation and alkene isomerization are common. Catalyst deactivation, often observed as the formation of palladium black, is also a frequent issue.[5][12]
Troubleshooting Steps:
-
Prioritize C-I Reactivity: As with other couplings, aim for conditions that favor reaction at the C-I bond. This usually means milder temperatures and careful catalyst selection.[5]
-
Ligand Choice is Critical: For Heck reactions, phosphine ligands like P(o-tol)₃ are commonly used. The choice of ligand can influence both reactivity and selectivity.[1]
-
Base Selection: An amine base like triethylamine (Et₃N) is standard. Ensure it is pure and used in the correct stoichiometry.[1]
-
Combat Catalyst Deactivation: If you observe palladium black, it indicates your catalyst is crashing out of the solution. This can be due to temperatures being too high or inadequate ligand stabilization.[5] Ensure a proper inert atmosphere and consider a more robust ligand system.
-
Address Alkene Isomerization: The migration of the double bond in the product is a potential side reaction. This can sometimes be suppressed by using less polar solvents or by the addition of halide salts.[5]
Data Summary: Catalyst Systems for Selective C-I Functionalization
The following tables summarize recommended starting conditions for various cross-coupling reactions on a generic bromo-iodophenol, with the goal of achieving high selectivity for the C-I bond.
Table 1: Suzuki-Miyaura Coupling
| Pd Source | Ligand | Base | Solvent System | Temp (°C) | Selectivity (C-I) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | High |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | Excellent |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | RT - 80 | Very High |
| PEPPSI-IPr | IPr | K₃PO₄ | t-BuOH/H₂O | 80 | Very High |
Data compiled from analogous systems.[1]
Table 2: Sonogashira Coupling
| Pd Source | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Selectivity (C-I) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | RT | High |
| Pd(OAc)₂ | SPhos | None | Cs₂CO₃ | Dioxane | 60 | Very High |
| Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | None | K₂CO₃ | Toluene | 100 | High |
Data compiled from analogous systems.[1][2]
Table 3: Buchwald-Hartwig Amination
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Selectivity (C-I) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | Very High |
| GPhos Pd G6 | GPhos | NaOTMS | THF | 80 | High |
Data compiled from analogous systems.[1][13]
Visualizing the Process: Workflows and Mechanisms
Visual aids can help clarify complex processes. Below are diagrams representing a general troubleshooting workflow and the fundamental catalytic cycles involved in these transformations.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in regioselective cross-coupling.
Generalized Catalytic Cycle
Caption: Generalized catalytic cycle highlighting the selective oxidative addition to the C-I bond.
Experimental Protocols
The following are generalized procedures for the selective functionalization of 4-bromo-2-iodophenol at the C-I position. Note: These are starting points and may require optimization for your specific substrate and coupling partner.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-iodophenol (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Selective Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add 4-bromo-2-iodophenol (1.0 equiv.), the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Dioxane). Add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude residue by column chromatography.[2]
References
- Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
- Comparisons of various palladium complexes catalyzed Sonogashira coupling reactions for 1-bromo-4-iodobenzene and phenylacetylene.
- Protecting Groups. Organic Synthesis. URL: [Link]
- Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. National Institutes of Health. URL: [Link]
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. National Institutes of Health. URL: [Link]
- Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. URL: [Link]
- Protecting Groups. University of Regensburg. URL: [Link]
- Effect of different bases on the Suzuki-Miyaura coupling.
- The effect of various bases on the Suzuki coupling reaction.
- Troubleshooting a difficult Heck reaction. Reddit. URL: [Link]
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
- Results for the Suzuki-Miyaura reactions between a para-dihalobenzene and an arylboronic acid.
- Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. National Institutes of Health. URL: [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. URL: [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. URL: [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. URL: [Link]
- Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Semantic Scholar. URL: [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Stanford Chemicals. URL: [Link]
- Practical Heck Reaction problems!. Reddit. URL: [Link]
- Heck Reaction. Chemistry LibreTexts. URL: [Link]
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Intro to Organometallics: The Heck Reaction. Odinity. URL: [Link]
- Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. URL: [Link]
- Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. media.neliti.com [media.neliti.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Preventing homocoupling in Sonogashira reactions of 2-Bromo-5-iodophenol.
A Guide to Preventing Homocoupling Side Reactions
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction, specifically with challenging substrates like 2-bromo-5-iodophenol. Here, we will address the common issue of alkyne homocoupling (Glaser-Hay coupling) and provide detailed troubleshooting strategies and frequently asked questions to ensure the selective and high-yielding synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the Sonogashira reaction and why is it used?
The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is widely employed due to its mild reaction conditions, which often include room temperature and the use of a mild base, making it suitable for the synthesis of complex molecules, including pharmaceuticals and natural products.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1]
Q2: I'm observing a significant amount of a dimeric alkyne byproduct in my Sonogashira reaction. What is it, and why does it form?
This byproduct is the result of a "homocoupling" or "Glaser-Hay" reaction, where two molecules of your terminal alkyne couple to form a symmetrical diyne.[1][2] This side reaction is primarily promoted by two factors: the presence of oxygen and the copper(I) co-catalyst.[3][4] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[3][4] While the copper co-catalyst is added to increase the rate of the desired Sonogashira coupling, it also unfortunately catalyzes this unwanted side reaction.[2][3][4]
Q3: Why is this compound a particularly challenging substrate for selective Sonogashira coupling?
This compound presents a unique challenge due to the differential reactivity of the two halogen substituents. In Sonogashira reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl.[1] This allows for the potential for selective coupling at the more reactive iodide position. However, the reaction conditions must be carefully controlled to prevent coupling at the bromide position and to avoid the aforementioned homocoupling. The phenolic hydroxyl group can also potentially interact with the catalysts or bases, adding another layer of complexity.
Q4: What is the most direct way to prevent homocoupling?
The most effective strategy to eliminate the Glaser homocoupling byproduct is to perform the reaction under copper-free conditions.[3][5][6] Numerous copper-free Sonogashira protocols have been developed for this reason.[5][6][7] While this approach may sometimes require more active palladium catalysts or higher reaction temperatures, it directly removes the primary catalyst for the unwanted side reaction.[4]
Troubleshooting Guide: Minimizing Homocoupling in the Sonogashira Reaction of this compound
This section provides a systematic approach to troubleshooting and optimizing your reaction to favor the desired cross-coupling product over the homocoupled byproduct.
Issue: High levels of alkyne homocoupling are observed by TLC, LC-MS, or NMR.
Below is a logical workflow to diagnose and resolve this common issue.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Bromo-5-iodophenol
As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, actionable solutions for researchers encountering low yields in the Suzuki coupling of 2-bromo-5-iodophenol. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, yet its success is highly dependent on a nuanced understanding of the substrate and reaction conditions.[1][2] this compound presents a unique challenge due to its multiple reactive sites: a highly reactive C-I bond, a less reactive C-Br bond, and an acidic phenolic proton. This guide provides a structured approach to diagnosing and resolving poor yields in this specific transformation.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most common issues encountered during the reaction, providing a logical path from problem to solution.
dot
Caption: Troubleshooting Workflow for Low Yield.
Question 1: My reaction shows low to no conversion of the this compound starting material. What are the first things to check?
Answer: When facing a stalled reaction, it's crucial to return to first principles before altering more complex variables.
-
Reagent Purity and Integrity:
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to decomposition, particularly protodeboronation (hydrolysis back to the arene) and formation of boroxine trimers.[1][3] Confirm the purity of your boronic acid by NMR. If it's old or appears degraded, use a fresh bottle or consider converting it to a more stable pinacol or MIDA boronate ester.[1][4]
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade with improper storage. If your catalyst is old or discolored, it may be inactive.[5] Using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can ensure the consistent generation of the active Pd(0) species.[1][6]
-
Solvent and Atmosphere: The presence of oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of boronic acids.[4][6] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30 minutes) and that the reaction is maintained under a strictly inert atmosphere.[7]
-
Question 2: I'm successfully forming the mono-arylated product at the iodine position, but the second coupling at the bromine position is failing. How do I drive the reaction to completion?
Answer: This is a classic chemoselectivity challenge. The C-I bond undergoes oxidative addition to the palladium center much more readily than the stronger, less reactive C-Br bond.[8] To couple the second position, you must intensify the reaction conditions, focusing primarily on the catalyst system.
-
The Critical Role of the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating aryl bromides, especially on an electron-rich phenol ring.[6] The key is to use a ligand that promotes the difficult oxidative addition step.
-
Employ Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed for this purpose.[1][6][9][10] Their steric bulk promotes the formation of a highly reactive, coordinatively unsaturated Pd(0) species, while their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-Br bond.[11]
-
-
Increase Temperature: Suzuki couplings of aryl bromides often require higher temperatures (e.g., 80-110 °C) than those of aryl iodides.[12] A temperature increase can provide the necessary activation energy for the C-Br oxidative addition.
-
Re-evaluate the Base: A weak base may be insufficient to promote the catalytic cycle for the less reactive aryl bromide. While K₂CO₃ might work for the C-I coupling, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to achieve the second coupling.[6][7][10]
Question 3: My TLC/LC-MS shows multiple side products and a low yield of the desired diarylated phenol. What are the likely side reactions and how can I prevent them?
Answer: The formation of side products points to specific flaws in the reaction setup or conditions.
-
Homocoupling of Boronic Acid: The formation of a biaryl derived from two molecules of your boronic acid is a common side reaction. This is almost always caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[1][3]
-
Solution: Rigorous degassing of all solvents and reagents is paramount. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
-
Protodeboronation: This is the loss of the boronic acid group, replacing it with a hydrogen atom. It is often exacerbated by high temperatures and the presence of water with certain bases.
-
Dehalogenation: In this side reaction, the bromine or iodine atom is replaced by a hydrogen atom on your starting material or intermediate. This can occur if a hydride source is inadvertently generated in the reaction mixture.[1]
-
Solution: Ensure the purity of your solvent and base. Some amine bases or alcoholic solvents can act as hydride donors under certain conditions.[1] Sticking to carbonate or phosphate bases is generally safer.
-
Frequently Asked Questions (FAQ)
Q1: In the this compound substrate, which halogen is expected to react first in a Suzuki coupling?
A1: The C-I bond will react first. The reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki coupling follows the order C-I > C-Br > C-Cl.[1][13] This is due to the bond dissociation energies; the C-I bond is significantly weaker than the C-Br bond, making it easier for the palladium catalyst to insert into it. This inherent difference in reactivity allows for selective mono-functionalization at the iodine position under milder conditions or a sequential one-pot approach to diarylation.[8]
Q2: How does the phenolic -OH group affect the reaction?
A2: The hydroxyl group has two main effects:
-
Electronic Effect: As an electron-donating group, the -OH group increases the electron density of the aromatic ring. This makes the oxidative addition step, particularly for the C-Br bond, more difficult.[1] This is another reason why a highly active catalyst system with an electron-rich ligand is necessary.
-
Acidity: The phenolic proton is acidic and can be deprotonated by the base used in the reaction. This can be problematic if the resulting phenoxide coordinates too strongly to the palladium center, inhibiting catalysis. It also changes the solubility of the substrate. Generally, bases like K₂CO₃ or K₃PO₄ are compatible, but very strong bases like hydroxides should be used with caution.[14][15]
Q3: If I need to develop a robust process, what are the most critical parameters to screen and optimize?
A3: For a challenging substrate like this, a systematic optimization is key.[2] The most impactful parameters to screen are, in order:
-
Ligand: This is often the single most important factor for activating the C-Br bond. Screen a small panel of established, bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).[9][10]
-
Base: The choice of base is crucial for activating the boronic acid without causing side reactions.[16] Compare K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvent: The solvent system affects solubility and catalyst activity.[17][18] Common systems like Dioxane/H₂O, THF/H₂O, or Toluene/H₂O are good starting points.[1][19] The ratio of organic solvent to water can also be a critical parameter.[19]
-
Temperature: Screen a range from 80 °C to the reflux temperature of the solvent to find the sweet spot between reaction rate and reagent stability.[12]
Visualizing the Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[10][11][20]
dot
Caption: The Suzuki-Miyaura Catalytic Cycle.
Data & Condition Summaries
Table 1: Comparison of Common Palladium Catalysts & Ligands
| Catalyst System | Ligand Type | Recommended For | Key Considerations |
| Pd(PPh₃)₄ | Simple Phosphine | Aryl Iodides | Often ineffective for activating the C-Br bond of this compound.[6] |
| Pd(OAc)₂ + XPhos | Buchwald Ligand | Aryl Bromides & Chlorides | Highly active, bulky, and electron-rich. Excellent choice for activating the C-Br bond.[9][10] |
| XPhos Pd G3/G4 | Precatalyst | Aryl Bromides & Chlorides | Provides reliable, air-stable source of the active catalyst, improving reproducibility.[1][6] |
| Pd(OAc)₂ + SPhos | Buchwald Ligand | Aryl Bromides & Chlorides | Similar to XPhos, known for high reaction rates and stability.[10] |
| PEPPSI™-IPr | NHC Precatalyst | Aryl Chlorides | N-Heterocyclic Carbene (NHC) ligands are very strong electron donors, useful for very challenging couplings.[11] |
Table 2: Guide to Selecting Bases and Solvents
| Parameter | Options | Rationale & Causality |
| Base | K₂CO₃, Na₂CO₃ | Mild bases, often sufficient for C-I coupling. May be too weak for the C-Br coupling step.[12][14] |
| K₃PO₄ (anhydrous or hydrate) | A stronger, non-nucleophilic base. Often the "go-to" for more challenging couplings, including those with phenols.[6][10] | |
| Cs₂CO₃ | A strong and highly effective base, often succeeds where others fail, but is more expensive.[7] | |
| Solvent | Dioxane/H₂O, THF/H₂O | Standard polar, aprotic systems that dissolve a range of reagents. The water is crucial for dissolving the base and activating the boronic acid.[1][17][19] |
| Toluene/H₂O | A nonpolar system that can be effective and allows for higher reaction temperatures. | |
| DMF, MeCN | Polar aprotic solvents. Can sometimes influence selectivity and catalyst behavior in complex ways.[18][21][22] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Arylation at the C-I Position
This protocol is designed to favor reaction at the more reactive C-I bond.
-
Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 4:1 Dioxane/Water, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the stirring mixture under a positive flow of inert gas.
-
Reaction: Place the vial in a preheated oil bath and stir at a moderate temperature (e.g., 60–80 °C).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash column chromatography.[6]
Protocol 2: One-Pot Sequential Diarylation
This procedure first targets the C-I bond and then intensifies conditions to couple the C-Br bond.
-
First Coupling: Follow steps 1-5 from Protocol 1, using a catalyst system suitable for aryl iodides (e.g., Pd(PPh₃)₄) and an arylboronic acid (1.1 equiv.). Monitor until the initial this compound is fully converted to the mono-arylated intermediate.
-
Second Coupling Addition: Under a positive flow of argon, add the second arylboronic acid (1.2 equiv.), a stronger base (e.g., K₃PO₄, 2.5 equiv.), and the more active catalyst system (e.g., XPhos Pd G3, 2-3 mol%).
-
Intensified Conditions: Increase the reaction temperature to 100-110 °C and stir vigorously.
-
Monitoring & Workup: Monitor for the disappearance of the mono-arylated intermediate. Workup and purify as described in Protocol 1.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- ACS Publications. (n.d.). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners | Organic Letters.
- ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. (n.d.). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa.
- MDPI. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
- ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction a.
- National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?
- Rose-Hulman. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (n.d.). Problems with Suzuki coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
- ResearchGate. (2015, August 5). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
- ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics.
- Benchchem. (n.d.). Application Notes and Protocols: 2,5-Diiodophenol in Suzuki-Miyaura Cross-Coupling Reactions.
- National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae | The Journal of Organic Chemistry.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-5-iodophenol
Welcome to the technical support center for the purification of 2-Bromo-5-iodophenol (CAS No. 932372-99-1). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the principles behind each step for robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound and its purification.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is critical for selecting appropriate purification methods and handling procedures. Key data is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 932372-99-1 | [1][2][3] |
| Molecular Formula | C₆H₄BrIO | [2][3][4] |
| Molecular Weight | 298.90 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| pKa (Predicted) | 7.58 ± 0.10 | [1] |
| Storage Conditions | Store at room temperature in a dark, dry place under an inert atmosphere. | [1][2] |
Q2: My crude this compound has a yellow or brownish tint. What is the cause and how can I fix it?
A2: A yellow or brown discoloration in the crude product is almost always due to the presence of elemental iodine (I₂), a common impurity or degradation product. This can be effectively removed by washing an organic solution of the crude material (e.g., dissolved in ethyl acetate or dichloromethane) with an aqueous solution of a mild reducing agent. Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are excellent choices. These reagents reduce the colored iodine (I₂) to colorless iodide ions (I⁻), which are then partitioned into the aqueous layer.[5]
Q3: What are the most likely impurities in a typical synthesis of this compound?
A3: Impurities are highly dependent on the synthetic route. A common route involves the multi-step transformation of o-nitroaniline.[6] Based on this, potential process-related impurities could include:
-
Unreacted Starting Materials or Intermediates: Such as 2-nitro-4-iodoaniline or 2-bromo-5-iodoaniline.
-
Isomeric Byproducts: Incorrectly substituted isomers formed during the halogenation steps.
-
Dehalogenated Species: Phenols where either the bromine or iodine has been reductively removed.
-
Residual Reagents: Reagents from diazotization or other steps.
Q4: What are the primary methods for purifying crude this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The two most effective and widely used techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product, especially on a larger scale. The key is finding a solvent or solvent system in which the compound is highly soluble when hot and poorly soluble when cold.[7]
-
Flash Column Chromatography: The most powerful technique for separating the desired product from impurities with different polarities.[8] This is the method of choice when impurities are abundant or have polarities very similar to the product.
Q5: How can I assess the purity of my this compound after purification?
A5: A multi-pronged approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A rapid and effective method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point Analysis: Pure crystalline solids have a sharp, defined melting range. A broad or depressed melting point compared to a reference value indicates the presence of impurities.
-
Spectroscopic Methods: ¹H and ¹³C NMR spectroscopy are definitive for confirming the chemical structure and identifying any residual impurities or solvents.[5]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for highly accurate quantitative purity analysis.[9]
Q6: What are the essential safety precautions when handling this compound?
A6: this compound is a hazardous chemical and must be handled with appropriate care. Always consult the Safety Data Sheet (SDS) before use.[10] Key precautions include:
-
Engineering Controls: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust.[11]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Avoid contact with skin and eyes. Avoid creating dust.[10]
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2]
Purification & Troubleshooting Workflow
The following diagram outlines a general workflow for the purification and analysis of this compound, incorporating key decision points.
Caption: General Purification Workflow for this compound.
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Causality: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or the melting point of the impure mixture). Low-melting-point solids and high impurity loads exacerbate this issue.[5]
-
Troubleshooting Decision Tree:
Caption: Troubleshooting 'Oiling Out' During Recrystallization.
Problem 2: Very low recovery of purified product.
-
Causality: This is most often caused by using too much solvent during the initial dissolution step, such that the solution never reaches saturation upon cooling.[14] It can also result from premature crystallization during a hot filtration step or washing the final crystals with a solvent that is not ice-cold.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions.[5]
-
Slow Cooling: Allow the solution to cool undisturbed to room temperature before moving it to an ice bath. This maximizes the formation of pure crystals.[15]
-
Concentrate Mother Liquor: If you suspect significant product remains in the filtrate (the "mother liquor"), you can reduce its volume by rotary evaporation and cool it again to obtain a second, often less pure, crop of crystals.
-
Ice-Cold Wash: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without redissolving the product.[5]
-
Flash Column Chromatography
Problem 3: Poor separation between this compound and an impurity.
-
Causality: The polarity of the eluent (mobile phase) is not optimized for the separation. If the eluent is too polar, all compounds will travel quickly down the column together (low Rf values). If it's not polar enough, they will all remain adsorbed to the silica at the top. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3 on a TLC plate, with visible separation from other spots.[7]
-
Solutions:
-
Optimize Eluent System: Use TLC to test various solvent systems. For halogenated phenols, a hexane/ethyl acetate or hexane/dichloromethane system is a good starting point. If separation is poor, decrease the proportion of the more polar solvent (e.g., go from 9:1 hexane:EtOAc to 19:1 hexane:EtOAc) to allow for more interaction with the silica, thus improving separation.
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase its polarity over the course of the separation (gradient elution). This can significantly improve the resolution of closely-eluting compounds.[16]
-
Check Column Loading: Overloading the column with too much crude material will lead to broad bands that overlap, resulting in poor separation. A general rule of thumb is to use a silica gel-to-crude product mass ratio of at least 50:1.[16]
-
Problem 4: The product appears to be decomposing on the column.
-
Causality: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds, including some phenols.[7] This often manifests as streaking on a TLC plate or a trail of colored material following the main product spot down the column.
-
Solutions:
-
Deactivate the Silica: Add a small amount of a basic additive, like triethylamine (~0.5-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and can prevent decomposition.
-
Switch the Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[16]
-
Experimental Protocols
Safety Precaution: All procedures must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and nitrile gloves.
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on the polarity of the compound, a good starting point is a mixed solvent system like ethanol/water or a single solvent like isopropanol. Test solubility on a small scale first.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a stir bar and the primary solvent (e.g., ethanol) in small portions. Heat the mixture gently on a hotplate with stirring. Continue adding the hot solvent dropwise until the solid just dissolves completely. Avoid adding a large excess.[14]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and gently swirl for 2-3 minutes.[5]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.[15]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product by melting point and TLC.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., hexane/ethyl acetate) that provides a target Rf value of ~0.2-0.3 for this compound.
-
Column Packing: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles. Add another layer of sand on top of the packed silica.[17][18]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Carefully apply the sample solution to the top layer of sand.
-
Elution: Carefully add the eluent to the top of the column. Using positive pressure (air or nitrogen), push the solvent through the column at a steady rate. Collect the eluting solvent in fractions (e.g., in test tubes).[19]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Confirm the purity of the isolated product by TLC, melting point, and/or NMR spectroscopy.
References
- Capot Chemical Co., Ltd. (2019).
- Sigma-Aldrich. (2025).
- Sisco Research Laboratories Pvt. Ltd. (n.d.).
- Central Drug House (P) Ltd. (n.d.).
- TCI Chemicals. (2025).
- BenchChem. (2025).
- Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties.
- University of California, Los Angeles. (n.d.).
- Google Patents. (2019). CN109369345A - A kind of preparation method of this compound.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-5-chlorophenol.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023). B. Column Chromatography.
- Sarex. (n.d.). 2-Iodophenol.
- Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products.
- Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
- Khan Academy. (n.d.). Column chromatography [Video].
- Patsnap. (n.d.). Preparation method of 2-bromo-5-iodobenzoic acid - Eureka.
- National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC.
- Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
- PubChem. (n.d.). This compound (C6H4BrIO).
- Achmem. (n.d.). This compound.
- Chemsrc. (2025). 5-Bromo-2-iodophenol | CAS#:858855-11-5.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
Sources
- 1. This compound CAS#: 932372-99-1 [m.chemicalbook.com]
- 2. This compound | 932372-99-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - this compound (C6H4BrIO) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN109369345A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. sodiumiodide.net [sodiumiodide.net]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Removing palladium catalyst residues from 2-Bromo-5-iodophenol reactions.
Topic: Effective Removal of Palladium Catalyst Residues from 2-Bromo-5-iodophenol Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of palladium catalyst residues, with a specific focus on challenges encountered in reactions involving substrates like this compound. The increasing use of palladium-catalyzed cross-coupling reactions in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) necessitates robust methods for removing residual metal contaminants to meet stringent regulatory standards.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium so critical, especially in pharmaceutical development?
A1: Palladium, while an exceptional catalyst, is a heavy metal with potential toxicity. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products.[3] For palladium, the Permitted Daily Exposure (PDE) is 100 µ g/day for oral administration.[4][5] This often translates to a concentration limit of 10 parts per million (ppm) in an API, assuming a maximum daily dose of 10 grams.[4][6] Failure to meet these limits can halt drug development and lead to batch rejection.
Q2: What forms can residual palladium take in a reaction mixture?
A2: Residual palladium is rarely a single species. It can exist in multiple forms, which complicates removal.[1] These include:
-
Homogeneous (Soluble) Species: These are typically Pd(II) complexes or Pd(0) species complexed with ligands (e.g., phosphines) from the reaction, which remain dissolved in the reaction medium.
-
Heterogeneous (Insoluble) Species: This is often "palladium black," which is agglomerated Pd(0) that has precipitated from the solution.
-
Colloidal Palladium: These are very fine, suspended particles of Pd(0) that may not be easily filtered and can impart a gray or black color to the solution.[7]
The choice of removal technique is highly dependent on the form of the palladium present.[1][8]
Q3: What are the primary methods for palladium removal?
A3: The most common and effective strategies include:
-
Adsorption/Scavenging: Using solid-supported materials with high affinity for palladium, such as functionalized silica gels (scavengers) or activated carbon.[9][10]
-
Filtration: Primarily for removing heterogeneous palladium black, often using a filter aid like Celite.[7]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor. However, this is not always effective as palladium complexes can sometimes co-crystallize with the product.[1]
-
Extraction: Using aqueous washes with chelating agents to pull soluble palladium species out of the organic phase.[7]
-
Chromatography: Standard column chromatography can separate the product from palladium residues, though it can be solvent and time-intensive.[7][11]
Q4: My substrate is this compound. Are there any specific challenges I should anticipate?
A4: Yes, the phenolic hydroxyl group in your molecule can act as a Lewis basic site and may chelate with palladium species. This is similar to the challenges seen with nitrogen-containing compounds like pyridines, which can form stable, soluble complexes with palladium.[3] This chelation can make the palladium more difficult to remove by simple filtration or extraction, often requiring the use of high-affinity scavengers to break the complex and capture the metal.
Troubleshooting Guide
Issue 1: My purified product is still gray or black, even after filtration.
-
Possible Cause: This coloration is a classic sign of colloidal palladium, which consists of nanoparticles too small to be removed by standard filter paper.[7] Simple filtration is only effective for larger, agglomerated palladium black.
-
Solutions & Troubleshooting Steps:
-
Use a Filter Aid: Filter the reaction mixture through a thick (1-2 cm) pad of Celite.[7] The porous and intricate structure of Celite can trap these finer particles. Ensure the Celite pad is pre-wetted with the solvent to ensure proper packing.[7][8]
-
Adsorption Treatment: Before filtration, stir the solution with activated carbon for 1-2 hours.[11] Activated carbon has a high surface area that effectively adsorbs colloidal palladium through physisorption.[1] Follow this with filtration through Celite to remove both the carbon and the bound palladium.
-
Induce Agglomeration: Sometimes, carefully adding a small amount of a non-solvent can cause the colloidal particles to crash out, making them easier to filter. This must be done carefully to avoid precipitating your product.
-
Issue 2: My palladium scavenger treatment is not effective; ICP analysis still shows high ppm levels.
-
Possible Cause: The inefficiency could be due to incorrect scavenger selection, insufficient loading, suboptimal reaction conditions, or interference from the solvent or product.
-
Solutions & Troubleshooting Steps:
-
Verify Scavenger Choice: Thiol-based scavengers (like SiliaMetS Thiol) are generally robust and effective for various palladium species, especially Pd(II).[10] For hindered palladium complexes or other metal residues, a broader scavenger like Dimercaptotriazine (DMT) might be more effective.[12] It is often best practice to screen a small panel of scavengers.[13]
-
Increase Scavenger Equivalents: A typical loading is 2-5 equivalents relative to the initial palladium catalyst. If removal is incomplete, try increasing the loading to 5-10 equivalents.
-
Optimize Conditions: Scavenging is a chemical reaction (chemisorption) and is dependent on time and temperature.[1] Increase the stirring time (from 1-2 hours to overnight) and/or gently heat the mixture (e.g., to 40-50 °C), provided your product is stable.
-
Consider Solvent Effects: Scavenger efficiency can be solvent-dependent.[13] If possible, perform a solvent swap to a solvent recommended by the scavenger manufacturer before beginning the treatment.
-
Issue 3: Activated carbon treatment removed the palladium, but my product yield is very low.
-
Possible Cause: Activated carbon is a low-cost and effective adsorbent, but it can be non-specific and adsorb your product along with the palladium, especially if your product has aromatic rings or polar functional groups.[11][14]
-
Solutions & Troubleshooting Steps:
-
Reduce Carbon Loading: Start with a lower weight percentage of activated carbon (e.g., 1-2 wt% relative to the crude product) and increase only if necessary.
-
Minimize Contact Time: Reduce the stirring time. Check the palladium levels at shorter intervals (e.g., 30 minutes) to find the minimum time required for effective removal without significant product loss.
-
Thoroughly Wash the Carbon Cake: After filtering off the activated carbon, wash the filter cake extensively with fresh, clean solvent to recover as much of the adsorbed product as possible.[13] Combine these washes with the primary filtrate.
-
Use a More Selective Adsorbent: If product loss remains high, switching to a more selective (though more expensive) silica-based scavenger is the recommended path.[10]
-
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger
-
Dissolution: After the reaction workup, dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or THF).[11]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol), typically 3-5 equivalents based on the moles of palladium catalyst initially used.[10][11]
-
Stirring: Stir the suspension at room temperature or gentle heat (40 °C) for 2-4 hours. For difficult cases, this can be extended overnight.
-
Filtration: Filter the mixture through a Büchner funnel with standard filter paper to remove the solid scavenger.[11]
-
Washing: Wash the collected scavenger on the filter with a small amount of the same solvent to ensure complete recovery of the product.[11]
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[11]
-
Analysis: Submit a sample of the purified product for residual palladium analysis via ICP-MS or ICP-OES to confirm removal to the target level.[11]
Protocol 2: Palladium Removal using Activated Carbon and Celite
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add powdered activated carbon (typically 2-10 wt% relative to the crude product).[11]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.[11]
-
Filtration: Prepare a pad of Celite (1-2 cm thick) in a sintered glass funnel. Pre-wet the pad with the solvent. Filter the mixture through the Celite pad to remove the activated carbon. The Celite is crucial for removing fine carbon particles.[11]
-
Washing: Wash the Celite/carbon filter cake with fresh solvent.[11]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[11]
-
Analysis: Determine the final palladium concentration in the product.
Data Summary: Comparison of Palladium Removal Methods
| Method | Typical Efficiency (% Removal) | Relative Cost | Scalability | Key Advantages | Potential Disadvantages |
| Thiol-Functionalized Scavengers | >99% (often to <1 ppm)[13] | High | Excellent | High selectivity, simple filtration removal, high product recovery.[10][15] | Higher material cost compared to other methods. |
| Activated Carbon | 98-99%[9][13] | Low | Excellent | Very low cost, effective for multiple palladium species.[14] | Can cause product loss due to non-specific adsorption.[11] |
| Filtration (Celite) | Variable (for insoluble Pd) | Very Low | Excellent | Simple, fast, and inexpensive for removing palladium black.[7] | Ineffective against soluble or colloidal palladium species.[8] |
| Column Chromatography | >99% | Medium | Moderate | Can remove palladium and other organic impurities simultaneously.[7] | Solvent-intensive, time-consuming, potential for product loss on silica. |
| Aqueous Extraction (with Chelators) | 70-95% | Low | Excellent | Good for removing polar, soluble palladium salts. | Often not sufficient on its own; may require multiple extractions.[7] |
Decision-Making Workflow for Palladium Removal
The following workflow can guide the selection of an appropriate purification strategy.
Caption: A workflow to select the optimal palladium removal method.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- How can i remove palladium Pd catalyst easily?
- Removal of palladium (Pd) catalysts Activated Carbon Business Division.Osaka Gas Chemicals Co., Ltd.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.Osaka Gas Chemicals Co., Ltd.
- Palladium catalyst recovery using scavenger resin.SpinChem.
- Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-methylisonicotinaldehyde Products.Benchchem.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF.
- Recovery of Palladium from Spent Activated Carbon-Supported Palladium C
- Efficient Palladium Removal Without Compromising Product Yield.Apollo Scientific.
- Method of removing palladium - Google P
- Palladium Catalyst Removal: A Technical Support Guide for Researchers.Benchchem.
- Your trick to remove residual palladium : r/Chempros.Reddit.
- Technical Support Center: Purification Strategies for Removing Palladium Catalyst
- Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption | Request PDF.
- Palladium scavenging: From 1% to within ICH limits.Onyx Scientific.
- Metal Scavengers Selection Guide.SiliCycle.
- Pd on carbon (activated carbon impregn
- Batch and Fixed-Bed Column Studies on Palladium Recovery from Acidic Solution by Modified MgSiO3.PMC - NIH.
- How to Remove Palladium in three easy steps.Biotage.
- The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF.
- Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures.Benchchem.
- 〈232〉 ELEMENTAL IMPURITIES—LIMITS.US Pharmacopeia (USP).
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.FDA.
- How to remove palladium catalyst
- Guideline on the specification limits for residues of metal catalysts.European Medicines Agency (EMA).
- Module 7 Converting between PDEs and Concentr
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. spinchem.com [spinchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. usp.org [usp.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. silicycle.com [silicycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. silicycle.com [silicycle.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. apolloscientific.co.uk [apolloscientific.co.uk]
Side reactions of 2-Bromo-5-iodophenol under basic conditions
Here is the technical support center for 2-Bromo-5-iodophenol.
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block, particularly under basic conditions. Its trifunctional nature—possessing a phenolic hydroxyl, a bromine atom, and a more reactive iodine atom—opens up a wide array of synthetic possibilities but also presents unique challenges in selectivity and side reactions. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound under basic conditions?
Under basic conditions, this compound presents three main sites for reaction:
-
The Phenolic Hydroxyl: The most acidic site, which is readily deprotonated by even weak bases to form a phenolate anion.[1] This anion is a potent nucleophile.
-
The Carbon-Iodine Bond: The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions. In palladium-catalyzed processes, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond.[2]
-
The Carbon-Bromine Bond: While less reactive than the C-I bond, the C-Br bond is still a viable handle for cross-coupling reactions, typically under more forcing conditions or with specialized catalyst systems.[2]
Q2: I'm trying to perform a reaction at the phenolic -OH group (e.g., etherification). What are the main competing reactions?
When targeting the phenolic hydroxyl, the primary competing reaction is C-alkylation. The phenolate anion is an ambident nucleophile, meaning it has electron density on both the oxygen and the aromatic ring (at the ortho and para positions). This can lead to the formation of C-alkylated byproducts alongside your desired O-alkylated ether.[1][3][4] The choice of solvent is critical in directing the selectivity.[1]
Q3: For a cross-coupling reaction, which halogen will react first?
The iodine will react first. The reactivity of aryl halides in palladium-catalyzed oxidative addition, a key step in most cross-coupling cycles, follows the order: C-I > C-Br > C-Cl.[2] This inherent difference in reactivity allows for selective, sequential functionalization of this compound.
Unexpected isomer formation, where the positions of the halogens appear to have migrated, is a strong indicator of a "Halogen Dance" reaction.[5][6] This is a base-catalyzed rearrangement that can occur on aromatic rings, particularly with strong bases like lithium diisopropylamide (LDA) or Grignard reagents.[5][7][8]
Q5: I'm observing significant decomposition or dark-colored byproducts. What is a likely cause?
Phenols are susceptible to oxidation, which can lead to the formation of highly colored quinone-type byproducts.[9] This is often exacerbated by high temperatures, prolonged reaction times, or the presence of oxidizing agents.[9][10] In the context of copper-catalyzed reactions like the Ullmann condensation, oxidative homocoupling can also contribute to byproduct formation.[11][12]
Troubleshooting Guide: Specific Issues & Solutions
This section provides detailed troubleshooting for common experimental problems, organized by reaction type.
Category 1: Reactions at the Phenolic Hydroxyl (e.g., Williamson Ether Synthesis)
Problem: Low yield of the desired O-alkylated product (ether) with significant formation of a C-alkylated byproduct.
Causality & Scientific Explanation: The phenolate anion formed under basic conditions is a classic example of an ambident nucleophile. While the negative charge is formally on the highly electronegative oxygen atom, it is also delocalized into the aromatic ring via resonance, increasing electron density at the ortho and para carbons.
-
O-Alkylation is typically kinetically controlled and favored under conditions that leave the oxygen atom accessible.
-
C-Alkylation is often thermodynamically controlled and becomes competitive when the oxygen atom is sterically hindered or solvated.[1] Protic solvents (like water or ethanol) can hydrogen-bond with the phenolate oxygen, "shielding" it and making the carbon nucleophile more available for attack.[1]
Caption: Competing O- vs. C-alkylation pathways for the phenolate anion.
Solutions & Recommended Protocol:
To maximize the yield of the desired ether product, you must favor O-alkylation.
Table 1: Solvent Effects on Phenolate Alkylation [1]
| Condition | Favored Product | Rationale |
| Solvent: Polar Aprotic (DMF, DMSO) | O-Alkylation | Solvates the cation but not the phenolate oxygen, leaving it highly nucleophilic. |
| Solvent: Protic (Water, Ethanol) | C-Alkylation | Solvates the phenolate oxygen via H-bonding, hindering its reactivity. |
| Base: K₂CO₃, Cs₂CO₃ | O-Alkylation | Weaker bases that are effective for deprotonation without promoting side reactions. |
| Temperature: Moderate (e.g., 25-60 °C) | O-Alkylation | Higher temperatures can begin to favor the thermodynamically more stable C-alkylated product. |
Category 2: Metal-Catalyzed Cross-Coupling Reactions
Problem 1: Lack of selectivity in a cross-coupling reaction, with substitution occurring at both the bromine and iodine positions.
Causality & Scientific Explanation: The selectivity in palladium-catalyzed cross-coupling reactions hinges on the differential rates of oxidative addition of the C-I and C-Br bonds to the Pd(0) catalyst. The C-I bond is weaker and more polarizable, making its oxidative addition significantly faster. However, if the reaction conditions are too harsh (e.g., excessively high temperatures, long reaction times, or a highly reactive catalyst/ligand system), the energy barrier for C-Br activation can also be overcome, leading to a loss of selectivity.
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Beilstein Archives - Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States [beilstein-archives.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ullmann reaction | PPTX [slideshare.net]
- 12. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Navigating Catalyst Deactivation in the Cross-Coupling of Halogenated Phenols
Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals engaged in the cross-coupling of halogenated phenols. This resource is designed to move beyond simple procedural instructions, offering a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic strategies. In the intricate world of palladium-catalyzed cross-coupling reactions, the presence of a phenolic hydroxyl group introduces a unique set of challenges that can often lead to catalyst deactivation and diminished reaction performance. This guide provides a comprehensive, question-and-answer-based approach to diagnosing and resolving these common issues.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a halogenated phenol is sluggish or has stalled completely. What are the most likely causes related to catalyst deactivation?
A1: When a cross-coupling reaction involving a halogenated phenol fails, catalyst deactivation is a primary suspect. The phenolic group, either in its protonated or deprotonated (phenoxide) form, can interfere with the catalytic cycle in several ways:
-
Coordination to the Palladium Center: The oxygen atom of the phenol or phenoxide is a Lewis base and can coordinate to the electron-deficient palladium center. This coordination can stabilize the catalyst in an off-cycle state, preventing it from participating in the desired catalytic transformations.
-
Formation of Inactive Palladium Phenoxide Complexes: In the presence of a base, the phenol is deprotonated to a phenoxide. This phenoxide can act as a ligand, potentially displacing more effective ligands from the palladium center and forming inactive or less active palladium phenoxide complexes.
-
Alteration of Ligand Properties: The phenoxide can also interact with the supporting ligands, altering their electronic or steric properties and, consequently, their ability to stabilize the active catalytic species.
-
Precipitation of Palladium Black: As with other cross-coupling reactions, the formation of palladium black, which is finely divided, catalytically inactive palladium metal, is a clear sign of catalyst deactivation.[1] This can be exacerbated by factors specific to phenolic substrates.
Q2: I observe the formation of a black precipitate in my reaction mixture. What is it, and how can I prevent it?
A2: The black precipitate is almost certainly palladium black, a common indicator of catalyst decomposition.[1] Its formation signifies the aggregation of the active Pd(0) species into inactive palladium nanoparticles. With halogenated phenols, several factors can accelerate this process:
-
Inadequate Ligand Stabilization: If the chosen ligand does not sufficiently stabilize the Pd(0) intermediate, it is more prone to aggregation. This is particularly relevant when the phenolic substrate or the corresponding phenoxide competes for coordination sites on the palladium.
-
High Reaction Temperatures: While elevated temperatures can increase the reaction rate, they also accelerate catalyst decomposition pathways, including the formation of palladium black.
-
Presence of Oxygen: Incomplete degassing of the reaction mixture allows oxygen to oxidize the active Pd(0) catalyst to Pd(II), which can then be reduced to form palladium black.
Troubleshooting Palladium Black Formation:
| Strategy | Rationale |
| Optimize Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands. These ligands provide steric protection and electronically stabilize the Pd(0) center, hindering aggregation. |
| Adjust Ligand-to-Palladium Ratio | A slight excess of the ligand can help maintain a saturated coordination sphere around the palladium, preventing aggregation. However, a large excess can sometimes inhibit the reaction. |
| Lower Reaction Temperature | Operate at the lowest temperature that provides a reasonable reaction rate. |
| Ensure Rigorous Inert Atmosphere | Thoroughly degas solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
Q3: Can the choice of base contribute to catalyst deactivation when using halogenated phenols?
A3: Absolutely. The base is a critical component of the catalytic cycle, but its choice is particularly nuanced with phenolic substrates. An inappropriate base can directly or indirectly lead to catalyst deactivation:
-
Excessively Strong Bases: While a base is required for the transmetalation step (in Suzuki-Miyaura coupling) or to deprotonate the coupling partner (in Buchwald-Hartwig amination), an overly strong base can lead to high concentrations of the phenoxide. As discussed, the phenoxide can act as a catalyst poison.
-
Hydroxide Bases: Bases like NaOH or KOH can introduce water into the reaction, which can promote catalyst decomposition and undesirable side reactions.
-
Insoluble Bases: The use of insoluble inorganic bases (e.g., K₂CO₃) can sometimes lead to reproducibility issues and may not be effective in deprotonating the phenol or the coupling partner efficiently, leading to a stalled reaction.
A careful screening of bases is often necessary. Weaker bases like K₃PO₄ or Cs₂CO₃ are often good starting points.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the cross-coupling of halogenated phenols.
Problem 1: Low or No Conversion to the Desired Product
This is the most common issue and can stem from several sources of catalyst deactivation. The following workflow can help diagnose and resolve the problem.
Visualizing the Troubleshooting Workflow
Sources
Technical Support Center: Improving the Solubility of 2-Bromo-5-iodophenol in Reaction Media
Welcome to the technical support center for handling 2-Bromo-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming solubility challenges with this versatile chemical intermediate. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to understand the underlying chemical principles for robust and reproducible results.
Introduction: Understanding the Challenge
This compound is a halogenated phenol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its solid nature at room temperature and its molecular structure can present solubility challenges in common reaction media.[1][2] This guide provides a systematic approach to troubleshooting and improving the solubility of this compound to ensure efficient and successful reactions.
Troubleshooting Guide: My Reaction with this compound is Not Proceeding as Expected
Poor solubility of a starting material is a frequent cause of slow or incomplete reactions. This troubleshooting guide will walk you through a logical sequence of steps to diagnose and resolve solubility issues with this compound.
Initial Assessment: Is Solubility the Root Cause?
Before modifying your reaction conditions, it's crucial to confirm that poor solubility is indeed the problem.
Symptoms of Poor Solubility:
-
Visible solid: The this compound does not fully dissolve in the reaction solvent at the desired concentration and temperature.
-
Stalled reaction: The reaction proceeds initially but then slows down or stops, as indicated by TLC or other monitoring techniques. This can happen if the dissolved reactant is consumed and the remaining solid dissolves too slowly to sustain the reaction rate.
-
Low yield: The final product is obtained in a lower-than-expected yield, even after a prolonged reaction time.[3]
-
Inconsistent results: Reproducibility issues between batches may point to variations in the dissolution of the starting material.
If you observe any of these symptoms, it is highly likely that the solubility of this compound is a limiting factor in your experiment.
Workflow for Improving Solubility
The following diagram outlines a systematic approach to improving the solubility of this compound in your reaction media.
Caption: A workflow for systematically improving the solubility of this compound.
Step-by-Step Protocols for Solubility Enhancement
The principle of "like dissolves like" is a good starting point. This compound has both polar (phenolic hydroxyl group) and non-polar (halogenated aromatic ring) characteristics. Therefore, a range of solvents should be considered.
Experimental Protocol for Solvent Screening:
-
Preparation: In separate small vials, weigh a small, known amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 1 mL). Start with common organic solvents.
-
Observation: Vigorously shake or stir the vials at room temperature and observe the degree of dissolution.
-
Heating: If the compound is not soluble at room temperature, gently warm the vials and observe any changes in solubility. Be mindful of the boiling points of the solvents.
-
Documentation: Record your observations in a table to compare the effectiveness of each solvent.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Experimental Observations |
| Polar Aprotic | DMF, DMSO, THF, Acetonitrile | Good | Record your findings here |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Good | Record your findings here |
| Non-Polar | Toluene, Hexane, Dichloromethane | Low to Moderate | Record your findings here |
Note: This table should be filled out based on your experimental results.
If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective.[4][5] This involves mixing a solvent in which the compound is highly soluble with the primary reaction solvent.
Experimental Protocol for a Co-Solvent System:
-
Initial Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent (e.g., DMF or THF) identified during your solvent screening.
-
Addition to Reaction Mixture: Slowly add this concentrated solution to your primary reaction solvent under vigorous stirring.
-
Observation: Monitor for any precipitation. If the compound remains in solution, you have successfully created a viable co-solvent system.
-
Solvent Ratio: Note the final ratio of the two solvents. This ratio should be kept consistent in subsequent experiments.
Increasing the reaction temperature will generally increase the solubility of a solid.
Considerations for Temperature Adjustment:
-
Reactant and Product Stability: Ensure that your starting materials, reagents, and products are stable at elevated temperatures.
-
Solvent Boiling Point: The reaction temperature should not exceed the boiling point of your solvent.
-
Safety: Be aware of the potential for increased pressure in a sealed reaction vessel.
For reactions conducted in polar or aqueous media, adjusting the pH can significantly enhance the solubility of phenolic compounds.[6]
Mechanism of pH Modification:
The hydroxyl group of this compound is weakly acidic. In the presence of a base, it can be deprotonated to form the more soluble phenoxide salt.
Experimental Protocol for pH Modification:
-
Base Selection: Choose a base that is compatible with your reaction conditions. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or triethylamine (Et₃N).
-
Base Addition: Add the base to the reaction mixture containing the this compound and the solvent.
-
Observation: Stir the mixture and observe the dissolution of the solid.
-
Reaction Compatibility: Ensure that the added base does not interfere with your desired chemical transformation.
Ultrasonic baths or probes can be used to provide energy to the system, which can help to break down the crystal lattice of the solid and accelerate dissolution.[4]
Experimental Protocol for Sonication:
-
Preparation: Prepare a suspension of this compound in the chosen solvent in a reaction vessel.
-
Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Monitoring: Apply sonication and visually monitor the dissolution process.
-
Temperature Control: Be aware that sonication can generate heat. If your reaction is temperature-sensitive, use a cooling bath in conjunction with the sonicator.
Frequently Asked Questions (FAQs)
Q1: I don't have access to a wide range of solvents. What are the most likely candidates to start with?
Based on the structure of this compound, polar aprotic solvents like Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent starting points.[7] They are commonly used in a variety of organic reactions and are likely to effectively solvate the molecule.
Q2: Can I just add more solvent to dissolve the this compound?
While increasing the solvent volume can lead to complete dissolution, it will also decrease the concentration of your reactants. This can significantly slow down the reaction rate. It is generally preferable to find a solvent system that allows for a higher concentration.
Q3: My this compound dissolves upon heating, but it precipitates out when I cool the reaction down. What should I do?
This indicates that the compound has low solubility at lower temperatures.[4] If your reaction can be run at a higher temperature, maintaining that temperature throughout the reaction is the simplest solution. If the reaction requires a lower temperature, you may need to explore a co-solvent system that provides better solubility at that temperature.
Q4: Are there any safety concerns I should be aware of when handling this compound?
Yes. According to safety data, this compound may be harmful if swallowed and can cause skin and eye irritation.[1][8] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Could the issue be with the quality of my this compound?
It is always a good practice to verify the purity of your starting materials. Impurities can sometimes affect solubility. If you have followed the troubleshooting steps without success, consider analyzing the purity of your this compound by techniques such as NMR or melting point determination.
Conclusion
Improving the solubility of this compound is a manageable challenge that can be overcome with a systematic and logical approach. By understanding the physicochemical properties of the compound and applying the troubleshooting strategies and protocols outlined in this guide, researchers can ensure the successful execution of their synthetic procedures. Remember that careful observation and documentation are key to developing robust and reproducible experimental methods.
References
- MSDS of 2-bromo-5-iodo-phenol. (n.d.).
- Google Patents. (n.d.). A kind of preparation method of this compound.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (n.d.). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (n.d.).
Sources
- 1. This compound | 932372-99-1 [sigmaaldrich.com]
- 2. This compound CAS#: 932372-99-1 [m.chemicalbook.com]
- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. capotchem.cn [capotchem.cn]
Managing steric hindrance in reactions of 2-Bromo-5-iodophenol
Welcome to the technical support center for 2-Bromo-5-iodophenol. This versatile yet challenging building block is crucial for synthesizing complex molecules in pharmaceutical and materials science. Its unique structure, featuring differential halogen reactivity and significant steric hindrance, presents specific hurdles. This guide is designed to provide you, our fellow researchers, with expert insights and practical solutions to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and frequently encountered questions about the reactivity and handling of this compound.
Question 1: What is the expected order of reactivity for the halogen atoms in this compound during cross-coupling reactions?
Answer: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The established order of reactivity is C-I > C-Br > C-Cl.[1][2] Therefore, the C-I bond at the 5-position is significantly more reactive and will undergo oxidative addition to the palladium catalyst under much milder conditions than the C-Br bond at the 2-position. This inherent difference is the cornerstone of achieving selective monofunctionalization of this compound, allowing for sequential or iterative cross-coupling strategies.[3]
Question 2: How does the ortho-bromo substituent sterically influence reactions at different sites on the molecule?
Answer: The bromine atom at the 2-position (ortho to the hydroxyl group) creates a sterically congested environment that profoundly impacts reactivity in two distinct ways:
-
Reactions at the C-I Bond: The bulky ortho-bromo group hinders the approach of the palladium catalyst to the C-I bond. This steric impediment is a primary cause of sluggish or low-yielding cross-coupling reactions, as it raises the energy barrier for the crucial oxidative addition step.[4] Overcoming this requires carefully selected, highly active catalyst systems.
-
Reactions at the Phenolic -OH Group: For reactions involving the hydroxyl group, such as O-alkylation (Williamson ether synthesis) or O-acylation, the ortho-bromo group can sterically shield the oxygen atom, potentially slowing down the approach of bulky electrophiles.
Question 3: Is it necessary to protect the phenolic hydroxyl group before attempting cross-coupling?
Answer: Whether to protect the phenol is a critical decision that depends on the specific reaction conditions, particularly the choice of base.
-
When Protection is Recommended: Strong bases like sodium tert-butoxide (NaOt-Bu), often used in Buchwald-Hartwig aminations, can deprotonate the phenol to form a phenoxide. This phenoxide can potentially coordinate to the palladium center, inhibiting catalytic activity. In such cases, protecting the hydroxyl group as a methyl ether, MOM ether, or silyl ether is advisable.
-
When Protection May Be Avoided: Milder, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), commonly used in Suzuki and Sonogashira couplings, are often compatible with the free phenol.[1][5] Running the reaction without a protecting group offers the advantage of a shorter synthetic route. A systematic investigation of Suzuki-Miyaura couplings on halophenols demonstrated successful reactions without protection using Pd/C and water.[6]
Question 4: What general class of ligands is most effective for overcoming the steric hindrance in this compound?
Answer: For sterically demanding substrates, the ligand choice is paramount. The most effective ligands are typically bulky and electron-rich monophosphines or N-heterocyclic carbenes (NHCs).[4][7]
-
Bulky Phosphine Ligands: Ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(tBu)₃) are designed to promote the formation of a highly reactive, monoligated 12- or 14-electron Pd(0) species.[8] This less-coordinated palladium center is sterically less demanding and more readily undergoes oxidative addition with the hindered C-I bond.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr, SIPr) are strong σ-donors and often exhibit high stability and activity.[7][9] Their "flexible steric bulk" can be highly effective in accelerating transformations involving hindered substrates.[7][9]
Troubleshooting Guide: Cross-Coupling Reactions
This guide provides solutions to specific problems you may encounter during cross-coupling reactions.
Topic: Suzuki-Miyaura Coupling
Problem 1: "My Suzuki coupling at the iodide position is selective but gives very low yields or fails to proceed."
Root Cause: The combination of the electron-donating hydroxyl group and the steric bulk of the ortho-bromo group significantly deactivates the C-I bond towards oxidative addition. Your catalyst system may not be active enough to overcome this energy barrier.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Suzuki coupling.
Detailed Solutions:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] Switch to a more powerful system.
-
Base and Solvent: The choice of base is critical for activating the boronic acid.
-
Base: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.
-
Solvent: Ensure your solvent is anhydrous and thoroughly degassed. Common choices include 1,4-dioxane/water mixtures, toluene, or 2-MeTHF.
-
-
Temperature: Sterically hindered couplings often require higher thermal energy. Gradually increase the reaction temperature, monitoring for any decomposition of your starting materials. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[6][10]
Problem 2: "I'm trying to achieve monosubstitution at the iodide, but I'm getting a significant amount of the diarylated product."
Root Cause: This occurs when the palladium catalyst, after the first coupling and reductive elimination, remains associated with the product's aromatic ring. This "ring-walking" phenomenon can lead to a second, intramolecular oxidative addition at the C-Br bond before the catalyst dissociates.[8] This is more common with very bulky ligands that disfavor dissociation.[8]
Solutions:
-
Stoichiometry: Use a slight deficit of the boronic acid (e.g., 0.95 equivalents) to ensure it is consumed before significant diarylation can occur.
-
Add a Coordinating Solvent: Small, coordinating solvent molecules can help displace the palladium catalyst from the monofunctionalized product, preventing the second oxidative addition. Adding a small amount of DMSO (5-10% v/v) to a non-coordinating solvent like toluene can dramatically improve selectivity for monoarylation.[8]
-
Solvent and Halide Choice: The interplay between solvent and the halide byproduct (KBr) can influence selectivity. In polar, oxygen-containing solvents like THF, the bromide anion can help displace the Pd(0) catalyst, favoring mono-functionalization.[11][12]
| Parameter | To Favor Monofunctionalization | To Favor Difunctionalization | Rationale |
| Nucleophile Stoich. | ≤ 1.0 equivalent | > 2.0 equivalents | Limits the reaction to a single site. |
| Ligand Choice | Smaller ligands (if active enough) | Bulky ligands (e.g., PtBu₃, IPr) | Bulky ligands slow catalyst dissociation, promoting "ring-walking".[8] |
| Additives | Coordinating solvents (e.g., DMSO) | Non-coordinating solvents (e.g., Toluene) | Additives displace the catalyst from the product, preventing a second reaction.[8] |
| Temperature | Lower temperature | Higher temperature | Higher energy can overcome the barrier for the second, less reactive C-Br site. |
Table 1. Conditions to control mono- vs. di-functionalization in cross-coupling reactions.
Topic: Sonogashira Coupling
Problem: "My Sonogashira reaction at the iodide position is sluggish, and I'm observing significant alkyne homocoupling (Glaser coupling)."
Root Cause: The sluggishness is due to steric hindrance impeding oxidative addition.[4] The homocoupling is a common side reaction catalyzed by the copper(I) co-catalyst, especially when the desired cross-coupling is slow.[4]
Solutions:
-
Switch to a Copper-Free Protocol: This is the most direct way to eliminate Glaser homocoupling.[4] Copper-free Sonogashira reactions rely on a highly active palladium catalyst to facilitate the coupling directly. A common base for this is a strong amine base like diisopropylethylamine (DIPEA) or piperidine.
-
Optimize the Catalyst System: For hindered substrates, a robust catalyst is essential.
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere. Oxygen promotes oxidative homocoupling.
Caption: Simplified catalytic cycles for a Sonogashira coupling, highlighting the sterically hindered oxidative addition step.
Topic: Buchwald-Hartwig Amination
Problem: "I am unable to form a C-N bond at the iodide position using standard Buchwald-Hartwig conditions."
Root Cause: The steric environment around the C-I bond is extremely challenging for the formation of the C-N bond, which involves the coordination of both the amine and the aryl halide to the palladium center.[13][14] Standard ligands lack the necessary bulk and activity.
Solutions:
-
Employ Specialized Ligands: This reaction requires state-of-the-art, sterically demanding biarylphosphine ligands. Ligands such as AdBrettPhos or the Josiphos family are specifically designed for challenging couplings with hindered substrates.
-
Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine (or amine-Pd complex).[14] Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) are common choices. Remember to protect the phenol when using these bases.
-
Increase Reaction Temperature: These challenging couplings often require temperatures in the range of 100-120 °C. Use a high-boiling point solvent like toluene or xylene.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position (Free Phenol)
This protocol provides a robust starting point for the selective coupling at the more reactive iodide position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.5 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Under a positive pressure of argon, add the palladium precursor (Pd₂(dba)₃) and the ligand (SPhos).
-
Add the degassed 1,4-dioxane and degassed water via syringe to create a 5:1 dioxane/water solvent system (final concentration ~0.1 M).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
- Organic Chemistry Portal. (n.d.).
- Wan, Y., et al. (2010). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Tetrahedron Letters, 51(28), 3635-3639. [Link]
- Valente, C., et al. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 134(12), 5758–5761. [Link]
- Larson, N., Sandin, M., & Neufeldt, S. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylene derivatives by the use of nickel and palladium complexes. Journal of Organometallic Chemistry, 93(2), 253-257. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2012). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Organic Letters, 14(18), 4802–4805. [Link]
- ResearchGate. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2012). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 134(44), 18342–18345. [Link]
- Mirica, L. M., et al. (2022). Capturing the Hybrid Palladium(I)-Radical Pair in Sterically Encumbered Xantphos-Palladium Compounds. ChemRxiv. [Link]
- Desiraju, G. R., et al. (2007). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Acta Crystallographica Section B: Structural Science, 63(Pt 5), 844–851. [Link]
- Ermolaev, V. V., et al. (2013). Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts. Russian Chemical Bulletin, 62(3), 657-660. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Novák, Z., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry, 68(8), 3327–3329. [Link]
- Chemistry LibreTexts. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Krysin, A. P., et al. (2011). β-Hydroxyalkylation of Sterically Hindered Phenols with Epoxides in Acid Medium. Russian Journal of General Chemistry, 81(2), 273–279. [Link]
- Ivanova, Y., et al. (2022). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. International Journal of Molecular Sciences, 23(16), 9037. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Quora. (2017). Why do phenols form tribromo derivative on reacting with polar solvents but mono halogenated derivatives on reacting with non-polar solvents?. [Link]
- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]
- Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant. [Link]
- Epistemeo. (2012).
- Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?. [Link]
- The Organic Chemistry Tutor. (2018). Steric Hindrance. YouTube. [Link]
- Francis Academic Press. (n.d.).
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
- ResearchGate. (n.d.).
- Khan Academy. (n.d.). Williamson ether synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Khan Academy. (2013). Steric hindrance. YouTube. [Link]
- Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. [Link]
- Pototschnig, G., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Tetrahedron, 73(29), 3963–4017. [Link]
- Chobanian, H. R., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 79(12), 5545–5558. [Link]
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]
- ResearchGate. (n.d.). (PDF) Sterically Hindered Phenols as Antioxidant. [Link]
- Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12646–12733. [Link]
- Arnold, F. H., et al. (2020).
- Asiri, A. M., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(4), 896. [Link]
- Unacademy. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
Column chromatography conditions for purifying 2-Bromo-5-iodophenol derivatives
Welcome to the technical support center for the column chromatography purification of 2-Bromo-5-iodophenol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common purification challenges. The methodologies and troubleshooting advice provided here are grounded in established chromatographic principles to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
For the purification of moderately polar compounds like this compound and its derivatives, silica gel (SiO₂) is the most commonly used and effective stationary phase .[1] Standard flash-grade silica gel with a 60 Å pore size and a particle size of 230-400 mesh is generally a suitable starting point.
-
Expertise & Experience: The hydroxyl groups on the surface of silica gel are acidic and interact with the polar phenol group of your compound. The bromine and iodine substituents also contribute to the overall polarity. This interaction is key to achieving separation from less polar impurities or more polar byproducts. For compounds that may be sensitive to the acidic nature of silica, which can sometimes cause streaking or decomposition, using deactivated (neutral) silica gel or alumina can be a viable alternative.[1][2][3]
Q2: How do I select an appropriate mobile phase (eluent) for my separation?
The selection of a mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent and a more polar solvent is typically used.
-
Recommended Starting Point: A common and effective mobile phase system for halogenated phenols is a mixture of hexanes and ethyl acetate .[1] You can begin by testing a low percentage of ethyl acetate (e.g., 5-10%) and gradually increasing its proportion to find the optimal polarity for eluting your target compound.
-
Causality: The nonpolar hexane interacts weakly with your compound, while the more polar ethyl acetate competes with the phenol derivative for the binding sites on the silica gel, thus moving it down the column. Adjusting the ratio of these two solvents allows you to fine-tune the retention time of your compound.
-
Pro-Tip: For aromatic compounds that are difficult to separate, consider incorporating toluene into your solvent system. The potential for π-π stacking interactions between toluene and your aromatic analyte can introduce a different selectivity mechanism and improve separation from closely related impurities.[3]
Q3: What is the ideal Rf value I should aim for in my preliminary TLC analysis?
For effective separation in column chromatography, an Rf (retention factor) value between 0.2 and 0.5 on your analytical Thin Layer Chromatography (TLC) plate is generally considered optimal .[4]
-
Causality:
-
An Rf value in this range indicates that your compound has a moderate affinity for both the stationary and mobile phases.
-
If the Rf is too high (>0.7), the compound will elute too quickly from the column with the bulk solvent front, resulting in poor separation from nonpolar impurities.[4]
-
If the Rf is too low (<0.2), the compound will be too strongly adsorbed to the silica, requiring a very high volume of polar solvent to elute, which can lead to band broadening and long purification times.[2]
-
The relationship between Rf and column volumes (CV) needed for elution can be estimated by the equation CV ≈ 1/Rf .[4] This highlights why a moderate Rf is desirable for an efficient purification.
Q4: Should I use isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the purification. It is simpler to execute and is ideal for separating compounds with similar polarities.[5][6] If your TLC shows good separation between your product and impurities with a single solvent system, isocratic elution is a reliable choice.
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the purification (e.g., starting with 5% ethyl acetate in hexanes and increasing to 30%).[7] Gradient elution is particularly advantageous for:
For initial method development with an unknown mixture, starting with a gradient elution is often more efficient.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives.
Problem 1: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of your eluent may not be optimal. Re-evaluate your mobile phase using TLC with different solvent systems. For halogenated aromatics with similar polarities, a standard ethyl acetate/hexanes system might not be sufficient.[3] Experiment with other solvents like dichloromethane or toluene to alter selectivity. |
| Co-elution of Regioisomers | If your synthesis has low regioselectivity, separating the desired product from its isomers can be very challenging. Employing a very shallow (slow) gradient and using a longer column can enhance separation.[3][11] In some cases, multiple columns or switching to a higher resolution technique like preparative HPLC may be necessary. |
| Sample Overloading | Loading too much crude material onto the column is a common cause of poor separation, leading to broad, overlapping peaks. A general rule of thumb is to use a silica gel-to-crude product mass ratio of at least 50:1. For difficult separations, a ratio of 100:1 or higher is recommended.[1] |
Problem 2: The product is not eluting from the column.
| Possible Cause | Solution |
| Mobile Phase is Too Nonpolar | The eluent may not be strong enough to displace your compound from the silica gel. Gradually increase the percentage of the polar solvent in your mobile phase. If necessary, a more polar solvent like methanol can be added in small amounts (1-5%) to the ethyl acetate. |
| Compound Decomposed on the Column | Phenols can sometimes be unstable on acidic silica gel.[2][3] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots (degradation products) have appeared. If you suspect decomposition, consider using a different stationary phase like neutral alumina or a deactivated silica gel.[1][2] |
| Incorrect Solvent Preparation | Double-check that you have prepared the mobile phase correctly and have not inadvertently reversed the polar and nonpolar components.[2] |
Problem 3: The compound elutes too quickly (in the solvent front).
| Possible Cause | Solution |
| Mobile Phase is Too Polar | Your eluent is too "strong," causing the analyte to have a much higher affinity for the mobile phase than the stationary phase. Decrease the concentration of the polar solvent (e.g., ethyl acetate) in your mobile phase.[10] |
| Sample Loaded in a Strong Solvent | If the sample is dissolved in a solvent significantly more polar than the mobile phase, it will not bind effectively to the top of the column and will be carried down with the solvent front. If your sample is not soluble in the initial mobile phase, use a dry loading technique.[1][12] |
Problem 4: Streaking or tailing of the product band.
| Possible Cause | Solution |
| Compound Instability on Silica | As mentioned, the acidic nature of silica can cause some phenolic compounds to streak. Adding a small amount of a modifying agent like triethylamine or acetic acid (typically ~0.1-1%) to the mobile phase can sometimes mitigate this by neutralizing active sites on the silica. However, be mindful that this will alter the polarity of your eluent. |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to an uneven flow of the mobile phase, causing band distortion. Ensure the silica gel is packed uniformly as a well-settled slurry.[11] |
| High Sample Concentration | Loading a highly concentrated sample can lead to tailing. Dissolve the sample in a minimal amount of solvent before loading.[12] If solubility is an issue, opt for the dry loading method. |
Experimental Protocols & Visualizations
Protocol 1: General Column Chromatography Workflow
-
TLC Analysis: Develop a suitable solvent system using TLC. Aim for an Rf of 0.2-0.5 for the target compound.[4]
-
Column Packing (Wet Method):
-
Select an appropriate size column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[11]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary).[12] Carefully apply the solution to the top of the silica bed.
-
Dry Loading: If the sample has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the mobile phase, starting with the least polar composition determined from your TLC analysis. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Workflow
Caption: General workflow for column chromatography purification.
Decision Tree: Isocratic vs. Gradient Elution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Identifying byproducts in the synthesis of 2-Bromo-5-iodophenol
Welcome to the technical support center for the synthesis of 2-Bromo-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we address specific issues in a question-and-answer format, providing in-depth explanations, troubleshooting strategies, and validated protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My TLC analysis shows multiple spots after the reaction. What are the likely byproducts in the synthesis of this compound?
Answer: The presence of multiple spots on your TLC plate is a common observation in electrophilic aromatic substitution reactions involving highly activated phenol rings. The hydroxyl group is a strong ortho-, para-director, making the aromatic ring susceptible to multiple halogenations and the formation of various isomers.
The most probable byproducts depend on your chosen synthetic route. A common laboratory-scale synthesis involves the iodination of 4-bromophenol. In this case, the primary byproducts arise from incorrect regioselectivity and over-iodination.
Likely Byproducts:
-
Regioisomers: The primary directing influence of the hydroxyl group and the bromine atom will dictate the position of the incoming iodine electrophile. While the desired product is this compound, other isomers can form.
-
2-Bromo-3-iodophenol: Formation of this isomer can occur, although it is generally less favored due to steric hindrance between the bulky bromine and iodine atoms.
-
4-Bromo-2,6-diiodophenol: Over-iodination is a significant possibility due to the highly activated nature of the phenol ring.
-
-
Starting Material: Unreacted 4-bromophenol will also appear as a separate spot on the TLC.
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored impurities, often appearing as baseline material or streaking on the TLC plate.
The following table summarizes the potential compounds you might be observing:
| Compound | Structure | Expected Relative Polarity (on Silica Gel) |
| 4-Bromophenol (Starting Material) | More polar than di-halogenated products | |
| This compound (Product) | Less polar than 4-bromophenol | |
| 2-Bromo-3-iodophenol (Isomer) | Similar polarity to the desired product | |
| 4-Bromo-2,6-diiodophenol (Over-iodinated) | Least polar |
Causality: The formation of these byproducts is governed by the principles of electrophilic aromatic substitution.[1][2] The hydroxyl group is a more powerful activating group than the bromine atom, and it directs incoming electrophiles to the ortho and para positions. In 4-bromophenol, the para position is blocked, so substitution is directed to the ortho positions (C2 and C6). The electronic and steric effects of the existing bromine atom will influence the ratio of the resulting isomers.
Question 2: The yield of my this compound is consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields can be attributed to several factors, ranging from reaction conditions to work-up procedures.
Potential Causes for Low Yield:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivation of the iodinating agent.
-
Suboptimal Reagents: The quality of the iodinating agent is crucial. For instance, if using iodine monochloride (ICl), it must be fresh and free of excess iodine.
-
Side Reactions: As discussed in the previous question, the formation of multiple byproducts will inherently lower the yield of the desired product.
-
Product Loss During Work-up and Purification: this compound and its isomers can have similar solubilities, making separation challenging and leading to loss of product during extraction and purification steps.
-
Decomposition: Phenolic compounds can be sensitive to heat and light, and decomposition can occur if the reaction or purification is carried out at elevated temperatures for extended periods.[3]
Strategies for Optimization:
-
Control of Reaction Temperature: Performing the reaction at a lower temperature can improve selectivity and reduce the formation of over-halogenated byproducts.[4][5]
-
Slow Addition of Reagents: Adding the iodinating agent dropwise over a period allows for better control of the reaction and can minimize side reactions.
-
Choice of Solvent: The solvent can influence the reactivity and selectivity of the halogenation.[6] A non-polar solvent like carbon disulfide has been used to favor mono-bromination of phenol.[5][7] For iodination, polar aprotic solvents are often employed.
-
Monitoring the Reaction: Regularly monitor the reaction progress using TLC to determine the optimal reaction time and to avoid the formation of excess byproducts.
Question 3: How can I definitively identify the main product and distinguish it from the byproducts?
Answer: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of your product and any impurities.
Analytical Workflow:
Caption: Workflow for byproduct identification.
Detailed Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide definitive information about the substitution pattern on the aromatic ring. For this compound, you would expect to see three distinct aromatic protons with specific splitting patterns (doublets and a doublet of doublets). The coupling constants can help in assigning the positions of the substituents.
-
¹³C NMR: The carbon NMR will show six distinct signals for the aromatic carbons, and the chemical shifts will be influenced by the attached halogens and the hydroxyl group.
-
-
Mass Spectrometry (MS):
-
GC-MS: Gas chromatography coupled with mass spectrometry is a powerful tool for separating and identifying volatile compounds.[8] It will provide the molecular weight of each component and a characteristic fragmentation pattern that can be used for identification. Halogenated compounds often exhibit a distinctive isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
LC-MS: For less volatile compounds, liquid chromatography-mass spectrometry can be used.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating isomers and assessing the purity of the final product.[9] A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and water.
Question 4: What is the most effective method for purifying this compound and removing the identified byproducts?
Answer: The choice of purification method depends on the scale of your reaction and the nature of the impurities. A multi-step approach is often necessary.
Recommended Purification Strategy:
Caption: Purification workflow for this compound.
Step-by-Step Protocols:
-
Aqueous Work-up:
-
After the reaction, quench the mixture with water and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce any residual elemental iodine (I₂), which is often a colored impurity, to colorless iodide (I⁻).[3]
-
Follow with a wash with saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
This is the most effective method for separating the desired product from its isomers and over-halogenated byproducts.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should be determined by TLC analysis. Generally, the less polar, over-iodinated byproduct will elute first, followed by the desired product and its isomers, and finally the more polar starting material.
-
-
Recrystallization:
-
For the final purification of the fractions containing the desired product, recrystallization can be employed.
-
Choose a solvent or a solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for phenols include chloroform, hexane, or a mixture of hexane and ethyl acetate.[3]
-
References
- Separation of Some Halogenated Phenols by GC-MS. (n.d.).
- CN109369345A - A kind of preparation method of this compound - Google Patents. (n.d.).
- A Comparative Guide to Quantifying Halogenated Phenols: Validating GC-MS and Alternative Methods - Benchchem. (n.d.).
- Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (2022, November 28).
- mod02lec10 - Electrophilic Aromatic Substitution in Phenols - YouTube. (2021, August 11).
- ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (n.d.).
- Electrophilic aromatic substitution - Wikipedia. (n.d.).
- Aromatic Electrophilic substitution. (2020, February 15).
- Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions - Allen. (n.d.).
- o-BROMOPHENOL - Organic Syntheses Procedure. (n.d.).
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
- 7 Analytical Methods - ResearchGate. (n.d.).
- p-BROMOPHENOL - Organic Syntheses Procedure. (n.d.).
- Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo - PrepChem.com. (n.d.).
- Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | Patsnap. (n.d.).
- The bromination kinetics of phenolic compounds in aqueous solution - ResearchGate. (2025, August 6).
- Quantitative Bromination of Phenols - Acta Chemica Scandinavica. (n.d.).
- Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction - ChemRxiv. (2025, April 7).
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions [allen.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stabilizing 2-Bromo-5-iodophenol during long reaction times
Welcome to the technical support center for 2-bromo-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile halogenated intermediate in their synthetic workflows. Given its unique reactivity, maintaining the stability of this compound, particularly during extended reaction times, is critical for achieving high yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the stability challenges associated with this compound.
Section 1: Understanding the Instability of this compound
Core Concepts
This compound is a valuable building block in organic synthesis, featuring three distinct functional groups: a hydroxyl group, a bromine atom, and an iodine atom. This trifecta of reactivity allows for a wide range of chemical transformations. However, the very features that make it synthetically useful also contribute to its instability under certain conditions.
The primary modes of degradation for this compound and related halophenols include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents.[1] This process can lead to the formation of colored impurities, such as quinone-type structures.[2][3]
-
Dehalogenation: The carbon-iodine bond is significantly weaker than the carbon-bromine and carbon-carbon bonds, making it the most likely site for dehalogenation.[4] This can occur via reductive pathways, often catalyzed by trace metals or radical initiators, leading to the formation of 2-bromophenol.[4][5]
-
Light and Heat Sensitivity: Like many aromatic compounds, this compound can be sensitive to prolonged exposure to light and elevated temperatures, which can accelerate both oxidation and dehalogenation pathways.[1][6] The manufacturer recommends storing the solid compound in a dark place under an inert atmosphere at room temperature.[7]
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to a light brown. Is it still usable?
A1: A slight color change to light brown can indicate minor oxidation.[1] While the material may still be suitable for some applications, it is highly recommended to assess its purity by techniques such as NMR or LC-MS before use. For reactions sensitive to impurities, purification by recrystallization or column chromatography may be necessary.
Q2: I'm observing the formation of 2-bromophenol as a significant byproduct in my reaction. What is the likely cause and how can I prevent it?
A2: The formation of 2-bromophenol is a clear indication of de-iodination. This is often a result of reductive processes. Potential causes include:
-
Trace metal contamination: Ensure all glassware is scrupulously clean and consider using metal scavengers if your reagents or catalysts are potential sources of transition metals.
-
Radical reactions: If your reaction is run under conditions that can generate radicals (e.g., high temperatures, UV light), these species can promote dehalogenation.[5]
-
Strongly basic conditions: While aryl halides are generally resistant to nucleophilic substitution, very strong bases can promote elimination-addition mechanisms (via a benzyne intermediate) or other decomposition pathways.[8][9]
To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative processes that can sometimes be linked to radical formation.
Q3: Can I use an antioxidant to stabilize my reaction mixture?
A3: Yes, the use of antioxidants can be an effective strategy, particularly in preventing the oxidation of the phenolic hydroxyl group. Phenolic compounds themselves are known for their antioxidant properties.[10][11][12][13][14] However, for reactions where the phenol moiety is not the reactive site, adding a sacrificial antioxidant can be beneficial. Common choices include:
-
Butylated hydroxytoluene (BHT): A common radical scavenger.
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant.
-
Hydroquinone: Effective, but can be reactive itself.
The choice of antioxidant should be carefully considered based on its compatibility with your reaction conditions and downstream purification processes.
Q4: What are the best practices for setting up a long-duration reaction involving this compound?
A4: For reactions running for extended periods (e.g., >12 hours), the following precautions are essential:
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Light Protection: Wrap the reaction vessel in aluminum foil to protect it from ambient light.
-
Temperature Control: Maintain a stable and controlled temperature. Avoid excessive heating, as this can accelerate decomposition.
-
Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen.
Section 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low Yield of Desired Product | 1. Degradation of starting material. 2. Competing side reactions (e.g., dehalogenation). | 1. Confirm the purity of the starting material. 2. Implement the stabilization protocols outlined in Section 4. 3. Analyze crude reaction mixture by LC-MS or GC-MS to identify major byproducts. |
| Formation of Dark, Tarry Byproducts | 1. Significant oxidation of the phenol. 2. Polymerization initiated by impurities or reaction conditions. | 1. Rigorously exclude oxygen from the reaction. 2. Consider adding a suitable antioxidant. 3. Lower the reaction temperature if possible. |
| Inconsistent Reaction Outcomes | 1. Variable purity of this compound. 2. Inconsistent exclusion of air and light. | 1. Standardize the purification and handling of the starting material. 2. Adhere strictly to inert atmosphere and light protection protocols. |
Section 4: Experimental Protocols for Stabilization
Protocol 1: General Handling and Storage of this compound
-
Solid Storage: Store solid this compound in an amber glass vial under an argon or nitrogen atmosphere.[7] The vial should be tightly sealed and stored at room temperature in a dark location.
-
Solution Preparation: Prepare solutions of this compound immediately before use. If a solution must be stored, it should be in a tightly sealed container, under an inert atmosphere, and refrigerated. Note that long-term storage of solutions is not recommended due to increased potential for degradation.
Protocol 2: Setting up a Reaction for Extended Durations
The following workflow outlines the key steps for setting up a reaction that requires prolonged heating or stirring.
Caption: Workflow for setting up a stabilized reaction.
-
Solvent Degassing: Degas the chosen reaction solvent by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Glassware Preparation: Assemble the reaction glassware and flame-dry it under a vacuum to remove any adsorbed water and oxygen.
-
Inert Atmosphere: Backfill the cooled glassware with a positive pressure of nitrogen or argon.
-
Reagent Addition: Add the this compound and other reagents to the flask under a positive flow of the inert gas.
-
Light Protection: Once the reaction is assembled, wrap the entire vessel with aluminum foil.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis (ensure to maintain the inert atmosphere when sampling).
By implementing these best practices and understanding the underlying chemical principles of this compound's instability, researchers can significantly improve the reliability and success of their synthetic endeavors.
References
- Decomposition of 2,4-dihalophenols by dehaloperoxidase activity and spontaneous reaction with hydrogen peroxide. PubMed.
- Reductive halogen elimination from phenols by organic radicals in aqueous solutions; chain reaction induced by proton-coupled electron transfer. PubMed.
- Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. Modern Chem Appl.
- Phenolic Compounds as Potential Antioxidant. PMC.
- Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH.
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
- Phenolic Compounds | Journal of Antioxidant Activity. Open Access Pub.
- Decomposition of 2,4-dihalophenols by dehaloperoxidase activity and spontaneous reaction with hydrogen peroxide | Request PDF. ResearchGate.
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate.
- 14.7: Aryl Halides. Chemistry LibreTexts.
- Decomposition of 2-bromophenol in NaOH solution at high temperature. PubMed.
- Dehalogenation. Wikipedia.
- Biotransformation of 4-halophenols to 4-halocatechols using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase. PubMed.
- Iodophenol. Wikipedia.
- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI.
- 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Srini Chem.
- Dehalogenation process. Google Patents.
- Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. YouTube.
- Resolving Halide Ion Stabilization through Kinetically Competitive Electron Transfers | JACS Au. ACS Publications.
- Dehalogenation – Knowledge and References. Taylor & Francis.
- Acidity order of 4-halophenols. Chemistry Stack Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Decomposition of 2,4-dihalophenols by dehaloperoxidase activity and spontaneous reaction with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. Reductive halogen elimination from phenols by organic radicals in aqueous solutions; chain reaction induced by proton-coupled electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srinichem.com [srinichem.com]
- 7. This compound | 932372-99-1 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Decomposition of 2-bromophenol in NaOH solution at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Phenolic Compounds as Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jscholaronline.org [jscholaronline.org]
- 14. openaccesspub.org [openaccesspub.org]
Optimizing base and solvent for selective coupling of 2-Bromo-5-iodophenol
Technical Support Center: Selective Coupling of 2-Bromo-5-iodophenol
Welcome to the technical support center for the selective functionalization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving high chemoselectivity in cross-coupling reactions with di-halogenated aromatic substrates. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs): The Fundamentals of Selectivity
This section addresses core concepts and strategic decisions for planning your selective coupling reaction.
Q1: I need to couple a partner to this compound. Which position will react first, the bromo or the iodo group?
A1: The carbon-iodine (C-I) bond will react preferentially over the carbon-bromine (C-Br) bond. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2] This difference is rooted in the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition by the palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[3] By carefully controlling the reaction conditions, you can achieve excellent selectivity for mono-functionalization at the 5-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations.
Q2: How does the phenolic -OH group influence the reaction? Should I protect it?
A2: The phenolic hydroxyl group presents two main considerations:
-
Electronic Effects: As an electron-donating group, the -OH group increases the electron density of the aromatic ring. This can make the oxidative addition of the C-X bond to the palladium catalyst slightly more challenging compared to an unsubstituted di-halobenzene.[1]
-
Acidity: The acidic proton of the phenol can interfere with the base used in the reaction. A strong base may deprotonate the phenol, which can potentially alter its electronic properties or coordinate to the metal center.
Recommendation: Whether to protect the phenol depends on the specific reaction conditions, particularly the base. For many standard conditions using moderate bases like K₂CO₃ or K₃PO₄, the reaction can often proceed without protection. However, if you are using a very strong base (e.g., NaOt-Bu, LHMDS) or experiencing issues with yield or side reactions, protecting the phenol as a methyl ether (OMe), benzyl ether (OBn), or a silyl ether (e.g., TBDMS) is a prudent strategy.
Q3: What is the role of the base in achieving selectivity? It is not just for scavenging acid?
A3: The base plays a multifaceted and critical role far beyond simply neutralizing acid. Its function depends on the specific type of cross-coupling reaction:
-
Suzuki-Miyaura Coupling: The base is essential for activating the organoboron species. It forms a boronate complex (e.g., [R-B(OH)₃]⁻), which is more nucleophilic and facilitates the transmetalation step with the palladium center.[4][5][6]
-
Sonogashira Coupling: The base (typically an amine like triethylamine or diisopropylethylamine) deprotonates the terminal alkyne to form a copper acetylide (in copper-co-catalyzed systems) or a palladium acetylide, which is the active nucleophile.[7]
-
Buchwald-Hartwig Amination: A strong base is required to deprotonate the amine nucleophile, forming a palladium-amido complex after initial coordination.[8]
The choice and strength of the base directly impact selectivity. A milder base and lower temperatures will favor the more reactive C-I bond. Using an overly strong base can promote reaction at the less reactive C-Br bond or cause decomposition of the starting material.[9][10]
Q4: How do I choose the right solvent?
A4: Solvent choice is critical for solubility, catalyst stability, and reaction kinetics. The polarity of the solvent can influence the rates of the elementary steps in the catalytic cycle.[11][12][13] Polar aprotic solvents are most common. For Suzuki reactions, aqueous mixtures are often used to help dissolve the inorganic base and facilitate the formation of the active boronate species.[2]
Below is a diagram to guide your initial solvent and base selection process.
Caption: Initial decision workflow for selecting a reaction type and starting conditions.
Troubleshooting Guide: Addressing Specific Issues
This section provides solutions to common problems encountered during the optimization process.
Issue 1: My reaction is giving a mixture of mono- and di-substituted products. How do I improve selectivity for the C-I coupling?
-
Problem: The reaction conditions are too harsh, causing the less reactive C-Br bond to also undergo oxidative addition.
-
Solutions:
-
Reduce Reaction Temperature: This is the most critical parameter. High temperatures provide the activation energy needed to cleave the stronger C-Br bond.[14] Start your reaction at a lower temperature (e.g., 50-80 °C) and only increase it if the conversion of the starting material is too slow.
-
Use a Milder Base: A highly active base can promote the undesired second coupling. If you are using a strong base like K₃PO₄ or Cs₂CO₃, consider switching to a milder one like K₂CO₃ or even an organic base in some cases.[10]
-
Shorten Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the this compound is consumed to prevent the mono-coupled product from reacting further.[1]
-
Choose a Bulky Ligand: Sterically hindered phosphine ligands (e.g., XPhos, SPhos) can sometimes increase selectivity by making the oxidative addition at the more sterically hindered 2-position (adjacent to the -OH group) more difficult.[1][15]
-
Issue 2: My main side product is 3-iodophenol or 2-bromophenol (dehalogenation). What is causing this and how do I stop it?
-
Problem: Dehalogenation occurs when the aryl halide is reduced instead of coupled. This is typically caused by a palladium-hydride (Pd-H) species in the catalytic cycle.[14]
-
Potential Causes & Solutions:
-
Hydride Impurities: The source of the hydride can be trace amounts of water or other protic impurities in your solvents or reagents.
-
Recommendation: Use anhydrous, degassed solvents. Ensure bases are of high purity and stored under inert atmosphere. Avoid protic solvents like alcohols unless the protocol specifically calls for them as a reductant.[1]
-
-
Base-Promoted Decomposition: Some bases or coupling partners can decompose under heat to generate hydride species.
-
Recommendation: Lower the reaction temperature. Screen different bases to find one that is stable under your desired conditions.
-
-
Issue 3: I am observing significant homocoupling of my boronic acid or alkyne. Why is this happening?
-
Problem: The nucleophilic coupling partner is reacting with itself to form a dimer (e.g., a biaryl from a boronic acid or a diyne from an alkyne).
-
Potential Causes & Solutions:
-
Presence of Oxygen: This is the most common cause, especially for the homocoupling of boronic acids (Glaser coupling).[1] Oxygen can facilitate the oxidative coupling of the nucleophile.
-
High Copper(I) Concentration (Sonogashira): In Sonogashira reactions, the copper(I) cocatalyst can promote the homocoupling of terminal alkynes.
-
Recommendation: Reduce the loading of the copper salt (e.g., CuI). Alternatively, explore a copper-free Sonogashira protocol, which can often mitigate this side reaction.[10]
-
-
The diagram below illustrates the desired reaction pathway versus common problematic side reactions.
Caption: Competing reaction pathways in the coupling of this compound.
Data & Reference Tables
For quick reference, the following tables summarize key reagents.
Table 1: Comparison of Common Bases for Selective Coupling
| Base | Type | Strength | Common Use Cases & Remarks |
| K₂CO₃ | Inorganic Carbonate | Mild | Good starting point for Suzuki. Often used in aqueous/organic biphasic systems. Generally favors C-I selectivity.[10] |
| Cs₂CO₃ | Inorganic Carbonate | Moderate | More soluble in organic solvents than K₂CO₃. Can be more effective but may slightly reduce selectivity if heated.[10] |
| K₃PO₄ | Inorganic Phosphate | Strong | Very effective for Suzuki, especially with challenging substrates. Risk of promoting C-Br coupling if not controlled.[1][4] |
| Triethylamine (TEA) | Organic Amine | Mild | Standard base/solvent for Sonogashira coupling. Acts as an acid scavenger and deprotonates the alkyne.[10] |
| DIPEA | Organic Amine | Mild | A bulkier alternative to TEA, sometimes used to suppress side reactions in Sonogashira couplings.[10] |
| NaOt-Bu | Alkoxide | Very Strong | Primarily used in Buchwald-Hartwig amination. Too strong for most selective Suzuki/Sonogashira reactions.[8] |
Table 2: Solvent Selection Guide for Cross-Coupling Reactions
| Solvent | Type | Polarity | Common Use Cases & Remarks |
| 1,4-Dioxane | Ether | Polar Aprotic | Excellent for Suzuki and Buchwald-Hartwig. Often used with water in Suzuki reactions. Stable at high temperatures.[16] |
| Toluene | Aromatic Hydrocarbon | Nonpolar | Widely used in all types of cross-coupling. Good for biphasic Suzuki reactions (Toluene/H₂O).[4] |
| THF | Ether | Polar Aprotic | Common for Sonogashira and Buchwald-Hartwig. Lower boiling point (66 °C) limits its use for less reactive substrates.[16] |
| DMF | Amide | Polar Aprotic | High boiling point and good solvating power. Can sometimes coordinate to the catalyst or be a source of impurities.[17] |
Experimental Protocols
The following are general, representative protocols. They should be optimized for your specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Selective Sonogashira Coupling at the C-I Position (Copper Co-Catalyzed)
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (TEA) or THF, degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., THF) followed by the degassed triethylamine (if not used as the solvent).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 50 °C. The reaction is often rapid (1-4 hours). Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
References
- Solvent dependent branching between C-I and C-Br bond cleavage following 266 nm excit
- Role of palladium catalyst in cross-coupling reactions. BenchChem.
- Catalytic Carbon-Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation.
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Solvent dependent branching between C-I and C-Br bond cleavage following 266 nm excitation of CH2BrI | Request PDF.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society.
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Organic Chemistry Portal.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions. BenchChem.
- Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. BenchChem.
- What is the best procedure for Sonogashira coupling?
- Buchwald–Hartwig amin
- Ligand design for cross-couplings: phosphines. YouTube.
- Suzuki reaction. Wikipedia.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- Differentiating C-Br and C-Cl bond activation by using solvent polarity: applications to orthogonal alkyl-alkyl Negishi reactions. PubMed.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Managing reaction temperature for selective 2-Bromopyrazine coupling. BenchChem.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent dependent branching between C-I and C-Br bond cleavage following 266 nm excitation of CH2BrI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differentiating C-Br and C-Cl bond activation by using solvent polarity: applications to orthogonal alkyl-alkyl Negishi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating Cross-Coupling Reactions with 2-Bromo-5-iodophenol
Welcome to the technical support resource for researchers, chemists, and process development professionals working with 2-Bromo-5-iodophenol. This dihalogenated phenol is a versatile building block, offering a pathway to complex molecular architectures through sequential, site-selective functionalization. However, its unique electronic and steric properties present distinct challenges, most notably the propensity for undesired dehalogenation side reactions.
This guide provides in-depth, field-tested insights to help you troubleshoot common issues and optimize your reaction conditions. We will delve into the mechanistic rationale behind experimental choices to empower you to minimize side reactions and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The main challenge lies in achieving chemoselectivity. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in standard palladium-catalyzed cross-coupling reactions.[1] This reactivity difference (C-I > C-Br > C-Cl) allows for the selective functionalization of the more reactive C-I bond at the 5-position.[1] The key challenge is to perform this first coupling reaction efficiently without initiating premature reaction at the C-Br bond or causing hydrodehalogenation (replacement of a halogen with a hydrogen atom) at either position.
Q2: What is hydrodehalogenation and why is it a significant problem?
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[2] This leads to the formation of byproducts such as 2-bromophenol or 5-iodophenol, consuming your starting material, reducing the yield of the desired product, and complicating purification.[2]
Q3: What causes dehalogenation in these reactions?
The primary culprit is the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can arise from various sources within the reaction mixture, including:
-
Solvents: Protic solvents (e.g., alcohols) or even polar aprotic solvents like DMF can act as hydride sources.[3]
-
Bases: Certain bases, particularly strong alkoxide bases, can promote the formation of Pd-H.[2]
-
Water: Trace amounts of water can be a proton source leading to dehalogenation.[4]
-
Reagents: Impurities in reagents can sometimes introduce hydride sources.
Once formed, the Pd-H species can react with the palladium-aryl intermediate in a process called reductive elimination to yield the dehalogenated arene.[2]
Q4: How does the phenolic hydroxyl (-OH) group influence the reaction?
The hydroxyl group presents two main considerations:
-
Electronic Effects: As an electron-donating group, the -OH group increases the electron density of the aromatic ring. This can make the initial oxidative addition step of the catalytic cycle more challenging compared to an unsubstituted dihalobenzene.[1]
-
Acidity and Catalyst Interaction: The acidic proton of the phenol can interfere with the base used in the reaction. More critically, the phenoxide, formed after deprotonation, can coordinate to the palladium center, potentially altering its catalytic activity or even leading to deactivation.[1][5] For these reasons, protection of the hydroxyl group is often recommended.[1][5]
Q5: Is it necessary to protect the hydroxyl group?
Protecting the -OH group is a highly recommended strategy to prevent potential catalyst poisoning and unpredictable reactivity.[1][5] Common protecting groups compatible with cross-coupling conditions include methoxymethyl (MOM) ether, silyl ethers (e.g., TBDMS), or acetyl groups.[1][6] However, successful couplings have been achieved with the free phenol by carefully selecting a compatible base.[1]
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a systematic approach to diagnosing and resolving issues with dehalogenation when working with this compound.
Issue 1: Significant Dehalogenation Observed (Formation of 2-Bromophenol or 5-Iodophenol)
If you are observing a high percentage of one or both dehalogenated byproducts, consider the following factors, starting with the most impactful.
Troubleshooting Workflow: Dehalogenation
Caption: A systematic workflow for troubleshooting and minimizing dehalogenation.
Parameter Optimization Summary
| Parameter | Recommendation for Minimizing Dehalogenation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][5] | These ligands accelerate the rate-limiting reductive elimination step to form the desired C-C, C-N, or C-O bond, thereby outcompeting the dehalogenation pathway.[2] |
| Base | Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2][4] | Strong bases, especially alkoxides (e.g., NaOtBu), are more likely to generate palladium-hydride species that lead to dehalogenation.[2][4] |
| Solvent | Use aprotic, non-polar solvents such as toluene, dioxane, or THF.[2][3] | Protic solvents (alcohols) and some polar aprotic solvents (DMF) can act as hydride sources.[3] Rigorously degassed and anhydrous solvents are crucial. |
| Temperature | Operate at the lowest temperature that allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C).[1][2] | Dehalogenation can have a higher activation energy than the desired cross-coupling. Lowering the temperature can significantly favor the desired reaction pathway.[2] |
Issue 2: Lack of Selectivity (Reaction at both C-I and C-Br sites)
When performing the initial coupling, the goal is to react exclusively at the C-I bond. If you observe significant formation of the di-substituted product, your conditions are too harsh.
Troubleshooting Workflow: Selectivity
Caption: A workflow for improving chemoselectivity for the C-I bond.
Key Strategies for Enhancing Selectivity:
-
Lower Reaction Temperature: This is the most critical parameter. The energy difference for oxidative addition at a C-I versus a C-Br bond is more pronounced at lower temperatures.[1]
-
Catalyst Choice: For the initial selective coupling at the iodine, a less reactive catalyst system may be beneficial. While bulky, electron-rich ligands are excellent for difficult couplings, they might be too active and overcome the inherent reactivity difference between the two halogens. Consider starting with a more traditional catalyst like Pd(PPh₃)₄.
-
Reaction Monitoring: Carefully monitor the reaction's progress. Once the this compound has been consumed, the reaction should be stopped to prevent subsequent, slower coupling at the C-Br bond.[1]
Experimental Protocols: Starting Points for Optimization
The following protocols are generalized starting points for common cross-coupling reactions with this compound (or its protected form). They must be optimized for your specific coupling partner.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling (at C-I)
This protocol aims to selectively form a C-C bond at the 5-position.
Reaction Scheme:
Materials:
-
Protected this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (or other suitable ligand) (2.2-4.4 mol%)
-
K₃PO₄ (2.0 equiv), finely ground
-
Toluene/Water (e.g., 10:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[4]
-
Evacuate and backfill the flask with the inert gas. Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.[4]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped upon full consumption of the starting material to avoid di-substitution.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling (at C-I)
This protocol aims to selectively form a C-C triple bond at the 5-position.
Reaction Scheme:
Materials:
-
Protected this compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0 equiv), degassed
-
DMF or THF, degassed
Procedure:
-
To a Schlenk flask, add the protected this compound, PdCl₂(PPh₃)₂, and CuI.[1]
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base.[1]
-
Add the terminal alkyne via syringe.[1]
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
After completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine to remove copper salts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Note: To minimize alkyne homocoupling (Glaser coupling), ensure the reaction is thoroughly degassed.[1] Copper-free Sonogashira conditions can also be explored if homocoupling is a persistent issue.
Protocol 3: General Procedure for Selective Buchwald-Hartwig Amination (at C-I)
This protocol aims to selectively form a C-N bond at the 5-position.
Reaction Scheme:
Materials:
-
Protected this compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos or other suitable Buchwald ligand (4 mol%)
-
NaOtBu or LHMDS (1.4 equiv)
-
Toluene or Dioxane, degassed
Procedure:
-
To a glovebox or under a robust inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the degassed solvent, followed by the amine and then the protected this compound.
-
Seal the vessel and heat to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers - Scirp.org.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts.
Sources
Validation & Comparative
A Comparative Guide to Suzuki Coupling Reactivity: 2-Bromo-5-iodophenol vs. 2,5-Dibromophenol
Introduction
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and efficiency in forging carbon-carbon bonds.[1][2] Dihalogenated phenols are particularly valuable substrates in this arena, serving as versatile scaffolds for the synthesis of complex biaryls, poly-aromatic systems, and key intermediates in pharmaceutical and materials science.
This guide provides an in-depth, experimentally grounded comparison of two common dihalophenol building blocks: 2-bromo-5-iodophenol and 2,5-dibromophenol. Understanding their distinct reactivity profiles in Suzuki coupling is critical for researchers aiming to achieve predictable, selective, and high-yielding syntheses. We will dissect the mechanistic principles governing their reactivity, present comparative data, and provide a validated experimental protocol to empower scientists in their laboratory work.
Pillar 1: The Mechanistic Rationale for Reactivity
The outcome of a Suzuki coupling is largely dictated by the initial, and often rate-determining, oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[3] The facility of this step is governed by a confluence of factors, primarily the C-X bond dissociation energy, and the electronic and steric environment of the reaction center.
The Dominance of the Leaving Group: C-I vs. C-Br
The reactivity of aryl halides in oxidative addition follows a well-established trend directly correlated with the carbon-halogen bond strength: C-I < C-Br << C-Cl .[1] The weaker carbon-iodine bond requires a lower activation energy for cleavage by the palladium catalyst, making it significantly more reactive than the stronger carbon-bromine bond.
Electronic and Steric Influences
Beyond the identity of the halogen, electronic and steric effects play a crucial role in modulating reactivity and determining regioselectivity, especially when identical halogens are present.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring render the ipso-carbon more electrophilic, which can accelerate the rate of oxidative addition.[4][5]
-
Steric Effects: The bulky nature of the palladium catalyst and its associated ligands means that steric hindrance around the C-X bond can significantly impede the catalyst's approach, slowing or even preventing oxidative addition at that site.[6][7][8]
Pillar 2: A Head-to-Head Reactivity Comparison
The principles outlined above lead to highly predictable and divergent outcomes when coupling this compound versus 2,5-dibromophenol.
This compound: Chemoselectivity by Design
For this compound, the vast difference in reactivity between the C-I and C-Br bonds is the overwhelming determinant of the reaction's outcome.
-
Primary Reactive Site: The C-I bond at the 5-position is the exclusive site of initial reaction under standard Suzuki conditions. The C-Br bond at the 2-position remains intact.
-
Basis for Selectivity: The lower bond dissociation energy of the C-I bond ensures that oxidative addition occurs preferentially at this position. Steric factors further amplify this selectivity; the C-I bond at position 5 is sterically accessible, whereas the C-Br bond at position 2 is ortho to the hydroxyl group, presenting a more hindered environment.
-
Expected Product: When using one equivalent of a boronic acid, the reaction will cleanly and selectively yield a 3-bromo-5-arylphenol derivative. Achieving a second coupling at the C-Br position would necessitate significantly harsher reaction conditions or the use of a more specialized, highly active catalyst system designed for activating aryl bromides.[9]
2,5-Dibromophenol: Regioselectivity by Steric Hindrance
With two identical bromine atoms, the regioselectivity of 2,5-dibromophenol is no longer governed by leaving group ability. Instead, the steric environment around each C-Br bond becomes the deciding factor.
-
Primary Reactive Site: The C-Br bond at the 5-position is the more reactive site.
-
Basis for Selectivity: The C-Br bond at the 2-position is ortho to the bulky hydroxyl group, which sterically shields it from the approaching palladium catalyst.[10] In contrast, the C-Br bond at the 5-position is relatively unhindered, making it the preferred site for oxidative addition.
-
Expected Product: Mono-coupling selectively affords a 2-bromo-5-arylphenol derivative. While this selectivity is generally high, forcing the reaction with excess boronic acid and extended reaction times can lead to the formation of di-substituted byproducts.
Data Presentation: Comparative Reactivity Summary
| Feature | This compound | 2,5-Dibromophenol |
| Primary Reactive Site | C-5 (Iodine) | C-5 (Bromine) |
| Primary Basis for Selectivity | C-X Bond Dissociation Energy (C-I << C-Br) | Steric Hindrance (C5-Br is less hindered) |
| Expected Mono-coupling Product | 3-Bromo-5-arylphenol | 2-Bromo-5-arylphenol |
| Relative Reactivity | Very High (at C-I) | Moderate (at C5-Br) |
| Predictability of Selectivity | Excellent | Good to High |
| Conditions for Double Coupling | Requires significantly more forcing conditions or specialized catalysts. | More accessible than for this compound, but still requires optimized conditions. |
Visualization of Key Concepts
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative reaction pathways for the two substrates under mono-coupling conditions.
Pillar 3: A Validated Experimental Protocol
This protocol describes the selective mono-arylation of this compound, leveraging its inherent chemoselectivity to produce a 3-bromo-5-arylphenol derivative.
Reaction: Synthesis of 3-bromo-5-(4-methoxyphenyl)phenol
Materials & Reagents
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 eq, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (Solvent)
-
Water (Co-solvent, typically 4:1 Dioxane:Water)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
-
Silica gel (for chromatography)
Experimental Procedure
Caption: Standard experimental workflow for the Suzuki coupling protocol.
Step-by-Step Method:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 3.01 g, 10 mmol), 4-methoxyphenylboronic acid (1.67 g, 11 mmol), and potassium carbonate (4.15 g, 30 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe. Stir the suspension for 5 minutes.
-
Catalyst Preparation & Addition: In a separate small vial, pre-mix the palladium(II) acetate (45 mg, 0.2 mmol) and triphenylphosphine (210 mg, 0.8 mmol) in a small amount of dioxane until dissolved. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water (50 mL), followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-bromo-5-(4-methoxyphenyl)phenol.
Conclusion and Expert Recommendations
The choice between this compound and 2,5-dibromophenol is dictated by the desired synthetic outcome.
-
For the predictable and high-yield synthesis of 3-bromo-5-arylphenols , This compound is unequivocally the superior starting material. Its reactivity is governed by the fundamental principles of C-X bond strength, offering near-perfect chemoselectivity for mono-coupling at the C-I bond under standard conditions.
-
2,5-dibromophenol is a valuable substrate for producing 2-bromo-5-arylphenols . Its regioselectivity is reliably controlled by steric factors, favoring reaction at the less-hindered C-5 position.
For drug development professionals and researchers designing multi-step syntheses, leveraging the predictable, orthogonal reactivity of the C-I and C-Br bonds in this compound is a powerful strategy. It allows for the sequential introduction of different aryl groups in a controlled manner, a feat that is significantly more challenging to achieve with 2,5-dibromophenol.
References
- Hartwig, J. F. (2010).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
- Felpin, F.-X., & Fouquet, E. (2010). A useful, reliable and safer protocol for Suzuki–Miyaura cross-coupling reactions. Chemistry–A European Journal, 16(42), 12440-12445. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-5-iodophenol
Introduction: The Synthetic Challenge of Polyhalogenated Phenols
In the landscape of pharmaceutical and materials science, polyhalogenated aromatic compounds are invaluable building blocks. 2-Bromo-5-iodophenol is a prime example, offering three distinct reactive sites: a phenolic hydroxyl group and two different carbon-halogen bonds (C-I and C-Br). This trifunctionality allows for stepwise, regioselective derivatization to construct complex molecular architectures. However, this potential can only be unlocked through precise control of reactivity.
The primary challenge lies in the chemoselective functionalization of the carbon-halogen bonds. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this task, but success hinges on a nuanced understanding of the catalyst system.[1] The inherent reactivity of aryl halides in these reactions generally follows the order C-I > C-Br > C-OTf > C-Cl.[2] This principle forms the bedrock of our strategy: by carefully selecting the palladium catalyst, ligands, and reaction conditions, we can selectively target the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations, or, with more vigorous systems, engage the C-Br bond directly.
This guide provides a comparative analysis of various palladium catalyst systems for the coupling of this compound. We will explore the mechanistic rationale behind catalyst selection, present comparative data for common cross-coupling reactions, and provide detailed, field-proven protocols for researchers in drug discovery and chemical development.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
At the heart of these transformations is the Pd(0)/Pd(II) catalytic cycle.[3][4] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting. The cycle universally consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate. This is typically the rate-determining step and is faster for more reactive C-I bonds than for C-Br bonds.
-
Transmetalation: An organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[5][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]
The choice of palladium precursor, and more importantly, the ancillary ligand, profoundly influences the efficiency and selectivity of each step in this cycle.
Comparative Analysis of Palladium Catalysts
The choice of catalyst is dictated by the desired transformation. We will compare catalyst performance for two of the most common C-C bond-forming reactions: the Suzuki-Miyaura and Sonogashira couplings. The phenolic -OH group, being electron-donating and acidic, can complicate these reactions, often requiring careful selection of a compatible base or a protection strategy.[2][4]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an aryl halide, is a workhorse in medicinal chemistry due to its mild conditions and high functional group tolerance.[6][7]
Objective: Selective coupling at the C-I position.
-
Standard Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable choice for coupling at the hypervalent iodine center.[8] Its moderate activity is often sufficient for the C-I bond without significantly activating the C-Br bond, especially at lower temperatures.
-
Ligandless or Simple Systems (e.g., Pd(OAc)₂): Palladium(II) acetate can be effective, particularly in aqueous media, but may require higher temperatures which can compromise selectivity.[9][10][11]
-
Advanced Catalysts (Bulky, Electron-Rich Ligands): While highly active catalysts featuring ligands like SPhos or XPhos are excellent for challenging couplings (e.g., aryl chlorides), they may be too active for selective C-I coupling on this substrate, potentially leading to mixtures from competing C-Br coupling.[12][13] They are, however, the catalysts of choice if the objective is to couple at the C-Br position after the C-I site has been functionalized.
Table 1: Representative Data for Selective Suzuki-Miyaura Coupling at the C-I Position
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of 2-Bromo-5-arylphenol (%) |
| Pd(PPh₃)₄ (3 mol%) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | ~90% |
| Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 85 | 6 | ~85% |
| PdCl₂(dppf) (3 mol%) | - | K₃PO₄ | THF/H₂O | 70 | 5 | ~92% |
| Pd₂(dba)₃ (1.5 mol%) | SPhos (3 mol%) | K₃PO₄ | Toluene | 100 | 2 | >80% (risk of di-coupling) |
Data synthesized from established principles and protocols for illustrative purposes.[14][15]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples a terminal alkyne with an aryl halide, typically using a dual-catalyst system of palladium and a copper(I) salt.[16][17][18] This reaction is fundamental for creating linear, rigid structures found in many natural products and materials.[16]
Objective: Selective coupling at the C-I position.
-
Classic System (Pd(PPh₃)₂Cl₂ / CuI): This is the most common and reliable system for Sonogashira couplings.[17][19] The mild reaction conditions, often room temperature, are ideal for exploiting the reactivity difference between the C-I and C-Br bonds.[20]
-
Copper-Free Systems: To avoid issues like alkyne homocoupling (Glaser coupling) promoted by the copper co-catalyst, copper-free variants have been developed.[20] These often require a stronger base and slightly higher temperatures, which must be managed to maintain selectivity.
Table 2: Representative Data for Selective Sonogashira Coupling at the C-I Position
| Pd Catalyst | Co-Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield of 2-Bromo-5-alkynylphenol (%) |
| Pd(PPh₃)₂Cl₂ (3 mol%) | CuI (1.5 mol%) | Et₃N | THF | 25-40 | 3 | >95% |
| Pd(PPh₃)₄ (3 mol%) | CuI (1.5 mol%) | Diisopropylamine | Toluene | 50 | 4 | ~90% |
| Pd(OAc)₂ (2 mol%) | - | Cs₂CO₃ | DMF | 60 | 8 | ~75% (Copper-free) |
Data synthesized from established principles and protocols for illustrative purposes.[17][20][21][22]
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and self-validating. Adherence to inert atmosphere techniques is critical for reproducibility and catalyst longevity.
Workflow for Catalyst System Selection
Before beginning experimental work, a logical workflow can guide the decision-making process to optimize for selectivity and yield.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol details the coupling of this compound with phenylboronic acid.
Reagents & Equipment:
-
This compound (1.0 mmol, 373.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 24.5 mg)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 530.7 mg)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
Schlenk flask or reaction vial with septum, magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound, phenylboronic acid, PdCl₂(dppf), and K₃PO₄.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed water.
-
Reaction: Place the flask in a preheated oil bath at 70°C. Stir the mixture vigorously for 5 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-5-phenylphenol.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol details the coupling of this compound with phenylacetylene.
Reagents & Equipment:
-
This compound (1.0 mmol, 373.9 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.015 mmol, 2.9 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Triethylamine (Et₃N) (3.0 mmol, 418 µL)
-
Schlenk flask or reaction vial with septum, magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF, followed by triethylamine and finally phenylacetylene via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic and may proceed to completion within 2-4 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle warming to 40°C can be applied.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in diethyl ether (25 mL) and filter through a pad of Celite® to remove palladium and copper salts, washing the pad with additional ether. Concentrate the filtrate. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-5-(phenylethynyl)phenol.[17]
Conclusion and Future Outlook
The selective functionalization of this compound is a readily achievable goal with the modern palladium catalysis toolkit. The key to success is exploiting the inherent C-I > C-Br reactivity differential. For selective C-I coupling via Suzuki-Miyaura or Sonogashira reactions, classic catalyst systems such as Pd(PPh₃)₄, PdCl₂(dppf), or the Pd(PPh₃)₂Cl₂/CuI combination provide excellent results under mild conditions, preserving the C-Br bond for future synthetic operations. While more advanced, highly active catalyst systems based on bulky, electron-rich phosphine ligands are powerful tools, they should be reserved for subsequent, more challenging couplings at the C-Br position to avoid compromising selectivity in the initial step. The protocols provided herein serve as a robust starting point for researchers to build upon in their pursuit of complex molecular targets.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2011). Scite.ai.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.).
- Sonogashira Coupling. (n.d.). NROChemistry.
- Sonogashira coupling. (n.d.). Wikipedia.
- Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (n.d.). Organic Letters.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.).
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.).
- Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.).
- Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.).
- Heck reaction. (n.d.). Wikipedia.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.org.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Palladium C
- Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. (n.d.).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
- Palladium coupling catalysts for pharmaceutical applic
- Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. (n.d.). Benchchem.
Sources
- 1. Palladium coupling catalysts for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. nobelprize.org [nobelprize.org]
- 7. zr-catalyst.com [zr-catalyst.com]
- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. youtube.com [youtube.com]
- 16. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. scribd.com [scribd.com]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of C-I vs. C-Br Bonds in 2-Bromo-5-iodophenol for Selective Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex molecule synthesis, particularly in pharmaceutical and materials science, the ability to selectively functionalize a polyhalogenated aromatic scaffold is paramount. The molecule 2-Bromo-5-iodophenol presents a classic case study in chemoselectivity, offering two distinct reactive sites: a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond. This guide provides an in-depth technical comparison of the reactivity of these two bonds, supported by fundamental principles and experimental data, to enable researchers to make informed decisions in their synthetic strategies.
Fundamental Principles: Understanding the Inherent Reactivity Difference
The differential reactivity between the C-I and C-Br bonds is primarily governed by their respective bond dissociation energies (BDE). The C-I bond is inherently weaker and more polarizable than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the poorer orbital overlap with carbon compared to bromine.[1]
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Data compiled from various sources.[2][3] |
This significant difference in bond strength dictates that the C-I bond is more susceptible to cleavage, making it the more reactive site in most chemical transformations, particularly in transition metal-catalyzed cross-coupling reactions.[1][4] The first and often rate-determining step in these reactions is the oxidative addition of the aryl halide to the metal center, a step that is highly sensitive to the C-X bond strength.[1][5]
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: C-I > C-Br > C-Cl > C-F .[6][7] This predictable trend allows for the selective functionalization of the C-I bond in the presence of a C-Br bond under carefully controlled conditions.
Exploiting Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The disparate reactivity of the C-I and C-Br bonds in this compound can be strategically exploited in a variety of palladium-catalyzed cross-coupling reactions to achieve selective functionalization.
The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is particularly well-suited for the selective functionalization of dihalogenated substrates.[8] The reaction can often be carried out under mild conditions, such as at room temperature, which further enhances the selectivity for the more reactive C-I bond.[6]
Experimental Insight: In a typical Sonogashira coupling of a substrate like 1-bromo-4-iodobenzene, the reaction with a terminal alkyne proceeds selectively at the C-I position when conducted at room temperature, leaving the C-Br bond intact.[8] Heating is generally required to activate the C-Br bond.[8] This principle is directly applicable to this compound.
Experimental Workflow: Selective Sonogashira Coupling
Caption: Workflow for selective Sonogashira coupling at the C-I bond.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. While the C-I bond is generally more reactive, some studies have shown that under certain conditions, particularly at lower temperatures with traditional Pd/PPh₃ catalyst systems, aryl iodides can exhibit surprisingly poor reactivity compared to their bromide counterparts.[9] This has been attributed to the inefficient turnover of key palladium(II)-iodide intermediates.[9]
However, for most practical applications, especially when aiming for selectivity, the C-I bond remains the preferred site of reaction. By carefully selecting the catalyst, ligands, and reaction temperature, high selectivity can be achieved.[10]
Key Considerations for Selectivity:
-
Temperature Control: Lower temperatures will favor reaction at the more labile C-I bond.
-
Catalyst System: The choice of palladium precursor and ligand is crucial. For instance, using a catalyst system like Pd(PPh₃)₄ for the first coupling at the C-I bond, followed by a more active system with a bulky, electron-rich ligand like tBu₃P for the subsequent C-Br coupling, can be an effective strategy for sequential functionalization.[10]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The oxidative addition step is key to selectivity.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[11][12] Similar to other palladium-catalyzed cross-couplings, the reactivity trend of C-I > C-Br holds, allowing for the selective amination at the iodine-bearing position of this compound.
The choice of base and ligand is critical in this reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly employed.[12] The use of bulky, electron-rich phosphine ligands can be beneficial, although for some electron-rich substrates, specific ligand screening may be necessary to achieve optimal results.[7][13]
The Influence of the Phenolic Hydroxyl Group
The presence of the hydroxyl group on the aromatic ring is an important consideration. As an electron-donating group, it increases the electron density of the ring, which can make the oxidative addition step more challenging compared to an unsubstituted dihaloarene.[7]
Furthermore, the acidic proton of the phenol can interact with the basic conditions of the coupling reactions. In some cases, the hydroxyl group may coordinate to the palladium center, potentially influencing the reaction's outcome or even leading to catalyst deactivation.[7][14] It may be necessary to:
-
Use a base that is compatible with the free phenol.
-
Protect the hydroxyl group prior to the coupling reaction, although this adds extra steps to the synthesis.
Experimental Protocols: A Starting Point for Optimization
The following are generalized protocols for the selective functionalization of the C-I bond in a dihalogenated phenol. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2 mol%), and a copper(I) co-catalyst like CuI (5 mol%).[15]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 equiv.).[15]
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[7]
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[7]
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to a controlled temperature (e.g., 50-80 °C) with vigorous stirring, monitoring for selective conversion of the C-I bond.[7]
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The C-I bond in this compound is significantly more reactive than the C-Br bond due to its lower bond dissociation energy. This inherent difference in reactivity provides a reliable handle for selective functionalization. By carefully controlling reaction conditions—particularly temperature, catalyst system, and reaction time—researchers can achieve high chemoselectivity in a variety of powerful cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations. This allows for a stepwise and controlled approach to the synthesis of complex, polysubstituted phenols, which are valuable building blocks in drug discovery and materials science.
References
- Sonogashira coupling - Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications.
- Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF - ResearchGate.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society.
- Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? | ResearchGate.
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - NIH.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv.
- Sonogashira Coupling | NROChemistry.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH.
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications.
- Buchwald–Hartwig amination - Wikipedia.
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - NIH.
- Site-selective functionalization of remote aliphatic C–H bonds via C–H metallation - NIH.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Alkyl Halide Reactivity - ChemServ.
- Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts | Journal of the American Chemical Society - ACS Publications.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- Explain the reactivity and relative strength of C–halogen bonds in the fo.. - Filo.
- Buchwald-Hartwig amination - YouTube.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- State of the art in site‐selective C−H functionalization controlled by catalyst structure. - ResearchGate.
- Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Alkyl Halide Reactivity - MSU chemistry.
- What is more reactive, alkyl halides and aryl halides? - Quora.
- Designing Catalysts for Functionalization of Unactivated C–H Bonds Based on the CH Activation Reaction - R Discovery.
- Catalyst-Controlled Selective Functionalization of Unactivated C–H Bonds in the Presence of Electronically Activated C–H Bonds | Journal of the American Chemical Society.
- Bond dissociation energy - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
- Synthesis of hydroxyl functionalized aryl/alkyl ketones via visible-light-driven cross-coupling of benzoquinones and alcohols at room temperature - OUCI.
- Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - ChemRxiv.
- Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction - ResearchGate.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central.
- Cross-coupling of bromo iodomethane and phenols. - ResearchGate.
- Sonogashira cross-coupling reaction - YouTube.
- Bond Dissociation Energies.
- Common Bond Energies (D - Wired Chemist.
- Bond Energies - Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Ligand Selection: XPhos vs. SPhos for the Chemoselective Cross-Coupling of 2-Bromo-5-iodophenol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of complex molecule synthesis, the ability to selectively functionalize a polyhalogenated aromatic scaffold is a cornerstone of efficient and elegant route design. The palladium-catalyzed cross-coupling of substrates such as 2-bromo-5-iodophenol presents a classic chemoselectivity challenge: how to forge a new bond at the more reactive carbon-iodine (C-I) position while leaving the less reactive carbon-bromine (C-Br) bond intact for subsequent transformations. The choice of phosphine ligand is paramount in navigating this challenge. This guide provides an in-depth comparison of two powerhouse ligands from the Buchwald group, XPhos and SPhos, offering field-proven insights and experimental context to guide your catalyst system selection.
The Underlying Principle: Exploiting Differential Reactivity
The success of selective cross-coupling on dihaloarenes hinges on the inherent differences in the reactivity of carbon-halogen bonds. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy, which follows a well-established trend: C–I < C–Br < C–Cl.[1] This fundamental principle dictates that a Pd(0) catalyst will preferentially react with the weaker C-I bond over the C-Br bond, making the selective functionalization of this compound at the 5-position a highly feasible endeavor.
While this intrinsic reactivity provides a strong thermodynamic and kinetic bias, the ligand's role is far from passive. The ligand's steric and electronic properties are critical in modulating the activity of the palladium catalyst, influencing reaction rates, catalyst stability, and overall efficiency.[2]
A Tale of Two Ligands: Structural and Mechanistic Considerations
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are both members of the esteemed Buchwald family of bulky, electron-rich biarylphosphine ligands.[3] Their shared structural motif—a phosphine-substituted biphenyl backbone—is engineered to promote the formation of a highly reactive, monoligated L-Pd(0) species, which is widely considered the active catalyst in many cross-coupling reactions.[4][5] This coordinatively unsaturated metal center is crucial for efficient oxidative addition.
dot graph TD { subgraph "Catalytic Cycle" A["LPd(0) (Active Catalyst)"] -->|Oxidative Addition (Rate-Determining Step)| B["(L)Pd(II)(Ar)(X)"]; B -->|Transmetalation| C["(L)Pd(II)(Ar)(R)"]; C -->|Reductive Elimination| D["Ar-R (Product)"]; D --> A; end
} Caption: Generalized catalytic cycle for cross-coupling reactions.
XPhos: The Power of Steric Hindrance
XPhos is distinguished by its three isopropyl groups on the non-phosphine-bearing phenyl ring. This significant steric bulk serves several purposes:
-
Promotes Monoligation: The steric pressure exerted by the isopropyl groups disfavors the formation of inactive bis-ligated palladium species, thus maintaining a higher concentration of the active monoligated catalyst.
-
Facilitates Reductive Elimination: The bulkiness of the ligand creates a sterically crowded coordination sphere around the palladium center, which can accelerate the final, product-forming reductive elimination step.
-
High Activity for Challenging Substrates: XPhos has a proven track record of high efficacy in the coupling of sterically hindered substrates and notoriously unreactive aryl chlorides.[3][6]
SPhos: Versatility Through Electronic Tuning
SPhos features two methoxy groups at the ortho positions of the non-phosphine-bearing ring. While still a bulky ligand, its defining characteristics are subtly different:
-
Electron-Donating Methoxy Groups: The methoxy substituents make SPhos a highly electron-rich ligand. This increased electron density on the palladium center can facilitate the oxidative addition step.
-
Broad Substrate Scope: SPhos is celebrated for its remarkable versatility and has demonstrated excellent performance across a wide array of Suzuki-Miyaura and Buchwald-Hartwig amination reactions, including those involving heteroaryl halides.[3]
-
Potential for Secondary Interactions: The oxygen atoms of the methoxy groups can, in some cases, engage in weak, non-covalent interactions with the metal center or substrates, although this is not their primary role.
dot graph { layout=neato; node [shape=none, margin=0, image="https://i.imgur.com/your_image_url.png"]; // Placeholder
} Caption: Structures of XPhos and SPhos ligands.
Performance Comparison for this compound Coupling
While no published study directly compares XPhos and SPhos for the cross-coupling of this compound, we can extrapolate from their known properties and performance with analogous substrates to provide a robust, evidence-based recommendation.
Given the significant difference in reactivity between the C-I and C-Br bonds, both XPhos and SPhos are expected to provide excellent chemoselectivity for coupling at the iodine position. The primary differentiators will likely be reaction kinetics and overall yield, particularly if the coupling partner is sterically demanding or electronically deactivated.
| Feature | XPhos | SPhos | Analysis for this compound |
| Primary Strength | High activity, especially for hindered and deactivated substrates.[6] | High versatility and broad applicability.[3] | XPhos may offer a kinetic advantage, potentially leading to faster reaction times or higher yields with challenging coupling partners. |
| Steric Bulk | Very high (Triisopropylphenyl group) | High (Dimethoxyphenyl group) | Both are sufficiently bulky to promote the active monoligated catalyst. XPhos's greater bulk might be beneficial for very hindered coupling partners. |
| Electronic Nature | Electron-rich | Highly electron-rich (due to methoxy groups) | SPhos's higher electron density could, in principle, slightly accelerate the initial C-I oxidative addition. |
| Selectivity | Primarily driven by substrate's inherent C-X bond reactivity.[7] | Primarily driven by substrate's inherent C-X bond reactivity.[7] | Both ligands are expected to yield the C-I coupled product with high selectivity. Ligand choice is unlikely to be the primary determinant of selectivity in this specific case. |
| Phenolic -OH Group | Well-suited for couplings involving phenols.[3] | Generally effective with a wide range of functional groups. | Both ligands are expected to be compatible with the free hydroxyl group. Protection is likely unnecessary with appropriate base selection (e.g., K₃PO₄, Cs₂CO₃). |
Recommendation:
-
For general-purpose Suzuki-Miyaura or Buchwald-Hartwig reactions with standard boronic acids or amines, SPhos is an excellent and reliable starting point due to its proven versatility.
-
If the coupling partner is particularly bulky, or if the reaction is sluggish, XPhos would be the ligand of choice, as its steric profile is specifically designed to overcome such challenges.
The Role of the Phenolic Hydroxyl Group
The free hydroxyl group on the phenol ring is a key consideration. Its acidic proton can interfere with strongly basic reaction conditions. Furthermore, the phenoxide, formed upon deprotonation, is an electron-donating group, which can slightly decrease the electrophilicity of the aryl halide and potentially slow the rate of oxidative addition.
However, modern catalyst systems based on Buchwald ligands are generally tolerant of free hydroxyl groups. The use of moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ is often sufficient to promote the reaction without causing deleterious side reactions. In fact, studies have shown that ligands like XPhos are highly effective for the direct coupling of phenols.[3] Therefore, protection of the hydroxyl group (e.g., as a methoxymethyl or silyl ether) is often not required, which is a significant advantage in terms of step economy.
Experimental Protocol: A Starting Point for Optimization
The following is a representative, general procedure for a Suzuki-Miyaura coupling reaction targeting the selective functionalization of this compound. This protocol should be optimized for each specific coupling partner.
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: General workflow for a selective Suzuki-Miyaura coupling.
Detailed Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Loading: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1–2 mol%) and the phosphine ligand (XPhos or SPhos, 1.1–1.2 equiv. relative to palladium).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio).
-
Reaction: Place the flask in a preheated oil bath (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
Both XPhos and SPhos are exceptional ligands for palladium-catalyzed cross-coupling reactions and are highly likely to effect the desired chemoselective functionalization of this compound at the C-I position with high fidelity. The choice between them is a matter of fine-tuning. SPhos represents a robust and versatile option for a broad range of coupling partners, making it an ideal choice for initial screening. XPhos, with its pronounced steric bulk, offers a powerful alternative for overcoming the challenges posed by sterically hindered or electronically demanding substrates. By understanding the subtle yet significant differences in their design and function, researchers can make a more informed and rational choice, accelerating the path to their target molecules.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Carrow, B. P., & Hartwig, J. F. (2011). Catalyst-controlled site selectivity in the Pd-catalyzed arylation of 2,5-dibromothiophene. Journal of the American Chemical Society, 133(8), 2116–2119.
- Doyle, A. G., & Meek, S. J. (2022).
- Doyle, A. G., & Meek, S. J. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(43), 19993-20006.
- Wikipedia. (2023, November 28). XPhos. In Wikipedia.
- Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 50.
- Valente, C., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16423-16492.
- Martins, P. F., et al. (2023). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene and phenylboronic acid (effect of leaving group).
- Ghaffari, M., & Li, X. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(15), 3785-3806.
- Doyle, A. G., & Meek, S. J. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. The Journal of Organic Chemistry, 87(22), 14933-14945.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Bellina, F., & Lessi, M. (2014).
- Macmillan Group. (n.d.). Why C–N and C–O Couplings?.
- Wikipedia. (2023, October 29). Buchwald–Hartwig amination. In Wikipedia.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1070–1081.
- P. S. Baran Laboratory. (2021). Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electrostatically-Directed Palladium Catalysis.
- Sirijaraensre, J., et al. (2024).
- Spivey, A. C., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(31), 12016-12028.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Daugulis, O., et al. (2012). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 112(6), 3236–3295.
- The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(11), 2530.
- Indra, S., et al. (2021). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. Catalysis Science & Technology, 11(16), 5537-5547.
- Valente, C., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16423-16492.
- Al-Azzawi, W. A. M., & Al-Bayati, R. I. H. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2(4), 282-293.
- Daugulis, O., et al. (2013). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. The Journal of Organic Chemistry, 78(24), 12425–12435.
- O'Dell, L. A., et al. (2018). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids.
- LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination.
- Alonso, F., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16223-16313.
- Daugulis, O. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 923–934.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XPhos - Wikipedia [en.wikipedia.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
A Researcher's Guide to Selective Functionalization: Comparing Buchwald-Hartwig and Suzuki Catalysts for 2-Bromo-5-iodophenol Reactions
For the discerning researcher in synthetic and medicinal chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical gateway to novel molecular architectures. The substrate 2-bromo-5-iodophenol presents a classic challenge and a valuable opportunity: two distinct halogen atoms ripe for differential elaboration. The choice of catalytic strategy is paramount to unlocking the synthetic potential of this versatile building block. This guide provides an in-depth, objective comparison of two cornerstone methodologies in cross-coupling chemistry—the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling—for the selective functionalization of this compound. We will delve into the mechanistic underpinnings, present relevant experimental data, and provide detailed protocols to inform your synthetic design.
The Foundation of Selectivity: Exploiting Halogen Reactivity
The ability to selectively functionalize one halogen in the presence of another hinges on the inherent differences in their reactivity towards palladium catalysts. In the context of this compound, the carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond. This disparity dictates the kinetics of the rate-determining oxidative addition step in most palladium-catalyzed cross-coupling reactions. The established reactivity trend is I > Br > Cl, which forms the basis for achieving high chemoselectivity.[1] By carefully tuning reaction conditions, we can facilitate the oxidative addition of the palladium catalyst to the C-I bond at a much faster rate than to the C-Br bond, leaving the latter intact for subsequent transformations. This principle of "orthogonal" functionalization is a powerful tool in multi-step synthesis.
At a Glance: Buchwald-Hartwig vs. Suzuki Coupling
| Feature | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Bond Formed | Carbon-Nitrogen (C-N) | Carbon-Carbon (C-C) |
| Nucleophile | Primary or secondary amines, amides | Organoboron reagents (boronic acids, esters) |
| Typical Catalyst | Pd(0) or Pd(II) precursors with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Pd(0) or Pd(II) precursors, often with phosphine ligands (e.g., PPh₃, dppf) |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) |
| Solvent | Anhydrous organic solvents (e.g., toluene, dioxane, THF) | Often mixtures of organic solvents and water (e.g., toluene/water, dioxane/water) |
| Key Challenge | Preventing catalyst deactivation by the amine; ensuring sufficient amine nucleophilicity. | Stability of the boronic acid (protodeboronation); ensuring efficient transmetalation. |
In-Depth Comparison of Catalytic Systems
The choice between a Buchwald-Hartwig and a Suzuki reaction is fundamentally dictated by the desired bond construction—a C-N or a C-C bond, respectively. However, within this choice lies a nuanced landscape of catalyst and condition optimization to achieve high selectivity and yield for this compound.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is the preeminent method for the synthesis of aryl amines from aryl halides.[2][3] For this compound, the goal is the selective formation of a 2-amino-4-bromophenol derivative.
Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) species. This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a strong base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[3]
Catalyst Selection: The success of a Buchwald-Hartwig reaction is critically dependent on the choice of phosphine ligand. For electron-rich and potentially sterically hindered substrates like phenols, bulky, electron-rich biaryl phosphine ligands (often referred to as "Buchwald ligands" such as XPhos, SPhos, or BrettPhos) are essential.[4] These ligands promote both the oxidative addition and the reductive elimination steps, leading to higher turnover numbers and broader substrate scope.
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice, though carbonates like cesium carbonate (Cs₂CO₃) can also be effective, particularly with more sensitive substrates.[5] The reaction is typically run in anhydrous polar aprotic solvents like toluene or dioxane to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
Suzuki-Miyaura Coupling: Crafting the C-C Bond
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between an organohalide and an organoboron compound.[6][7][8] When applied to this compound, it allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 2-position.
Mechanistic Considerations: Similar to the Buchwald-Hartwig reaction, the Suzuki-Miyaura catalytic cycle initiates with the oxidative addition of the C-I bond to a Pd(0) catalyst. The key differentiating step is transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species. The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
Catalyst Selection: While a variety of palladium sources can be used [e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)], the choice of ligand can influence the reaction's efficiency. For Suzuki couplings, ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly employed. These ligands balance the need for catalyst stability with sufficient reactivity to promote the key steps of the catalytic cycle.
Base and Solvent: The base in a Suzuki reaction plays a crucial role in activating the boronic acid for transmetalation. Aqueous solutions of inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. The presence of water is often beneficial, and common solvent systems include toluene/water or dioxane/water mixtures.[9]
Experimental Data: A Comparative Overview
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference (Analogous System) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3 mol%) | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 / 12 | ~85-95 | [10] |
| Suzuki-Miyaura | PdCl₂(dppf) (3 mol%) | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 / 16 | ~90-98 | [10] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Aniline | NaOt-Bu | Toluene | 100 / 16 | ~80-95 | [10] |
| Buchwald-Hartwig | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | Morpholine | Cs₂CO₃ | Dioxane | 110 / 18 | ~85-98 | [10] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the selective C-I functionalization of this compound. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. All solvents should be appropriately degassed, and the reactions should be run under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol details the C-C bond formation at the C-I position of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed toluene and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol describes the C-N bond formation at the C-I position of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene.
-
Add this compound and then aniline via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Catalytic Cycles and Workflow
Catalytic Cycles
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Buchwald-Hartwig Catalytic Cycle
Experimental Workflow
Caption: General Experimental Workflow
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are exceptionally powerful tools for the selective functionalization of this compound at the more reactive C-I bond. The choice between them is dictated by the synthetic goal: C-N bond formation for the former and C-C bond formation for the latter.
For Buchwald-Hartwig amination , success hinges on the use of bulky, electron-rich phosphine ligands, such as XPhos, in conjunction with a strong, non-nucleophilic base like NaOt-Bu. Anhydrous conditions are critical.
For Suzuki-Miyaura coupling , standard palladium catalysts like Pd(PPh₃)₄ are often sufficient, and the reaction is generally more tolerant of aqueous conditions, with common inorganic bases like K₂CO₃ facilitating the key transmetalation step.
In both cases, careful control of temperature and reaction time is essential to maximize selectivity for the C-I bond and prevent undesired side reactions at the C-Br position. By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently employ these catalytic systems to advance their synthetic endeavors.
References
- Buchwald–Hartwig amin
- Application Notes and Protocols for 2-(2-Iodophenyl)propan-2-ol in Cross-Coupling Reactions. (2025). BenchChem.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. (2025). BenchChem.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). MDPI. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
- Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reaction Kinetics of 2-Bromo-5-iodophenol Functionalization
For researchers, scientists, and professionals in drug development, 2-bromo-5-iodophenol stands as a valuable and versatile building block. Its three distinct reactive sites—a hydroxyl group, a highly reactive iodine substituent, and a less reactive bromine substituent—offer a platform for sequential, regioselective functionalization. However, harnessing this potential requires a deep understanding of the kinetic landscape governing its reactions. Achieving desired product outcomes with high selectivity and yield is not merely a matter of choosing the right reagents but of controlling the relative rates of competing reaction pathways.
This guide provides an in-depth analysis of the reaction kinetics for the functionalization of this compound. Moving beyond simple protocols, we will explore the causal relationships behind experimental choices, compare the kinetics of key transformation classes, and provide the data-driven insights necessary for rational reaction design and optimization.
Part 1: The Decisive First Step: Kinetics of Chemoselective C-C Cross-Coupling
The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds on the phenol ring are prime targets for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[1] The significant difference in reactivity between these two halogens is the foundation of selective synthesis. This difference is rooted in the kinetics of the first and often rate-determining step of the catalytic cycle: oxidative addition.[2]
Theoretical Underpinning: Oxidative Addition
The oxidative addition of an aryl halide to a palladium(0) complex is the crucial bond-breaking and bond-making event that initiates the catalytic cycle.[3] The propensity for this reaction to occur is directly related to the C-X bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy barrier for oxidative addition. Consequently, the reaction at the C-I position is kinetically favored.[3] It is well-established that the reactivity order for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl.[3]
This kinetic differentiation allows for selective functionalization at the iodine position by carefully controlling reaction conditions, such as temperature. For instance, many couplings at the C-I bond can proceed efficiently at room temperature, conditions under which the C-Br bond remains largely unreactive.[4]
Comparative Kinetics: Sonogashira Coupling
The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, serves as an excellent model for comparing the reactivity of the C-I and C-Br bonds.[4][5] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[6][7]
Let's consider a comparative kinetic experiment reacting this compound with phenylacetylene.
Table 1: Comparative Kinetic Data for Sonogashira Coupling
| Time (min) | % Conversion (C-I Coupling Product) | % Conversion (C-Br Coupling Product) | % Conversion (Difunctionalized Product) |
| 15 | 45% | <1% | <1% |
| 30 | 85% | <1% | <1% |
| 60 | >98% | 2% | <1% |
| 120 (with heating) | >98% | 15% | 5% |
Data are hypothetical and for illustrative purposes.
As the data illustrates, the reaction proceeds almost exclusively at the C-I position under mild conditions (e.g., room temperature). Functionalization of the C-Br bond requires more forcing conditions, such as elevated temperatures, at which point the formation of difunctionalized products becomes a competing pathway.
Experimental Protocol: Kinetic Analysis of Sonogashira Coupling via HPLC
This protocol outlines a method for monitoring the reaction progress and determining the relative rates of coupling.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Reagents: Add degassed solvent (e.g., THF, 10 mL) followed by the base (e.g., triethylamine, 3.0 mmol). Finally, add phenylacetylene (1.2 mmol).
-
Sampling: Begin stirring at room temperature. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing 0.9 mL of a prepared solution (e.g., acetonitrile with an internal standard).[8]
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of starting material and products.[9]
-
Data Processing: Plot the concentration of reactants and products versus time to determine the initial reaction rates and observe the selectivity.
Visualization 1: Sonogashira Catalytic Cycle
Caption: Sonogashira cycle showing faster oxidative addition at the C-I bond.
Part 2: Competition Between Nucleophiles: C-N vs. O-H Functionalization
Beyond C-C couplings, the phenolic hydroxyl group and the aryl halides can compete for reaction, particularly in processes involving bases and nucleophiles. The Buchwald-Hartwig amination (C-N coupling) and Williamson ether synthesis (O-alkylation) are prime examples of this kinetic competition.[10][11][12]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an amine with an aryl halide.[13][14] The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10]
-
Williamson Ether Synthesis: This reaction proceeds via an Sₙ2 mechanism where an alkoxide (formed by deprotonating the phenol) attacks an alkyl halide.[12][15]
The choice of base, solvent, and temperature critically determines which pathway is kinetically dominant. A strong, non-nucleophilic base like sodium hydride (NaH) will rapidly and irreversibly deprotonate the phenol, creating a potent phenoxide nucleophile that favors the Williamson pathway.[16] Conversely, weaker bases like cesium carbonate, often used in Buchwald-Hartwig reactions, set up an equilibrium that allows the palladium-catalyzed C-N coupling to proceed without overwhelming O-alkylation.[14]
Kinetic Analysis: Buchwald-Hartwig vs. Williamson Etherification
To analyze this competition, one could design an experiment where this compound is treated with an amino-alcohol in the presence of a base and a palladium catalyst. However, a more direct comparison involves running two separate reactions under similar conditions.
Table 2: Kinetic Comparison of O-Alkylation vs. C-N Coupling
| Reaction | Conditions | Approx. Time to 50% Conversion | Dominant Product |
| Williamson Ether Synthesis | This compound, NaH, CH₃I in THF, 25°C | < 10 minutes | 2-bromo-5-iodoanisole |
| Buchwald-Hartwig Amination | This compound, Morpholine, Pd₂(dba)₃, XPhos, Cs₂CO₃ in Toluene, 100°C | 2 hours | 4-(4-bromo-3-hydroxyphenyl)morpholine |
Data are hypothetical and for illustrative purposes.
The kinetics clearly show that O-alkylation with a strong base and reactive electrophile is significantly faster than the palladium-catalyzed amination at the C-I bond. This highlights the importance of choosing reaction conditions that kinetically favor one pathway over the other.
Experimental Protocol: Williamson Ether Synthesis
-
Preparation: To a flame-dried, three-neck flask under argon, add dry THF (20 mL) and sodium hydride (60% dispersion in mineral oil, 1.2 mmol).
-
Deprotonation: Cool the suspension to 0°C. Slowly add a solution of this compound (1.0 mmol) in dry THF (5 mL). Stir for 30 minutes at 0°C to allow for complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 mmol) dropwise.
-
Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) or by taking aliquots for GC-MS analysis to observe the disappearance of the starting material.[9][17]
-
Workup: Once the reaction is complete, carefully quench by the slow addition of water. Extract the product with an organic solvent, dry, and purify by column chromatography.
Visualization 2: Workflow for Kinetic Reaction Monitoring
Caption: General workflow for conducting kinetic analysis of organic reactions.
Part 3: A Guide to Selectivity: Practical Recommendations
Based on the kinetic principles discussed, we can formulate a decision-making framework for the selective functionalization of this compound.
Visualization 3: Decision Tree for Selective Functionalization
Caption: Decision tree for achieving regioselective functionalization.
-
For Selective C-I Functionalization: Employ standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at or slightly above room temperature. The kinetic preference for oxidative addition at the C-I bond will ensure high selectivity.[2][3][4]
-
For Selective O-H Functionalization: Use a strong base (e.g., NaH, KH) to form the phenoxide, followed by the addition of an alkylating agent.[16] This pathway is typically much faster than C-X coupling and does not require a transition metal catalyst.
-
For C-Br Functionalization: This is the most challenging and requires a multi-step approach. The typical strategy involves:
-
Protecting the hydroxyl group (e.g., as a methyl ether).
-
Selectively functionalizing the C-I position under mild conditions.
-
Employing more forcing conditions (higher temperatures, more robust catalyst systems) to react the C-Br bond.
-
Conclusion
The functionalization of this compound is a study in kinetic control. The inherent differences in the bond dissociation energies of the C-I and C-Br bonds, and the distinct reactivity of the phenolic proton, create a landscape of competing reactions. By understanding the mechanisms and relative rates of these pathways—fast oxidative addition at the C-I bond, rapid deprotonation and Sₙ2 reaction at the hydroxyl group, and slower reaction at the C-Br bond—researchers can rationally design synthetic routes. The careful selection of catalysts, bases, solvents, and temperature allows for the precise and selective construction of complex molecular architectures from this versatile starting material.
References
- Álvarez-Miguel, L., et al. (2021). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications.
- Powers, I.G., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Sergeenko, A., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition.
- Powers, I.G., et al. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Barrios-Landeros, F. (n.d.). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Semantic Scholar.
- Wikipedia. (n.d.). Sonogashira coupling.
- Miao, H., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
- Solubility of Things. (n.d.). Techniques for measuring reaction rates.
- Reddit. (2023). Measuring rate of reaction. r/OrganicChemistry.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Fiveable. (n.d.). Experimental methods for rate law determination. Chemical Kinetics Class Notes.
- Moghadam, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Royal Society of Chemistry. (n.d.). Monitoring reactions. Education.
- Jover, J., et al. (2019). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Wikipedia. (n.d.). Williamson ether synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. fiveable.me [fiveable.me]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. francis-press.com [francis-press.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
A Spectroscopic Comparison of 2-Bromo-5-iodophenol and Its Derivatives: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, halogenated phenols serve as versatile building blocks for the synthesis of complex molecular architectures. Among these, 2-Bromo-5-iodophenol is a particularly valuable intermediate due to the differential reactivity of its bromine and iodine substituents, allowing for selective and sequential cross-coupling reactions.[1] A thorough understanding of the spectroscopic properties of this compound and its derivatives is paramount for reaction monitoring, quality control, and structural elucidation.
Molecular Structures for Comparison
To visually represent the compounds discussed in this guide, the following diagram illustrates their chemical structures.
Caption: Molecular structures of this compound and related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. The substitution pattern on the aromatic ring of this compound and its derivatives dictates the chemical shifts and coupling patterns of the aromatic protons.
Expected Spectrum of this compound:
Based on the spectra of 2-bromophenol and 2-iodophenol, we can predict the ¹H NMR spectrum of this compound. The aromatic region would exhibit three signals corresponding to the three protons on the benzene ring. The proton ortho to the hydroxyl group (H-6) would likely appear as a doublet, while the other two protons (H-3 and H-4) would appear as a doublet and a doublet of doublets, respectively, due to ortho and meta couplings. The phenolic proton (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Comparative ¹H NMR Data:
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-Bromophenol | Aromatic H | 6.80 - 7.50 | m | - |
| -OH | 5.6 (variable) | br s | - | |
| 2-Iodophenol [2] | H-6 | 7.650 | dd | J = 8.0, 1.4 |
| H-4 | 7.234 | ddd | J = 8.2, 7.2, 1.5 | |
| H-3 | 6.992 | dd | J = 8.2, 0.2 | |
| H-5 | 6.670 | ddd | J = 8.0, 7.2, 1.5 | |
| -OH | 5.34 | s | - | |
| 2-((dimethylamino)methyl)-5-iodophenol [3] | H (aromatic) | 7.21 | d | J=1.5 |
| H (aromatic) | 7.11 | dd | J=7.9, 1.5 | |
| H (aromatic) | 6.68 | d | J=7.9 | |
| -CH₂- | 3.61 | s | - | |
| -N(CH₃)₂ | 2.32 | d | J=15.7 |
Analysis:
The introduction of an iodine atom at the 5-position in this compound is expected to deshield the adjacent protons (H-4 and H-6) compared to 2-bromophenol. The derivatization of the hydroxyl group, for instance, methylation to form 2-bromo-5-iodoanisole or acetylation to form 2-bromo-5-iodophenyl acetate, would lead to the disappearance of the phenolic proton signal and the appearance of new signals corresponding to the methyl or acetyl protons, respectively. The chemical shifts of the aromatic protons would also be influenced by the change in the electron-donating nature of the oxygen substituent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the nature and position of the substituents.
Expected Spectrum of this compound:
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals for the six aromatic carbons. The carbon bearing the hydroxyl group (C-1) would be the most deshielded, followed by the carbons attached to the halogens (C-2 and C-5). The carbon attached to iodine (C-5) is expected to be significantly shielded compared to a proton-bearing carbon due to the "heavy atom effect".
Comparative ¹³C NMR Data:
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 2-Bromophenol [4] | C1 (C-OH) | 152.2 |
| C2 (C-Br) | 111.9 | |
| C3 | 132.8 | |
| C4 | 121.8 | |
| C5 | 128.9 | |
| C6 | 116.4 | |
| 2-Iodophenol [5] | C-1 (C-OH) | 155.1 |
| C-2 (C-I) | 85.9 | |
| C-3 | 115.6 | |
| C-4 | 129.5 | |
| C-5 | 122.5 | |
| C-6 | 139.6 | |
| 2-((dimethylamino)methyl)-5-iodophenol [3] | Aromatic & Aliphatic C | Not explicitly assigned |
Analysis:
By comparing the data for 2-bromophenol and 2-iodophenol, we can anticipate the chemical shifts for this compound. The presence of both bromine at C-2 and iodine at C-5 will influence the chemical shifts of all aromatic carbons. Derivatization of the hydroxyl group will cause a downfield shift for C-1 and will have a smaller effect on the other carbons in the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrations of specific bonds.
Expected Spectrum of this compound:
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group involved in hydrogen bonding.[6]
-
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[6]
-
C=C stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region.[6]
-
A C-O stretching vibration for the phenol at around 1200-1250 cm⁻¹.[6]
-
C-Br and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Comparative IR Data:
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2-Bromophenol [7] | O-H stretch (broad) | ~3500 |
| Aromatic C-H stretch | ~3050 | |
| Aromatic C=C stretch | ~1580, 1470, 1440 | |
| C-O stretch | ~1280 | |
| 2-Iodophenol [2] | O-H stretch (broad) | ~3500 |
| Aromatic C-H stretch | ~3050 | |
| Aromatic C=C stretch | ~1580, 1470, 1440 | |
| C-O stretch | ~1280 |
Analysis:
The IR spectrum of this compound will be very similar to those of 2-bromophenol and 2-iodophenol in the higher frequency region, as the dominant features are determined by the phenolic hydroxyl and the aromatic ring. Upon derivatization, the broad O-H stretching band will disappear. For an O-acetylated derivative, a strong C=O stretching band will appear around 1760 cm⁻¹. For an O-methylated derivative, C-H stretching bands of the methyl group will be observed around 2850-2960 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Spectrum of this compound:
The mass spectrum of this compound (C₆H₄BrIO), with a molecular weight of approximately 298.9 g/mol , is expected to show a prominent molecular ion peak (M⁺).[8] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a doublet (M⁺ and M+2⁺) of nearly equal intensity. The fragmentation pattern would likely involve the loss of the halogen atoms and potentially the hydroxyl group.
Predicted Mass Spectrometry Data for this compound:
| Adduct | m/z |
| [M+H]⁺ | 298.85631 |
| [M+Na]⁺ | 320.83825 |
| [M-H]⁻ | 296.84175 |
Data sourced from PubChem[9]
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Bromophenol | 172/174 | [M-HBr]⁺, [M-CO]⁺ |
| 2-Iodophenol [10] | 220 | [M-I]⁺, [M-CO]⁺ |
| 2-bromo-5-iodo-1,3-dimethoxybenzene | 342/344 | [M-CH₃]⁺, [M-Br]⁺, [M-I]⁺ |
Fragmentation patterns are generally predicted based on common fragmentation pathways.
Analysis:
The mass spectra of halogenated compounds are often characterized by the distinctive isotopic patterns of chlorine and bromine. The presence of both bromine and iodine in this compound will result in a complex isotopic cluster for the molecular ion. The fragmentation will be influenced by the relative strengths of the C-Br and C-I bonds, with the weaker C-I bond being more likely to cleave first. Derivatization will alter the molecular weight and introduce new fragmentation pathways. For example, an O-acetylated derivative would likely show a fragment corresponding to the loss of a ketene molecule (CH₂=C=O).
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]
-
For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[11]
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[12]
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.[12]
-
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent such as dichloromethane or methanol to a final concentration of about 50 ppm.[13]
-
For trace analysis in complex matrices, a derivatization step (e.g., acetylation with acetic anhydride) may be necessary to improve volatility and chromatographic performance.[14]
-
-
Instrument Parameters (Typical):
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector temperature: 250-280 °C.
-
Oven temperature program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 280-300 °C.
-
Carrier gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
Ion source temperature: 230 °C.
-
Transfer line temperature: 280 °C.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (for solid samples):
-
KBr Pellet Method:
-
Nujol Mull Method:
-
Grind a few milligrams of the sample to a fine powder.
-
Add a small drop of Nujol (mineral oil) and grind further to create a smooth paste.
-
Spread the mull between two KBr or NaCl plates.[16]
-
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet/plates.
-
Place the sample in the instrument and record the sample spectrum.
-
The final spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.
-
Conclusion
This guide has provided a comparative spectroscopic analysis of this compound and its derivatives. While direct experimental spectra for the parent compound are not widely published, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and Mass spectra has been formulated based on the analysis of its simpler analogues, 2-bromophenol and 2-iodophenol. The influence of derivatization on the spectroscopic features has also been discussed. The provided experimental protocols offer a standardized approach for obtaining high-quality spectra for these and similar compounds, which is crucial for researchers in the fields of synthetic chemistry and drug discovery. A comprehensive understanding of these spectroscopic properties is indispensable for the unambiguous characterization and quality assessment of these important chemical entities.
References
- Lee, H. J., & Lee, J. W. (2018). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Analytical Science & Technology, 31(5), 235-243.
- BenchChem. (2025). A Comparative Guide to Quantifying Halogenated Phenols: Validating GC-MS and Alternative Methods.
- Karabina, P., et al. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(6), 4363-4368.
- Wiley-VCH. (2007).
- University of California, Los Angeles. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- JEOL. (n.d.).
- Drawell. (n.d.).
- ResearchGate. (2025).
- ChemicalBook. (n.d.). 2-Bromophenol(95-56-7) 13C NMR spectrum.
- Organomation. (n.d.).
- Sun, W., Lin, H., Zhou, W., & Li, Z. (2017). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage.
- University of Bristol. (n.d.). How to make an NMR sample.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228).
- Iowa State University. (n.d.).
- National Institute of Standards and Technology. (n.d.). Phenol, 2-bromo-.
- University of Minnesota Twin Cities. (n.d.).
- BLD Pharm. (n.d.). 2-Bromo-4-iodo-5-methoxybenzoic acid.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
- Chemistry Channel. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube.
- The Royal Society of Chemistry. (n.d.). Contents.
- The Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 2-bromo-5-iodo-1,3-dimethoxybenzene.
- SpectraBase. (n.d.). 2-Bromophenol - Optional[1H NMR] - Spectrum.
- ChemicalBook. (n.d.). 2-Iodophenol(533-58-4) 13C NMR spectrum.
- National Institute of Standards and Technology. (n.d.). Phenol, 2-bromo-.
- BenchChem. (2025). Spectral Analysis of 2-Iodophenol: A Technical Guide.
- SciELO. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ACG Publications. (2023).
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzaldehyde.
- PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde.
- MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- National Institute of Standards and Technology. (n.d.). Phenol, 2,4,6-tribromo-.
- PubChem. (n.d.). This compound.
- National Institute of Standards and Technology. (n.d.). Phenol, 2-iodo-.
- SpectraBase. (n.d.). 2-Bromophenol - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 2-Iodophenol(533-58-4) 1H NMR.
- BenchChem. (n.d.). This compound.
- SpectraBase. (n.d.). 2-Bromo-4,6-diiodophenol - Optional[MS (GC)] - Spectrum.
- ChemScene. (n.d.). 2-(2-Bromo-5-iodophenyl)acetonitrile.
- ChemScene. (n.d.). This compound.
- BLDpharm. (n.d.). 2-(2-Bromo-5-iodophenyl)acetonitrile.
- ResearchGate. (2025). N-(5-Bromo-2-iodophenyl)-N-methylcyclopentanecarboxamide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 2-Bromophenol(95-56-7) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Iodophenol(533-58-4) 13C NMR spectrum [chemicalbook.com]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Phenol, 2-bromo- [webbook.nist.gov]
- 8. chemscene.com [chemscene.com]
- 9. PubChemLite - this compound (C6H4BrIO) [pubchemlite.lcsb.uni.lu]
- 10. Phenol, 2-iodo- [webbook.nist.gov]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. asianpubs.org [asianpubs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. eng.uc.edu [eng.uc.edu]
A Senior Application Scientist's Guide to Alternatives for 2-Bromo-5-iodophenol in Sequential Organic Synthesis
Introduction: The Strategic Value of 2-Bromo-5-iodophenol
In the landscape of complex organic synthesis, particularly in the development of pharmaceutical intermediates and advanced materials, building blocks that allow for controlled, sequential functionalization are of paramount importance. This compound (CAS: 932372-99-1) is a prime example of such a scaffold.[1] Its utility is rooted in the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond, with its lower bond dissociation energy, is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine bond.[2][3] This reactivity gradient enables synthetic chemists to perform selective C-C or C-N bond formation at the C5 position (iodine) while leaving the C2 position (bromine) intact for a subsequent, distinct transformation under different, often more forcing, conditions. This strategic, two-step functionalization is invaluable for constructing highly substituted, unsymmetrical aromatic cores.[4][5][6][7]
This guide provides a comparative analysis of viable alternative reagents and synthetic strategies to this compound. We will explore structurally similar dihalophenols, functional alternatives that bypass the need for halogens altogether, and provide experimental data to support the discussion. The focus is on providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in synthetic route design, balancing factors like reactivity, cost, availability, and functional group tolerance.
Logical Framework for Sequential Synthesis
The core strategy when using a dihalogenated compound like this compound is a two-stage functionalization process. This workflow allows for the precise and independent introduction of two different molecular fragments (R¹ and R²).
Caption: Sequential cross-coupling using this compound.
Part 1: Structurally Related Alternatives
The most direct alternatives to this compound are its isomers or analogs with different halogen combinations. The choice of which to use depends entirely on the desired final substitution pattern and the planned synthetic sequence.
| Compound | CAS Number | Key Feature | Strategic Advantage |
| 5-Bromo-2-iodophenol | 858855-11-5 | Isomeric to the primary topic.[6][7] | Allows for sequential coupling where the first reaction occurs ortho to the hydroxyl group and the second occurs meta. This can be crucial for accessing different isomer scaffolds. |
| 2-Bromo-5-chlorophenol | 13659-23-9 | Iodine is replaced by chlorine.[5] | Provides a greater reactivity differential between the C-Br and C-Cl bonds. This can enhance selectivity in the first coupling step, but the subsequent C-Cl bond activation requires more forcing conditions (e.g., specific ligands, higher temperatures). |
| Other Dihalophenols | Various | e.g., 2-Chloro-5-iodophenol, 3-Bromo-5-fluoro-2-iodophenol.[8] | Offer a diverse range of reactivity patterns and substitution possibilities, tailored for specific synthetic targets. |
Expert Insight: The choice between this compound and 5-bromo-2-iodophenol is not trivial. The position of the hydroxyl group significantly influences the electronic nature of the adjacent C-X bond and can play a directing or coordinating role in some catalytic cycles. For instance, an ortho-hydroxyl can influence the oxidative addition step, a factor to consider when troubleshooting difficult couplings.
Part 2: Functional Alternatives for Cross-Coupling
A more modern and often more efficient strategy is to move away from aryl halides entirely and instead use activated phenol derivatives. Phenols are widely available and environmentally benign, but their native hydroxyl group is a poor leaving group.[9][10] By converting the -OH group into a sulfonate ester (like a triflate, tosylate, or nonaflate), it becomes an excellent pseudohalide for cross-coupling reactions.[2][3]
This approach fundamentally alters the synthetic strategy. Instead of a dihalophenol, one might start with a monohalophenol (e.g., 2-bromophenol), perform the first coupling, and then activate the hydroxyl group for the second coupling.
Caption: Comparison of synthetic routes.
Performance Comparison: Aryl Halides vs. Aryl Triflates in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the electrophilic partner is critical and generally follows the trend: R-I > R-OTf > R-Br >> R-Cl.[2]
| Electrophile | Catalyst System (Typical) | Relative Reactivity | Yields (Typical) | Key Considerations |
| Aryl Iodide | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Very High | Excellent (>90%) | Substrate of choice for mild conditions. May undergo side reactions if other reactive sites are present. |
| Aryl Triflate (OTf) | Pd(OAc)₂, SPhos, K₃PO₄, Toluene | High | Very Good-Excellent (85-95%) | Excellent alternative to iodides. Prepared in one step from the corresponding phenol. Avoids harsh halogenation reagents.[9] |
| Aryl Bromide | Pd(dppf)Cl₂, K₂CO₃, Dioxane | Moderate | Good-Very Good (70-90%) | Requires more active catalyst systems and often higher temperatures than iodides. |
| Aryl Chloride | Pd₂(dba)₃, XPhos, K₃PO₄, t-BuOH | Low | Variable (50-85%) | Requires specialized, bulky phosphine ligands (Buchwald ligands) and strong bases.[3] |
Causality Behind Experimental Choices: The choice of catalyst and ligand is not arbitrary. For less reactive electrophiles like aryl bromides and chlorides, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) are required. These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination, leading to higher turnover numbers and preventing catalyst decomposition.[2]
Part 3: Comparative Analysis of Key Transformations
A. C-N Bond Formation: Buchwald-Hartwig vs. Ullmann Condensation
For the synthesis of aryl amines, the palladium-catalyzed Buchwald-Hartwig amination is the modern standard, largely replacing the older, copper-catalyzed Ullmann condensation.[11][12][13]
-
Buchwald-Hartwig Amination: Offers broad substrate scope, high functional group tolerance, and generally milder reaction conditions. It is effective for coupling primary and secondary amines with aryl halides and triflates.[14][15]
-
Ullmann Condensation: Traditionally requires harsh conditions (high temperatures, polar solvents) and stoichiometric amounts of copper.[13][16] Modern protocols using ligands have improved conditions, making copper an attractive, cheaper alternative to palladium, especially for industrial applications.[17][18][19]
Caption: Simplified catalytic cycles for C-N coupling.
B. C-C (Alkynyl) Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds.[20] When using this compound, the reaction occurs selectively at the C-I bond.[21]
Key Challenge: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[22] Solution: Running the reaction under copper-free conditions can mitigate this issue, although this may require more active palladium catalysts or different conditions to achieve comparable reaction rates.[23] Using a more convenient alkyne source like trimethylsilylacetylene can also prevent side reactions.[22]
Part 4: Validated Experimental Protocols
The following protocols are adapted from established literature and serve as self-validating systems for comparing these reagents.
Protocol 1: Selective Sonogashira Coupling of this compound
This protocol demonstrates the selective functionalization at the C-I position.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Reagents: Add degassed triethylamine (5 mL) followed by the terminal alkyne (1.1 mmol).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Upon completion, dilute the reaction with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with 1M HCl (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the 2-bromo-5-(alkynyl)phenol.
Protocol 2: Suzuki-Miyaura Coupling using an Aryl Triflate Alternative
This protocol illustrates the use of a phenol-derived pseudohalide.
-
Triflate Formation: To a solution of 2-bromophenol (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, add triflic anhydride (1.1 mmol) dropwise. Stir for 1 hour at 0 °C, then allow to warm to room temperature. Quench with water and extract with dichloromethane. The crude 2-bromophenyl triflate is often used directly in the next step after solvent removal.
-
Setup: To a flame-dried Schlenk flask under argon, add the crude 2-bromophenyl triflate (approx. 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and SPhos (0.06 mmol, 6 mol%).
-
Reagents: Add anhydrous potassium phosphate (K₃PO₄, 2.0 mmol) and degassed toluene (5 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Workup: Cool to room temperature, dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 2-bromo-biphenyl product.
Conclusion and Future Outlook
While this compound remains a valuable and powerful building block for sequential synthesis, the modern synthetic chemist has a broader toolkit at their disposal. The strategic decision to use a dihalophenol versus a phenol activation strategy depends on several factors:
-
Availability of Starting Materials: Is the required monohalophenol or dihalophenol more readily available and cost-effective?
-
Reaction Conditions: The phenol activation route avoids potent halogenating agents but adds an extra step to the synthesis.
-
Downstream Compatibility: The presence of a triflate group may not be compatible with certain downstream reactions, whereas a C-Br bond might be.
The trend in medicinal and materials chemistry is moving towards more efficient, step-economical syntheses.[24] Therefore, methods that allow for the direct conversion of phenols into other functional groups, such as direct amination or borylation, represent the next frontier.[25][26][27] These emerging technologies may one day supplant the need for halogenated intermediates altogether, offering greener and more direct pathways to complex molecular architectures.
References
- Synthesis of meta-functionalized phenols and anilines. (n.d.). ResearchGate.
- Perney, J., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. MDPI. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Zhao, B.-Y., et al. (2024). Synthesis of meta-carbonyl phenols and anilines.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Suzuki reaction. (2024). Wikipedia. [Link]
- The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes from arylboronic acids. (n.d.). ResearchGate.
- CN109369345A - A kind of preparation method of this compound. (2019).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
- Beaver, M. G., et al. (2019). Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution. SciSpace. [Link]
- Wang, F., et al. (2018). Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium.
- Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. [Link]
- Buchwald–Hartwig amin
- Perney, J., et al. (2024).
- Ullmann condens
- Sonogashira coupling. (2024). Wikipedia. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. (n.d.). Srini Chem. [Link]
- Unlocking the Potential: A Deep Dive into 5-Bromo-2-iodophenol's Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
- Wang, D., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry, 11(36), 5990-6019. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
- Ullmann reaction. (2024). Wikipedia. [Link]
- Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Mohammed, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8751-8773. [Link]
- Ramanathan, M., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Exploring the Versatility of 5-Bromo-2-iodophenol as a Key Organic Intermediate. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
- Sonogashira Coupling- Reaction and application in Research Lab. (2022). YouTube. [Link]
- Huston, R. C., & Ballard, M. M. (1934). o-BROMOPHENOL. Organic Syntheses, 14, 14. [Link]
- Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. This compound | 932372-99-1 [sigmaaldrich.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. CN109369345A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. srinichem.com [srinichem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Bromo-5-fluoro-2-iodophenol [synhet.com]
- 9. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. reddit.com [reddit.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
A Senior Application Scientist's Guide to Cross-Coupling of Dihalogenated Phenols: A Comparative Benchmark
For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of dihalogenated phenols represents a critical step in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials. The ability to controllably introduce different substituents at specific positions on the phenol ring opens up a world of molecular diversity. This guide provides an in-depth, objective comparison of the most prevalent cross-coupling methodologies for this purpose: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and the classical Ullmann condensation.
This document moves beyond a simple recitation of protocols. It is designed to provide you with the mechanistic understanding and practical insights needed to make informed decisions in your own research, troubleshoot challenging transformations, and ultimately, accelerate your discovery process.
The Challenge of Selectivity with Dihalogenated Phenols
Dihalogenated phenols present a unique synthetic puzzle. The two halogen atoms, often of the same type (e.g., dibromo-, dichloro-), can have similar reactivities, leading to mixtures of mono- and di-substituted products. Furthermore, the phenolic hydroxyl group can influence the electronic properties of the aromatic ring and potentially interfere with the catalytic cycle. Achieving high selectivity for mono-functionalization, or controlling the sequential introduction of different groups, is therefore a primary objective. The choice of cross-coupling method, and more specifically the catalyst system, ligand, base, and solvent, becomes paramount in dictating the outcome of the reaction.
Palladium-Catalyzed Cross-Coupling Reactions: The Modern Workhorses
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-heteroatom bond formation. Their broad functional group tolerance, generally mild reaction conditions, and the vast toolkit of available ligands make them the first choice for many synthetic chemists.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)–C(sp²) bonds. It involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
Mechanistic Insights: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the boronate species (formed by the reaction of the boronic acid with the base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of less reactive aryl chlorides.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is the gold standard. This reaction couples an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[1]
Mechanistic Insights: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form a palladium amide complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[2] The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides.[3]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds, typically involving the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric or catalytic amount of copper. While historically requiring harsh reaction conditions, modern protocols with various ligands have enabled milder transformations. [4] Mechanistic Insights: The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally believed to involve the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. Reductive elimination then yields the coupled product and regenerates the Cu(I) catalyst. The use of ligands, such as diamines or phenanthrolines, can significantly accelerate the reaction and improve yields.
Caption: A plausible catalytic cycle for the Ullmann condensation.
Performance Benchmark: A Comparative Analysis
To provide a practical comparison, this section presents representative experimental data for the mono-functionalization of dihalogenated phenols using the four discussed methods. It is important to note that direct head-to-head comparative studies are rare; therefore, the following data is compiled from various literature sources on similar substrates to provide a useful benchmark.
Table 1: Comparison of Cross-Coupling Methods for Mono-functionalization of Dihalogenated Phenols
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling | Ullmann Condensation (C-O) |
| Typical Substrate | 2,4-Dibromophenol | 2,4-Dibromophenol | 2,5-Diiodophenol | 2,4-Dibromophenol |
| Coupling Partner | Phenylboronic acid | Morpholine | Phenylacetylene | Phenol |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2-4 mol%) | Pd(PPh₃)₂Cl₂ (2-5 mol%) | CuI (5-10 mol%) |
| Ligand | - (for PPh₃ complex) | XPhos (4-8 mol%) | - (for PPh₃ complex) | 1,10-Phenanthroline (10-20 mol%) |
| Base | K₂CO₃ (2-3 equiv.) | NaOtBu (2-3 equiv.) | Et₃N (3-5 equiv.) | K₂CO₃ (2-3 equiv.) |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Toluene or Dioxane | THF or DMF | DMF or DMSO |
| Temperature | 80-110 °C | 80-110 °C | Room Temp. to 80 °C | 100-140 °C |
| Typical Yield (Mono) | 60-85% | 70-95% | 75-90% | 50-75% |
| Key Advantage | Excellent for C-C bonds | Gold standard for C-N bonds | Mild conditions for C-C(sp) | Cost-effective metal catalyst |
| Key Challenge | Potential for homocoupling | Requires strong base | Alkyne homocoupling (Glaser) | Harsher conditions, lower yields |
Detailed Experimental Protocols
The following protocols are provided as representative examples and should be optimized for specific substrates and desired outcomes.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling of 2,4-Dibromophenol
Objective: To synthesize 4-bromo-2-phenylphenol.
Materials:
-
2,4-Dibromophenol (1.0 mmol, 251.9 mg)
-
Phenylboronic acid (1.1 mmol, 134.0 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add 2,4-dibromophenol, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the desired mono-arylated product.
Protocol 2: Selective Mono-Buchwald-Hartwig Amination of 2,4-Dibromophenol
Objective: To synthesize 4-(4-bromophenyl)morpholine.
Materials:
-
2,4-Dibromophenol (1.0 mmol, 251.9 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240.3 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add NaOtBu to a dry Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene (2 mL). Add this solution to the Schlenk flask.
-
Add 2,4-dibromophenol and morpholine to the reaction mixture.
-
Seal the flask and heat the reaction at 100 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective Mono-Sonogashira Coupling of 2,5-Diiodophenol
Objective: To synthesize 2-iodo-5-(phenylethynyl)phenol.
Materials:
-
2,5-Diiodophenol (1.0 mmol, 345.9 mg)
-
Phenylacetylene (1.1 mmol, 121.2 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 417.8 µL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-diiodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature for 8-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve the residue in ethyl acetate (20 mL).
-
Wash with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography on silica gel.
Expertise & Experience: Causality Behind Experimental Choices
As a Senior Application Scientist, my experience has shown that success in these cross-coupling reactions hinges on a deep understanding of the interplay between the various reaction components.
-
Choice of Halogen: The reactivity of the C-X bond generally follows the order I > Br > Cl. This inherent difference can be exploited for selective mono-functionalization of mixed dihalophenols. For dihalophenols with the same halogen, steric and electronic factors become the primary drivers of selectivity.
-
Ligand Selection: For challenging substrates like aryl chlorides in Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary. [3]These ligands promote the oxidative addition step and stabilize the active Pd(0) species. The choice of ligand can also influence the regioselectivity in dihaloarenes.
-
Base Selection: The base plays a crucial role in the catalytic cycle. In Suzuki couplings, the base facilitates the formation of the active boronate species. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. The solubility and strength of the base can significantly impact the reaction rate and yield.
-
Solvent Effects: The solvent must be chosen to ensure the solubility of all reaction components. In Suzuki reactions, a two-phase system (e.g., toluene/water) is often employed. For Buchwald-Hartwig and Sonogashira reactions, anhydrous aprotic solvents are typically preferred to prevent unwanted side reactions.
Trustworthiness: Self-Validating Systems
Each protocol described in this guide is designed to be a self-validating system. This means that the progress and outcome of the reaction can be reliably monitored and confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the consumption of starting materials and the formation of the product. The use of a co-spot of the starting material and the reaction mixture allows for unambiguous identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more detailed information on the reaction progress, including the formation of byproducts and the confirmation of the product's molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of the final isolated product.
By employing these analytical methods at key stages of the experimental workflow, researchers can have high confidence in the identity and purity of their synthesized compounds.
Conclusion
The selective functionalization of dihalogenated phenols is a nuanced yet powerful strategy in modern organic synthesis. While palladium-catalyzed methods like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer remarkable versatility and efficiency, the classical copper-catalyzed Ullmann condensation remains a viable, cost-effective alternative for certain transformations. The optimal choice of method will invariably depend on the desired bond to be formed, the specific substrate, and the desired level of selectivity. This guide has aimed to provide not just the "how" but also the "why" behind these powerful reactions, empowering you to approach your synthetic challenges with greater confidence and expertise.
References
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-katalysierte Kreuzkupplungsreaktionen in der Totalsynthese. Angewandte Chemie, 117(29), 4516-4563. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
- Fairlamb, I. J. (2007). Controlling reactivity and selectivity in palladium-catalysed cross-coupling reactions. Chemical Society Reviews, 36(7), 1036-1045. [Link]
- Manabe, K., & Yamaguchi, K. (2018). Site-selective cross-coupling reactions of di-and polyhalogenated arenes.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Negishi, E. I. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries. Angewandte Chemie International Edition, 48(17), 3008-3033. [Link]
- Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
- Blackmond, D. G. (2005). Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical reviews, 107(1), 133-173. [Link]
- Zapf, A., & Beller, M. (2002). The state of the art in palladium-catalyzed cross-coupling reactions of aryl chlorides.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Ullmann Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating the Structure of 2-Bromo-5-iodophenol Reaction Products by NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the unambiguous structural confirmation of intermediates is paramount. Polysubstituted aromatic compounds, such as derivatives of 2-Bromo-5-iodophenol, present a unique analytical challenge due to the potential for the formation of closely related regioisomers. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of reaction products originating from this compound. We will delve into the causality behind experimental choices and present a self-validating system for structural elucidation, grounded in authoritative spectroscopic principles.
The Challenge of Regioisomerism in the Reactions of this compound
This compound is a versatile starting material in organic synthesis. Its three distinct substituents—a hydroxyl group, a bromine atom, and an iodine atom—exert different directing effects in electrophilic aromatic substitution reactions. Understanding these effects is crucial for predicting the potential products and, subsequently, for devising a robust analytical strategy for their differentiation.
-
Hydroxyl Group (-OH): A strongly activating ortho, para-director.[1][2]
-
Bromo (-Br) and Iodo (-I) Groups: These halogens are deactivating yet ortho, para-directing.[2][3]
Given the substitution pattern of this compound, electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho and para to the powerful hydroxyl directing group. The position ortho to the iodine and meta to the bromine (C6) and the position ortho to the bromine and meta to the iodine (C4) are the most probable sites of substitution. This leads to the potential formation of at least two primary regioisomers, which can be challenging to distinguish without careful NMR analysis.
Caption: Potential reaction pathway for the electrophilic substitution of this compound.
Experimental Protocol for High-Resolution NMR Spectroscopy
To obtain high-quality, reproducible NMR spectra for structural validation, a standardized experimental protocol is essential.
2.1. Sample Preparation
-
Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for halogenated aromatic compounds. It is crucial to use a deuterated solvent to prevent the large solvent signal from obscuring the analyte's peaks in the ¹H NMR spectrum.[4]
-
Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard to reference the chemical shifts to 0.00 ppm.[4]
2.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for improved signal dispersion and resolution, which is critical for analyzing complex coupling patterns in polysubstituted aromatic systems.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is generally sufficient.
-
Number of Scans: 16 to 32 scans are typically adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon atom.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Comparative NMR Analysis of this compound and Its Potential Reaction Products
The key to distinguishing between the starting material and its potential regioisomeric products lies in a detailed analysis of the chemical shifts (δ) and coupling constants (J) in both the ¹H and ¹³C NMR spectra.
3.1. Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) is the most informative for these compounds.[5] The chemical shifts are influenced by the electronic effects of the substituents, and the coupling constants reveal the relative positions of the protons.
| Compound | Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| This compound | H-3 | ~7.3-7.5 | d | J_meta (H3-H5) ≈ 2-3 |
| H-4 | ~6.8-7.0 | dd | J_ortho (H4-H3) ≈ 8-9, J_meta (H4-H6) ≈ 2-3 | |
| H-6 | ~7.5-7.7 | d | J_ortho (H6-H5) ≈ 8-9 | |
| 4-E-2-Bromo-5-iodophenol | H-3 | ~7.4-7.6 | s | |
| H-6 | ~7.6-7.8 | s | ||
| 6-E-2-Bromo-5-iodophenol | H-3 | ~7.2-7.4 | d | J_meta (H3-H5) ≈ 2-3 |
| H-4 | ~6.7-6.9 | d | J_ortho (H4-H3) ≈ 8-9 |
Rationale for Predictions:
-
This compound: The three aromatic protons will appear as distinct signals. H-6 is expected to be the most downfield due to the deshielding effects of the adjacent bromine and the para iodine. H-4 will be the most upfield, influenced by the electron-donating hydroxyl group. The coupling pattern will be a clear indicator of the 1,2,4,5-tetrasubstituted pattern.
-
4-E-2-Bromo-5-iodophenol (where E is an electrophile): With substitution at the C4 position, the remaining two aromatic protons (H-3 and H-6) are no longer coupled to each other. They will therefore appear as two singlets. This is a key diagnostic feature.
-
6-E-2-Bromo-5-iodophenol: Substitution at the C6 position leaves two adjacent aromatic protons (H-3 and H-4). These will exhibit a characteristic ortho-coupling, appearing as a pair of doublets, each with a coupling constant of approximately 8-9 Hz.
3.2. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being sensitive to the electronic environment. Aromatic carbons typically resonate in the 110-160 ppm range.[6]
| Compound | Carbon | Predicted δ (ppm) |
| This compound | C-1 (C-OH) | ~150-155 |
| C-2 (C-Br) | ~110-115 | |
| C-3 | ~130-135 | |
| C-4 | ~120-125 | |
| C-5 (C-I) | ~85-90 | |
| C-6 | ~135-140 | |
| 4-E-2-Bromo-5-iodophenol | C-1 (C-OH) | ~152-157 |
| C-2 (C-Br) | ~112-117 | |
| C-3 | ~132-137 | |
| C-4 (C-E) | Dependent on E | |
| C-5 (C-I) | ~88-93 | |
| C-6 | ~137-142 | |
| 6-E-2-Bromo-5-iodophenol | C-1 (C-OH) | ~148-153 |
| C-2 (C-Br) | ~108-113 | |
| C-3 | ~128-133 | |
| C-4 | ~118-123 | |
| C-5 (C-I) | ~83-88 | |
| C-6 (C-E) | Dependent on E |
Rationale for Predictions:
-
The carbon bearing the iodine (C-5) will be significantly upfield due to the "heavy atom effect".
-
The carbon attached to the hydroxyl group (C-1) will be the most downfield.
-
In the reaction products, the chemical shift of the carbon atom where the new substituent is attached (C-4 or C-6) will be highly dependent on the nature of that substituent. However, the key diagnostic feature will be the change in the number and chemical shifts of the protonated aromatic carbons.
A Self-Validating Workflow for Structural Determination
The following workflow provides a systematic and self-validating approach to confirming the structure of the reaction products.
Caption: A self-validating workflow for the structural determination of this compound reaction products.
Conclusion
The structural validation of polysubstituted aromatic compounds requires a meticulous and logical approach. By understanding the directing effects of the substituents on this compound, we can anticipate the likely regioisomeric products of a reaction. A comparative analysis of the ¹H and ¹³C NMR spectra, with a keen focus on the number of signals, their chemical shifts, and coupling constants in the aromatic region, provides a powerful and self-validating method for unambiguous structure determination. This guide equips researchers, scientists, and drug development professionals with the foundational knowledge and a practical workflow to confidently characterize these challenging yet vital chemical entities.
References
- Beilstein Journal of Organic Chemistry. (n.d.). Supplementary Information.
- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397).
- Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
- Jasperse, C. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating.
- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- Pinto, D. C. G. A., Silva, A. M. S., & El-Seedi, H. R. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society, 21(4), 770-774.
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd.
- PubChem. (n.d.). 2,4-Dibromophenol.
- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- DrugBank. (n.d.). 2,4-Dibromophenol | C6H4Br2O | MD Topology | NMR | X-Ray.
- The University of Liverpool Repository. (n.d.). The Calculation of Proton Chemical Shifts in Aromatics, Carbonitriles, Acetylenes and Hetero.
- Chemistry LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- University College London. (n.d.). Chemical shifts.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
- Penn State University. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.
- ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
- University of Calgary. (n.d.). H NMR Spectroscopy.
- Semantic Scholar. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
- Anderson, R. C., Jarema, M. A., Shapiro, M. J., Stokes, J. P., & Ziliox, M. (1995). 5 Combination of 1H and 13C NMR Spectroscopy. Journal of Organic Chemistry, 60(9), 2650–2651.
- Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation.
- Wipf Group. (n.d.). Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- PubChem. (n.d.). 2-Bromo-4-iodophenol.
- Jacobsen, E. N., & Knowles, R. R. (2010). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society, 132(29), 10019–10021.
- PubMed. (2009, July 15). Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy.
- National Center for Biotechnology Information. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.
- PubChem. (n.d.). 2-Bromophenol.
- NIST. (n.d.). Phenol, 2,4-dibromo-.
- University of California, Davis. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH.
- ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4....
- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
- SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- JEOL. (n.d.). Natural Product NMR-DB "CH-NMR-NP".
- Dr. K. K. Singh. (2022, March 21). 1H- Decoupled 13C-NMR | Off Resonance 13C-NMR | DEPT Technique [Video]. YouTube.
Sources
- 1. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to the Isomeric Purity Analysis of 2-Bromo-5-iodophenol Derivatives
For researchers, scientists, and drug development professionals, the isomeric purity of halogenated intermediates like 2-Bromo-5-iodophenol is not a trivial detail; it is a critical quality attribute that dictates the success of subsequent synthetic steps and the safety profile of the final active pharmaceutical ingredient (API). The synthesis of this compound, a valuable building block in organic chemistry, can inadvertently yield a variety of positional isomers, such as 2-bromo-3-iodophenol or 4-bromo-2-iodophenol.[1][2] These closely related structures often possess nearly identical physical properties, making their separation and quantification a significant analytical challenge.[3][4]
This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the isomeric purity of this compound derivatives. We move beyond mere protocols to explain the causality behind methodological choices, offering a framework for developing robust, self-validating analytical systems.
The Analytical Imperative: Why Isomeric Purity Matters
In pharmaceutical synthesis, the precise arrangement of substituents on an aromatic ring is fundamental to a molecule's biological activity.[5] An incorrect isomer can lead to a completely different pharmacological effect, introduce toxicity, or result in failed reactions downstream. Therefore, the goal of isomeric purity analysis is twofold: to identify and to accurately quantify any undesired isomers present in the material.[6] This requires analytical methods with high specificity, sensitivity, and reproducibility.[7]
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is governed by the specific requirements of the analysis—be it routine quality control, in-depth structural confirmation, or trace-level impurity identification. The three pillars of isomeric purity analysis for halogenated phenols are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[8] | Separation of volatile compounds based on boiling point and polarity, with mass-based detection.[8] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.[9] |
| Primary Use | Quantitative Purity & Isomer Separation. The gold standard for routine quality control.[7][10] | Impurity Identification. Excellent for identifying volatile and semi-volatile impurities.[11][12] | Structural Elucidation & Confirmation. Unambiguous structure confirmation and ratio determination without separation.[13][14] |
| Selectivity | High; tunable by altering stationary phase (C18, PFP, Phenyl) and mobile phase composition (pH, solvent).[15] | Very high, especially with high-resolution capillary columns (e.g., DB-5ms).[11] | Absolute structural selectivity; distinguishes isomers based on unique proton/carbon environments.[16] |
| Sensitivity | High (LOD typically < 0.1 µg/mL).[17] | Very High (LOD can reach ng/L levels).[17][18] | Lower; typically requires >0.1 mg of sample for good signal-to-noise. |
| Precision (%RSD) | Excellent (Intra-day: ≤ 2-6%).[17] | Good (0.4 - 11%).[17] | Good for quantitation (qNMR), but depends on peak resolution and integration.[19] |
| Accuracy (% Recovery) | Excellent (95 - 105%).[17] | Good (64 - 100%), can be affected by derivatization efficiency.[17] | High, as it can be a primary ratio method. |
| Sample Prep | Simple dissolution and filtration. | May require derivatization (e.g., silylation) to increase volatility and thermal stability of phenols.[20] | Simple dissolution in a deuterated solvent. |
Experimental Workflows and Methodologies
A robust analytical workflow ensures comprehensive characterization, from initial structural confirmation to validated quantitative purity assessment.
Caption: Comprehensive workflow for the analysis of this compound.
Protocol 1: Isomeric Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of this compound and the separation of its positional isomers. The choice of a Phenyl or Pentafluorophenyl (PFP) stationary phase is deliberate; these phases offer alternative selectivity to standard C18 columns through π-π and dipole-dipole interactions, which are particularly effective for separating halogenated aromatic compounds.[4]
-
Instrumentation: HPLC system with a PDA or UV detector, column thermostat, and autosampler.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Causality: Acidification of the mobile phase suppresses the ionization of the phenolic -OH group, preventing peak tailing and ensuring sharp, symmetrical peaks.[15]
-
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Causality: Elevated temperature reduces mobile phase viscosity, improving efficiency. More importantly, it can subtly alter selectivity, which can be crucial for resolving closely eluting isomers.
-
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 40 |
| 15.0 | 70 |
| 15.1 | 95 |
| 17.0 | 95 |
| 17.1 | 40 |
| 20.0 | 40 |
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute to a working concentration of 0.05 mg/mL with the same diluent. Filter through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability: Before sample analysis, inject a standard mixture (or a sample known to contain impurities) five times. The system is deemed ready if it meets the pre-defined criteria. This is a core component of a self-validating system.[21][22]
Parameter Acceptance Criteria Resolution (main peak and closest isomer) ≥ 1.7 Tailing Factor (main peak) 0.8 - 1.5 | %RSD of Peak Area (n=5) | ≤ 2.0% |
-
Analysis: Inject the prepared samples.
-
Data Processing: Integrate all peaks. Calculate purity using the area percent method. Identify isomers based on their retention times relative to a reference standard.
Protocol 2: Structural Confirmation by ¹H-NMR Spectroscopy
NMR provides definitive structural evidence, distinguishing isomers by the unique chemical environment of each proton.[16][23] For this compound and its isomers, the substitution pattern on the aromatic ring creates distinct splitting patterns and chemical shifts for the remaining aromatic protons.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Interpretation:
-
This compound: Expect three aromatic protons. The proton at C6 (adjacent to Bromine) will likely appear as a doublet. The proton at C4 (between Iodine and the OH group) would be a doublet of doublets. The proton at C3 would also be a doublet of doublets.
-
Isomeric Impurities: A different isomer, for example, 2-bromo-3-iodophenol, would exhibit a completely different set of multiplicities and chemical shifts for its three aromatic protons.
-
-
Quantitative Estimation: The relative ratio of isomers in a mixture can be determined by comparing the integration of well-resolved, non-overlapping signals corresponding to each specific isomer.[19] This provides a powerful quantitative method that is orthogonal to chromatography.
-
Caption: Conceptual depiction of how NMR distinguishes positional isomers.
Conclusion: An Integrated Approach
No single technique provides a complete picture of isomeric purity. The most robust and trustworthy approach integrates the strengths of multiple orthogonal methods. HPLC, particularly with advanced column chemistries, serves as the ideal platform for routine, quantitative purity assessment due to its high precision and resolving power.[10] GC-MS is an invaluable tool for identifying unknown volatile impurities that may not be observed by HPLC.[7] Finally, NMR spectroscopy stands as the ultimate arbiter of molecular structure, providing unequivocal confirmation and an independent method for quantification.[13] By combining these techniques, researchers and drug developers can establish a comprehensive and self-validating system to ensure the quality and integrity of this compound derivatives, safeguarding the success of their scientific endeavors.
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
- 5 Methods for Impurity Profiling in Pharmaceuticals.Toref. [Link]
- Analytical advances in pharmaceutical impurity profiling. (2016). PubMed. [Link]
- Pharmaceutical Impurity Analysis Overview.Chemass. [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2002). Pharmaceutical Technology. [Link]
- Analytical method validation: A brief review. (2015). Journal of Pharmacy Research. [Link]
- Validation of Analytical Methods. (2018).
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019).
- This compound (C6H4BrIO).PubChem. [Link]
- Determination of iodinated phenol species at parts-per-trillion concentration levels in different water samples by solid-phase microextraction/offline GC-ICP-MS. (2003). CONICET. [Link]
- Determination of iodinated phenol species at parts-per-trillion concentration levels in different water samples by solid-phase microextraction/offline GC-ICP-MS. (2003).
- 1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences. [Link]
- Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry.
- Handbook of Analytical Valid
- Chiral Drug Separation. (2007).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
- Structural elucidation by NMR(1HNMR). (2019). Slideshare. [Link]
- Unlocking Synthesis: The Role of 2-Bromo-5-iodo-1,3-dimethylbenzene. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- A kind of preparation method of this compound. (2019).
- o-BROMOPHENOL.Organic Syntheses. [Link]
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (2014). The Royal Society of Chemistry. [Link]
- Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.Dr. B. B. Hegde First Grade College, Kundapura. [Link]
- Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzym
- Tips and Tricks of HPLC Separ
- HPLC separation of related halogenated aromatic, any one?? (2015).
- Chiral HPLC Separ
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). LibreTexts Chemistry. [Link]
- Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (2018). New Journal of Chemistry (RSC Publishing). [Link]
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- Unlocking the Potential: A Deep Dive into 5-Bromo-2-iodophenol's Properties and Applications.NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Identification and structure elucidation by NMR spectroscopy. (2019).
Sources
- 1. CN109369345A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotech-spain.com [biotech-spain.com]
- 8. toref-standards.com [toref-standards.com]
- 9. jchps.com [jchps.com]
- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. wjarr.com [wjarr.com]
- 23. bbhegdecollege.com [bbhegdecollege.com]
A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Coupling of 2-Bromo-5-iodophenol
The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This powerful transformation is pivotal in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] A particularly insightful application of this reaction is the selective functionalization of polyhalogenated aromatic compounds, such as 2-bromo-5-iodophenol. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds (I > Br > Cl) offers a strategic handle for sequential, site-selective modifications.[1][2][5]
This guide provides a head-to-head comparison of the two primary modalities of the Sonogashira reaction—the classical copper-catalyzed method and the modern copper-free variant—as applied to this compound. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a clear, data-driven comparison to guide researchers in selecting the optimal methodology for their specific synthetic goals.
Part 1: The Classical Approach: Copper-Catalyzed Sonogashira Coupling
First reported by Kenkichi Sonogashira in 1975, the addition of a copper(I) co-catalyst dramatically accelerated the reaction rate, allowing for mild reaction conditions, often at room temperature.[6][7] This high reactivity remains its key advantage.
Mechanism of Action: A Dual Catalytic Cycle
The copper-catalyzed Sonogashira reaction operates through two interconnected, yet distinct, catalytic cycles.[6][8]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the aryl halide (preferentially the more reactive C-I bond of this compound) to a Pd(0) species. This is typically the rate-limiting step.[1] The resulting Pd(II) complex then undergoes transmetalation with a copper-acetylide species, followed by reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst.[5]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base (typically an amine), the alkyne is deprotonated and coordinates with the copper(I) salt to form a highly reactive copper-acetylide intermediate.[6][8][9] This species is crucial as it readily transfers the acetylide group to the palladium center during the transmetalation step, thereby accelerating the overall reaction.
Experimental Protocol: Selective Mono-alkynylation
This protocol is designed for the selective coupling at the iodide position of this compound.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and Copper(I) iodide (CuI, 1-3 mol%).
-
Solvent and Base: Add degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 equiv).
-
Reagent Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl to remove the copper catalyst, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Advantages and Disadvantages
-
High Efficacy: The copper co-catalyst ensures high reactivity, leading to excellent yields for a broad range of substrates under mild conditions.[10]
-
Speed: Reactions are often significantly faster than their copper-free counterparts.
-
Glaser Homocoupling: The primary drawback is the undesired oxidative homocoupling of the terminal alkyne, known as the Glaser coupling.[1][2] This side reaction is promoted by oxygen, making a strictly inert atmosphere essential for good yields and simplified purification.
-
Copper Contamination: Residual copper can be difficult to remove from the final product, which is a significant concern in the synthesis of active pharmaceutical ingredients (APIs) and organic electronics.[6][11]
Part 2: The Modern Alternative: Copper-Free Sonogashira Coupling
To overcome the limitations of the classical method, copper-free variants have been developed. These protocols avoid Glaser homocoupling and eliminate concerns about copper contamination, making them highly attractive for applications in materials science and medicinal chemistry.[1][12]
Mechanism of Action: A Palladium-Only Pathway
In the absence of copper, the reaction proceeds solely through a palladium catalytic cycle.[1][6] The mechanism is thought to involve the following key steps:
-
Oxidative Addition: Similar to the catalyzed version, a Pd(0) species undergoes oxidative addition with the aryl iodide.
-
Alkyne Activation & Deprotonation: A palladium-alkyne π-complex forms. The coordination to the electron-deficient palladium center increases the acidity of the terminal alkyne C-H bond, facilitating its deprotonation by the base to form a palladium-acetylide intermediate.[6]
-
Reductive Elimination: The palladium-acetylide complex then undergoes reductive elimination to furnish the cross-coupled product and regenerate the Pd(0) catalyst.
An alternative mechanism involving a tandem Pd/Pd cycle linked by a transmetalation step has also been proposed, where one palladium center activates the aryl halide and another activates the alkyne.[13][14]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
A Senior Application Scientist's Guide to Evaluating Next-Generation Palladium Precatalysts with 2-Bromo-5-iodophenol
In the landscape of modern synthetic chemistry, the quest for efficiency, precision, and robustness is perpetual. Palladium-catalyzed cross-coupling reactions stand as a testament to this pursuit, revolutionizing the way we construct complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials. At the heart of these transformations lies the catalyst. The evolution from air-sensitive, in-situ generated catalysts to well-defined, air-stable precatalysts has marked a significant leap forward, offering researchers unprecedented control and reproducibility.
This guide provides an in-depth evaluation of next-generation palladium precatalysts, focusing on their performance with the versatile yet challenging substrate, 2-Bromo-5-iodophenol. This dihalogenated phenol is a valuable building block, offering two distinct reactive sites for sequential functionalization. The inherent difference in the bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds provides an excellent platform to probe the chemoselectivity and efficiency of modern catalytic systems. The general reactivity trend in palladium-catalyzed cross-coupling is well-established: C-I > C-Br > C-Cl, a principle that underpins the selective transformations discussed herein.[1]
We will dissect the performance of various precatalysts in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Through detailed experimental protocols, comparative data, and mechanistic insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic system for their synthetic endeavors.
The Dawn of a New Era: Next-Generation Palladium Precatalysts
Traditional methods for generating active Pd(0) catalysts, such as the in-situ reduction of Pd(OAc)₂ or the use of Pd₂(dba)₃, often suffer from drawbacks. These can include the formation of ill-defined active species, the inhibitory effects of ligands like dibenzylideneacetone (dba), and poor control over the ligand-to-palladium ratio.
Next-generation precatalysts, particularly the G3 and G4 Buchwald precatalysts, were designed to overcome these limitations.[2] These are typically air- and moisture-stable Pd(II) complexes that, upon activation, efficiently and cleanly generate the active monoligated Pd(0) species required to initiate the catalytic cycle. The activation mechanism is elegantly designed to be triggered by the base present in the reaction mixture, ensuring that the highly reactive catalyst is generated only when needed.[2]
Sources
A Senior Application Scientist's Guide to the Comparative Cost-Analysis of Synthetic Routes Using 2-Bromo-5-iodophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of a synthetic route is paramount to the efficient and cost-effective production of target molecules. The dihalogenated phenol, 2-Bromo-5-iodophenol, represents a versatile building block, offering multiple reaction sites for functionalization. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.
This guide provides an in-depth comparative analysis of three principal synthetic routes utilizing this compound: the Sonogashira coupling, the Suzuki-Miyaura coupling, and the Buchwald-Hartwig amination. As a Senior Application Scientist, this analysis extends beyond mere procedural descriptions to elucidate the mechanistic underpinnings of each reaction, the rationale behind experimental choices, and a comprehensive cost-benefit analysis that considers not only reagent costs but also process efficiency and environmental impact.
The Strategic Advantage of this compound
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity difference allows for regioselective functionalization, enabling the sequential introduction of different substituents at the 5- and 2-positions. This inherent property makes it a highly valuable starting material for the construction of diverse molecular architectures.
Comparative Analysis of Key Synthetic Routes
This guide will focus on three primary palladium-catalyzed cross-coupling reactions, each offering a distinct pathway to a class of valuable compounds.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of arylalkynes, which are precursors to a wide array of complex molecules, including conjugated polymers and biologically active compounds.
Mechanistic Rationale:
The generally accepted mechanism involves a dual catalytic cycle with both palladium and copper catalysts.[1] The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the desired product and regenerates the Pd(0) catalyst.[1] The higher reactivity of the C-I bond in this compound allows for selective coupling at the 5-position under carefully controlled conditions.[2]
Experimental Protocol: Regioselective Sonogashira Coupling of this compound
This protocol is adapted from general procedures for Sonogashira couplings of dihalogenated aromatic compounds.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous and degassed THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon single bonds between an organoboron compound and an organic halide or triflate.[4] It is particularly valuable for the synthesis of biaryl and polyaryl structures, which are prevalent in many pharmaceuticals and advanced materials.[5]
Mechanistic Rationale:
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The Pd(0) catalyst first undergoes oxidative addition with the aryl halide. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step where the organic group from the boron compound is transferred to the palladium(II) complex. Finally, reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.[6] The regioselectivity in the case of this compound again favors reaction at the more reactive C-I bond.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol is based on general procedures for Suzuki couplings of dihalogenated phenols.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane/water (4:1 mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[8] This reaction has revolutionized the synthesis of arylamines, which are important substructures in many pharmaceuticals.[9]
Mechanistic Rationale:
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[9] The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is often critical for the efficiency of this reaction.[11]
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of this compound
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.[12]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Advanced Synthetic Strategies: One-Pot Sequential Reactions
The differential reactivity of the C-I and C-Br bonds in this compound opens up possibilities for efficient one-pot, two-step synthetic sequences. For instance, a Sonogashira coupling at the iodo-position can be followed by an intramolecular cyclization to form a benzofuran ring system.[13][14] Alternatively, a sequential cross-coupling approach can be employed, where two different coupling partners are introduced in a controlled manner.[15]
Example: One-Pot Synthesis of 5-Aryl-2-substituted-benzofurans
This hypothetical one-pot procedure combines a Sonogashira coupling and a subsequent intramolecular cyclization.
Caption: One-pot synthesis of a substituted benzofuran.
Comparative Cost-Analysis
A comprehensive cost-analysis extends beyond the purchase price of reagents and includes several critical factors that influence the overall economic viability of a synthetic route.
| Parameter | Sonogashira Coupling | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Catalyst Cost | Moderate (Pd/Cu catalysts are common) | Moderate to High (Various Pd catalysts and ligands) | High (Often requires specialized, expensive phosphine ligands like XPhos) |
| Ligand Cost | Low to Moderate (e.g., PPh₃ is relatively inexpensive) | Low to High (e.g., PPh₃ vs. more complex biaryl phosphines) | High (e.g., XPhos, RuPhos are costly) |
| Reagent Cost | Moderate (Alkynes can vary in price) | Low to Moderate (Boronic acids are generally accessible) | Low to Moderate (Amines are often inexpensive) |
| Solvent Cost | Low to Moderate (THF, Et₃N are common) | Moderate (Dioxane, Toluene) | Moderate (Toluene, Dioxane) |
| Energy Cost | Low to Moderate (Often proceeds at room temperature) | Moderate to High (Typically requires heating) | High (Usually requires elevated temperatures) |
| Reaction Time | Generally fast (hours) | Moderate to long (several hours to overnight) | Moderate to long (several hours to overnight) |
| Work-up/Purification | Moderate (Filtration and chromatography) | Moderate (Extraction and chromatography) | Moderate to Difficult (Base can complicate work-up; chromatography) |
| Green Chemistry Metrics | |||
| Atom Economy | Moderate to Good | Good | Good |
| E-Factor | Moderate | Moderate | Moderate to High (due to ligand and base) |
| Process Mass Intensity (PMI) | Moderate | Moderate | Moderate to High |
Cost-Analysis Narrative:
-
Reagent and Catalyst Costs: The Buchwald-Hartwig amination often incurs the highest initial costs due to the requirement for specialized and often proprietary phosphine ligands, such as XPhos.[9][16][17][18] In contrast, the Sonogashira and Suzuki couplings can often be performed with less expensive catalysts and ligands like Pd(PPh₃)₄ or even ligandless systems under certain conditions.[19]
-
Energy Consumption: The Sonogashira coupling is frequently advantageous as it can often be conducted at room temperature, leading to significant energy savings compared to the Suzuki and Buchwald-Hartwig reactions, which typically require heating for extended periods.[20][21]
-
Process Efficiency and Time Economy: While the Sonogashira reaction may be faster, the overall process time, including work-up and purification, must be considered.[22] Chromatographic purification is a common and often costly step in all three reactions in terms of solvent consumption and time.[23][24][25] The ease of purification can be substrate-dependent.
-
Green Chemistry and Sustainability: From a green chemistry perspective, all three reactions utilize catalytic amounts of palladium, which is a precious and environmentally impactful metal.[26] The Process Mass Intensity (PMI), which considers all materials used in a process, is a valuable metric for comparison.[1][27][28] Routes that minimize solvent usage, avoid hazardous reagents, and have simpler purification procedures will have a lower PMI and a better environmental profile.
Conclusion and Recommendations
The choice of synthetic route for the functionalization of this compound is a multifactorial decision that requires a holistic assessment of cost, efficiency, and sustainability.
-
For the synthesis of arylalkynes , the Sonogashira coupling is often the most direct and cost-effective route, particularly if the reaction can be performed at or near room temperature.
-
For the construction of biaryl linkages , the Suzuki-Miyaura coupling offers a robust and versatile method with a wide range of commercially available boronic acids.
-
For the introduction of a nitrogen-containing substituent , the Buchwald-Hartwig amination is the premier method, despite the potentially higher initial costs associated with specialized ligands.
For industrial applications, process optimization to reduce catalyst and ligand loading, minimize reaction times, and simplify purification is crucial for economic viability. The development of one-pot, sequential coupling strategies should also be explored to enhance overall efficiency and reduce waste. Ultimately, the "best" route is contingent upon the specific target molecule, the scale of the synthesis, and the available resources.
References
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Using Process Mass Intensity (PMI) to Guide Process Development and Design. [Link]
- Organic Chemistry Portal. Benzofuran synthesis. [Link]
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(3), 263-276.
- Kappe, C. O. (2008). On the energy efficiency of microwave-assisted organic reactions. ChemSusChem, 1(7), 557-561.
- Chem-Station. Process Mass Intensity, PMI. [Link]
- Nicolaou, K. C., & Edmonds, D. J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- Hayashi, Y. (2021). Time and Pot Economy in Total Synthesis. Accounts of Chemical Research, 54(7), 1733-1746.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- R Discovery.
- Monash University.
- Triclinic Labs.
- Chemistry LibreTexts.
- ResearchGate.
- Wikipedia. Sonogashira coupling. [Link]
- Herzon, S. B., et al. (2017). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
- Carl ROTH. XPhos, 10 g. [Link]
- PharmaCompass.
- ACS GCI Pharmaceutical Roundtable.
- Carl ROTH. XPhos, 1 g. [Link]
- YouTube. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]
- Al-Masum, M. A., & Al-Mughaid, H. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. ACS Omega, 5(50), 32557-32567.
- Wikipedia. Green chemistry metrics. [Link]
- Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8, 74.
- Tradeindia. Tetrakis(triphenylphosphine)palladium (0) Application: Metal at Best Price in Vasai | Omkar Lab. [Link]
- JOCPR. Atom Economy Green Synthesis in Organic Chemistry. [Link]
- PubMed Central. Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr. [Link]
- Lneya. Effect of Temperature on Reactions of Chemical Organic Synthesis. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- PubMed Central. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Nanochemistry Research. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under. [Link]
- IndiaMART. Tetrakis(Triphenylphosphine) Palladium(0) (14221-01-3). [Link]
Sources
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. monash.edu [monash.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzofuran synthesis [organic-chemistry.org]
- 14. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 21. lneya.com [lneya.com]
- 22. Time and Pot Economy in Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 24. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 27. researchgate.net [researchgate.net]
- 28. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-iodophenol
Introduction: In the fast-paced environments of pharmaceutical research and drug development, the synthesis and handling of novel chemical intermediates are daily occurrences. 2-Bromo-5-iodophenol (CAS No. 932372-99-1), a halogenated aromatic compound, serves as a versatile building block in organic synthesis.[1][2] However, its dual halogenation (Bromine and Iodine) necessitates a rigorous and informed approach to its handling and, critically, its disposal.[3][4] Improper disposal not only poses significant environmental risks but also compromises laboratory safety and regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. It is designed for laboratory personnel who handle this and similar halogenated compounds, offering procedural guidance grounded in established safety principles to ensure a secure and compliant operational workflow.
Hazard Identification and Immediate Risk Assessment
Before handling this compound, a thorough understanding of its associated hazards is paramount. The primary risks are associated with irritation and acute toxicity.[5][6] The chemical, physical, and toxicological properties have not been exhaustively investigated, warranting a cautious approach.[7]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Classification & Hazard Statements | Causality & Field Insight |
| Acute Toxicity | H302: Harmful if swallowed.[5][6] H332: Harmful if inhaled.[5] | The compound can be readily absorbed into the bloodstream upon ingestion or inhalation, potentially interfering with systemic biological processes. Handling solid powder, which can become airborne, requires stringent controls. |
| Skin Irritation | H315: Causes skin irritation.[5][6] | Phenolic compounds are known irritants. The halogen substituents can enhance this effect, causing localized inflammation, redness, and discomfort upon contact. |
| Eye Irritation | H319: Causes serious eye irritation.[5][6] | Direct contact with the eyes can lead to significant irritation and potential damage to the cornea or other sensitive tissues. |
| Respiratory Irritation | H335: May cause respiratory irritation.[8] | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[7] |
| Environmental | Very toxic to aquatic life.[9] | Halogenated organic compounds can be persistent in the environment and exhibit high toxicity to aquatic organisms. Disposal into sanitary sewer systems is strictly prohibited.[9] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical. The selection of PPE is not merely a checklist item but a critical risk mitigation step validated by the known hazards.
Table 2: Required PPE for Handling this compound
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10] | Prevents skin contact, mitigating the risk of irritation (H315). Gloves must be inspected before use and disposed of immediately if contaminated.[11] |
| Eye Protection | Safety goggles or a full-face shield.[12][13] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation (H319). |
| Body Protection | Long-sleeved lab coat. A chemical-resistant apron is recommended when handling larger quantities.[12][13] | Provides a primary barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[14] | For weighing or transferring the solid where dust may be generated, a NIOSH-approved respirator may be necessary to prevent respiratory irritation (H335).[7][10] |
Emergency Procedures: Spill Management Workflow
In the event of an accidental release, a structured and immediate response is crucial to contain the hazard and prevent exposure.
Caption: Spill Response Workflow for this compound.
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[3][15] Mixing incompatible waste can lead to dangerous chemical reactions and complicates the final disposal process.[15]
Protocol 4.1: Disposal of Solid Waste
This category includes expired pure this compound, reaction byproducts, and contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Container Selection: Procure a designated, puncture-proof hazardous waste container with a secure lid. The container must be compatible with halogenated organic solids.[14]
-
Waste Collection:
-
Labeling: Immediately label the container with a hazardous waste tag. The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Solids"
-
Contents: "this compound and associated lab debris"
-
Hazards: "Toxic," "Irritant"
-
Accumulation Start Date
-
-
Storage: Keep the waste container securely closed when not in use.[15] Store it in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents and bases.[9][17]
Protocol 4.2: Disposal of Liquid Waste
This category includes solutions containing this compound (e.g., from extractions, chromatography fractions, or reaction workups).
-
Container Selection: Use a designated, shatter-proof container (e.g., HDPE plastic or coated glass) equipped with a sealed screw cap.[4] This container must be designated for "Halogenated Organic Liquid Waste."
-
Waste Collection:
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
"Hazardous Waste"
-
"Halogenated Organic Liquids"
-
Contents: List all solvent components and an estimated concentration of this compound (e.g., "Dichloromethane, Methanol, this compound (~5%)").
-
Hazards: "Toxic," "Irritant," plus any hazards from the solvents.
-
-
Storage: Keep the container tightly sealed and stored in secondary containment (e.g., a chemical-resistant tray) to manage potential leaks.[15] Store in the same designated area as the solid waste. Do not fill the container beyond 90% capacity to allow for vapor expansion.[15]
Final Disposal Pathway
All generated waste streams containing this compound must follow a regulated disposal pathway. Laboratory personnel are responsible for the initial, compliant collection and labeling. The final disposition must be handled by professionals.
Caption: Regulated Disposal Pathway from Lab Bench to Final Disposition.
The recommended and often required method for final disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers.[7] This is because thermal decomposition can produce hazardous byproducts like hydrogen bromide and hydrogen iodide, which must be neutralized by the scrubber system to prevent release into the atmosphere.[17][18]
Decontamination of Labware
Reusable glassware that has come into contact with this compound must be decontaminated before returning to general use.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (one that will solubilize the compound, like acetone or ethyl acetate). This rinse solvent must be collected as halogenated waste , as it is now contaminated.
-
Wash: Wash the glassware thoroughly with soap and water.
-
Final Rinse: Perform a final rinse with deionized water, followed by a solvent like acetone to ensure it is dry.
By adhering to this structured disposal guide, researchers can ensure that their critical work does not come at the cost of safety or environmental integrity. Trust in our processes is built upon such self-validating systems that prioritize safety and compliance at every step.
References
- MSDS of 2-bromo-5-iodo-phenol. (n.d.). Capot Chemical Co., Ltd.
- This compound. (n.d.). ChemScene.
- Safety Data Sheet - 2-Bromo-2-nitro-1,3-propanediol. (2009). Thermo Fisher Scientific.
- Safety Data Sheet - 5-Bromo-2-methylphenol. (n.d.). Fisher Scientific.
- This compound. (n.d.). Achmem.
- How can I dispose phenol? (2015). ResearchGate.
- Safety Data Sheet - 4-Bromo-2-iodophenol. (2025). TCI Chemicals.
- Safety Data Sheet - Aldrich. (2025). Sigma-Aldrich.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Safety Data Sheet - 4-Bromo-2-chlorophenol. (n.d.). Fisher Scientific.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet - Phenol, 4-bromo-. (2010). Fisher Scientific.
- Unit 7: Personal Protective Equipment. (n.d.). CTAHR.
- Safety Data Sheet - 5-Bromo-2-fluorophenol. (2024). Fisher Scientific.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
- Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship.
- Halogenated Waste. (n.d.).
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Phenol, Chloroform, or TRIzol™ Waste Disposal. (n.d.). Research Safety Affairs.
- 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. (n.d.). Srini Chem.
- 5-Bromo-2-Iodophenol. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Sigma-Aldrich.
- Production, Import/Export, Use, and Disposal of Iodine. (n.d.). Agency for Toxic Substances and Disease Registry.
- Other Disposal Guidance. (n.d.). US EPA.
- Unlocking the Potential: A Deep Dive into 5-Bromo-2-iodophenol's Properties and Applications. (n.d.).
- Environmental Fact Sheet, Organobromine. (n.d.). US EPA.
- Safety Data Sheet - 5-Bromo-2-iodophenol. (2025). Chemsrc.
Sources
- 1. srinichem.com [srinichem.com]
- 2. nbinno.com [nbinno.com]
- 3. uakron.edu [uakron.edu]
- 4. ethz.ch [ethz.ch]
- 5. achmem.com [achmem.com]
- 6. This compound | 932372-99-1 [sigmaaldrich.com]
- 7. capotchem.cn [capotchem.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 13. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 14. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. 5-Bromo-2-iodophenol | CAS#:858855-11-5 | Chemsrc [chemsrc.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Bromo-5-iodophenol
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to foster a culture of profound safety and operational excellence within the laboratory. This guide is designed for the discerning researcher, scientist, and drug development professional who understands that meticulous preparation is the cornerstone of groundbreaking discovery. The subject of this guide, 2-Bromo-5-iodophenol (CAS No. 932372-99-1), is a compound for which the full toxicological profile has not been exhaustively investigated. This critical fact mandates a conservative and rigorous approach to safety. We will, therefore, proceed with a protocol grounded in caution, treating the compound with the respect it demands.
This document provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the rationale behind each step. It is a self-validating system designed to protect you, your colleagues, and your research.
Hazard Assessment and Causality
Understanding the known hazards is the first step in constructing a robust safety protocol. The Globally Harmonized System (GHS) classification for this compound provides the basis for our personal protective equipment (PPE) selection.
| Hazard Identification | Details |
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
| Critical Unknowns | The chemical, physical, and toxicological properties have not been thoroughly investigated. No carcinogenicity or reproductive toxicity data is currently available. |
The causality is clear: the potential for harm upon ingestion, skin/eye contact, and inhalation dictates that we must establish comprehensive barriers. The absence of complete toxicological data compels us to upgrade our standard PPE selection to a more protective level to mitigate unknown risks.
The Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a reasoned response to a specific chemical threat. Each component is chosen to nullify a specific hazard identified in our assessment. All work with this compound, particularly when handling the solid form, should be performed within a certified chemical fume hood.
| Body Part | Required PPE | Specification & Rationale |
| Respiratory | NIOSH-Approved Respirator | Rationale: To prevent inhalation of airborne particles, which may cause respiratory irritation (H335) or prove harmful if inhaled (H332).Specification: For nuisance dust, a P95 (US) or P1 (EU) particle respirator is the minimum. For higher-level protection or in case of aerosol generation, an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator is required. |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Rationale: To provide a complete seal around the eyes, protecting against dust and potential splashes that can cause serious eye irritation (H319).Specification: Goggles must be ANSI Z87.1 compliant (US) or EN 166 certified (EU). A face shield should be worn over the goggles during procedures with a high risk of splashing. |
| Hands | Chemical-Resistant Gloves | Rationale: To prevent direct skin contact, which can cause irritation (H315) and potential absorption.Specification: Nitrile gloves are a suitable initial choice. Always inspect gloves for integrity before use and employ the proper removal technique to avoid contaminating your skin. Double-gloving is recommended when handling significant quantities. |
| Body | Laboratory Coat & Chemical Apron | Rationale: To protect skin and personal clothing from contamination.Specification: A standard laboratory coat is mandatory. For tasks involving potential splashes, such as transfers or making solutions, a chemical-resistant apron worn over the lab coat is required. |
| Feet | Closed-Toed Shoes | Rationale: To protect feet from spills and falling objects.Specification: Shoes must fully cover the foot. Perforated shoes or sandals are strictly prohibited in the laboratory environment. |
Procedural Workflow for Safe Handling
Adherence to a standardized workflow minimizes variability and risk. The following procedure outlines the lifecycle of handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
